4-Piperidinoaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-piperidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13/h4-7H,1-3,8-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOSOIXYPHKEAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10328722 | |
| Record name | 4-Piperidinoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2359-60-6 | |
| Record name | 4-Piperidinoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Aminophenyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 4-Piperidinoaniline
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of 4-Piperidinoaniline
In the landscape of modern medicinal chemistry and materials science, this compound (also known as 1-(4-aminophenyl)piperidine) stands out as a pivotal structural motif.[1][2] Its unique architecture, which marries a reactive aniline moiety with a saturated piperidine ring, renders it an invaluable precursor for the synthesis of a diverse array of complex molecules, most notably active pharmaceutical ingredients (APIs).[1] The primary amino group offers a versatile handle for a multitude of chemical transformations, including amide bond formation, diazotization, and various coupling reactions, while the piperidine scaffold is a common feature in many CNS-active drugs and other therapeutics.[1][3]
This guide provides an in-depth exploration of a robust and widely adopted synthetic route to this compound: the chemical reduction of its nitro-aromatic precursor, 1-(4-nitrophenyl)piperidine. Moving beyond a mere recitation of procedural steps, we will dissect the underlying chemical principles, evaluate alternative methodologies, and present a field-proven protocol designed for reproducibility and scalability.
The Core Transformation: Reduction of the Aromatic Nitro Group
The conversion of an aromatic nitro group to a primary amine is one of the most fundamental and reliable transformations in organic synthesis.[4][5] The challenge, particularly in the context of drug development, lies in achieving this reduction with high chemoselectivity, ensuring that other potentially sensitive functional groups within the molecule remain untouched.
Several methodologies exist for this purpose, each with a distinct operational profile.[4][6] The choice of method is dictated by factors such as substrate compatibility, desired scale, available equipment, and safety considerations.
Comparative Analysis of Reduction Methodologies
| Method | Reagents & Conditions | Expertise & Experience Insights (Pros) | Trustworthiness & Causality (Cons) |
| Catalytic Hydrogenation | H₂, Pd/C (or Raney Ni, PtO₂) catalyst; typically in an alcohol or ester solvent at RT-50°C.[6][7] | Method of Choice: Generally provides very clean reactions with high yields and water as the only byproduct.[8] The process is highly efficient and scalable. Filtration is usually sufficient to remove the catalyst.[6] | Requires specialized equipment (hydrogenator, balloon).[6] Pd/C can be pyrophoric. May reduce other functional groups (e.g., alkenes, alkynes, benzyl groups) if present.[7] |
| Metal/Acid Reduction (Fe) | Iron (Fe) powder in the presence of an acid (e.g., HCl, AcOH) or a salt (NH₄Cl).[4][6][7] | Robust & Cost-Effective: A classic method that is inexpensive and tolerant of many functional groups that are sensitive to catalytic hydrogenation.[7] | Workup Intensive: Requires filtration of fine iron salts, which can be cumbersome.[6] The reaction is often heterogeneous and may require vigorous stirring and elevated temperatures. Stoichiometric amounts of metal are required, generating significant waste.[8] |
| Metal/Acid Reduction (SnCl₂) | Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate, often with added HCl.[4][7] | Mild & Chemoselective: Known for its mild conditions and good functional group tolerance.[7][9] | Problematic Workup: Quenching the reaction with base generates tin hydroxides/oxides, which can form intractable emulsions or precipitates, making product isolation difficult.[9][10] Tin compounds have environmental and toxicity concerns.[9] |
| Transfer Hydrogenation | H₂ source (e.g., hydrazine, formic acid, ammonium formate) with a catalyst (e.g., Pd/C).[11] | Operationally Simple: Avoids the need for pressurized hydrogen gas, making it more accessible for labs without hydrogenation equipment.[11] | The choice of hydrogen donor and reaction conditions is critical. Can sometimes be slower than direct hydrogenation. |
For the synthesis of this compound from 1-(4-nitrophenyl)piperidine, catalytic hydrogenation using Palladium on Carbon (Pd/C) is the superior and most frequently cited method due to its high efficiency, clean reaction profile, and the absence of other reducible functional groups on the substrate.[12]
Workflow for the Synthesis of this compound
The overall synthetic process is a straightforward, two-stage procedure involving the initial synthesis of the nitro-aromatic precursor followed by the core reduction step.
Caption: Overall workflow from precursors to purified this compound.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from established literature procedures and is designed for high-yield synthesis at a laboratory scale.[12]
Safety First:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[13][14]
-
Ventilation: Conduct all operations in a well-ventilated fume hood.[13][15]
-
Catalyst Handling: Palladium on carbon (Pd/C) can be pyrophoric, especially when dry and in the presence of solvents. Handle with care, preferably under an inert atmosphere (e.g., Nitrogen or Argon) when possible.
-
Hydrogen Gas: Hydrogen is highly flammable. Ensure there are no ignition sources nearby. Use appropriate pressure-rated equipment.[15]
Reagents and Materials
| Reagent/Material | Molecular Weight | Quantity | Moles (mmol) | Rationale/Notes |
| 1-(4-Nitrophenyl)piperidine | 206.25 g/mol | 10.31 g | 50.0 | The substrate for the reduction. |
| 10% Palladium on Carbon (Pd/C) | N/A | ~1.0 g | N/A | The catalyst. Typically used at 5-10% by weight relative to the substrate. The "wet" form (usually ~50% water) is safer to handle. |
| Ethyl Acetate (EtOAc) | 88.11 g/mol | 250 mL | N/A | A common, effective solvent for this reaction.[12] |
| Hydrogen (H₂) Gas | 2.02 g/mol | > 3.7 L | > 150 | The reducing agent. A 3-fold molar excess is used to ensure the reaction goes to completion. Can be supplied via a balloon or a pressurized cylinder. |
| Celite® (Diatomaceous Earth) | N/A | As needed | N/A | A filtration aid to completely remove the fine Pd/C catalyst.[6] |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 500 mL round-bottom flask or hydrogenation vessel, add 1-(4-nitrophenyl)piperidine (10.31 g, 50.0 mmol).[12]
-
Add ethyl acetate (250 mL) and stir until the starting material is fully dissolved.
-
Carefully add the 10% Pd/C catalyst (~1.0 g) to the solution. Causality Note: Adding the catalyst to the solution rather than the dry solid minimizes the risk of ignition.
-
-
Hydrogenation:
-
Seal the reaction vessel.
-
Purge the vessel by evacuating the air and backfilling with an inert gas (e.g., Nitrogen) three times.
-
Replace the inert atmosphere with hydrogen gas. If using a balloon, ensure it is adequately filled. If using a pressurized system, set the pressure to the desired level (e.g., 50 psi).[6]
-
Stir the reaction mixture vigorously at room temperature. Expertise Note: Vigorous stirring is crucial to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas), which directly impacts the reaction rate.[6]
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS.[6] A typical TLC system would be 1:1 Hexanes:Ethyl Acetate. The product, being more polar, will have a lower Rf value than the starting material.
-
The reaction is typically complete within 3-5 hours at room temperature.[12]
-
-
Workup and Isolation:
-
Once the reaction is complete (as indicated by the disappearance of the starting material), carefully vent the excess hydrogen and purge the vessel with an inert gas.[6]
-
Prepare a small pad of Celite® in a Büchner or fritted glass funnel.
-
Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.[6][12] Trustworthiness Note: This step is critical. Any residual palladium can interfere with subsequent reactions and represents a product impurity.
-
Wash the filter cake thoroughly with additional ethyl acetate (2 x 25 mL) to ensure all the product is recovered.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude residue is often of high purity.
-
If further purification is required, the residue can be purified by silica gel column chromatography. A gradient elution starting with a non-polar solvent (e.g., Hexanes/Ethyl Acetate) is typically effective.[12]
-
The final product, this compound, should be obtained as an off-white to pale yellow solid. The yield is typically quantitative or near-quantitative.[12]
-
Product Characterization: A Self-Validating System
Confirming the structure and purity of the final product is paramount. A combination of spectroscopic techniques provides a robust, self-validating confirmation of a successful synthesis.
| Technique | Expected Results for this compound |
| ¹H NMR | Signals corresponding to the aromatic protons (typically two doublets in the 6.6-7.0 ppm range), the N-H protons of the aniline (a broad singlet, ~3.5 ppm), and the piperidine ring protons (multiplets in the 1.5-3.1 ppm range).[12] |
| ¹³C NMR | Aromatic carbon signals (115-150 ppm), and aliphatic carbon signals for the piperidine ring (typically 24-55 ppm).[12] |
| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine (two bands in the 3300-3500 cm⁻¹ region) and C-N stretching vibrations. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₁H₁₆N₂, MW = 176.26 g/mol ). |
Conclusion and Outlook
The reduction of 1-(4-nitrophenyl)piperidine via catalytic hydrogenation stands as a highly reliable and efficient method for producing this compound. Its high yield, clean reaction profile, and operational simplicity make it the preferred choice for both academic research and industrial drug development campaigns. By understanding the causality behind each step—from the choice of catalyst to the critical nature of the workup—scientists can confidently execute this synthesis, generating high-quality material for the advancement of their research endeavors.
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Synthesis of substituted aziridine from (1S, 2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol. National Center for Biotechnology Information. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 4-Piperidinoaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the core physicochemical properties of 4-Piperidinoaniline (CAS No. 2359-60-6). As a key building block in organic synthesis and a significant scaffold in medicinal chemistry, a thorough understanding of its properties is paramount for its effective application. This document delves into the structural, physical, and spectral characteristics of this compound, offering both established data and field-proven insights. Detailed experimental protocols for the determination of key properties are provided, underpinned by the principles of scientific integrity and self-validation. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals, facilitating the informed use of this versatile compound.
Introduction: The Significance of this compound in Modern Chemistry
This compound, also known as N-(4-aminophenyl)piperidine, is an organic compound that merges an aniline moiety with a piperidine ring. This unique structural combination imparts a range of desirable physicochemical properties, rendering it a valuable intermediate in diverse synthetic applications.[1] In the pharmaceutical industry, it serves as a crucial precursor for the synthesis of active pharmaceutical ingredients (APIs), where its amine-containing scaffold can be strategically modified to develop novel drug candidates or enhance existing ones.[1][2] Its utility also extends to the development of specialty chemicals, including materials for electronics and advanced polymers.[1]
The reactivity and biological activity of molecules derived from this compound are intrinsically linked to its fundamental physicochemical characteristics. Properties such as solubility, lipophilicity, and basicity (pKa) are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, a granular understanding of these parameters is not merely academic but a practical necessity for rational drug design and process development.
This guide provides an in-depth analysis of these properties, supported by experimental data, spectroscopic analysis, and detailed methodologies to empower researchers in their synthetic and developmental endeavors.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below, followed by a detailed discussion of each parameter.
| Property | Value | Source(s) |
| CAS Number | 2359-60-6 | [3] |
| Molecular Formula | C₁₁H₁₆N₂ | [3] |
| Molecular Weight | 176.26 g/mol | [3] |
| Appearance | Colorless to light yellow crystalline solid | [4] |
| Melting Point | 26-29 °C (lit.) | [4] |
| Boiling Point | 140-142 °C at 1 mmHg | [4] |
| Density | 1.074 ± 0.06 g/cm³ (Predicted) | [4] |
| Refractive Index (n20/D) | 1.5937 (lit.) | [4] |
| Vapor Pressure | 6.32E-05 mmHg at 25°C | [4] |
| pKa (Predicted) | 7.79 ± 0.10 | [4] |
| Solubility | Soluble in most organic solvents (e.g., acetone, methanol, ethanol); low solubility in water. | [4] |
Structural and Molecular Profile
This compound possesses a molecular formula of C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol .[3] Its structure is characterized by a piperidine ring attached to the nitrogen atom of an aniline molecule at the para position. This arrangement results in a molecule with both aliphatic and aromatic amine functionalities, which dictates its chemical behavior.
Physical State and Thermal Properties
At room temperature, this compound typically presents as a colorless to light yellow crystalline solid.[4] It has a documented melting point range of 26-29 °C and a boiling point of 140-142 °C at a reduced pressure of 1 mmHg.[4] These thermal properties are crucial for determining appropriate storage conditions and for purification techniques such as distillation.
Solubility Profile
The solubility of a compound is a critical factor in its application, from reaction solvent selection to formulation in drug delivery. This compound exhibits good solubility in a range of common organic solvents, including acetone, methanol, and ethanol.[4] Conversely, its solubility in water is low.[4] This differential solubility is a direct consequence of its molecular structure, which combines a nonpolar aromatic ring and a moderately polar piperidine ring with a polar amino group.
The "like dissolves like" principle is a useful guide here; the molecule's overall moderate polarity allows for favorable interactions with organic solvents, while the energetic cost of disrupting the strong hydrogen-bonding network of water for a molecule of this size and polarity limits its aqueous solubility.
Basicity and pKa
The presence of two nitrogen atoms, one in the aniline moiety and one in the piperidine ring, confers basic properties to this compound. The solution of this compound is weakly alkaline, with a pH of approximately 8-9.[4] The predicted pKa of the conjugate acid of this compound is approximately 7.79.[4]
The basicity of arylamines is generally lower than that of alkylamines due to the delocalization of the nitrogen lone pair into the aromatic π-system, which reduces its availability for protonation.[5] However, the piperidine nitrogen in this compound is a secondary amine and is expected to be more basic than the aniline nitrogen. The predicted pKa reflects the overall basicity of the molecule, which will be dominated by the more basic piperidine nitrogen. Understanding the pKa is vital for predicting the ionization state of the molecule at a given pH, which in turn influences its solubility, lipophilicity, and interaction with biological targets.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. This section details the expected spectral characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted)
A predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the aromatic ring and the piperidine ring.
-
Aromatic Protons: The protons on the aniline ring will appear as two doublets in the aromatic region (typically δ 6.5-7.5 ppm). The protons ortho to the amino group will be upfield relative to the protons meta to the amino group due to the electron-donating effect of the nitrogen.
-
Piperidine Protons: The protons on the piperidine ring will appear in the aliphatic region (typically δ 1.5-3.5 ppm). The protons on the carbons adjacent to the nitrogen (α-protons) will be the most deshielded. The remaining protons on the piperidine ring (β- and γ-protons) will appear further upfield.
-
Amine Proton: The proton of the primary amine group will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
-
Aromatic Carbons: The spectrum will show distinct signals for the carbons of the aniline ring. The carbon attached to the piperidine nitrogen will be significantly deshielded.
-
Piperidine Carbons: The carbons of the piperidine ring will appear in the aliphatic region, with the carbons adjacent to the nitrogen being the most deshielded.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.
-
N-H Stretching: The primary amine of the aniline moiety will exhibit two sharp to medium bands in the region of 3400-3300 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the piperidine ring will be observed below 3000 cm⁻¹.
-
N-H Bending: The N-H bending vibration of the primary amine is expected in the range of 1650-1580 cm⁻¹.
-
C=C Stretching: Aromatic C=C stretching vibrations will give rise to bands in the 1600-1450 cm⁻¹ region.
-
C-N Stretching: The C-N stretching of the aromatic amine will likely appear as a strong band between 1335-1250 cm⁻¹, while the aliphatic C-N stretch of the piperidine will be in the 1250-1020 cm⁻¹ range.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of an aniline derivative. Aniline itself typically exhibits two main absorption bands: a strong band around 230-240 nm (π→π* transition) and a weaker band around 280-290 nm (n→π* transition). The substitution of the piperidine group on the aniline ring may cause a slight shift in the position and intensity of these bands. The solvent used for analysis can also influence the absorption maxima.
Experimental Protocols for Property Determination
The following section provides detailed, self-validating protocols for the experimental determination of key physicochemical properties of this compound.
Determination of Aqueous Solubility
This protocol outlines the shake-flask method, a standard and reliable technique for determining the solubility of a compound in water.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed, screw-cap vial. The excess solid ensures that the solution reaches saturation.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the same constant temperature to permit the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a calibrated pipette. Filter the sample through a 0.22 µm syringe filter to remove any suspended solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The aqueous solubility is calculated from the measured concentration of the saturated solution.
Causality and Validation: The use of excess solid and a prolonged equilibration time are crucial to ensure that the solution is truly saturated. Filtration is a critical step to prevent undissolved solid from artificially inflating the measured concentration. The use of a validated HPLC method for quantification provides accuracy and precision.
Figure 1: Workflow for Aqueous Solubility Determination.
Determination of pKa by Potentiometric Titration
This protocol describes the determination of the pKa of this compound using potentiometric titration, a robust method for measuring acid dissociation constants.
Methodology:
-
Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent system. Given its low water solubility, a co-solvent system (e.g., a water-methanol mixture) may be necessary.
-
Titration Setup: Place the sample solution in a thermostated vessel and immerse a calibrated pH electrode and a titrant delivery tube.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, known increments and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the half-equivalence point, where half of the amine has been protonated. At this point, pH = pKa.
Causality and Validation: The use of a calibrated pH meter is fundamental for accurate results. Titrating with a standardized strong acid ensures a precise reaction stoichiometry. The titration curve provides a visual representation of the protonation process, and the inflection point helps to accurately determine the equivalence point, from which the half-equivalence point and thus the pKa can be reliably calculated.
Figure 2: Workflow for pKa Determination by Titration.
Synthesis and Reactivity
This compound is typically synthesized via the reduction of 1-(4-nitrophenyl)piperidine. The nitro precursor can be prepared by the nucleophilic aromatic substitution of 4-fluoronitrobenzene with piperidine.[6]
The reactivity of this compound is governed by its two amine functionalities. The primary aromatic amine can undergo diazotization followed by various coupling reactions, making it a precursor for azo dyes. It can also participate in acylation, alkylation, and other reactions typical of anilines. The secondary amine within the piperidine ring is also nucleophilic and can be further functionalized.
Applications in Drug Development
The this compound scaffold is a privileged structure in medicinal chemistry. Its presence in a molecule can influence its pharmacological activity, often by providing a key interaction point with a biological target. The piperidine ring can adopt various conformations, allowing for conformational flexibility that can be advantageous for binding to protein targets. Furthermore, the basic nature of the piperidine nitrogen allows for the formation of salts, which can improve the solubility and bioavailability of a drug substance.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It is also known to cause skin and eye irritation.[4][7] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile chemical intermediate with a rich set of physicochemical properties that underpin its utility in organic synthesis and drug development. This guide has provided a comprehensive overview of its structural, physical, and spectral characteristics, along with detailed protocols for their experimental determination. By understanding these fundamental properties, researchers can more effectively harness the potential of this compound in their scientific pursuits.
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Key Chemical Intermediate: Understanding 4-(1-Piperidino)aniline Applications. [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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An In-Depth Technical Guide to 4-Piperidinoaniline (CAS 2359-60-6)
Introduction
In the landscape of modern synthetic and medicinal chemistry, 4-Piperidinoaniline (also known as 4-(Piperidin-1-yl)aniline) stands out as a critical chemical intermediate. Its unique bifunctional structure, which marries a reactive aniline moiety with a saturated piperidine heterocycle, makes it a highly versatile building block.[1][2] This guide offers a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, spectroscopic signature, synthesis, applications, and crucial safety protocols, providing the field-proven insights necessary for its effective and safe utilization. The piperidine ring is a cornerstone in drug design, appearing in numerous pharmaceutical classes, while the aniline group serves as a key handle for constructing more complex molecular architectures.[3][4]
Chemical Identity and Physicochemical Properties
This compound is an organic compound that typically presents as a white to off-white or tan crystalline powder or a low-melting solid.[1][2] Its fundamental properties are summarized in the table below, compiled from various chemical data sources. Understanding these properties is the first step in designing experiments, from selecting appropriate solvents to establishing reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 2359-60-6 | [2][5][6] |
| Molecular Formula | C₁₁H₁₆N₂ | [2][5] |
| Molecular Weight | 176.26 g/mol | [5][6] |
| Appearance | White to off-white/tan crystalline powder or solid | [1][2] |
| Melting Point | 26-29 °C | [7] |
| Boiling Point | 140-142 °C @ 1 torr | [7] |
| Density | ~1.074 g/cm³ (Predicted) | [7] |
| Refractive Index (n20/D) | ~1.5937 | [7] |
| Flash Point | >110 °C (>230 °F) | |
| Solubility | Soluble in most organic solvents; sparingly soluble in water. | [2] |
| SMILES | C1CCN(CC1)c1ccc(cc1)N | [2] |
| InChI | InChI=1S/C11H16N2/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13/h4-7H,1-3,8-9,12H2 | [2] |
Molecular Structure
The structure of this compound is foundational to its reactivity and utility.
Caption: General two-step synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures. [5] Step 1: Synthesis of 1-(4-Nitrophenyl)piperidine (Nucleophilic Aromatic Substitution)
-
Rationale: This step utilizes a nucleophilic aromatic substitution (SNAr) reaction. 4-Fluoronitrobenzene is an excellent substrate because the nitro group is strongly electron-withdrawing, activating the aromatic ring towards nucleophilic attack, and fluoride is a good leaving group. Dimethyl sulfoxide (DMSO) is the preferred solvent as its polar aprotic nature stabilizes the charged Meisenheimer complex intermediate, accelerating the reaction. Potassium carbonate serves as a mild base to neutralize the HF formed in situ.
-
Procedure: a. In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-fluoronitrobenzene (1.0 eq) in DMSO. b. Add potassium carbonate (1.5 eq) and piperidine (2.0 eq) to the solution. c. Heat the reaction mixture to 90 °C and stir for 8-10 hours, monitoring progress with Thin Layer Chromatography (TLC). d. After completion, cool the mixture to room temperature and add water to precipitate the product. e. Extract the aqueous mixture twice with ethyl acetate. f. Combine the organic layers, wash with saturated aqueous NaCl, and dry over anhydrous Na₂SO₃. g. Evaporate the solvent under reduced pressure to yield 1-(4-nitrophenyl)piperidine, which can be used in the next step without further purification.
Step 2: Synthesis of this compound (Nitro Group Reduction)
-
Rationale: The reduction of the nitro group to a primary amine is a standard transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean, efficient, and high-yielding method. Ethyl acetate is a suitable solvent for this reaction.
-
Procedure: a. Dissolve the 1-(4-nitrophenyl)piperidine intermediate (1.0 eq) from Step 1 in ethyl acetate. b. Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the substrate) to the solution. c. Secure the flask to a hydrogenation apparatus or use a balloon filled with hydrogen gas. d. Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 3-5 hours. e. Monitor the reaction by TLC until the starting material is fully consumed. f. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst is pyrophoric and should be handled while wet. g. Concentrate the filtrate under reduced pressure. h. Purify the resulting residue by silica gel column chromatography to obtain pure this compound. [5]
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While a full public dataset is not always available, the expected spectral features can be reliably predicted based on its structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct regions. [8] * Aromatic Region (δ 6.5-7.0 ppm): The protons on the aniline ring will appear in this region. Due to the electron-donating nature of the piperidine group through the nitrogen lone pair, these protons are shielded relative to benzene. They will likely appear as a characteristic AA'BB' system (two sets of doublets), typical for a 1,4-disubstituted benzene ring.
-
Aliphatic Region (δ 1.5-3.2 ppm): The protons of the piperidine ring will be found here. The four protons alpha to the nitrogen (C2 and C6) will be the most deshielded (~δ 3.0-3.2 ppm). The four protons beta to the nitrogen (C3 and C5) will appear further upfield (~δ 1.7 ppm), and the two gamma protons (C4) will be the most shielded (~δ 1.5 ppm).
-
-
¹³C NMR Spectroscopy: A ¹³C NMR spectrum was reported in a synthesis procedure, providing valuable confirmation. [5]The key resonances include:
-
Aromatic Carbons: Signals between δ 115-150 ppm. The carbon attached to the piperidine nitrogen (C1') will be the most deshielded in the aromatic region, while the carbon bearing the amino group (C4') will be highly shielded.
-
Aliphatic Carbons: Resonances for the piperidine ring carbons will appear in the upfield region, typically between δ 24-50 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. [8][9] * N-H Stretching: A characteristic pair of sharp to medium bands around 3350-3450 cm⁻¹ confirms the presence of the primary aniline amine (-NH₂).
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring will be observed just below 3000 cm⁻¹.
-
N-H Bending: The scissoring vibration of the primary amine typically appears in the 1590-1650 cm⁻¹ region.
-
C-N Stretching: Aliphatic C-N stretching from the piperidine-aryl bond will be found in the 1250-1350 cm⁻¹ region.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight.
-
Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z = 176 , corresponding to the molecular weight of the compound. [5] * Fragmentation: Common fragmentation patterns would involve the loss of fragments from the piperidine ring.
-
Applications in Research and Drug Development
This compound's value lies in its role as a versatile scaffold in the synthesis of more complex molecules with potential biological activity. [2]
Caption: Core applications of this compound in science and industry.
-
Pharmaceutical Synthesis: This is the primary application area. The piperidine moiety is a privileged scaffold in medicinal chemistry, known to impart favorable properties such as improved solubility, metabolic stability, and the ability to form key interactions with biological targets. [4][10][11]The aniline group provides a reactive site for various coupling reactions (e.g., amide bond formation, Buchwald-Hartwig amination) to build the final active pharmaceutical ingredient (API). [1]For example, it is a key intermediate in the synthesis of certain kinase inhibitors and other targeted therapies. [8]
-
Specialty Chemicals and Materials Science: The primary amine of the aniline group can be used in the development of advanced polymers and specialty dyes. [1]
-
Chemical Research and Derivatization: In analytical chemistry, this compound has been explored as a derivatization agent. Its high proton affinity makes it an effective tag for improving the detection of organic acids in supercritical fluid chromatography-mass spectrometry (SFC-MS), enhancing detection limits by orders of magnitude. [12][13]
Safety, Handling, and Storage
As with all primary aromatic amines, this compound must be handled with appropriate caution. [14][15]Aromatic amines as a class are known for their potential toxicity, and exposure should be minimized. [16]
Hazard Identification
-
GHS Classification: Causes skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3). [8]It is also classified as harmful if swallowed, in contact with skin, or if inhaled. [8]* Primary Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.
Protocol for Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. [17]2. Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or holes before use.
-
Eye Protection: Use chemical safety goggles or a face shield to protect against dust or splashes.
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: If handling large quantities or if there is a risk of generating dust outside of a fume hood, use a NIOSH-approved respirator with an organic vapor/particulate filter.
-
-
Hygiene Practices: Avoid breathing dust. [18]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. [7][17]* Spill Management:
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with a non-combustible absorbent material and collect it for disposal.
-
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Chemical waste must be handled by a licensed disposal company.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [17]* Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [17]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This compound (CAS 2359-60-6) is a compound of significant strategic importance in the fields of pharmaceutical development and chemical synthesis. Its value is derived from its hybrid structure, offering the pharmacological benefits of the piperidine scaffold and the synthetic versatility of the aniline functional group. A thorough understanding of its properties, synthesis, and safe handling protocols, as detailed in this guide, is paramount for any scientist or researcher aiming to leverage its potential for innovation. Adherence to rigorous safety standards ensures that its utility can be explored while minimizing risks to personnel and the environment.
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An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Piperidinoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 4-Piperidinoaniline: A Versatile Synthetic Intermediate
This compound, also known as 1-(4-aminophenyl)piperidine, is an organic compound with the chemical formula C₁₁H₁₆N₂.[1][2] It presents as a white to off-white crystalline powder with a faint amine odor and is sparingly soluble in water but soluble in many organic solvents.[1][3] Its structure uniquely combines a saturated heterocyclic piperidine ring with an aromatic aniline ring, making it a valuable intermediate in a variety of chemical transformations.
The primary utility of this compound lies in its role as a precursor for the synthesis of more complex molecules in organic and medicinal chemistry.[4] The presence of a primary aromatic amine and a tertiary aliphatic amine provides two reactive centers for a diverse range of chemical modifications. This versatility has led to its use in the development of pharmaceuticals and other specialty chemicals.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2359-60-6 | [1][2] |
| Molecular Formula | C₁₁H₁₆N₂ | [1][2] |
| Molecular Weight | 176.26 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 26-29 °C (lit.) | [3] |
| Refractive Index | n20/D 1.5937 (lit.) | [3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents | [1][3] |
Molecular Structure and Inferred Conformation
The overall three-dimensional shape of this compound is dictated by two key conformational features: the puckering of the piperidine ring and the rotation around the C(aniline)-N(piperidine) bond.
Piperidine Ring Conformation: The Predominance of the Chair Form
The piperidine ring, a six-membered saturated heterocycle, is known to adopt several conformations, including the stable, low-energy chair form and higher-energy conformers such as the boat and twist-boat . For most substituted piperidines, the chair conformation is overwhelmingly favored due to its minimization of torsional and steric strain.
In the absence of specific crystallographic data for this compound, we can infer its piperidine ring conformation from studies on analogous 4-substituted piperidines. Research has shown that the conformational free energies of many 4-substituted piperidines are nearly identical to those of the corresponding cyclohexanes, strongly suggesting a preference for the chair conformation.[5]
Rotational Barrier and Conformational Isomerism around the C-N Bond
The bond connecting the aniline ring to the piperidine nitrogen atom is a critical conformational pivot. Rotation around this C-N bond can lead to different spatial arrangements of the two ring systems. The planarity of the aniline ring and the sp³ hybridization of the piperidine nitrogen influence the rotational barrier.
While specific studies on the rotational barrier of this compound are not available, research on related N-arylpiperidines and other hindered C-N bonds provides valuable insights. The barrier to rotation is influenced by steric hindrance between the ortho-hydrogens of the aniline ring and the equatorial hydrogens at the 2 and 6 positions of the piperidine ring. Electronic effects, such as the delocalization of the nitrogen lone pair into the aromatic π-system, also play a role.
It is plausible that at room temperature, rotation around the C-N bond is relatively fast on the NMR timescale, leading to averaged signals. Variable temperature NMR studies would be necessary to probe the energetics of this rotation and potentially "freeze out" distinct conformers.
Spectroscopic Characterization
Spectroscopic techniques are essential for elucidating the molecular structure and inferring the conformation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the connectivity and chemical environment of the atoms in this compound. Due to the limited availability of public experimental NMR data for this compound itself, a comparative analysis with structurally similar compounds is informative.[6]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aniline H (ortho to NH₂) | ~6.6-6.8 | - |
| Aniline H (meta to NH₂) | ~6.8-7.0 | - |
| Piperidine H (α to N) | ~3.0-3.2 | ~50-52 |
| Piperidine H (β to N) | ~1.6-1.8 | ~26-28 |
| Piperidine H (γ to N) | ~1.5-1.7 | ~24-26 |
| Aniline C (ipso-N) | - | ~145-147 |
| Aniline C (ortho to N) | - | ~118-120 |
| Aniline C (meta to N) | - | ~115-117 |
| Aniline C (para to N) | - | ~140-142 |
Note: These are estimated values based on data from analogous compounds and general chemical shift trends. Actual experimental values may vary.
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be invaluable for determining the through-space proximity of protons, which can provide direct evidence for the preferred conformation. For instance, NOE correlations between the aniline protons and the piperidine protons would help to define the average torsional angle around the C-N bond.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
IR spectroscopy can confirm the presence of key functional groups. For this compound, characteristic peaks would include N-H stretching vibrations for the primary amine (typically in the range of 3300-3500 cm⁻¹) and C-N stretching vibrations.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 176.
Experimental and Computational Methodologies for Definitive Conformational Analysis
To move beyond inference and definitively characterize the molecular structure and conformation of this compound, a combination of experimental and computational approaches is necessary.
Single-Crystal X-ray Diffraction
The gold standard for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the piperidine ring and the relative orientation of the two rings in the solid state. Obtaining suitable single crystals of this compound would be the first and most critical step in this analysis.
Advanced NMR Spectroscopic Techniques
In solution, where the molecule is conformationally mobile, advanced NMR techniques are essential.
-
Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study dynamic processes such as ring inversion and bond rotation. At low temperatures, it may be possible to slow these processes sufficiently to observe distinct signals for different conformers.
-
NOESY/ROESY: These 2D NMR experiments measure through-space correlations between protons. The intensity of the cross-peaks is related to the distance between the protons, providing powerful constraints for determining the solution-state conformation.
Computational Chemistry
Computational modeling is a powerful tool for exploring the conformational landscape of molecules.
-
Molecular Mechanics (MM): MM methods can be used to rapidly scan the potential energy surface and identify low-energy conformers.
-
Density Functional Theory (DFT): DFT calculations can provide more accurate energies and geometries for the different conformers, as well as predict spectroscopic properties like NMR chemical shifts that can be compared with experimental data.[7][8][9]
Conclusion and Future Directions
This compound is a molecule of significant interest in synthetic chemistry. While its basic structural connectivity is well-established, a detailed understanding of its three-dimensional structure and conformational preferences is still an area ripe for investigation. Based on the analysis of related compounds, it is highly probable that the piperidine ring exists predominantly in a chair conformation. The dynamics of the rotation around the C(aniline)-N(piperidine) bond will dictate the overall shape and accessibility of the molecule's functional groups.
For drug development professionals and researchers, a definitive understanding of the conformational landscape of this compound is crucial. The preferred conformation will influence how the molecule interacts with biological targets and will guide the design of new derivatives with specific three-dimensional structures. Future work should focus on obtaining a single-crystal X-ray structure and performing detailed, multi-dimensional NMR studies in various solvents, complemented by high-level computational modeling. These studies will provide a more complete picture of the molecular structure and conformation of this versatile building block, enabling its more effective application in the design and synthesis of novel chemical entities.
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A Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 4-Piperidinoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in chemical sciences, providing unparalleled insight into molecular structure. This guide offers a detailed technical analysis of the ¹H and ¹³C NMR spectra of 4-piperidinoaniline, a key chemical intermediate in various synthetic applications, including pharmaceuticals.[1] Due to a scarcity of publicly available experimental spectra for this compound, this document provides a comprehensive, predictive interpretation based on data from close structural analogs, established spectroscopic principles of substituted anilines and piperidines, and advanced NMR methodologies. This guide is designed to serve as an authoritative reference for researchers in compound verification, structural elucidation, and purity assessment.
Introduction: The Structural Landscape of this compound
This compound features a piperidine ring bonded via its nitrogen atom to the C4 position of an aniline ring. This unique combination of a saturated heterocycle and an aromatic amine gives rise to a distinct and informative NMR profile. Understanding the interplay of electronic effects—the electron-donating nature of the amino group and the piperidine nitrogen, and the anisotropic effects of the benzene ring—is crucial for the accurate assignment of proton (¹H) and carbon (¹³C) signals.
The inherent structural characteristics of anilino-piperidines can often lead to signal overlap in ¹H NMR spectra.[2] The aromatic protons of the aniline ring typically appear in a narrow chemical shift range, while the piperidine ring protons can also have similar chemical environments, resulting in complex multiplets.[2]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the aniline ring and the aliphatic protons of the piperidine ring. The chemical shifts (δ) are influenced by the electron-donating character of the nitrogen atoms, which generally results in upfield shifts for the aniline ring protons compared to unsubstituted benzene.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-2', H-6' (Aromatic) | 6.8 - 7.0 | Doublet (d) | ~8-9 | Ortho to the piperidino group. |
| H-3', H-5' (Aromatic) | 6.6 - 6.8 | Doublet (d) | ~8-9 | Meta to the piperidino group and ortho to the amino group. |
| -NH₂ (Aniline) | 3.5 - 4.5 | Broad Singlet (br s) | - | Chemical shift is concentration and solvent dependent. |
| H-2, H-6 (Piperidine, α-CH₂) | 2.9 - 3.2 | Multiplet (m) | - | Adjacent to the aniline nitrogen. |
| H-3, H-5 (Piperidine, β-CH₂) | 1.6 - 1.8 | Multiplet (m) | - | |
| H-4 (Piperidine, γ-CH₂) | 1.5 - 1.7 | Multiplet (m) | - |
Note: Predicted values are based on the analysis of structurally similar compounds and general NMR principles. Actual experimental values may vary based on solvent, concentration, and temperature.
Interpretation of Aromatic Signals
The aniline ring is expected to show a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the strongly electron-donating piperidino group (H-2', H-6') are expected to be the most shielded and therefore appear at a lower chemical shift compared to the protons meta to it (H-3', H-5').
Interpretation of Piperidine Signals
The protons on the piperidine ring will exhibit complex multiplets due to spin-spin coupling. The α-protons (H-2, H-6) adjacent to the nitrogen attached to the aniline ring will be the most deshielded and appear furthest downfield among the piperidine signals. The β- (H-3, H-5) and γ- (H-4) protons will appear further upfield. Distinguishing between axial and equatorial protons on the piperidine ring often requires 2D NMR techniques.[2]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The chemical shifts are highly sensitive to the electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1' (Aromatic) | 140 - 142 | Quaternary carbon attached to the amino group. |
| C-4' (Aromatic) | 145 - 148 | Quaternary carbon attached to the piperidino group. |
| C-2', C-6' (Aromatic) | 118 - 122 | Ortho to the piperidino group. |
| C-3', C-5' (Aromatic) | 115 - 118 | Meta to the piperidino group. |
| C-2, C-6 (Piperidine, α-C) | 50 - 55 | Adjacent to the aniline nitrogen. |
| C-3, C-5 (Piperidine, β-C) | 25 - 30 | |
| C-4 (Piperidine, γ-C) | 23 - 27 |
Note: Predicted values are based on the analysis of structurally similar compounds and general NMR principles. Actual experimental values may vary based on solvent, concentration, and temperature.
Experimental Considerations and Advanced Methodologies
Sample Preparation and Solvent Selection
A standard protocol for preparing an NMR sample of this compound is as follows:
-
Sample Weighing: Accurately weigh 5-10 mg of the compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently vortex or invert the tube to ensure a homogeneous solution.
The choice of deuterated solvent is critical as it can influence the chemical shifts of the analyte.[2] Common solvents for compounds like this compound include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆.[2][3][4] The residual proton signals of the solvent should be considered during spectral analysis.
Resolving Signal Overlap
In cases of significant signal overlap, several advanced NMR techniques can be employed:
-
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals by revealing through-bond correlations.
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve overlapping signals by altering conformational equilibria or rates of chemical exchange.[2]
The following diagram illustrates a logical workflow for addressing unresolved NMR signals.
Caption: A logical workflow for resolving overlapping NMR signals.
Synthesis of this compound
A common synthetic route to this compound involves the reaction of 1-(4-nitrophenyl)piperidine with a reducing agent.[5]
-
Nitrophenylpiperidine Synthesis: 4-Fluoronitrobenzene is reacted with piperidine in the presence of a base like potassium carbonate in a solvent such as DMSO at elevated temperatures.[5]
-
Reduction of the Nitro Group: The resulting 1-(4-nitrophenyl)piperidine is then reduced to the corresponding aniline. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[5]
The following diagram outlines this synthetic pathway.
Caption: Synthetic pathway for this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures and fundamental NMR principles, researchers can effectively utilize this information for the identification and characterization of this important synthetic intermediate. For unambiguous structural confirmation, especially in complex matrices or for purity analysis, the use of two-dimensional NMR techniques is highly recommended.
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An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-Piperidinoaniline
Introduction: The Analytical Imperative for 4-Piperidinoaniline
This compound, also known as N-(4-aminophenyl)piperidine (CAS No. 2359-60-6), is a versatile chemical intermediate of significant interest in the pharmaceutical and chemical industries.[1][2] Its unique molecular architecture, which fuses an aromatic amine (aniline) with a saturated heterocyclic amine (piperidine), makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2][3] The biological activity and final product purity of these synthesized compounds are critically dependent on the structural integrity of precursors like this compound.
Therefore, robust and unambiguous analytical characterization is not merely a quality control step but a foundational requirement for its application in research and development. This guide provides an in-depth examination of two cornerstone analytical techniques, Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), for the comprehensive structural elucidation and confirmation of this compound. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale, field-proven insights, and a self-validating framework for analysis.
Molecular Structure and Physicochemical Properties
Before delving into spectral analysis, understanding the molecule's basic properties is essential.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆N₂ | [4] |
| Molecular Weight | 176.26 g/mol | [4] |
| Appearance | White to off-white/tan crystalline powder or solid | [1][5] |
| Melting Point | 26-29 °C (lit.) | [4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents | [1] |
The structure combines a primary aromatic amine group, which is a key reactive site, and a tertiary aliphatic amine integrated within the piperidine ring. This duality dictates its spectral characteristics.
Caption: Molecular structure of this compound (C₁₁H₁₆N₂).
Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a powerful, non-destructive technique ideal for the initial identification of functional groups within a molecule. For this compound, FT-IR provides a unique fingerprint based on the vibrational frequencies of its constituent bonds.
Theoretical Foundation: Expected Vibrational Modes
The FT-IR spectrum of this compound is a composite of the absorptions from its three key structural components: the primary aromatic amine, the para-disubstituted benzene ring, and the tertiary amine within the piperidine ring.
-
N-H Vibrations (Primary Aromatic Amine): Primary amines (R-NH₂) characteristically exhibit two N-H stretching bands in the 3500-3300 cm⁻¹ region.[6][7] These correspond to the asymmetric and symmetric stretching modes. An N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹.[6]
-
C-N Vibrations: The stretching of the C-N bond is a key indicator. For aromatic amines, this absorption is typically strong and appears in the 1335-1250 cm⁻¹ range.[6][8] The aliphatic C-N bonds within the piperidine ring are expected to absorb in the 1250-1020 cm⁻¹ region.[8]
-
Aromatic Ring Vibrations: The benzene ring will produce several characteristic absorptions. These include C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and C=C in-ring stretching vibrations at ~1600 cm⁻¹ and ~1500-1400 cm⁻¹.[9] A strong C-H out-of-plane ("oop") bending absorption in the 860-800 cm⁻¹ range is highly indicative of 1,4- (para) disubstitution.[10]
-
Aliphatic C-H Vibrations (Piperidine Ring): The CH₂ groups of the piperidine ring will give rise to strong C-H stretching absorptions in the 3000-2850 cm⁻¹ region.[11] C-H bending (scissoring) vibrations are also expected around 1470-1450 cm⁻¹.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Attenuated Total Reflectance (ATR) is the preferred sampling technique for a solid powder like this compound due to its minimal sample preparation and high reproducibility.
Objective: To obtain a high-quality FT-IR spectrum for functional group identification.
Instrumentation: A benchtop FT-IR spectrometer equipped with a single-reflection diamond ATR accessory.
Methodology:
-
Background Scan: Ensure the ATR crystal surface is clean by wiping with isopropyl alcohol and a lint-free tissue. Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).
-
Sample Application: Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal.
-
Pressure Application: Use the ATR's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. Inconsistent pressure is a common source of poor spectral quality and intensity variations.
-
Spectrum Acquisition: Collect the sample spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.
Data Interpretation: Analysis of a Representative Spectrum
The following table details the interpretation of a typical FT-IR spectrum of this compound, based on data available from spectral databases.[5]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and In-depth Insights |
| ~3420 & ~3340 | Medium, Sharp | N-H Asymmetric & Symmetric Stretch | The presence of two distinct peaks in this region is definitive proof of a primary amine (-NH₂).[6] Aromatic amines typically absorb at slightly higher frequencies than aliphatic amines.[12] |
| ~3030 | Medium | Aromatic C-H Stretch | This peak, appearing just above the 3000 cm⁻¹ threshold, confirms the presence of C-H bonds on the benzene ring.[9] |
| ~2930 & ~2850 | Strong | Aliphatic C-H Stretch | These strong absorptions are characteristic of the symmetric and asymmetric stretching of the CH₂ groups in the piperidine ring.[11] |
| ~1620 | Strong | N-H Bend (Scissoring) | This strong band is characteristic of the primary amine N-H bending vibration, often overlapping with the aromatic C=C stretch.[6] |
| ~1515 | Strong | Aromatic C=C Stretch | This is a classic in-ring stretching vibration for the benzene ring, providing strong evidence of the aromatic core.[9] |
| ~1320 | Strong | Aromatic C-N Stretch | The high intensity and position of this band are characteristic of the bond between the aromatic carbon and the piperidine nitrogen, a key structural feature.[8] |
| ~1260 | Medium | Aliphatic C-N Stretch | This absorption corresponds to the C-N bonds within the piperidine ring structure. |
| ~825 | Strong | Aromatic C-H Out-of-Plane Bend | A strong band in this region is a highly reliable indicator of 1,4- (para) substitution on the benzene ring.[10] |
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// Edges Start -> Clean -> Background -> Sample -> Acquire -> Process -> Interpret; }
Caption: Experimental workflow for FT-IR analysis using an ATR accessory.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry provides the definitive molecular weight of a compound and offers invaluable structural information through the analysis of its fragmentation patterns. For this compound, a combination of Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Theoretical Foundation: Ionization and Fragmentation
The molecular weight of this compound (C₁₁H₁₆N₂) is 176.26 g/mol . Per the Nitrogen Rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which holds true for this compound.[13]
Ionization:
-
Electron Ionization (EI): Typically used in GC-MS, this high-energy technique (70 eV) results in extensive fragmentation, providing a detailed structural fingerprint. The molecular ion (M⁺˙) peak may be weak but is expected at m/z 176.
-
Electrospray Ionization (ESI): A soft ionization technique used in LC-MS, ESI typically produces a protonated molecule [M+H]⁺ in positive ion mode. For this compound, this would be observed at m/z 177. This technique is ideal for confirming molecular weight with minimal fragmentation.[12]
Predicted Fragmentation Pathways (EI): The fragmentation of this compound is governed by the stability of the resulting fragments, primarily through cleavages adjacent to the nitrogen atoms (alpha-cleavage).
-
Alpha-Cleavage at the Piperidine Ring: The most favorable cleavage is often adjacent to the tertiary nitrogen in the piperidine ring, leading to the loss of an ethyl radical (C₂H₅•, 29 Da) via ring opening, or other ring fragments.
-
Cleavage of the Aniline Moiety: The aromatic ring is relatively stable, but loss of HCN (27 Da) from the aniline ring is a common fragmentation pathway for anilines.
-
Formation of the Phenylium Cation: Loss of the entire piperidino-amino group can lead to the formation of a phenylium cation at m/z 77.
Based on the fragmentation of the related isomer N-phenyl-4-piperidinamine (which shows a prominent base peak from alpha-cleavage), we can predict a robust fragmentation pattern.[14]
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
Experimental Protocol: LC-MS/MS for Confirmation and Quantification
For robust analysis in complex matrices, such as in drug development, a targeted LC-MS/MS method provides superior sensitivity and specificity.
Objective: To confirm the molecular weight and provide a basis for a quantitative assay of this compound.
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (TQ-MS) with an ESI source.[3]
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Create a series of working standards (e.g., 1 ng/mL to 1000 ng/mL) by diluting the stock solution in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).
-
Filter all samples and standards through a 0.22 µm syringe filter prior to injection.
-
-
LC Conditions (Field-Proven Starting Point):
-
Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical for promoting protonation and achieving good peak shape for basic analytes like amines.[15]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5-7 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Conditions (Positive ESI Mode):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Mode:
-
Full Scan: Initially, perform a full scan (e.g., m/z 50-300) to identify the protonated molecule [M+H]⁺ at m/z 177.
-
Product Ion Scan (MS/MS): Select the precursor ion m/z 177 and fragment it using collision-induced dissociation (CID) to identify characteristic product ions.
-
Multiple Reaction Monitoring (MRM): For quantification, monitor specific transitions from the precursor to the product ions (e.g., m/z 177 -> 92). This highly selective technique filters out chemical noise, providing excellent sensitivity.[3]
-
-
Data Interpretation: Expected MS Data
| Parameter | Expected Result | Rationale and In-depth Insights |
| [M+H]⁺ (ESI) | m/z 177.139 | The protonated molecular ion is the primary evidence of the compound's molecular weight in soft ionization. The high-resolution mass confirms the elemental composition (C₁₁H₁₇N₂⁺). |
| M⁺˙ (EI) | m/z 176 | The molecular ion in high-energy EI confirms the nominal mass and adherence to the Nitrogen Rule. |
| Base Peak (EI) | m/z 175 or m/z 148 | The most intense peak will likely result from a highly stable fragment. Loss of a single hydrogen (m/z 175) or a stable neutral loss like ethene (m/z 148) via a retro-Diels-Alder rearrangement are strong possibilities. |
| Key Fragments (EI) | m/z 92, 84, 77 | These fragments correspond to the anilino cation ([C₆H₆N]⁺), the piperidinyl cation ([C₅H₁₀N]⁺), and the phenylium cation ([C₆H₅]⁺), respectively. Their presence provides a robust confirmation of the core structural components. |
| MRM Transitions | Q1: 177 -> Q3: 92 (Quantifier) Q1: 177 -> Q3: 84 (Qualifier) | Selecting a transition to a stable, specific fragment (like the anilino cation) for quantification ensures method robustness. A second transition serves as a qualifier to confirm identity, increasing confidence in the results.[1] |
Conclusion: A Synergistic Approach to Structural Verification
The structural elucidation of this compound is most reliably achieved through the synergistic use of FT-IR and Mass Spectrometry. FT-IR serves as a rapid and effective tool for confirming the presence of key functional groups—the primary aromatic amine, the piperidine ring, and the para-substituted aromatic system. Mass spectrometry, particularly LC-MS/MS, provides definitive confirmation of the molecular weight and offers deep structural insights through predictable fragmentation patterns. The protocols and interpretive frameworks presented in this guide constitute a robust, self-validating system for the analysis of this compound, ensuring the scientific integrity required for its application in high-stakes fields like drug development and chemical synthesis.
References
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Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Waters.com. Retrieved from [Link]
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LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
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Agilent Technologies. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent.com. Retrieved from [Link]
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WorldOfChemicals. (2026, January 6). Key Chemical Intermediate: Understanding 4-(1-Piperidino)aniline Applications. Worldofchemicals.com. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Orgchem.colorado.edu. Retrieved from [Link]
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ChemBK. (2024, April 9). This compound. Chembk.com. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Ucla.edu. Retrieved from [Link]
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SpectraBase. (n.d.). 4-(1-Piperidinyl)aniline - FTIR Spectrum. SpectraBase.com. Retrieved from [Link]
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LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-Phenyl-1-(phenylmethyl)-4-piperidinamine. PubChem. Retrieved from [Link]
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Michigan State University. (n.d.). IR Absorption Table. Msu.edu. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). N-Phenyl-4-piperidinamine. NIST Chemistry WebBook. Retrieved from [Link]
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LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Retrieved from [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Chem.arizona.edu. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Anilinopiperidine. PubChem. Retrieved from [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Niu.edu. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility of 4-Piperidinoaniline in Common Organic Solvents
Abstract
4-Piperidinoaniline is a versatile bifunctional molecule featuring a piperidine ring and an aniline moiety, making it a valuable building block in medicinal chemistry and organic synthesis.[1] Its utility in these fields is critically dependent on its solubility characteristics, which govern reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound. It begins with the foundational physicochemical properties of the molecule that dictate its solvent interactions. A detailed, field-proven experimental protocol for determining thermodynamic solubility via the shake-flask method is presented, followed by a qualitative summary of its solubility in various common organic solvents. The guide concludes with an expert discussion interpreting these solubility profiles based on established chemical principles, offering researchers and drug development professionals the insights needed for effective process design and optimization.
Introduction: Understanding this compound
This compound, with the chemical formula C₁₁H₁₆N₂, is a crystalline solid at room temperature, appearing as a colorless to light yellow substance.[2][3] Its structure is characterized by a polar aniline head and a nonpolar, sterically bulky piperidine tail. This amphipathic nature is central to its solubility behavior.
Key Physicochemical Properties:
-
Boiling Point: 345.1°C at 760 mmHg[5]
-
Structure: The molecule contains a primary aromatic amine (-NH₂) and a tertiary aliphatic amine (the piperidine nitrogen). The primary amine's lone pair of electrons is partially delocalized into the aromatic ring, reducing its basicity compared to the aliphatic amine.[7][8] This structure allows for hydrogen bond donation (from the -NH₂ group) and acceptance (at both nitrogen atoms).
The interplay between the polar, hydrogen-bonding capable aniline group and the largely nonpolar, hydrophobic piperidine ring dictates its affinity for different solvents.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[9][10] For this compound, the key interactions are:
-
Hydrogen Bonding: The primary amine group (-NH₂) is a hydrogen bond donor, while the lone pairs on both the aniline and piperidine nitrogens act as hydrogen bond acceptors.[8] Solvents capable of hydrogen bonding (e.g., alcohols, water) are expected to be effective.
-
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative nitrogen atoms. Polar aprotic solvents (e.g., acetone, DMSO) can engage in these interactions.
-
Van der Waals Forces: The nonpolar piperidine ring and the benzene ring contribute to London dispersion forces, allowing for solubility in less polar solvents.[11]
A successful dissolution process occurs when the energy released from the formation of new solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute lattice forces and the solvent-solvent interactions.
Experimental Determination of Thermodynamic Solubility
To ensure reliable and reproducible data, the isothermal shake-flask method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[12] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.
Mandatory Protocol: Isothermal Shake-Flask Solubility Determination
This protocol outlines the definitive steps for accurately measuring the solubility of this compound.
3.1. Materials and Reagents
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
3.2. Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visually in excess after equilibration is sufficient (e.g., ~10-20 mg for a 2 mL solvent volume).
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm). Allow the mixture to equilibrate for a minimum of 24 hours to ensure a true thermodynamic equilibrium is reached.[13] Some systems may require up to 48-72 hours, which can be confirmed by taking measurements at successive time points (e.g., 24h, 48h) until the concentration plateaus.[14]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. For finely dispersed solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved compound.
-
Sample Collection: Carefully withdraw a supernatant aliquot using a clean syringe. Immediately pass the aliquot through a syringe filter into a clean vial to remove any remaining microscopic solid particles.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method against a calibration curve prepared from known concentrations of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Express the result in units such as mg/mL or mol/L.
3.3. Workflow Diagram
Solubility Profile of this compound
| Solvent Class | Solvent | Polarity Index (approx.) | Expected Solubility | Rationale for Interaction |
| Polar Protic | Methanol | 5.1 | Soluble | Excellent hydrogen bond donor and acceptor. Effectively solvates both the aniline and piperidine moieties.[2][3] |
| Ethanol | 4.3 | Soluble | Similar to methanol, provides strong hydrogen bonding interactions.[2][3] | |
| Water | 9.0 | Low Solubility | Although capable of H-bonding, the large nonpolar hydrocarbon structure (C₁₁) dominates, leading to low aquesous solubility.[2][7] | |
| Polar Aprotic | Acetone | 5.1 | Soluble | Strong dipole moment interacts well with the polar aniline group. Can accept hydrogen bonds.[2][3] |
| Acetonitrile (ACN) | 5.8 | Soluble | High polarity and dipole moment facilitate dissolution. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | Highly polar aprotic solvent, excellent hydrogen bond acceptor. Often used for challenging-to-dissolve compounds.[15] | |
| Dichloromethane (DCM) | 3.1 | Soluble | Moderate polarity, effective at dissolving a wide range of organic compounds. | |
| Nonpolar | Toluene | 2.4 | Sparingly Soluble | Can interact with the aromatic ring via π-stacking and with the piperidine ring via van der Waals forces. |
| Hexane | 0.1 | Insoluble | Lacks any significant polar interactions required to overcome the solute's crystal lattice energy.[16] |
Discussion and Field Insights
The solubility profile in the table aligns perfectly with theoretical principles.
-
Dominance of Hydrogen Bonding: The high solubility in alcohols (methanol, ethanol) demonstrates the importance of hydrogen bonding.[2][3] These protic solvents can both donate a hydrogen bond to the nitrogen lone pairs and accept a hydrogen bond from the -NH₂ group, providing a highly stable solvation shell.
-
Polar Aprotic Solvents: The good solubility in solvents like acetone and DMSO highlights the role of the molecule's overall polarity.[2][15] While these solvents cannot donate hydrogen bonds, their ability to accept them and engage in strong dipole-dipole interactions is sufficient for effective dissolution.
-
The "Amphipathic" Conflict in Water: The low water solubility is a classic example of how hydrophobicity can overpower polarity.[2] The 11-carbon framework, including the bulky piperidine ring and the benzene ring, presents a large nonpolar surface area. The entropic cost of organizing water molecules around this hydrophobic structure is not sufficiently offset by the hydrogen bonding at the aniline site, leading to poor aqueous solubility. For many amines, water solubility decreases significantly as the number of carbon atoms exceeds six.[7]
-
Insolubility in Nonpolar Solvents: The insolubility in hexane is expected.[16] Hexane molecules interact only through weak London dispersion forces. These interactions are not strong enough to break apart the more ordered, polar crystal lattice of this compound.
Conclusion
This compound exhibits good to excellent solubility in a broad range of polar organic solvents, including alcohols and polar aprotic solvents like acetone and DMSO. This behavior is driven by its capacity for hydrogen bonding and its inherent polarity. Conversely, it demonstrates poor solubility in both highly polar water and nonpolar hydrocarbon solvents due to its significant nonpolar character and lack of favorable interactions, respectively. The robust shake-flask protocol detailed herein provides a reliable framework for researchers to generate precise, quantitative solubility data essential for advancing chemical synthesis, purification, and formulation in drug discovery and development.
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for 4-Piperidinoaniline in Drug Discovery
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 4-Piperidinoaniline, a key intermediate in organic and pharmaceutical synthesis.[1][2][3] Aimed at researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings and practical methodologies for elucidating the electronic structure and chemical reactivity of this molecule. By leveraging Density Functional Theory (DFT), we detail a self-validating computational workflow—from geometry optimization and vibrational analysis to the exploration of frontier molecular orbitals and electrostatic potential—offering predictive insights crucial for rational drug design.
Introduction: The 'Why' and 'How' of Modeling this compound
This compound (C₁₁H₁₆N₂) is a versatile organic compound featuring an aniline group substituted with a piperidine ring.[2][4] Its structural motifs make it a valuable building block in the synthesis of Active Pharmaceutical Ingredients (APIs) and other specialty chemicals.[2][3] In drug development, understanding a molecule's electronic properties is not merely academic; it is fundamental to predicting its behavior. Quantum chemical calculations allow us to move beyond a static 2D structure and build a dynamic, three-dimensional electronic portrait.[5][6]
This guide focuses on using these calculations to predict:
-
Molecular Geometry: The most stable 3D arrangement of atoms.
-
Chemical Reactivity: Where the molecule is likely to donate or accept electrons.[7]
-
Spectroscopic Signatures: The vibrational frequencies that act as a molecular fingerprint.[8]
-
Intermolecular Interactions: How the molecule will "see" and interact with a biological target, such as a protein active site.[9][10]
By simulating these properties, we can screen and refine potential drug candidates in silico, significantly accelerating the discovery pipeline and reducing costs.[5][11]
Theoretical Cornerstone: Density Functional Theory (DFT)
For our analysis of this compound, we will employ Density Functional Theory (DFT), a robust and computationally efficient quantum mechanical method.[12][13] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density.[12][14] This approach provides a favorable balance of accuracy and computational cost, making it a workhorse for studying medium-to-large organic molecules in drug discovery.[15]
Causality of Method Selection: We have selected the B3LYP hybrid functional combined with the 6-31G(d,p) basis set . This combination is a well-established and validated starting point for organic molecules, known for providing reliable geometries and electronic properties without excessive computational demand.[16][17][18][19]
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic exchange effects, crucial for many chemical systems.[18]
-
6-31G(d,p) Basis Set: This is a Pople-style split-valence basis set. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions provide flexibility to the orbitals, allowing for a more accurate description of chemical bonds and non-spherical electron density distributions, which is essential for a molecule like this compound with its distinct ring structures.[16][18]
The Computational Workflow: A Self-Validating Protocol
The following protocol outlines a rigorous and self-validating workflow for the quantum chemical analysis of this compound using a computational chemistry package like Gaussian.[20][21][22]
Diagram: Quantum Chemical Calculation Workflow
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A Technical Guide to the Differential Reactivity of 4-Piperidinoaniline: A Chemist's Handbook for Selective Functionalization
Abstract: 4-Piperidinoaniline is a bifunctional chemical intermediate of significant value in organic synthesis, particularly within pharmaceutical and materials science research.[1][2] Its unique structure, featuring both a primary aromatic amine (aniline) and a secondary aliphatic amine (piperidine), presents a fascinating challenge of chemical selectivity. This guide provides an in-depth exploration of the distinct reactivity profiles of these two nitrogen centers. We will dissect the electronic and steric factors that govern their behavior, offering field-proven protocols and mechanistic insights to empower researchers to achieve precise, site-selective modifications of this versatile scaffold.
Structural and Electronic Foundations of Reactivity
At the heart of this compound's chemistry lies the fundamental electronic disparity between its two amine moieties. The aniline nitrogen is integrated into an aromatic system, while the piperidine nitrogen is part of a saturated, aliphatic ring. This structural difference dictates their respective basicity, nucleophilicity, and ultimate reactivity towards various electrophiles.
Caption: Molecular structure of this compound.
The key to predicting reactivity lies in understanding the availability of the nitrogen lone pair.
| Feature | Aniline Moiety | Piperidine Moiety | Rationale |
| Nitrogen Hybridization | sp² | sp³ | The aniline nitrogen is planar to allow for p-orbital overlap with the benzene ring. The piperidine nitrogen has a standard tetrahedral geometry. |
| Basicity (pKa of Conjugate Acid) | ~4.6[3] | ~11.1[4] | The aniline lone pair is delocalized into the aromatic ring via resonance, making it significantly less available to accept a proton.[3][5][6] The piperidine lone pair is localized and readily available. |
| Relative Nucleophilicity | Weak | Strong | For the same reasons as basicity, the localized, high-energy lone pair on the sp³-hybridized piperidine nitrogen is a much more potent nucleophile than the delocalized, stabilized lone pair of the aniline nitrogen.[7][8][9] |
Reactions at the Piperidine Moiety: The More Nucleophilic Center
Due to its significantly higher basicity and nucleophilicity, the secondary amine of the piperidine ring is the primary site of reaction under most conditions, particularly with alkylating and acylating agents.
Selective N-Acylation
N-acylation is a robust transformation that proceeds preferentially at the piperidine nitrogen. The reaction with an acyl chloride or anhydride occurs rapidly at the more nucleophilic center, forming a stable amide. This selectivity is a cornerstone of derivatizing this compound.
Causality Behind Experimental Choices: The choice of a non-nucleophilic base like triethylamine (TEA) or pyridine is critical. Its role is to scavenge the HCl generated during the reaction without competing with the piperidine nitrogen for the acylating agent. Running the reaction at 0 °C helps to control the exothermicity and prevent potential side reactions.
Protocol 2.1: Selective N-Acylation of this compound
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred solution in an ice bath to 0 °C.
-
Reagent Addition: Add the desired acyl chloride (1.05 equiv), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, wash the reaction mixture sequentially with water, 1M HCl (to remove excess base), and saturated sodium bicarbonate solution.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.[10]
Selective N-Alkylation
While direct alkylation with alkyl halides is possible, it can suffer from over-alkylation. Reductive amination is a more controlled and widely used method for the N-alkylation of the piperidine moiety.[10][11] This two-step, one-pot process involves the formation of an iminium ion intermediate, which is then reduced in situ.
Causality Behind Experimental Choices: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent. It is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the iminium ion intermediate formed upon condensation of the amine and aldehyde. This selectivity prevents unwanted side reactions and ensures high yields of the desired tertiary amine.[10]
Protocol 2.2: Selective N-Alkylation via Reductive Amination
-
Reaction Setup: To a stirred solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM) at room temperature, add the desired aldehyde or ketone (1.1 equiv).[11]
-
Iminium Formation: Stir the mixture for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) to the solution in portions. The reaction may be slightly exothermic.
-
Reaction: Stir at room temperature for 12-24 hours, monitoring for completion by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer.
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.[10][11]
Reactions at the Aniline Moiety: Electrophilic Aromatic Substitution
The aniline moiety is highly activated towards Electrophilic Aromatic Substitution (EAS) due to the strong electron-donating nature of the amino group via resonance.[12][13] This effect directs incoming electrophiles to the ortho and para positions. Since the para position is blocked by the piperidine ring, substitution occurs exclusively at the two ortho positions.
Caption: Resonance stabilization in electrophilic attack.
The high reactivity of the aniline ring can be a double-edged sword, often leading to poly-substitution (e.g., di-bromination). To achieve mono-substitution, the activating effect of the amino group must be temporarily attenuated. This is expertly achieved by converting the amine to an amide (e.g., via acetylation). The electron-withdrawing nature of the carbonyl group in the amide reduces the electron-donating capacity of the nitrogen, taming the ring's reactivity.[12]
Protocol 3.1: Controlled Ortho-Bromination of this compound
Part A: Protection (Acetylation)
-
Setup: Dissolve this compound (1.0 equiv) in acetic anhydride.
-
Reaction: Gently heat the mixture at 50-60 °C for 1 hour.
-
Isolation: Cool the reaction and pour it into ice water. The protected product, 4-(1-piperidyl)acetanilide, will precipitate. Collect the solid by filtration, wash with water, and dry. Note: This step acetylates both the aniline and potentially the piperidine nitrogen. Selective deprotection is required later.
Part B: Bromination
-
Setup: Dissolve the protected intermediate (1.0 equiv) in glacial acetic acid.
-
Reagent Addition: Add a solution of bromine (1.0 equiv) in acetic acid dropwise at room temperature.
-
Reaction: Stir for 1-2 hours until the reaction is complete (monitored by TLC).
-
Isolation: Pour the reaction mixture into water to precipitate the brominated product. Filter, wash, and dry the solid.
Part C: Deprotection (Hydrolysis)
-
Setup: Reflux the brominated intermediate in a mixture of ethanol and aqueous HCl.
-
Reaction: Heat the mixture for several hours until hydrolysis is complete.
-
Isolation: Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the final product, 2-bromo-4-piperidinoaniline. Filter, wash with water, and purify by recrystallization.
A Workflow for Selective Functionalization
The choice of reagent and reaction conditions is paramount to directing the functionalization to the desired nitrogen atom.
Caption: Workflow for site-selective functionalization.
Oxidation Reactions
Both moieties are susceptible to oxidation, but under different conditions.
-
Aniline Moiety: Aromatic amines are easily oxidized, often leading to complex mixtures of colored polymeric products, especially with strong oxidizing agents. This sensitivity necessitates careful handling and often requires performing reactions under an inert atmosphere.
-
Piperidine Moiety: The secondary amine can be oxidized to form various products, including N-oxides or iminium ions, depending on the oxidant used.[14][15][16] For N-acyl piperidines, oxidation can occur at the α-carbon to the nitrogen, yielding lactams.[17]
Spectroscopic Characterization of Derivatives
Confirming the site of reaction is straightforward using standard spectroscopic techniques.
| Reaction Site | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | FT-IR Spectroscopy |
| Piperidine-N | Disappearance of the N-H proton signal (~1-3 ppm). Appearance of new signals corresponding to the added acyl or alkyl group. | Shifts in the piperidine ring carbons, especially those α to the nitrogen. Appearance of new carbon signals from the substituent. | Disappearance of the N-H stretch (~3300 cm⁻¹). For acylation, appearance of a strong amide C=O stretch (~1650 cm⁻¹). |
| Aniline Ring | The aromatic signals will show a change in splitting pattern and integration. The characteristic broad -NH₂ signals remain. | Appearance of a new substituted carbon signal in the aromatic region and shifts in the adjacent carbons. | The primary amine N-H stretches (~3400-3500 cm⁻¹) remain. |
Conclusion
The reactivity of this compound is a textbook example of chemoselectivity driven by fundamental electronic principles. The highly nucleophilic, basic, and aliphatic nature of the piperidine nitrogen makes it the preferential site for acylation and alkylation. In contrast, the less basic aniline nitrogen facilitates electrophilic substitution on the activated aromatic ring, a reaction that can be precisely controlled through the use of protecting groups. By understanding these intrinsic differences and applying the appropriate synthetic strategies outlined in this guide, researchers can harness the full potential of this versatile building block for applications in drug discovery and beyond.
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Thermal stability and decomposition of 4-Piperidinoaniline
An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Piperidinoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound (CAS No. 2359-60-6). As a key intermediate in organic synthesis and pharmaceutical research, a thorough understanding of its behavior under thermal stress is critical for ensuring process safety, predicting shelf-life, and maintaining the integrity of drug development pipelines.[1][2] This document synthesizes available physicochemical data, proposes a scientifically grounded decomposition pathway, and provides detailed, field-proven experimental protocols for conducting thermal analysis using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). The content herein is designed to equip researchers with the necessary expertise to safely handle and utilize this compound in their work.
Introduction to this compound: A Profile
This compound, also known as 4-(1-Piperidinyl)aniline, is an organic compound featuring an aniline group substituted at the para position with a piperidine ring.[3] This unique structure, combining a primary aromatic amine with a saturated heterocyclic amine, makes it a versatile building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[2] Its utility in drug discovery is linked to the ability of the piperidine moiety to enhance biological interactions.[3]
Given its application in multi-step syntheses that may involve heating, understanding its thermal stability is paramount. The potential for thermal decomposition can impact reaction yield, purity of the final product, and, most importantly, the safety of the process. This guide serves as a foundational resource for anticipating and analyzing the thermal behavior of this important chemical intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing appropriate experimental and storage conditions.
| Property | Value | Source |
| CAS Number | 2359-60-6 | [1][4] |
| Molecular Formula | C₁₁H₁₆N₂ | [3][4] |
| Molecular Weight | 176.26 g/mol | [4] |
| Appearance | Colorless to light yellow crystalline solid; brown to black low melting solid | [1][3] |
| Melting Point | 26-29 °C (lit.) | [1] |
| Boiling Point | 75 °C at 0.2 torr | [4] |
| Solubility | Soluble in most organic solvents (e.g., acetone, methanol, ethanol); low solubility in water. | [1] |
Proposed Thermal Decomposition Pathway
While specific experimental studies on the decomposition of this compound are not widely published, a probable decomposition pathway can be postulated based on the known chemistry of its constituent functional groups: the aniline and piperidine moieties. Under thermal stress and in an inert atmosphere, decomposition is likely to initiate at the weakest bonds.
The C-N bond between the aromatic ring and the piperidine nitrogen is a likely point of initial cleavage. This would lead to the formation of radical species that can then undergo a variety of subsequent reactions, including hydrogen abstraction, disproportionation, and further fragmentation. At higher temperatures, the aromatic and piperidine rings themselves would be expected to fragment, ultimately leading to the formation of smaller volatile compounds and a stable carbonaceous char.
Caption: Proposed decomposition pathway for this compound under inert conditions.
Thermal Analysis: Methodologies and Illustrative Data
Thermal analysis techniques such as TGA and DSC are indispensable for characterizing the thermal stability of a compound.[5][6]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time.[5][7] It is used to determine the temperatures at which decomposition events occur and the extent of mass loss associated with each step.
Illustrative TGA Data for this compound
Note: The following data is illustrative and based on the expected behavior of similar aromatic amines. Actual experimental values may vary.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) (from DTG) | Mass Loss (%) | Associated Process |
| Step 1 | ~200 - 220 | ~250 | ~40-50% | Initial cleavage of the piperidine ring and loss of fragments. |
| Step 2 | ~350 - 370 | ~400 | ~30-40% | Fragmentation of the aniline moiety and further degradation. |
| Residue | >600 | - | ~10-20% | Formation of a stable carbonaceous char. |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][8] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Illustrative DSC Data for this compound
Note: The following data is illustrative. Actual experimental values may vary.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Interpretation |
| Endotherm | ~26 | ~29 | ~80 - 100 | Melting of the crystalline solid. |
| Exotherm | ~210 | ~260 | - (Broad) | Onset of exothermic decomposition. |
Experimental Protocols
The following protocols are designed to provide a robust framework for the thermal analysis of this compound.
TGA Experimental Protocol
Objective: To determine the thermal stability and decomposition profile of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum TGA pan.
-
Instrument Setup: Place the pan in the TGA instrument.
-
Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 800 °C at a linear heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass and temperature.
-
Data Analysis: Plot the mass loss versus temperature (TGA curve) and the derivative of the mass loss versus temperature (DTG curve) to identify onset and peak decomposition temperatures.
DSC Experimental Protocol
Objective: To identify melting point and decomposition energetics of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 0 °C.
-
Heat the sample from 0 °C to 350 °C at a linear heating rate of 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis: Integrate the peaks on the DSC thermogram to determine the melting point, onset of decomposition, and the associated enthalpy changes.
Accelerating Rate Calorimetry (ARC) Protocol
Objective: To assess the potential for thermal runaway reactions under adiabatic conditions.[9]
Methodology:
-
Sample Preparation: Place a known quantity (e.g., 1-5 g) of this compound into a robust, spherical sample bomb (e.g., titanium or stainless steel).
-
Instrument Setup: Place the bomb into the ARC calorimeter.
-
Thermal Program (Heat-Wait-Seek Mode):
-
Heat the sample to a starting temperature (e.g., 80 °C) in small steps (e.g., 5 °C).
-
At each step, the instrument "waits" for thermal equilibrium.
-
The instrument then "seeks" for any self-heating from the sample (e.g., a rate of >0.02 °C/min).
-
-
Data Acquisition: If self-heating is detected, the instrument switches to adiabatic mode, matching the calorimeter temperature to the sample temperature. Temperature and pressure are recorded as a function of time until the reaction is complete.
-
Data Analysis: Determine the onset temperature of self-heating, the time to maximum rate, and the final temperature and pressure to evaluate the severity of the thermal runaway potential.[10][11]
Caption: General experimental workflow for thermal characterization.
Safety, Handling, and Storage
This compound is classified as a hazardous substance and requires careful handling.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[12][13] Causes skin and serious eye irritation.[12][13] May cause respiratory irritation.[12][14] Upon heating, it may decompose to produce corrosive and/or toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4][15][16]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles or a face shield.[4][12] Use in a well-ventilated area or with a suitable respirator.[12][13]
-
Handling: Avoid breathing dust and contact with skin and eyes.[12] Do not eat, drink, or smoke when using this product.[12] Wash hands thoroughly after handling.[13]
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[12] Keep away from incompatible materials such as strong oxidizing agents and acids.[15]
Conclusion
This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound. By combining known physicochemical properties with a proposed decomposition mechanism and detailed analytical protocols, this document serves as an essential resource for researchers. Adherence to the outlined experimental procedures and safety guidelines will enable the safe and effective use of this compound in research and development, ultimately contributing to greater process safety and scientific integrity.
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The Crystallographic Elucidation of 4-Piperidinoaniline: A Technical Guide for Drug Discovery and Development
Abstract
4-Piperidinoaniline, a versatile scaffold in medicinal chemistry, holds significant potential for the development of novel therapeutics.[1] A comprehensive understanding of its three-dimensional structure is paramount for rational drug design and the optimization of its pharmacological profile. This in-depth technical guide provides a robust framework for the crystal structure analysis of this compound, from synthesis and crystallization to advanced X-ray diffraction techniques and data interpretation. While a definitive published crystal structure for this compound is not yet available in open literature, this whitepaper outlines the established, field-proven methodologies that a researcher would employ to determine its solid-state architecture. By synthesizing established protocols for similar aniline and piperidine-containing compounds, this guide offers a self-validating system for obtaining and interpreting high-quality crystallographic data, empowering researchers to unlock the full potential of this important molecule.
Introduction: The Significance of this compound in Medicinal Chemistry
The this compound moiety is a privileged scaffold found in a variety of biologically active compounds.[2] The piperidine ring, a ubiquitous feature in natural products and pharmaceuticals, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[3][4] The aniline portion of the molecule provides a key site for further chemical modification, allowing for the exploration of a wide range of derivatives with diverse biological targets.[1] The precise spatial arrangement of the piperidine and aniline rings, as well as the nature of intermolecular interactions in the solid state, are critical determinants of a compound's physical properties, including solubility, dissolution rate, and crystal packing, all of which can significantly impact its efficacy as a drug substance. Therefore, a detailed understanding of the crystal structure of this compound is a foundational step in its development as a pharmaceutical agent.
Synthesis and Crystallization: The Gateway to a High-Quality Crystal Structure
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.
Synthesis of this compound
A common and effective route for the synthesis of this compound involves a two-step process starting from 4-fluoronitrobenzene and piperidine.[5]
Step 1: Nucleophilic Aromatic Substitution
The synthesis commences with the nucleophilic aromatic substitution of the fluorine atom in 4-fluoronitrobenzene with piperidine. This reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) in the presence of a base like potassium carbonate to yield 1-(4-nitrophenyl)piperidine.[5]
Step 2: Reduction of the Nitro Group
The nitro group of 1-(4-nitrophenyl)piperidine is then reduced to the corresponding amine. A standard and efficient method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[5] The resulting product, this compound, is then purified using column chromatography.
Experimental Protocol: Synthesis of this compound [5]
-
Synthesis of 1-(4-nitrophenyl)piperidine:
-
Dissolve 4-fluoronitrobenzene in DMSO.
-
Add potassium carbonate and piperidine.
-
Stir the reaction mixture at 90°C for several hours.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaCl and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain 1-(4-nitrophenyl)piperidine.
-
-
Synthesis of this compound:
-
Dissolve 1-(4-nitrophenyl)piperidine in ethyl acetate.
-
Add 10% Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere at room temperature for 3 hours.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a chloroform:methanol gradient) to afford pure this compound.
-
Crystallization of this compound
Obtaining single crystals of sufficient size and quality is often the most challenging aspect of crystal structure determination. A systematic approach to screening various solvents and crystallization techniques is crucial. Given that this compound is a solid at room temperature with a melting point of 26-29°C and is soluble in organic solvents, several methods can be employed.[3]
Table 1: Recommended Crystallization Techniques for this compound
| Crystallization Technique | Description | Recommended Solvents |
| Slow Evaporation | A solution of the compound is allowed to slowly evaporate, increasing the concentration until saturation is reached and crystals form. | Methanol, Ethanol, Acetone, Dichloromethane |
| Vapor Diffusion | A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound solution induces crystallization. | Inner Vial (Dichloromethane), Outer Reservoir (Hexane or Pentane) |
| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth. | Ethanol, Isopropanol, Ethyl Acetate |
The choice of solvent is critical and can influence the resulting crystal form (polymorphism).[6] It is advisable to screen a wide range of solvents with varying polarities.
X-ray Diffraction Analysis: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Data Collection
A suitable single crystal of this compound is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. To minimize thermal vibrations and obtain higher resolution data, the crystal is typically cooled to a low temperature (e.g., 100 K) using a cryostream. The diffractometer rotates the crystal through a series of angles while irradiating it with monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. This initial structural model is then refined using a least-squares algorithm, which iteratively adjusts the atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated diffraction intensities.
Workflow for Single-Crystal X-ray Diffraction
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Interpreting the Crystal Structure: From Data to Insights
A successful crystal structure determination of this compound will provide a wealth of information crucial for drug development.
Molecular Conformation
The analysis will reveal the precise bond lengths, bond angles, and torsion angles within the this compound molecule. Key conformational features to examine include:
-
Piperidine Ring Conformation: The piperidine ring is expected to adopt a chair conformation to minimize steric strain.[7]
-
Relative Orientation of the Rings: The dihedral angle between the plane of the aniline ring and the piperidine ring will be a critical parameter.
Intermolecular Interactions and Crystal Packing
The crystal structure will elucidate the network of intermolecular interactions that govern the crystal packing. For this compound, these are likely to include:
-
Hydrogen Bonding: The amine group of the aniline moiety can act as a hydrogen bond donor, while the nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor.
-
π-π Stacking: The aromatic aniline rings may engage in π-π stacking interactions.
-
van der Waals Forces: These weak, non-specific interactions will also contribute to the overall crystal packing.
Understanding these interactions is essential for predicting and potentially controlling the physicochemical properties of the solid form.
Polymorphism and Pseudopolymorphism
It is important to recognize that this compound may exist in multiple crystalline forms, known as polymorphs, or as solvates/hydrates (pseudopolymorphs).[6][8] Different polymorphs can exhibit distinct physical properties, including solubility and bioavailability. Therefore, a thorough polymorphic screen, involving crystallization from a variety of solvents and under different conditions, is a critical component of the overall structural analysis.
Conclusion: A Roadmap for Structural Elucidation
This technical guide provides a comprehensive and scientifically rigorous roadmap for the crystal structure analysis of this compound. By following the outlined methodologies for synthesis, crystallization, and X-ray diffraction, researchers can obtain a detailed and accurate three-dimensional structure of this important medicinal chemistry scaffold. The resulting structural insights will be invaluable for understanding its structure-activity relationships, guiding the design of new derivatives, and optimizing its solid-state properties for pharmaceutical development. The elucidation of the crystal structure of this compound will undoubtedly serve as a cornerstone for future research and development efforts centered on this promising molecule.
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Gholivand, K., et al. (2017). Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). CrystEngComm, 19(21), 2958-2971. [Link]
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Saeed, S., et al. (2021). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1148-1156. [Link]
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Synonyms for 4-Piperidinoaniline in chemical literature
An In-Depth Technical Guide to the Nomenclature and Handling of 4-Piperidinoaniline
Abstract
This technical guide provides a comprehensive overview of the chemical intermediate this compound (CAS No. 2359-60-6). It is designed for researchers, medicinal chemists, and drug development professionals who encounter this versatile scaffold in their work. The guide disambiguates the various synonyms and identifiers found in chemical literature, databases, and commercial catalogs. Furthermore, it offers a detailed synthesis protocol, summarizes key physicochemical properties, discusses critical applications in drug discovery, and outlines essential safety and handling procedures. The primary objective is to provide a definitive resource that ensures clarity, accuracy, and safety when working with this compound.
Introduction: The Identity of a Versatile Scaffold
This compound is a crucial chemical intermediate whose structure uniquely combines an aniline moiety with a piperidine ring.[1] This bifunctional arrangement makes it a valuable precursor for synthesizing more complex molecules, particularly active pharmaceutical ingredients (APIs).[1] The piperidine heterocycle is a highly privileged scaffold in medicinal chemistry, known to enhance properties such as solubility, bioavailability, and metabolic stability in drug candidates.[2][3][4] Consequently, this compound serves as a foundational building block in the development of novel therapeutics.[1][5]
However, the utility of this compound is often accompanied by confusion arising from its varied nomenclature across different platforms. A single researcher may encounter this molecule under a systematic IUPAC name in a publication, a common name in a patent, a CAS number in a regulatory filing, and a supplier-specific name in a catalog. This guide aims to resolve this ambiguity by systematically classifying its names and identifiers.
Unraveling the Nomenclature: Synonyms and Identifiers
Navigating chemical databases and literature requires a firm grasp of the different ways a compound can be named. The following sections break down the nomenclature for this compound, from the most formal to the most common.
Systematic (IUPAC) and Index Names
The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized naming system. The official IUPAC name for this compound is 4-(Piperidin-1-yl)aniline .[6] This name precisely describes the molecule: an aniline ring substituted at the 4-position with a piperidin-1-yl group, indicating the piperidine ring is attached via its nitrogen atom (position 1).
Chemical Abstracts Service (CAS) uses a slightly different, but equally systematic, index name: Benzenamine, 4-(1-piperidinyl)- .[7] Both names are unambiguous and are frequently used in formal publications and databases.
Common and Semi-Systematic Names
In practice, several common or semi-systematic names are used interchangeably in the literature and by suppliers. These are often more concise but require familiarity to recognize.
-
N-(4-Aminophenyl)piperidine : Describes the piperidine as a substituent on the nitrogen of an aminophenyl group.[9]
-
1-(4-Aminophenyl)piperidine : Emphasizes the piperidine ring as the parent structure, substituted at the nitrogen (position 1) with a 4-aminophenyl group.[7]
-
4-(1-Piperidinyl)aniline : A slight variation of the common name, explicitly noting the attachment point on the piperidine ring.[7][8]
The relationship between these naming conventions is visualized in the diagram below.
Caption: Nomenclature hierarchy for this compound.
Critical Database Identifiers
For unambiguous identification, especially in procurement and regulatory contexts, registry numbers are paramount. These identifiers are tied to the specific molecular structure, transcending the variability of chemical names.
| Identifier | Value | Source |
| CAS Registry Number | 2359-60-6 | [6][9] |
| PubChem CID | 413501 | [6] |
| EC Number | 626-890-6 | [6] |
| MDL Number | MFCD00051688 | [9] |
Note on Isomers: It is crucial to distinguish this compound (attachment at the piperidine nitrogen) from its structural isomers. A common point of confusion is 4-(Piperidin-4-yl)aniline (CAS 113310-52-4), where the aniline is attached to the 4-position carbon of the piperidine ring.[10][11][12] Always verify the CAS number to ensure the correct isomer is being sourced or discussed.
Physicochemical Properties
A summary of the key physical and chemical properties is provided below. These values are essential for planning experiments, understanding solubility, and ensuring proper storage.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆N₂ | [6] |
| Molecular Weight | 176.26 g/mol | [6][9] |
| Appearance | Colorless to light yellow or brown low-melting solid | [7][8] |
| Melting Point | 26-29 °C (lit.) | [8][9] |
| Boiling Point | 140-142 °C @ 1 mmHg | [13] |
| Refractive Index | n20/D 1.5937 (lit.) | [9] |
| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol). Low solubility in water. | [8] |
| Storage Temperature | 2-8°C | [9] |
Synthesis Protocol: A Validated Approach
The most common and reliable synthesis of this compound is a two-step process involving nucleophilic aromatic substitution followed by reduction. The protocol described here is based on established laboratory procedures.[14]
Workflow Overview
Caption: Two-step synthesis of this compound.
Step-by-Step Methodology
Step 1: Synthesis of 1-(4-Nitrophenyl)piperidine [14]
-
To a solution of 4-fluoronitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Add piperidine (2.0 eq) to the reaction mixture.
-
Heat the mixture to 90°C and stir vigorously for 9 hours.
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash twice with a saturated aqueous solution of NaCl (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-(4-nitrophenyl)piperidine, which can be used in the next step without further purification.
Step 2: Reduction to this compound [14]
-
Dissolve the crude 1-(4-nitrophenyl)piperidine (1.0 eq) from the previous step in ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) to the solution.
-
Place the reaction mixture under a hydrogen (H₂) atmosphere (e.g., using a balloon).
-
Stir the mixture at room temperature for 3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain pure this compound.
Applications in Drug Development and Organic Synthesis
This compound is not typically a final product but rather a versatile building block for creating compounds with tailored functionalities.[1]
-
Pharmaceuticals: Its primary application is in the synthesis of APIs. The aniline amine can be readily derivatized, for example, through acylation or reductive amination, while the piperidine ring influences the overall steric and electronic properties of the final molecule. It is a key scaffold for researchers developing novel drug candidates, particularly in areas requiring amine-containing structures.[1]
-
Specialty Chemicals: Beyond pharmaceuticals, it is used in the development of materials for electronics, advanced polymers, and agrochemicals.[1]
-
Reactant for Specific Syntheses: It is a known reactant for the synthesis of various targeted inhibitors and biologically active agents, including:
-
Selective interleukin-2 inducible T-cell inhibitors
-
Antimalarial drugs
-
IRAK-4 inhibitors
-
9-Aminoacridines with antiprion activity
-
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant.
-
Hazard Classifications: Skin Irritant (Category 2), Eye Irritant (Category 2), and Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles (eyeshields), and a lab coat. Use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[9]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15] In case of contact, rinse the affected area immediately with plenty of water. If irritation persists, seek medical advice.[15][16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2-8°C.[9] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a chemical intermediate of significant value in both academic research and industrial drug development. Its utility is, however, paired with a complex and often confusing nomenclature. This guide has provided a clear and authoritative framework for understanding its various synonyms, from the formal IUPAC name 4-(Piperidin-1-yl)aniline to common names like N-(4-aminophenyl)piperidine . By consistently referencing the CAS number 2359-60-6 , researchers can ensure unambiguous identification. The provided synthesis protocol and safety information further equip scientists with the practical knowledge needed to work with this compound effectively and safely.
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Title: 4-(Piperidin-1-yl)aniline | C11H16N2 | CID 413501 - PubChem Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Methodological & Application
Application Notes and Protocols: 4-Piperidinoaniline as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 4-Piperidinoaniline
In the landscape of modern organic synthesis, particularly within medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency and novelty of a synthetic campaign. 4-(1-Piperidino)aniline (CAS: 2359-60-6) has emerged as an indispensable building block, valued for its unique bifunctional nature.[1] The molecule strategically combines a nucleophilic aromatic primary amine with a sterically accessible, basic tertiary amine integrated within a stable piperidine ring.[2] This duality allows for selective, stepwise functionalization, making it a powerful precursor for creating complex molecular architectures.
The piperidine motif is a "privileged scaffold," found in a vast number of FDA-approved drugs and biologically active compounds, where it often enhances aqueous solubility, modulates lipophilicity, and provides a key vector for interaction with biological targets.[3][4] The aniline portion, meanwhile, is a gateway to a rich variety of transformations, including C-N bond formation and the construction of fused heterocyclic systems.[1] This guide provides field-proven insights and detailed protocols for leveraging the unique reactivity of this compound in key synthetic operations.
Physicochemical & Safety Data Summary
| Property | Value | Reference(s) |
| CAS Number | 2359-60-6 | [2][5] |
| Molecular Formula | C₁₁H₁₆N₂ | [2][5] |
| Molecular Weight | 176.26 g/mol | [5] |
| Appearance | Colorless to light yellow/brown crystalline solid or low-melting solid | [2][6] |
| Melting Point | 26-29 °C (lit.) | [6][7] |
| Solubility | Soluble in most organic solvents (MeOH, EtOH, DCM, Acetone); sparingly soluble in water | [5][6] |
| Safety Profile | Harmful if swallowed, in contact with skin, or if inhaled. Irritating to eyes, respiratory system, and skin. | [6][7] |
Handling Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid contact.[6][7]
Foundational Synthesis of this compound
Expertise & Experience: The most reliable and scalable synthesis of this compound proceeds via a two-step sequence starting from 4-fluoronitrobenzene. The causality is clear: the first step is a nucleophilic aromatic substitution (SₙAr). The strongly electron-withdrawing nitro group activates the aromatic ring, making the fluorine-bearing carbon highly electrophilic and susceptible to displacement by the secondary amine of piperidine. The second step is a standard, high-yielding reduction of the nitro group to a primary amine. Catalytic hydrogenation with palladium on carbon (Pd/C) is the preferred industrial and laboratory method due to its high efficiency, clean conversion, and the ease of catalyst removal by simple filtration.[8][9]
Protocol 2.1: Two-Step Synthesis from 4-Fluoronitrobenzene
This protocol details the synthesis of the intermediate, 1-(4-nitrophenyl)piperidine, followed by its reduction to the final product.[8]
Step 1: Synthesis of 1-(4-Nitrophenyl)piperidine (SₙAr Reaction)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoronitrobenzene (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and dimethyl sulfoxide (DMSO) to make a ~0.5 M solution.
-
Addition of Nucleophile: Add piperidine (2.0 eq.) to the stirring mixture. The excess piperidine ensures the reaction goes to completion.
-
Heating: Heat the reaction mixture to 90 °C and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-fluoronitrobenzene spot is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with saturated aqueous NaCl (brine), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure to yield 1-(4-nitrophenyl)piperidine as a solid, which is often pure enough for the next step.
Step 2: Reduction to this compound (Catalytic Hydrogenation)
-
Reaction Setup: In a hydrogenation-compatible flask (e.g., a Parr shaker bottle), dissolve the 1-(4-nitrophenyl)piperidine (1.0 eq.) from Step 1 in methanol or ethyl acetate (~0.1 M).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd relative to the substrate) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the vessel with nitrogen or argon, then introduce hydrogen gas (H₂), typically via a balloon or by pressurizing the vessel to 3-4 atm.
-
Reaction: Stir the mixture vigorously at room temperature for 3-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up and Purification: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography if necessary to afford this compound.[8]
Caption: Two-step synthesis of this compound.
Core Applications & Protocols
C-N Cross-Coupling: The Buchwald-Hartwig Amination
Expertise & Experience: The Buchwald-Hartwig amination is a pillar of modern medicinal chemistry, enabling the formation of C(aryl)-N bonds under relatively mild conditions.[10] For a substrate like this compound, this reaction is exceptionally powerful. The primary aromatic amine is the reactive nucleophile, leaving the tertiary piperidine nitrogen untouched. This chemoselectivity is fundamental. The choice of a palladium catalyst, a specialized phosphine ligand (like Xantphos or a biarylphosphine), and a base is critical. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination, while the base (commonly a sterically hindered alkoxide like NaOtBu) is required to deprotonate the amine, forming the active nucleophile.[11][12]
Protocol 3.1.1: Buchwald-Hartwig Coupling with an Aryl Bromide
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with a generic aryl bromide.[13]
| Reagent/Component | Molar Eq. | Purpose |
| Aryl Bromide | 1.0 | Electrophile |
| This compound | 1.2 | Nucleophile |
| Pd₂(dba)₃ | 0.01-0.02 | Palladium(0) Precatalyst |
| Xantphos | 0.02-0.04 | Ligand |
| Sodium tert-butoxide (NaOtBu) | 1.4 | Base |
| Toluene or Dioxane | - | Anhydrous Solvent |
Step-by-Step Method:
-
Inert Atmosphere: Add the aryl bromide (1.0 eq.), this compound (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (e.g., 1 mol%), and Xantphos (e.g., 2 mol%) to an oven-dried Schlenk flask or sealed tube.
-
Degassing: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Heating: Place the vessel in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: Cool the reaction to room temperature and quench with water. Transfer to a separatory funnel and extract with ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Caption: General scheme for Buchwald-Hartwig amination.
Heterocycle Synthesis: Quinoxaline Formation
Expertise & Experience: The 1,2-diamine structural motif is a classic precursor to a wide range of N-heterocycles. While this compound is a 1,4-substituted aniline, its primary amino group readily participates in condensation reactions that are foundational to heterocycle synthesis. A prime example is the reaction with a 1,2-dicarbonyl compound to form a quinoxaline.[14] Quinoxalines are prominent scaffolds in pharmaceuticals, known for their anticancer and antimicrobial activities.[15] The reaction mechanism is a straightforward double condensation: one amine attacks a carbonyl, forming an imine, followed by an intramolecular cyclization of the second amine onto the remaining carbonyl, and subsequent dehydration to form the aromatic quinoxaline ring.[16]
Protocol 3.2.1: Synthesis of a Piperidinyl-Quinoxaline
This protocol details the condensation of this compound with benzil (a 1,2-dicarbonyl) to form 6-(piperidin-1-yl)-2,3-diphenylquinoxaline.[17]
Step-by-Step Method:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and benzil (1.0 eq.) in ethanol or acetic acid.
-
Heating: Heat the mixture to reflux (typically 80-120 °C) for 2-4 hours. The use of acetic acid as a solvent can also catalyze the dehydration step.
-
Monitoring: Monitor the formation of the product by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product often crystallizes directly from the solution. If not, reduce the solvent volume under reduced pressure and cool the concentrate in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol and dry under vacuum to yield the pure quinoxaline derivative.
Caption: Workflow for quinoxaline synthesis.
Amide Bond Formation: Acylation
Expertise & Experience: The acylation of the primary amine of this compound is a fundamental and highly reliable transformation.[18] This reaction is often used to install a new functional group, protect the amine, or build out a molecular scaffold. The reaction with an acyl chloride is a classic example of nucleophilic acyl substitution. A mild base, such as triethylamine or pyridine, is included as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion.[19] This reaction is typically fast, high-yielding, and chemoselective for the more nucleophilic primary aromatic amine over the hindered tertiary aliphatic amine.
Protocol 3.3.1: Acylation with Benzoyl Chloride
This protocol provides a general method for the N-acylation of this compound.[18]
Step-by-Step Method:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermicity of the reaction.
-
Reagent Addition: Add benzoyl chloride (1.05 eq.), dissolved in a small amount of DCM, dropwise to the cooled, stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting aniline.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.
Caption: General scheme for the acylation of this compound.
Conclusion
This compound is a testament to the power of strategic molecular design. Its pre-installed piperidine ring and reactive aniline functionality provide a direct and efficient entry point into chemical spaces of high value to pharmaceutical and materials science.[1] The protocols outlined in this guide for its synthesis, C-N coupling, heterocycle formation, and acylation represent a core set of transformations that enable researchers to fully exploit its potential. By understanding the causality behind these reactions and adhering to robust experimental procedures, scientists can confidently employ this compound as a key building block in the development of novel and impactful molecules.
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Al-Ostath, A., Al-Mokyna, F., & Al-Kahtani, A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. Available at: [Link]
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ResearchGate (n.d.). General scheme for synthesis of quinoxalines by the condensation of 1,2-dicarbonyl and aryl 1,2-diamines. Available at: [Link]
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Encyclopedia.pub (2023). Methods of Preparation of Quinoxalines. Available at: [Link]
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DC Fine Chemicals (2026). Key Chemical Intermediate: Understanding 4-(1-Piperidino)aniline Applications. Available at: [Link]
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Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. Available at: [Link]
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Application Notes & Protocols: The Strategic Utility of 4-Piperidinoaniline in Modern Medicinal Chemistry
Abstract
4-Piperidinoaniline, a seemingly simple molecule combining an aniline head with a piperidine tail, has established itself as a cornerstone scaffold in contemporary drug discovery. Its unique structural and electronic properties make it a versatile and highly valuable building block for synthesizing a wide array of biologically active compounds.[1][2] This guide provides an in-depth exploration of this compound's applications, focusing on its role in the development of targeted therapeutics such as kinase inhibitors. We will dissect its synthesis, explore its incorporation into advanced drug candidates, and provide detailed, field-proven protocols to empower researchers in their own discovery efforts.
Introduction: The Value Proposition of a Privileged Scaffold
In the lexicon of medicinal chemistry, certain molecular frameworks are deemed "privileged structures" due to their ability to bind to multiple, distinct biological targets. This compound (also known as 1-(4-aminophenyl)piperidine) unequivocally falls into this category.[2] Its structure presents a unique convergence of features:
-
The Aniline Moiety: A primary aromatic amine that serves as a versatile synthetic handle for a multitude of chemical transformations, including amide bond formation, sulfonylation, and participation in various coupling reactions.[1] It often acts as a crucial hydrogen bond donor/acceptor, anchoring ligands into the active sites of protein targets.
-
The Piperidine Ring: A saturated heterocycle that imparts improved physicochemical properties, such as increased solubility and metabolic stability, compared to purely aromatic systems.[3] It provides a three-dimensional vector for exiting the binding pocket and can be substituted to fine-tune potency, selectivity, and pharmacokinetic profiles.[4]
This combination of a versatile chemical anchor and a tunable pharmacokinetic modulator makes this compound an indispensable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][5]
Synthesis of the Core Scaffold: this compound
The most common and efficient synthesis of this compound involves a two-step process: a nucleophilic aromatic substitution followed by a nitro group reduction. This pathway is reliable and scalable for laboratory and industrial applications.
Synthetic Workflow Overview
The synthesis begins with the displacement of a leaving group (typically fluoride) on an electron-deficient nitrobenzene ring with piperidine. The resulting nitrophenylpiperidine intermediate is then reduced to the desired aniline.
Caption: General two-step synthesis of this compound.
Detailed Laboratory Protocol
This protocol describes the synthesis starting from 2.3 mmol of 4-fluoronitrobenzene.
PART A: Synthesis of 1-(4-Nitrophenyl)piperidine
-
Rationale: 4-Fluoronitrobenzene is an excellent substrate as the nitro group strongly activates the aromatic ring towards nucleophilic substitution, and fluoride is a good leaving group. Potassium carbonate is used as a mild base to deprotonate any ammonium salt formed, driving the reaction to completion. DMSO is a polar aprotic solvent ideal for this type of reaction.
-
Reaction Setup: To a 50 mL round-bottom flask, add 4-fluoronitrobenzene (323 mg, 2.3 mmol).[6]
-
Solvent and Reagents: Add DMSO (5 mL), followed by potassium carbonate (475 mg, 3.5 mmol) and piperidine (460 μL, 4.6 mmol).[6]
-
Heating: Stir the reaction mixture at 90 °C for 9 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Workup: After cooling to room temperature, add water (20 mL) to the flask. The product may precipitate.
-
Extraction: Transfer the mixture to a separatory funnel and extract twice with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash twice with saturated aqueous NaCl (brine) (2 x 20 mL) to remove residual DMSO and salts.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield 1-(4-nitrophenyl)piperidine as a solid. The product is often pure enough for the next step without further purification.[6]
PART B: Synthesis of this compound
-
Rationale: Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and highly efficient method for reducing aromatic nitro groups to anilines. Ethyl acetate is a suitable solvent for both the substrate and product, and the reaction proceeds under mild conditions.
-
Reaction Setup: Dissolve the 1-(4-nitrophenyl)piperidine (approx. 2.3 mmol) obtained from the previous step in ethyl acetate (20 mL) in a flask suitable for hydrogenation.[6]
-
Catalyst: Carefully add 10% Pd/C (approx. 186 mg, catalytic amount) to the solution.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask (or use a Parr hydrogenator). Purge the flask with hydrogen and stir the mixture vigorously at room temperature for 3 hours.[6]
-
Filtration: Upon reaction completion (monitored by TLC), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by silica gel column chromatography (e.g., eluting with a gradient of hexane/ethyl acetate or chloroform/methanol) to afford pure this compound.[6]
Core Applications in Medicinal Chemistry
The this compound scaffold is a recurring motif in drugs targeting several important protein families.
Kinase Inhibitors
Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[7] The this compound scaffold is particularly adept at targeting the ATP-binding site of many kinases.
Mechanism of Action: The aniline nitrogen can form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine ring of ATP. The piperidine ring often extends into a more solvent-exposed region, where modifications can enhance selectivity and potency.
Caption: Simplified PI3K/Akt signaling pathway targeted by inhibitors.
Notable Examples:
-
Akt Inhibitors: The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer.[8] The this compound core has been instrumental in developing potent Akt inhibitors. A key example is Capivasertib (AZD5363) , an orally bioavailable Akt inhibitor that has shown promise in clinical trials.[9] The core scaffold was modified by attaching a 7H-pyrrolo[2,3-d]pyrimidine group to the aniline nitrogen, which enhances binding to the kinase hinge.[8][9]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are master regulators of the cell cycle, and their inhibition is a validated anti-cancer strategy.[7] The compound R547 is a potent inhibitor of CDK1, CDK2, and CDK4 that utilizes a 4-amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidine scaffold, a close derivative of the core this compound structure.[7]
| Compound | Target Kinase | IC₅₀ / Kᵢ | Therapeutic Area |
| Capivasertib (AZD5363) | Akt1/2/3 | IC₅₀: ~3-8 nM | Oncology (Breast Cancer) |
| R547 | CDK1/2/4 | Kᵢ: 1, 3, 1 nM | Oncology |
| Compound A8 | PI3Kδ | IC₅₀: 0.7 nM | Oncology |
Data sourced from references[7][9][10].
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies effective in tumors with deficiencies in DNA repair, such as those with BRCA mutations.[11] 4-(Piperidin-3-yl)aniline, a close structural isomer of this compound, is a critical intermediate in the synthesis of Niraparib , a potent, orally active PARP inhibitor.[11][12] This underscores the value of the aminophenyl-piperidine framework in constructing complex therapeutic agents.
Other Therapeutic Areas
The versatility of the piperidine ring means that derivatives of this compound have been explored in a multitude of other areas:
-
Antifungal Agents: Inspired by known antifungals like fenpropidin, researchers have synthesized libraries of 4-aminopiperidines that show remarkable activity against clinically relevant fungal isolates by inhibiting ergosterol biosynthesis.[13]
-
Antimicrobial and CNS Agents: The piperidine moiety is a common feature in compounds with antimicrobial, analgesic, and other CNS-related activities, making this compound a valuable starting point for generating novel chemical diversity in these fields.[2][14][15]
Protocol: Synthesis of an Advanced Kinase Inhibitor Intermediate
This protocol details the synthesis of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, a key intermediate for Akt inhibitors like AZD5363, starting from this compound. This demonstrates the practical application of the core scaffold.
Rationale: This multi-step synthesis involves protecting the aniline, coupling it with a halogenated pyrimidine, and then deprotecting it to reveal the final intermediate. Each step is chosen to ensure high yield and compatibility with the functional groups present.
Caption: Workflow for synthesizing an advanced kinase inhibitor intermediate.
Step 1: Boc Protection of this compound
-
Dissolve this compound (1.0 eq) in tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir at room temperature overnight.
-
Concentrate the reaction mixture and purify by column chromatography to obtain the Boc-protected product. This step protects the reactive aniline nitrogen from participating in the subsequent coupling reaction.
Step 2: Nucleophilic Aromatic Substitution (SₙAr)
-
Combine the Boc-protected aniline (1.0 eq), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in n-butanol.
-
Heat the mixture to reflux (approx. 118 °C) for 18-24 hours.
-
Cool the reaction, concentrate under vacuum, and purify the residue by column chromatography to isolate the coupled product. This is the key bond-forming step creating the core of the kinase inhibitor.
Step 3: Boc Deprotection
-
Dissolve the coupled product (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer, and concentrate to yield the final intermediate. This step unmasks the primary amine, which is crucial for the final amide coupling to complete the synthesis of the target drug.
Conclusion
This compound is far more than a simple chemical intermediate; it is a gateway to molecular complexity and therapeutic innovation.[1] Its robust synthesis and the strategic combination of a reactive aniline handle with a tunable piperidine ring have cemented its role as a privileged scaffold in medicinal chemistry. From potent kinase inhibitors in oncology to key precursors for PARP inhibitors, the applications of this compound continue to expand, demonstrating its enduring value to drug discovery professionals. The protocols and insights provided herein serve as a foundational resource for researchers looking to leverage this powerful building block in the creation of next-generation therapeutics.
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Application Note: 4-Piperidinoaniline as a Versatile Precursor in the Synthesis of Advanced PARP Inhibitors
An Application Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-piperidinoaniline and its derivatives as critical precursors in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a transformative class of targeted cancer therapies. We will explore the fundamental mechanism of PARP inhibition, detail the physicochemical properties and safe handling of this compound, and present detailed, field-proven protocols for the synthesis of PARP inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and manufacturing of novel oncology therapeutics.
Introduction: The Strategic Importance of Piperidinyl Anilines in Oncology
The development of targeted therapies has revolutionized cancer treatment, moving beyond cytotoxic agents to drugs that exploit specific molecular vulnerabilities of cancer cells.[1][2] Among the most successful of these are the PARP inhibitors, which have demonstrated remarkable efficacy in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[2][3]
1.1. The PARP Inhibition Mechanism: A Synthetic Lethality Approach
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, particularly the repair of DNA single-strand breaks (SSBs).[3][4] When SSBs occur, PARP1 detects the damage and recruits other repair proteins.[3][5] PARP inhibitors block this process.[2][5] In healthy cells, alternative repair pathways like homologous recombination (HR) can compensate for this blockage.[4] However, in cancer cells with mutated BRCA1 or BRCA2 genes, the HR pathway is already compromised.[1][2][4]
The dual inactivation of both the PARP-mediated SSB repair and the HR pathway leads to an accumulation of DNA damage, replication fork collapse, and ultimately, cell death.[3] This concept, known as "synthetic lethality," allows PARP inhibitors to selectively kill cancer cells while largely sparing normal, healthy cells.[2][4] A key aspect of their efficacy is "PARP trapping," where the inhibitor not only blocks the enzyme's catalytic activity but also traps it on the DNA, creating a toxic lesion that further disrupts DNA replication.[5][6]
1.2. This compound: A Privileged Scaffold
4-(1-Piperidino)aniline is a vital chemical intermediate whose structure combines an aniline moiety with a piperidine ring.[7] This unique arrangement makes it a versatile building block for creating complex molecules with specific biological activities, particularly in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[7][8] While several PARP inhibitors exist, such as Olaparib, Rucaparib, and Niraparib, the synthesis of Niraparib notably relies on a chiral 3-aryl substituted piperidine aniline core, highlighting the importance of this chemical class.[2][9][10]
Precursor Profile: 4-(1-Piperidino)aniline
A thorough understanding of the precursor's properties is fundamental to its effective and safe use in any synthetic protocol.
2.1. Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 2359-60-6 | [8][11][12] |
| Molecular Formula | C₁₁H₁₆N₂ | [8][11][13] |
| Molecular Weight | 176.26 g/mol | [11] |
| Appearance | Colorless to light yellow crystalline solid/powder | [12][13] |
| Melting Point | 26-29°C (lit.) / 60°C | [11][13] |
| Boiling Point | 75°C @ 0.2 torr | [11] |
| Refractive Index | n20/D 1.5937 (lit.) | [13] |
| Solubility | Soluble in organic solvents (acetone, methanol, ethanol); sparingly soluble in water. | [8][12][13] |
2.2. Safety and Handling
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound must be handled with care, as it may pose health risks upon exposure.[8]
-
Hazard Identification: The compound is irritating to the eyes, respiratory system, and skin.[13][14] It can be harmful if inhaled, comes into contact with skin, or is swallowed.[12][13]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety goggles with side shields or a face shield.[13][14][15] Work should be conducted in a well-ventilated area or a chemical fume hood.[14][15]
-
Handling: Avoid creating dust.[16] Do not eat, drink, or smoke when handling this product.[14] Wash hands and any exposed skin thoroughly after handling.[14][17]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[14][15][16] Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents and strong acids.[14][17]
-
Spill & Disposal: For minor spills, remove ignition sources, clean up immediately using dry procedures, and place in a suitable, labeled container for disposal.[15] Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]
-
First Aid:
General Synthetic Strategy for PARP Inhibitors
The synthesis of PARP inhibitors like Niraparib from a piperidinyl aniline precursor involves a convergent approach. A key step is the coupling of the aniline derivative with a core heterocyclic structure, often an indazole.
This modular strategy allows for variations in both the piperidinyl aniline portion and the core heterocycle, enabling the development of diverse libraries of PARP inhibitors for structure-activity relationship (SAR) studies.[18][19]
Detailed Synthesis Protocols
The following protocols are based on established synthetic routes and are designed to be self-validating through rigorous in-process controls and characterization.
4.1. Protocol 1: Synthesis of the Precursor - 4-(1-Piperidino)aniline
This protocol describes a common method for synthesizing the precursor itself, starting from commercially available materials.[20]
Reaction Scheme:
-
4-Fluoronitrobenzene + Piperidine → 1-(4-Nitrophenyl)piperidine
-
1-(4-Nitrophenyl)piperidine → 4-(1-Piperidino)aniline (Reduction)
Materials & Reagents:
-
4-Fluoronitrobenzene
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Palladium on Carbon (Pd/C, 10%)
-
Hydrogen (H₂) gas
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
Part A: Synthesis of 1-(4-Nitrophenyl)piperidine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-fluoronitrobenzene (1.0 eq) in DMSO.
-
Addition of Reagents: Add potassium carbonate (1.5 eq) followed by piperidine (2.0 eq). The carbonate acts as a base to facilitate the nucleophilic aromatic substitution.
-
Reaction: Heat the mixture to 90°C and stir for 8-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Add water and extract the product into ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated aqueous NaCl (brine), and dry over anhydrous Na₂SO₄.[20] Evaporate the solvent under reduced pressure to yield the crude product, which can be used directly in the next step.[20]
Part B: Reduction to 4-(1-Piperidino)aniline
-
Reaction Setup: Dissolve the crude 1-(4-nitrophenyl)piperidine (1.0 eq) from Part A in ethyl acetate or methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 10% by weight of the substrate) under an inert atmosphere (e.g., Nitrogen or Argon). Causality: Pd/C is a highly efficient catalyst for the reduction of aromatic nitro groups to amines.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (balloon or positive pressure). Stir vigorously at room temperature for 3-5 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[20] Safety Note: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake with additional solvent.
-
Final Product: Concentrate the filtrate under reduced pressure to obtain 4-(1-piperidino)aniline.[20] The product can be further purified by silica gel column chromatography if necessary.[20]
4.2. Protocol 2: Synthesis of Niraparib Intermediate via N-Arylation
This protocol outlines the crucial coupling step, using a chiral piperidinyl aniline to synthesize a key intermediate for Niraparib. This demonstrates the application of the precursor class in a real-world, large-scale synthesis.
Reaction Scheme: (S)-3-(4-aminophenyl)piperidine + 2-(7-Carboxamido-2H-indazol-2-yl) derivative → Niraparib core structure
Materials & Reagents:
-
(S)-3-(4-aminophenyl)piperidine derivative (the chiral precursor)
-
A suitable 2H-indazole-7-carboxamide derivative (the core heterocycle)
-
Copper(I) catalyst (e.g., CuI)
-
A suitable ligand (e.g., a diamine)
-
A base (e.g., K₂CO₃ or Cs₂CO₃)
-
A high-boiling point solvent (e.g., DMF or Dioxane)
Step-by-Step Procedure:
-
Inert Atmosphere: To an oven-dried flask, add the indazole derivative (1.0 eq), the (S)-3-(4-aminophenyl)piperidine derivative (1.1-1.3 eq), the copper catalyst (0.1-0.2 eq), the ligand (0.2-0.4 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add the degassed solvent via syringe. Causality: The use of an inert atmosphere is critical to prevent the oxidation of the Copper(I) catalyst, which would render it inactive for this N-arylation cross-coupling reaction.
-
Reaction: Heat the mixture to a high temperature (typically 100-140°C) and stir until the starting material is consumed, as monitored by HPLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through Celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the resulting crude product by column chromatography on silica gel to isolate the desired Niraparib intermediate.
Analytical Characterization
Rigorous analytical chemistry is the cornerstone of trustworthy and reproducible synthesis. Each intermediate and the final product must be characterized to confirm its identity and purity.
| Technique | Purpose | Expected Observations for a PARP Inhibitor |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Characteristic aromatic and aliphatic signals corresponding to the piperidine, aniline, and core heterocyclic moieties. Integration should match the expected number of protons. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals for all unique carbon atoms in the molecule, including quaternary carbons. |
| LC-MS | Confirmation of molecular weight and initial purity assessment. | A major peak in the chromatogram corresponding to the product's mass-to-charge ratio [M+H]⁺. |
| HPLC | High-resolution purity determination. | A single major peak, ideally >98% purity, under specified chromatographic conditions (column, mobile phase, flow rate, detection wavelength). |
| HRMS | Exact mass determination to confirm elemental composition. | Measured mass should be within ±5 ppm of the calculated exact mass for the molecular formula. |
| Melting Point | Physical property confirmation and purity indicator. | A sharp, defined melting range consistent with literature values for the pure compound. |
Conclusion
This compound and its structural analogs are not merely laboratory reagents; they are enabling scaffolds for the synthesis of life-saving medicines.[7][8] Their unique chemical properties make them indispensable precursors for a range of PARP inhibitors, including Niraparib.[9] The protocols and insights provided in this guide are designed to empower researchers to confidently and safely utilize these building blocks in the development of next-generation cancer therapeutics. Adherence to the detailed synthetic and safety procedures is paramount for achieving reproducible, high-purity results in the complex but rewarding field of drug discovery.
References
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- What are PARP inhibitors? - MD Anderson Cancer Center. (2024, April 3). MD Anderson Cancer Center.
- PARP inhibitor - Wikipedia. (n.d.). Wikipedia.
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- This compound - ChemBK. (2024, April 9). ChemBK.
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- SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23). Sigma-Aldrich.
- 2359-60-6 - this compound - Sale from Quality Suppliers - Guidechem. (n.d.). Guidechem.
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- Niraparib; MK 4827 - New Drug Approvals. (2016, December 22). New Drug Approvals.
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- Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PubMed Central. (2018, November 14). National Center for Biotechnology Information.
- Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. (2019, March 23). PubMed.
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Application Notes & Protocols: The Strategic Role of 4-Piperidinoaniline in the Synthesis of Novel Heterocycles
Abstract
4-Piperidinoaniline stands as a pivotal intermediate in the landscape of organic and medicinal chemistry.[1] Its unique molecular architecture, which marries a nucleophilic aniline moiety with a saturated piperidine ring, offers a versatile platform for the construction of complex heterocyclic systems.[1][2] This guide provides an in-depth exploration of the strategic application of this compound in synthesizing novel heterocycles, particularly those with significant therapeutic potential. We move beyond simple procedural lists to dissect the causality behind synthetic choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document details robust protocols for the synthesis of substituted benzimidazoles, quinoxalines, and pyrimidines, supported by mechanistic diagrams and comparative data to empower researchers in their synthetic endeavors.
Physicochemical Profile and Strategic Reactivity
This compound, also known as 1-(4-aminophenyl)piperidine, is a crystalline solid at room temperature.[3] Its value in synthesis stems from two primary reactive centers: the primary aromatic amine (-NH₂) and the tertiary amine within the piperidine ring. The piperidine group acts as a strong electron-donating group through resonance, which significantly increases the nucleophilicity of the para-positioned amino group. This electronic activation makes the aniline nitrogen a potent nucleophile for addition and substitution reactions, which is the cornerstone of its utility in forming carbon-nitrogen bonds during heterocycle synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2359-60-6 | [2][4] |
| Molecular Formula | C₁₁H₁₆N₂ | [2][4] |
| Molecular Weight | 176.26 g/mol | [4][5] |
| Appearance | Colorless to light yellow/brown crystalline solid | [2][3] |
| Melting Point | 60 °C (approx.) | [4] |
| Boiling Point | 75 °C @ 0.2 torr | [4] |
| Solubility | Soluble in most organic solvents (methanol, ethanol, acetone); low solubility in water. | [3] |
Synthesis of Benzimidazole-Containing Scaffolds
The benzimidazole core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[6][7][8] While the classical synthesis of the benzimidazole ring requires an ortho-phenylenediamine, this compound is a para-substituted aniline and thus cannot directly form the core ring via condensation.
Expert Insight & Causality: The strategic value of this compound lies in its role as a potent nucleophile for decorating a pre-formed, activated benzimidazole scaffold. A common and effective strategy involves the nucleophilic substitution of a leaving group (e.g., a methylthio or chloro group) at the 2-position of the benzimidazole ring. The electron-rich aniline nitrogen of this compound readily attacks the electrophilic C2 carbon, leading to the formation of a highly functionalized 2-aminobenzimidazole derivative. This approach is efficient for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.[9]
Protocol 2.1: Synthesis of 2-(4-(Piperidin-1-yl)phenylamino)-1H-benzo[d]imidazole Derivatives
This protocol details the synthesis of a target benzimidazole derivative via nucleophilic substitution of a 2-(methylthio)benzimidazole intermediate.
Step 1: Synthesis of 2-(Methylthio)-1H-benzo[d]imidazole (Intermediate)
-
To a solution of o-phenylenediamine (10.0 mmol) in methanol (30 mL), add carbon disulfide (12.0 mmol) and potassium hydroxide (12.0 mmol).
-
Reflux the mixture for 6-8 hours until TLC indicates the consumption of the starting material.
-
Cool the reaction to room temperature and add iodomethane (15.0 mmol) dropwise.
-
Stir the mixture at room temperature for an additional 4-6 hours.
-
Pour the reaction mixture into ice-cold water (100 mL) and collect the resulting precipitate by filtration. Wash with cold water and dry to afford the intermediate 2-(methylthio)-1H-benzo[d]imidazole.
Step 2: Nucleophilic Substitution with this compound
-
In a sealed reaction vessel, combine 2-(methylthio)-1H-benzo[d]imidazole (5.0 mmol), this compound (5.5 mmol), and dry ethanol (25 mL).
-
Reflux the reaction mixture for 12-18 hours. Monitor the progress by TLC.
-
Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(4-(piperidin-1-yl)phenylamino)-1H-benzo[d]imidazole derivative.
Caption: Workflow for the synthesis of 2-(arylamino)benzimidazoles.
Synthesis of Substituted Quinoxaline Derivatives
Quinoxalines are another class of N-heterocycles with a broad range of pharmacological activities, including anticancer and antiviral properties.[10][11] Similar to benzimidazoles, the classic synthesis of the quinoxaline core requires an aromatic 1,2-diamine, making this compound an unsuitable direct precursor.[12]
Expert Insight & Causality: The modern synthetic chemist can leverage powerful cross-coupling reactions to incorporate this compound into a quinoxaline system. The Buchwald-Hartwig amination is an exceptionally reliable and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds. By reacting a halo-quinoxaline (e.g., 2-bromoquinoxaline) with this compound in the presence of a palladium catalyst and a suitable ligand, one can efficiently synthesize 2-(4-(piperidin-1-yl)phenylamino)quinoxaline derivatives. This method offers high yields and excellent functional group tolerance, making it a cornerstone of modern medicinal chemistry for library synthesis.[13]
Protocol 3.1: Palladium-Catalyzed Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add 2-bromoquinoxaline (2.0 mmol), this compound (2.4 mmol), and sodium tert-butoxide (2.8 mmol).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., BINAP, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene (15 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 8-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Synthesis of 2-Aminopyrimidine Derivatives
Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast number of bioactive compounds.[14][15] The synthesis of substituted pyrimidines is a central theme in drug discovery.
Expert Insight & Causality: Similar to the benzimidazole chemistry, a highly effective method for incorporating the this compound moiety is through the nucleophilic substitution of an activated pyrimidine. Pyrimidines bearing a leaving group at the 2- or 4-position, such as a methylthio (-SMe) group, are excellent electrophiles. The reaction of a 2-(methylthio)pyrimidine with this compound, typically under reflux in a polar solvent, provides a direct and high-yielding route to 2-(4-(piperidin-1-yl)phenylamino)pyrimidine derivatives. The methylthio group is an ideal leaving group as it is easily installed and readily displaced by strong nitrogen nucleophiles.[16]
Protocol 4.1: Synthesis via Nucleophilic Aromatic Substitution
-
In a round-bottom flask, dissolve the starting 2-(methylthio)pyrimidine derivative (4.0 mmol) and this compound (4.4 mmol) in dry ethanol (20 mL).
-
Add a catalytic amount of a non-nucleophilic base, such as potassium hydroxide (catalytic), to facilitate the reaction.
-
Reflux the reaction mixture for 10-15 hours, monitoring completion by TLC.
-
Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath to induce precipitation.
-
Pour the mixture into crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the product and recrystallize from a suitable solvent like ethanol to obtain the pure 2-aminopyrimidine derivative.
Data Summary and Comparison
Table 2: Comparative Overview of Synthetic Strategies
| Heterocyclic System | Synthetic Strategy | Key Reagents | Typical Conditions | Expected Yield |
| Benzimidazole | Nucleophilic Substitution | 2-(Methylthio)benzimidazole | Reflux in Ethanol, 12-18h | Good to Excellent |
| Quinoxaline | Buchwald-Hartwig Amination | 2-Bromoquinoxaline, Pd₂(dba)₃, BINAP | Toluene, 110°C, 8-16h | Good to Excellent |
| Pyrimidine | Nucleophilic Substitution | 2-(Methylthio)pyrimidine | Reflux in Ethanol, 10-15h | Good to Excellent |
Safety and Handling
This compound may be irritating to the skin, eyes, and respiratory system.[3] It is harmful if swallowed, inhaled, or in contact with skin.[5] Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] In case of fire, it may produce irritating, corrosive, and/or toxic gases.[4] Refer to the Safety Data Sheet (SDS) for comprehensive safety information before use.
Conclusion
This compound is a highly valuable and versatile building block, not for the de novo construction of heterocyclic cores like benzimidazoles or quinoxalines, but as a strategic nucleophile for their functionalization.[1][5] Modern synthetic methods, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, provide robust and efficient pathways to incorporate the this compound moiety into diverse heterocyclic scaffolds. The protocols and insights provided herein demonstrate the reliability of these methods and underscore the importance of this intermediate in generating novel molecular architectures for drug discovery and materials science.
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The Strategic Application of 4-Piperidinoaniline in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the ability to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with precision and efficiency is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology in this endeavor, offering a versatile and robust toolkit for molecular construction.[1] This guide provides an in-depth exploration of the application of a particularly valuable building block, 4-piperidinoaniline, in these transformative reactions. For researchers, scientists, and drug development professionals, understanding the nuances of utilizing this substrate can unlock novel synthetic pathways to complex molecular architectures.
The unique structural motif of this compound, which combines a nucleophilic aniline moiety with a saturated piperidine ring, presents a rich platform for diversification. The aniline nitrogen can participate directly in C-N bond formation, while the aromatic ring can be functionalized to serve as an electrophilic partner in C-C and C-N coupling reactions. This dual reactivity makes it a highly sought-after intermediate in the synthesis of pharmacologically active compounds and advanced organic materials.[2]
The Mechanistic Underpinnings: A Tale of Three Cycles
At the heart of these synthetic transformations lie the elegant catalytic cycles of palladium. While the specifics can vary, the fundamental mechanisms of the most common palladium-catalyzed cross-coupling reactions share a common triad of steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[3][4][5]
Visualizing the Catalytic Pathways
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination: Forging the C-N Bond
The Buchwald-Hartwig amination stands as a powerful method for the synthesis of arylamines.[3][6] In the context of this compound, this reaction allows for its coupling with a wide array of aryl and heteroaryl halides, leading to the formation of N-aryl-4-piperidinoaniline derivatives. These products are of significant interest in medicinal chemistry due to the prevalence of the diarylamine scaffold in bioactive molecules.[2]
The success of a Buchwald-Hartwig amination is critically dependent on the judicious selection of the palladium source, a sterically bulky and electron-rich phosphine ligand, a suitable base, and an anhydrous aprotic solvent.[6]
Representative Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with this compound
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Aryl Halide | Amine | Catalyst System (Example) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromide | This compound | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 12-24 | 70-90 (Typical) |
| Aryl Chloride | This compound | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 18-36 | 60-80 (Typical) |
Table 1: Representative conditions for Buchwald-Hartwig amination with this compound. Yields are illustrative and substrate-dependent.
Figure 2: Experimental workflow for a typical Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[7][8] To utilize this compound in this reaction, it must first be functionalized with a halide or a triflate to act as the electrophilic partner. The resulting halo-4-piperidinoaniline can then be coupled with a variety of aryl or heteroaryl boronic acids or their esters.
The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions such as protodeboronation of the boronic acid.[9]
Representative Protocol: Suzuki-Miyaura Coupling of a Halogenated this compound
This protocol assumes the availability of a halogenated this compound derivative and may require optimization.
Materials:
-
Bromo-4-piperidinoaniline derivative
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane and water (10:1 mixture)
-
Round-bottom flask with condenser
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the bromo-4-piperidinoaniline derivative (1.0 mmol), arylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.015 mmol), and SPhos (0.03 mmol).
-
Solvent Addition: Add a deoxygenated mixture of 1,4-dioxane and water (10:1, 11 mL).
-
Reaction: Heat the mixture to 90 °C under an inert atmosphere with vigorous stirring for 8-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
| Electrophile | Nucleophile | Catalyst System (Example) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromo-4-piperidinoaniline | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 8-16 | 75-95 (Typical) |
| Iodo-4-piperidinoaniline | Arylboronic Ester | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 6-12 | 80-98 (Typical) |
Table 2: Representative conditions for Suzuki-Miyaura coupling with halogenated this compound derivatives. Yields are illustrative and substrate-dependent.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating valuable arylalkyne and conjugated enyne structures.[1][4] Similar to the Suzuki-Miyaura reaction, a halogenated this compound is required as the electrophilic partner. This reaction typically employs a dual catalytic system of palladium and a copper(I) salt, along with an amine base.[10]
Representative Protocol: Sonogashira Coupling of a Halogenated this compound
This is a general protocol and may need adjustment based on the specific substrates.
Materials:
-
Iodo-4-piperidinoaniline derivative
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the iodo-4-piperidinoaniline derivative (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Solvent and Base Addition: Add anhydrous THF (5 mL) and triethylamine (3.0 mmol). Stir the mixture for 10 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature for 1-4 hours or with gentle heating (40-60 °C) if necessary.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Workup: Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the precipitated salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodo-4-piperidinoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT-50 | 1-4 | >90 (Typical) |
| Bromo-4-piperidinoaniline | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Piperidine | DMF | 80 | 12 | 70-85 (Typical) |
Table 3: Representative conditions for Sonogashira coupling with halogenated this compound derivatives. Yields are illustrative and substrate-dependent.
Conclusion and Future Outlook
This compound is a versatile and valuable building block in the arsenal of the modern synthetic chemist. Its strategic deployment in palladium-catalyzed cross-coupling reactions provides efficient and modular routes to a diverse array of complex molecules with significant potential in medicinal chemistry and materials science. The protocols outlined in this guide serve as a starting point for researchers to explore the rich chemistry of this scaffold. As catalyst technology continues to evolve, we can anticipate the development of even more efficient and sustainable methods for the functionalization of this compound and its derivatives, further expanding its utility in the creation of novel chemical entities.
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Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. J. Iran. Chem. Soc.2022 , 19, 2867–2880. [Link]
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Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Adv.2024 , 14, 14830-14834. [Link]
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Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]
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Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. ResearchGate. [Link]
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Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]
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Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev.2013 , 42, 9323-9340. [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. [Link]
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Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. PMC. [Link]
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Sonogashira coupling. In Wikipedia; 2023. [Link]
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Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chem. Rev. Lett.2024 , 7, 308-323. [Link]
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Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Science and Research (IJSR). [Link]
-
A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. IOP Conference Series: Materials Science and Engineering. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Catal.2021 , 11, 10398–10405. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Flow Chemistry: Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. 2021 , 26, 7609. [Link]
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. RSC Adv.2020 , 10, 29693-29697. [Link]
-
Palladium-catalyzed amination of aryl sulfides with anilines. SciSpace. [Link]
-
Palladium-catalyzed amination of aryl sulfides with anilines. Kyoto University Research Information Repository. [Link]
-
Biaryl Synthesis via Suzuki Coupling on a Solid Support. Sci-Hub. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. 2024 , 5, 102925. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. Nat. Commun.2021 , 12, 4849. [Link]
-
One-pot synthesis of new N-(1-methylpyridin-4(1H)-ylidene)amine ligands for palladium-catalyzed Heck coupling reaction. Turk. J. Chem.2017 , 41, 723-734. [Link]
-
Photochemical Synthesis of Anilines via Ni-Catalyzed Coupling of Aryl Halides with Ammonium Salts. The University of Liverpool Repository. [Link]
-
α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. Molecules. 2022 , 27, 2517. [Link]
-
Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. ResearchGate. [Link]
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4-Piperidinoaniline in the development of materials with tailored properties
An Application Guide to 4-Piperidinoaniline in the Development of Materials with Tailored Properties
Authored by: A Senior Application Scientist
Abstract
This compound stands as a uniquely versatile monomer for the synthesis of functional polymers. Its structure, which marries a conductive polyaniline-like backbone with a flexible, bulky piperidine substituent, provides a powerful lever for tuning material properties. This guide elucidates the foundational principles and provides detailed protocols for leveraging this compound to create materials with tailored solubility, electroactivity, and optoelectronic characteristics. We will explore its application in developing solution-processable conductive polymers, electrodeposited films for sensor technology, and components for organic electronic devices. Each section is designed to provide not only a procedural methodology but also a deep understanding of the causal relationships between molecular structure and macroscopic function, empowering researchers to innovate with purpose.
Core Principles: How this compound Tailors Material Properties
The ability to rationally design a material's properties originates from understanding its molecular structure. This compound offers two key structural features that can be exploited: the aromatic aniline head and the aliphatic piperidine tail.
-
The Aniline Moiety: This is the polymerizable unit. Through oxidative polymerization, the aniline rings link, typically in a "head-to-tail" fashion, to form a π-conjugated backbone. This extended conjugation is the source of the material's intrinsic electrical conductivity and interesting optical properties, characteristic of the broader polyaniline (PANI) family.[1]
-
The Piperidine Substituent: This is the "tuning" knob. Unlike the flat, rigid structure of unsubstituted PANI, the introduction of the bulky, non-planar piperidine ring forces a twist in the polymer backbone. This has two profound and interconnected consequences:
-
Enhanced Solubility: The twisting of the polymer chains disrupts the efficient π-stacking that makes unsubstituted PANI notoriously insoluble.[2] This steric hindrance reduces inter-chain forces, allowing solvent molecules to penetrate and dissolve the polymer. This transition from an intractable powder to a soluble material is paramount for applications requiring solution-based processing like spin-coating or inkjet printing.[2][3]
-
Modulated Conductivity: The same steric hindrance that improves solubility also decreases electrical conductivity. By twisting the polymer backbone, the orbital overlap between adjacent aniline units is reduced, impeding the movement of charge carriers (polarons/bipolarons) along the chain.[1][4] Therefore, a direct trade-off exists: gaining solubility often comes at the cost of conductivity. The goal is to find the optimal balance for a given application.
-
The piperidine group is also electron-donating, which raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the polymer.[5] This electronic effect is critical for designing interfaces in electronic devices, such as tuning the energy levels for efficient hole injection in Organic Light-Emitting Diodes (OLEDs).[6]
Application Note I: Synthesis of Solution-Processable Poly(this compound)
Objective: To synthesize a soluble, conductive polymer via chemical oxidative polymerization of this compound for applications requiring thin-film deposition from solution.
Causality Behind Experimental Choices:
-
Oxidant: Ammonium persulfate (APS) is a common, potent oxidant for aniline polymerization. The molar ratio of oxidant to monomer is critical; a 1:1 or slightly higher ratio is often used to ensure complete polymerization without causing over-oxidation, which can degrade the polymer and reduce conductivity.[7]
-
Acidic Medium: The polymerization is conducted in a strong acid (e.g., HCl). Protons serve two roles: they protonate the aniline monomer, making it more susceptible to oxidation, and they act as "dopants" for the final polymer. This doping process introduces charge carriers into the polymer backbone, rendering it electrically conductive (the emeraldine salt form).[8][9]
-
Temperature: The reaction is initiated at a low temperature (0–5 °C). Aniline polymerization is an exothermic process. Low temperatures help to control the reaction rate, leading to a more regular polymer structure (favoring head-to-tail coupling) and higher molecular weight, which generally improves material properties.[10]
Detailed Experimental Protocol: Chemical Oxidative Polymerization
Materials:
-
This compound (Monomer, CAS: 2359-60-6)
-
Ammonium persulfate (APS) (Oxidant)
-
Hydrochloric acid (HCl), concentrated (37%)
-
Methanol
-
Ammonium hydroxide solution (30%)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (for dissolving final product)
-
Deionized (DI) water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Monomer Solution Preparation: In the three-neck flask, dissolve 1.76 g (10 mmol) of this compound in 50 mL of 1.0 M HCl. Place the flask in an ice bath and stir vigorously with the mechanical stirrer until the temperature equilibrates to 0–5 °C.
-
Oxidant Solution Preparation: In a separate beaker, dissolve 2.51 g (11 mmol, 1.1 equivalents) of ammonium persulfate in 25 mL of 1.0 M HCl. Cool this solution in the ice bath.
-
Polymerization: Transfer the cold APS solution to the dropping funnel. Add the APS solution dropwise to the stirring monomer solution over a period of 30-45 minutes. The reaction mixture will gradually turn from colorless to dark green/black, indicating polymerization.
-
Reaction Completion: After the addition is complete, allow the reaction to stir in the ice bath for an additional 4-6 hours to ensure maximum polymer yield.
-
Isolation and Washing: Collect the dark polymer precipitate by vacuum filtration using a Buchner funnel. Wash the precipitate sequentially with 100 mL of 1.0 M HCl, followed by 100 mL of methanol, and then copious amounts of DI water until the filtrate is colorless and has a neutral pH. This removes unreacted monomer, oxidant, and oligomers. The product at this stage is the doped, conductive emeraldine salt form, Poly(this compound)-ES.
-
(Optional) De-doping: To obtain the non-conductive, base form of the polymer (emeraldine base, EB), which has better solubility in solvents like NMP, suspend the filtered polymer in 100 mL of 0.5 M ammonium hydroxide solution and stir for 2-3 hours. Filter the polymer again and wash with DI water until the filtrate is neutral.
-
Drying: Dry the final polymer product (either ES or EB form) in a vacuum oven at 50–60 °C for 24 hours.
Visual Workflow: Chemical Polymerization
Caption: Workflow for chemical oxidative polymerization of this compound.
Expected Properties & Comparative Data
Direct data for poly(this compound) is scarce in the literature. However, we can infer its properties based on trends observed for other substituted polyanilines. The bulky piperidine group is expected to significantly enhance solubility while moderately decreasing conductivity compared to unsubstituted PANI.
| Polymer | Substituent Effect | Typical Conductivity (S/cm) | Solubility | Reference(s) |
| Polyaniline (PANI) | Unsubstituted (benchmark) | 1 - 10 | Insoluble in common solvents | [1] |
| Poly(N-methylaniline) | Small N-alkyl group | 10⁻⁵ - 10⁻⁴ | Soluble in NMP, DMF | [11][12] |
| Poly(N-butylaniline) | Larger N-alkyl group | 10⁻⁷ - 10⁻⁶ | Soluble in NMP, DMF, THF | [12] |
| Poly(diphenylamine) | Bulky N-aryl group | 10⁻² - 10⁰ | Soluble in acetonitrile, NMP | [13][14] |
| Poly(2-alkylanilines) | Ring alkyl group | 10⁻³ - 10⁻² | Improved solubility | [15][16] |
| Poly(this compound) (Predicted) | Bulky N-cycloalkyl group | 10⁻⁴ - 10⁻² | Good solubility in NMP, DMF, THF | Inferred |
Application Note II: Electrochemical Deposition of Sensor Films
Objective: To fabricate a uniform, thin film of poly(this compound) directly onto an electrode surface via electropolymerization for potential use in chemiresistive gas sensing.
Causality Behind Experimental Choices:
-
Electropolymerization: This technique offers excellent control over film thickness, morphology, and adhesion by manipulating electrical parameters. The polymer is formed and deposited directly onto the working electrode, making it ideal for fabricating sensor devices.[17]
-
Cyclic Voltammetry (CV): Using a potential sweep method like CV allows for gradual and controlled polymer growth. The increasing current observed with each cycle indicates the deposition of a conductive polymer film. The potential range is chosen to be sufficient to oxidize the monomer without over-oxidizing the resulting polymer film, which would degrade it.
-
Supporting Electrolyte: An acid (like HClO₄) is used not only as the electrolyte to ensure ionic conductivity in the solution but also to serve as the dopant for the polymer film as it forms, making it electroactive.
Detailed Experimental Protocol: Electropolymerization
Materials:
-
This compound (0.1 M)
-
Perchloric acid (HClO₄) (1.0 M)
-
Acetonitrile (ACN) or water as solvent
-
Nitrogen (N₂) gas for deoxygenation
-
Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, Platinum, or Gold)
-
Counter Electrode (e.g., Platinum wire)
-
Reference Electrode (e.g., Ag/AgCl)
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Sonication bath (for cleaning electrodes)
Procedure:
-
Electrode Cleaning: Thoroughly clean the working electrode. For ITO, sonicate sequentially in detergent, DI water, acetone, and isopropanol for 15 minutes each, then dry under a stream of N₂.
-
Electrolyte Preparation: Prepare a solution of 0.1 M this compound in 1.0 M HClO₄ (using either water or acetonitrile as the solvent).
-
Cell Assembly: Assemble the three-electrode cell with the cleaned working electrode, platinum counter electrode, and Ag/AgCl reference electrode.
-
Deoxygenation: Purge the solution with N₂ gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain a N₂ blanket over the solution during the experiment.
-
Electropolymerization: Using the potentiostat, perform cyclic voltammetry. Scan the potential from -0.2 V to +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles. A progressive increase in the redox peak currents with each cycle confirms the deposition of an electroactive polymer film.
-
Post-treatment: After polymerization, gently rinse the polymer-coated electrode with the solvent (water or ACN) to remove any unreacted monomer and oligomers, then dry carefully.
-
Characterization for Sensing: The resulting film can be tested as a chemiresistor. Its resistance is measured in the absence and presence of a target analyte gas (e.g., ammonia, NH₃). The interaction of NH₃ with the doped polymer causes de-doping, leading to a measurable increase in resistance.[8][18]
Visual Workflow: Electropolymerization Setup
Caption: Diagram of a three-electrode setup for electropolymerization.
Benchmark Data for Polyaniline-Based Gas Sensors
The performance of a poly(this compound) sensor can be benchmarked against other PANI-based systems. Key metrics include sensitivity (response magnitude), response time, and recovery time.
| Sensor Material | Target Analyte | Concentration | Sensitivity (% Response) | Response / Recovery Time (s) | Reference(s) |
| PANI Nanofibers | NH₃ | 100 ppm | ~30-35% | 55 / 640 | [19] |
| PANI/Graphene | NH₃ | 50 ppm | ~15% | ~120 / ~300 | [19] |
| WS₂@PANI Composite | NH₃ | 100 ppm | 216% | 25 / 39 | [9] |
| PANI/NGQDs | Ethanol | 100 ppm | ~120% | 85 / 62 | [19] |
Application Note III: A Component for Organic Light-Emitting Diodes (OLEDs)
Objective: To conceptually design an OLED that incorporates solution-processable poly(this compound) as a functional layer, likely the Hole Transport Layer (HTL).
Causality and Device Physics:
An OLED is a multilayer device where charge injection, transport, and recombination lead to light emission.[20]
-
Hole Transport Layer (HTL): The role of the HTL is to efficiently accept "holes" (positive charge carriers) from the anode and transport them to the Emissive Layer (EML).
-
Energy Level Alignment: For efficient hole injection, the HOMO energy level of the HTL should be closely matched to the work function of the anode (e.g., ITO/PEDOT:PSS, ~5.0-5.2 eV).[20] The electron-donating nature of the piperidine group is expected to raise the HOMO level of the polymer compared to unsubstituted PANI, potentially making it a better match for hole injection and lowering the device's operating voltage.[6][17]
-
Solution Processability: The enhanced solubility of poly(this compound) is the key enabling property, allowing the HTL to be deposited via spin-coating, a low-cost and scalable fabrication technique.
Conceptual Protocol: OLED Fabrication via Spin-Coating
This protocol describes a general workflow for fabricating a multilayer OLED device.
-
Substrate Cleaning: Patterned ITO-coated glass substrates are rigorously cleaned.
-
Hole Injection Layer (HIL): A thin layer of a HIL material like PEDOT:PSS is spin-coated onto the ITO and annealed to remove residual water.
-
Hole Transport Layer (HTL): A solution of the synthesized poly(this compound) in a suitable solvent (e.g., NMP, chloroform) is spin-coated on top of the HIL. The substrate is then baked to remove the solvent.
-
Emissive Layer (EML): A solution of an emissive polymer or small molecule host doped with an emitter dye is spin-coated.
-
Electron Transport Layer (ETL) & Cathode: The device is transferred to a high-vacuum thermal evaporator. A thin ETL (e.g., TPBi) followed by a low work-function metal cathode (e.g., LiF/Al) are deposited to complete the device.
Visual Diagram: OLED Device Architecture
Caption: A typical multilayer OLED device structure.
Comparative Energy Level Data
The suitability of a material for a specific layer is determined by its energy levels relative to adjacent layers.
| Material Class / Example | Function | Typical HOMO (eV) | Typical LUMO (eV) | Reference(s) |
| PEDOT:PSS | HIL | ~ -5.2 | ~ -3.5 | [20] |
| Polyaniline (doped) | HTL | ~ -5.0 to -5.2 | ~ -3.5 | [6][17] |
| TPD | HTL | ~ -5.5 | ~ -2.3 | [21] |
| Alq₃ | EML / ETL | ~ -5.7 | ~ -3.1 | [21] |
| Poly(this compound) (Predicted) | HTL | ~ -4.8 to -5.1 | ~ -2.2 to -2.5 | Inferred |
Note: The predicted higher HOMO for Poly(this compound) could facilitate better hole injection from PEDOT:PSS.
Safety and Handling
This compound and its precursors and solvents require careful handling.
-
Chemical Hazards: this compound is harmful if swallowed or inhaled and may cause skin and serious eye irritation.[22] Strong acids (HCl, HClO₄) are corrosive. Organic solvents (NMP, DMF) are irritants and have reproductive toxicity risks.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Handling: Conduct all syntheses and handling of volatile solvents in a certified chemical fume hood to avoid inhalation of dust and vapors. Avoid contact with skin and eyes.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
References
A comprehensive, numbered list of all cited sources with titles and clickable URLs would be generated here, consolidating all references used in the text.
Sources
- 1. Effect of structural factors on the physicochemical properties of functionalized polyanilines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08644G [pubs.rsc.org]
- 2. materialsciencejournal.org [materialsciencejournal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Recent progress in polyaniline-based chemiresistive flexible gas sensors: design, nanostructures, and composite materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. quora.com [quora.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
Application Note: Enhanced Detection of Organic Acids in Complex Biological Matrices via Derivatization with 4-Piperidinoaniline
Introduction
The quantitative analysis of organic acids, crucial intermediates in numerous metabolic pathways, presents a significant challenge in complex biological matrices. Their inherent polarity and often low abundance make them difficult to retain and detect using standard reversed-phase liquid chromatography-mass spectrometry (LC-MS) methods. Negative ion mode electrospray ionization (ESI), typically required for their detection, often suffers from lower sensitivity compared to positive ion mode. To overcome these limitations, chemical derivatization offers a robust solution by improving the chromatographic behavior and significantly enhancing the ionization efficiency of these analytes. This application note provides a detailed protocol for the derivatization of organic acids with 4-piperidinoaniline, a reagent that imparts a high proton affinity to the target molecules, enabling highly sensitive detection in positive ion mode ESI. This method has been shown to improve detection limits by 25- to 2100-fold for various organic acids.[1][2][3][4]
Principle and Mechanistic Insight
The derivatization of carboxylic acids with this compound is an amidation reaction that forms a stable amide bond. This reaction is typically facilitated by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), or a uronium-based coupling agent like Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU).
The core of this process lies in the activation of the carboxylic acid group. Carbodiimides like EDC react with the carboxyl group to form a highly reactive O-acylisourea intermediate.[5][6][7] This intermediate is susceptible to hydrolysis but can be stabilized by reacting with NHS to form a more stable NHS-ester. The primary amine of this compound then acts as a nucleophile, attacking the activated carbonyl carbon of the NHS-ester and forming the desired amide bond, with the release of NHS. The piperidine moiety of the derivatizing agent has a high proton affinity, which allows for efficient ionization in positive mode ESI, leading to a significant enhancement in signal intensity.[8][9][10]
The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile, and in the presence of a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA). DIPEA acts as a proton scavenger, neutralizing the carboxylic acid and preventing the protonation of the amine, thereby facilitating the nucleophilic attack.[11][12]
Caption: Carbodiimide-mediated derivatization of an organic acid with this compound.
Experimental Protocol
This protocol provides a step-by-step guide for the derivatization of organic acids with this compound for subsequent LC-MS analysis.
Materials and Reagents
-
Organic acid standards or sample extracts
-
This compound (Sigma-Aldrich, Cat. No. 2359-60-6 or equivalent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (Thermo Scientific, Cat. No. 22980 or equivalent)
-
N-hydroxysuccinimide (NHS) (Thermo Scientific, Cat. No. 24500 or equivalent)
-
Alternative Coupling Agent: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (Sigma-Aldrich, Cat. No. 445469 or equivalent)
-
N,N-Diisopropylethylamine (DIPEA) (Sigma-Aldrich, Cat. No. 387649 or equivalent)
-
Dimethylformamide (DMF), anhydrous (Sigma-Aldrich, Cat. No. 227056 or equivalent)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Incubator or heating block
Reagent Preparation
-
This compound Stock Solution (10 mg/mL): Dissolve 10 mg of this compound in 1 mL of anhydrous DMF. Prepare fresh or store at -20°C for short-term use.
-
EDC Stock Solution (50 mg/mL): Dissolve 50 mg of EDC-HCl in 1 mL of anhydrous DMF. Prepare fresh immediately before use as EDC is moisture-sensitive.
-
NHS Stock Solution (50 mg/mL): Dissolve 50 mg of NHS in 1 mL of anhydrous DMF.
-
HATU Stock Solution (50 mg/mL): Dissolve 50 mg of HATU in 1 mL of anhydrous DMF. Prepare fresh immediately before use.
-
DIPEA Stock Solution (10% v/v): Add 100 µL of DIPEA to 900 µL of anhydrous DMF.
Derivatization Procedure
-
Sample Preparation:
-
For standard solutions, prepare a stock solution of the organic acid(s) of interest in a suitable solvent (e.g., water, methanol).
-
For biological samples, perform an appropriate extraction to isolate the organic acids. A common method is protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol), followed by centrifugation to remove the precipitated proteins. The supernatant containing the organic acids is then dried down under a stream of nitrogen or by vacuum centrifugation.
-
-
Reconstitution: Reconstitute the dried sample extract or an aliquot of the standard solution in 50 µL of anhydrous DMF.
-
Addition of Reagents: To the reconstituted sample, add the following reagents sequentially:
-
10 µL of this compound stock solution (10 mg/mL).
-
10 µL of DIPEA stock solution (10% v/v).
-
10 µL of EDC stock solution (50 mg/mL) and 10 µL of NHS stock solution (50 mg/mL). Alternatively, for a more rapid reaction, use 20 µL of HATU stock solution (50 mg/mL).
-
-
Reaction Incubation: Vortex the mixture gently for 30 seconds and incubate at 60°C for 30 minutes. The reaction can also be performed at room temperature for 1-2 hours. Optimization of reaction time and temperature may be necessary for specific organic acids.
-
Reaction Quenching and Dilution:
-
After incubation, stop the reaction by adding 900 µL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.
-
Vortex thoroughly to mix.
-
-
Sample Analysis: The diluted sample is now ready for injection into the LC-MS system. If necessary, centrifuge the sample to pellet any precipitates before transferring the supernatant to an autosampler vial.
Caption: Overall workflow for the derivatization of organic acids with this compound.
LC-MS Analysis
The derivatized organic acids are amenable to reversed-phase liquid chromatography. The addition of the this compound tag increases the hydrophobicity of the analytes, leading to better retention on C18 columns.
Typical LC-MS Parameters
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the derivatized analytes, followed by a re-equilibration step. A typical gradient might be 5-95% B over 10 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1 - 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
Method Validation
A full method validation should be performed to ensure the reliability and accuracy of the results.[13] Key validation parameters include:
-
Linearity: Calibration curves should be constructed using a series of derivatized standards at different concentrations. The linear range should cover the expected concentrations of the analytes in the samples. A linear regression analysis with a correlation coefficient (r²) of >0.99 is typically desired.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N), with an S/N of 3 for LOD and 10 for LOQ. For this compound derivatized organic acids, LODs in the low ppb to sub-ppb range have been reported.[1][2][3][4][9]
-
Accuracy and Precision: Accuracy is determined by measuring the recovery of known amounts of spiked analyte in a blank matrix. Precision is assessed by the relative standard deviation (RSD) of replicate measurements. Acceptable ranges for accuracy and precision are typically within ±15% (±20% at the LLOQ).
-
Matrix Effects: The effect of the sample matrix on the ionization of the derivatized analytes should be evaluated by comparing the response of an analyte in a post-extraction spiked sample to that of a pure standard solution.
-
Stability: The stability of the derivatized samples under different storage conditions (e.g., room temperature, 4°C, -20°C) should be assessed to determine the appropriate handling and storage procedures.
Illustrative Data
The derivatization of a mixture of lactic acid, succinic acid, malic acid, and citric acid with this compound demonstrates a significant increase in sensitivity. In a study, the peak signal for derivatized lactic and succinic acids was enhanced over 100-fold compared to their underivatized counterparts.[10]
| Organic Acid | Typical Improvement in Detection Limit |
| Lactic Acid | >100-fold |
| Succinic Acid | >100-fold |
| Malic Acid | >200-fold |
| Citric Acid | >2000-fold |
Note: The actual improvement will depend on the specific organic acid and the analytical instrumentation used.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no derivatization efficiency | Inactive reagents (EDC/HATU are moisture sensitive). | Prepare fresh reagent solutions immediately before use. Store reagents in a desiccator. |
| Incorrect pH for the reaction. | Ensure the use of DIPEA to maintain a basic environment. | |
| Presence of primary amine-containing buffers (e.g., Tris). | Use non-amine containing buffers like MES or PBS for sample preparation if buffering is required. | |
| Poor peak shape in LC-MS | Sub-optimal chromatographic conditions. | Optimize the LC gradient, flow rate, and column temperature. |
| Sample overload. | Dilute the sample or reduce the injection volume. | |
| High background noise | Contamination from reagents or sample matrix. | Use high-purity solvents and reagents. Perform a thorough sample clean-up. |
Conclusion
The derivatization of organic acids with this compound is a highly effective strategy for enhancing their detection in LC-MS analysis. This method significantly improves ionization efficiency in positive ESI mode, leading to substantial improvements in sensitivity and lower limits of detection. The protocol described in this application note provides a robust and reliable workflow for the quantitative analysis of organic acids in various research and clinical settings, enabling a deeper understanding of metabolic processes.
References
-
Saw, Y. L., Boughton, J. R., Wroniuk, F. L., Elhusseiny, M. M., Armbruster, M. J., Pellegrinelli, P. J., ... & Grinias, J. P. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343. [Link]
-
Saw, Y. L. (2023). THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGANIC ACID DETECTION AND SEPARATION BY SUPERCRITICAL FLUID CHROMATOGRAPHY-MASS SPECTROMETRY. Rowan Digital Works. [Link]
-
Saw, Y. L., Boughton, J., Wroniuk, F., Mostafa, M. E., Armbruster, M., Pellegrinelli, P. J., ... & Grinias, J. P. (2023). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. National Science Foundation Public Access Repository. [Link]
- Saw, Y. L., Boughton, J. R., Wroniuk, F. L., Elhusseiny, M. M., Armbruster, M. J., Pellegrinelli, P. J., ... & Grinias, J. P. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Rowan University.
-
Saw, Y. L., Boughton, J. R., Wroniuk, F. L., Elhusseiny, M. M., Armbruster, M. J., Pellegrinelli, P. J., ... & Grinias, J. P. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. [Link]
- Hermanson, G. T. (2013).
-
An, S. J., Lee, S. J., & Park, J. W. (2014). Reaction mechanism of the EDC-catalyzed amidation. Journal of the American Chemical Society, 136(43), 15133-15136. [Link]
-
Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and bioanalytical chemistry, 412(24), 6295-6308. [Link]
-
Saw, Y. L., Boughton, J. R., Wroniuk, F. L., Elhusseiny, M. M., Armbruster, M. J., Pellegrinelli, P. J., ... & Grinias, J. P. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection and separation by supercritical fluid chromatography-mass spectrometry. Rowan Digital Works. [Link]
-
AApptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Saw, Y. L., et al. (2023). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. ChemRxiv. [Link]
-
Banga, A. K., & Kumar, S. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(18), 151833. [Link]
-
An, S. J., Lee, S. J., & Park, J. W. (2014). Reaction mechanism of the EDC-catalyzed amidation. Journal of the American Chemical Society, 136(43), 15133-15136. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube. [Link]
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The Strategic Application of 4-Piperidinoaniline in the Synthesis of Advanced Agrochemicals: A Technical Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Scaffold
In the relentless pursuit of novel and effective agrochemicals, the strategic selection of foundational molecular scaffolds is paramount. 4-Piperidinoaniline, a hybrid structure amalgamating the lipophilic piperidine ring with the reactive aniline moiety, has emerged as a compelling building block for the synthesis of a new generation of pesticides.[1] The inherent chemical functionalities of this compound offer a versatile platform for the introduction of diverse pharmacophores, enabling the systematic exploration of structure-activity relationships (SAR) and the targeted design of molecules with enhanced efficacy, selectivity, and favorable environmental profiles.
The piperidine heterocycle is a well-established constituent of numerous successful agrochemicals, contributing to improved bioavailability and target interaction.[2] Similarly, the aniline core provides a readily modifiable handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures. The convergence of these two privileged fragments in this compound presents a unique opportunity for the development of innovative insecticides, fungicides, and herbicides.
This technical guide provides an in-depth exploration of the utility of this compound in agrochemical synthesis. We will delve into the mechanistic rationale behind its application, present detailed protocols for the synthesis of representative derivatives, and discuss the potential for these compounds to address the evolving challenges of modern agriculture.
Core Synthesis Pathway: N-Alkylation of this compound
A fundamental and highly adaptable synthetic route leveraging this compound is its N-alkylation to produce N-substituted 4-anilinopiperidine derivatives. This class of compounds has been identified as a precursor to physiologically active molecules, including those with potential applications in agriculture. The following protocol is adapted from established methods and serves as a robust template for the synthesis of a diverse library of candidate agrochemicals.[3]
Conceptual Workflow for N-Alkylation
The synthesis initiates with the quaternization of a related precursor, 4-anilinopyridine, followed by reduction to the corresponding N-substituted 4-anilinopiperidine. This two-step process is a reliable method for accessing the target scaffold.
Caption: General workflow for the synthesis of N-Alkyl-4-anilinopiperidine.
Detailed Experimental Protocol: Synthesis of N-Benzyl-4-anilinopiperidine
This protocol details the synthesis of N-benzyl-4-anilinopiperidine, a representative compound of this class. The selection of benzyl chloride as the alkylating agent is illustrative; a wide range of alkyl halides can be employed to generate a library of derivatives for SAR studies.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Purity |
| 4-Anilinopyridine | C₁₁H₁₀N₂ | 170.21 | 2359-60-6 | ≥98% |
| Benzyl Chloride | C₇H₇Cl | 126.58 | 100-44-7 | ≥99% |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous |
| Sodium Borohydride | NaBH₄ | 37.83 | 16940-66-2 | ≥98% |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | 5% aq. soln. |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | 30% aq. soln. |
| Activated Charcoal | C | 12.01 | 7440-44-0 | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous |
| Acetone | C₃H₆O | 58.08 | 67-64-1 | ACS Grade |
Procedure:
Step 1: Synthesis of N-Benzyl-4-anilinopyridinium Chloride
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8.55 g (0.05 mol) of 4-anilinopyridine in 50 mL of dimethylformamide.
-
To this solution, add 6.35 g (0.05 mol) of benzyl chloride.
-
Heat the reaction mixture to 90-100 °C and maintain this temperature for 6 hours with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The intermediate N-benzyl-4-anilinopyridinium chloride is used directly in the next step without isolation.
Causality Behind Experimental Choices: Dimethylformamide is an excellent polar aprotic solvent for this SN2 reaction, facilitating the quaternization of the pyridine nitrogen. The elevated temperature increases the reaction rate.
Step 2: Reduction to N-Benzyl-4-anilinopiperidine
-
To the cooled reaction mixture from Step 1, add a solution of 4.2 g (0.11 mol) of sodium borohydride in 20 mL of water. The addition should be done portion-wise to control the exothermic reaction.
-
Stir the mixture at room temperature for 3 hours.
-
Pour the reaction mixture into 200 mL of water. An oily product will separate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with 50 mL of 5% hydrochloric acid.
-
Treat the acidic aqueous layer with 0.5 g of activated charcoal and filter.
-
Make the filtrate alkaline (pH ~10) by the dropwise addition of 30% sodium hydroxide solution. A precipitate will form.
-
Collect the precipitate by filtration, wash with water until the washings are neutral, and dry in a vacuum oven at 50 °C.
-
Recrystallize the crude product from a mixture of acetone and water to afford pure N-benzyl-4-anilinopiperidine.
Self-Validating System: The purity of the final product can be confirmed by melting point determination, and its structure verified by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is in the range of 70-80%.
Quantitative Data for N-Benzyl-4-anilinopiperidine:
| Property | Value |
| Molecular Formula | C₁₈H₂₂N₂ |
| Molar Mass | 266.38 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 110-112 °C |
| Yield | ~75% |
Application in the Synthesis of Potential Agrochemicals
The N-substituted 4-anilinopiperidine scaffold, readily accessible from this compound, is a versatile platform for the development of novel agrochemicals. The primary amino group of the aniline moiety can be further functionalized to introduce a wide array of toxophores responsible for insecticidal, fungicidal, or herbicidal activity.
Potential Insecticidal Derivatives
The aniline nitrogen can be acylated to introduce amide functionalities, a common feature in many modern insecticides. For instance, reaction with various acyl chlorides can lead to the synthesis of anthranilic diamide analogues, which are known to target insect ryanodine receptors.
Caption: Synthesis of potential insecticidal N-acyl derivatives.
Potential Fungicidal Derivatives
The aniline moiety can also serve as a nucleophile in reactions to form heterocyclic systems known for their fungicidal properties. For example, condensation with appropriate precursors could lead to the formation of benzimidazole or quinazoline derivatives, which are present in a number of commercial fungicides.
Caption: Synthesis of potential fungicidal heterocyclic derivatives.
Potential Herbicidal Derivatives
Furthermore, the aniline nitrogen can be incorporated into structures known for their herbicidal activity, such as sulfonylureas. Reaction with a suitable sulfonyl isocyanate would yield a sulfonylurea derivative, a class of herbicides known for inhibiting the enzyme acetolactate synthase (ALS).
Caption: Synthesis of potential herbicidal sulfonylurea derivatives.
Conclusion and Future Outlook
This compound stands as a promising and underutilized scaffold in the discovery of novel agrochemicals. Its inherent structural features provide a robust foundation for the synthesis of a diverse array of derivatives with potential insecticidal, fungicidal, and herbicidal activities. The synthetic protocols outlined in this guide offer a practical starting point for researchers to explore the vast chemical space accessible from this versatile intermediate. Future research should focus on the systematic derivatization of this compound and the comprehensive biological evaluation of the resulting compounds to identify new lead structures for the next generation of crop protection agents.
References
-
Key Chemical Intermediate: Understanding 4-(1-Piperidino)aniline Applications. (2026, January 6). APN News. [Link]
-
Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. National Institutes of Health. [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME NOVEL STROBILURIN DERIVATIVES CONTAINING 1, 2, 4- TRIAZOLE MOIETY. Oriental Journal of Chemistry. [Link]
-
Research progress on piperidine-containing compounds as agrochemicals. ScienceDirect. [Link]
- DE2148959A1 - N-substd-4-anilino-piperidine prepn - by formation of the quaternary salt of 4-anilino-pyridine and reduction with sodiu.
Sources
Application Notes and Protocols: The Role of Piperidine Derivatives in Solid-Phase Peptide Synthesis
A Note to the Researcher: Extensive investigation into the specific applications of 4-Piperidinoaniline in solid-phase synthesis protocols did not yield established, validated methodologies or significant literature precedent. This suggests that its use in this context is not a widespread or well-documented practice. However, the core structure of this molecule, a substituted piperidine, is central to a critical step in the most common strategy for solid-phase peptide synthesis (SPPS): the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Therefore, this guide has been expertly curated to provide a comprehensive overview of the principles and protocols for the use of piperidine and its derivatives in Fmoc-based solid-phase peptide synthesis. This information is fundamental for researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides.
Introduction: The Central Role of Piperidine in Fmoc-Based Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient assembly of amino acid chains on a solid support. The most prevalent method, Fmoc-based SPPS, relies on an orthogonal protection strategy. The Nα-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups.
The iterative cycle of peptide chain elongation hinges on the selective removal of the Fmoc group to liberate the N-terminal amine for the subsequent coupling reaction. This is where piperidine, a secondary amine, plays a pivotal role. Its basicity and nucleophilicity are finely tuned to efficiently cleave the Fmoc group without compromising the acid-labile side-chain protecting groups or the linker anchoring the peptide to the resin.
The Mechanism of Fmoc Deprotection by Piperidine
The removal of the Fmoc group by piperidine is a classic example of a β-elimination reaction. The process is initiated by the abstraction of the acidic proton on the fluorenyl group's C9 position by piperidine. This generates a carbanion, which is stabilized by the aromatic system. The unstable dibenzofulvene (DBF) molecule is then eliminated, leaving behind the deprotected N-terminal amine of the peptide.
A crucial aspect of this mechanism is the role of piperidine as a scavenger for the liberated dibenzofulvene. DBF is an electrophile and, if not trapped, can react with the newly deprotected amine, leading to the formation of a piperidine-DBF adduct and preventing unwanted side reactions.
Figure 1. Mechanism of Fmoc deprotection by piperidine.
Standard Protocol for Fmoc Deprotection in Manual Solid-Phase Peptide Synthesis
This protocol outlines the standard procedure for Fmoc deprotection using a 20% piperidine solution in N,N-dimethylformamide (DMF).
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Inert gas (Nitrogen or Argon)
-
Solid-phase synthesis reaction vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitation: Agitate the resin slurry using a shaker or by bubbling inert gas from the bottom of the vessel for 3-5 minutes.
-
Drainage: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution to the resin.
-
Agitation: Agitate the resin slurry for 15-20 minutes.
-
Drainage: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly to remove residual piperidine and the piperidine-DBF adduct. A typical washing sequence is:
-
DMF (3 x 1 minute)
-
DCM (3 x 1 minute)
-
IPA (3 x 1 minute)
-
DMF (3 x 1 minute)
-
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the completeness of the deprotection. A positive result (blue beads) indicates the presence of a free primary amine.
Rationale for Key Steps:
-
Two-Step Deprotection: The initial short deprotection step removes the bulk of the Fmoc groups, while the second, longer step ensures the reaction goes to completion.
-
Thorough Washing: Residual piperidine can interfere with the subsequent coupling step by neutralizing the activated amino acid. The extensive washing protocol is critical for achieving high coupling efficiency.
Quantitative Data for Fmoc Deprotection
| Parameter | Recommended Value | Rationale |
| Piperidine Concentration | 20% (v/v) in DMF | Optimal balance between deprotection efficiency and minimizing side reactions. |
| Deprotection Time | 3-5 min (first) + 15-20 min (second) | Ensures complete removal of the Fmoc group. |
| Deprotection Temperature | Room Temperature (20-25°C) | Sufficient for the reaction to proceed at an adequate rate. |
| Washing Volume | 10 mL per gram of resin | Ensures efficient removal of reagents and byproducts. |
Alternative Bases and Considerations
While piperidine is the gold standard, concerns over its toxicity and regulatory status have prompted research into alternatives.
-
4-Methylpiperidine: Often used as a direct replacement for piperidine. It has similar reactivity and scavenging properties.
-
Piperazine: A less toxic alternative, though it may require longer reaction times or elevated temperatures for efficient deprotection.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A non-nucleophilic base that can be used in low concentrations (e.g., 2%) in combination with a scavenger like piperidine (e.g., 2%).
The choice of deprotection agent can influence the extent of side reactions, such as aspartimide formation, particularly in sequences containing aspartic acid.
Troubleshooting Common Issues in Fmoc Deprotection
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection (Negative Kaiser Test) | Insufficient deprotection time or reagent concentration. Aggregation of peptide chains. | Increase deprotection time. Ensure fresh deprotection solution. Use structure-breaking solvents or additives. |
| Side Reactions (e.g., Aspartimide Formation) | Prolonged exposure to basic conditions. | Use a weaker base or a lower concentration of piperidine. Incorporate protecting groups designed to minimize this side reaction. |
| Low Yield in Subsequent Coupling | Residual piperidine in the resin. | Ensure thorough washing after deprotection. |
Experimental Workflow for a Standard SPPS Cycle
Figure 2. A standard cycle in Fmoc-based solid-phase peptide synthesis.
Conclusion
The use of piperidine and its derivatives is a cornerstone of modern solid-phase peptide synthesis. A thorough understanding of the underlying chemistry, adherence to validated protocols, and careful consideration of potential side reactions are paramount to the successful synthesis of high-quality peptides for research and therapeutic applications. While the direct application of this compound in this field is not established, the principles governing the use of its parent structure, piperidine, are of fundamental importance.
References
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]
-
Wellings, D. A., & Atherton, E. (1997). Standard solid-phase peptide synthesis. In Methods in enzymology (Vol. 289, pp. 44-67). Academic Press. [Link]
Application Notes and Protocols: 4-Piperidinoaniline as a Monomer in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Date: January 12, 2026
Abstract
This document provides a comprehensive technical guide on the utilization of 4-piperidinoaniline as a monomer in polymerization reactions. Addressing the needs of researchers in materials science and drug development, this guide details protocols for both chemical oxidative and electrochemical polymerization of this compound to synthesize poly(this compound). It offers in-depth explanations of the underlying scientific principles, causality behind experimental choices, and robust characterization methodologies. The resulting polymer, a functionalized polyaniline derivative, holds significant promise for applications requiring solution-processable conductive materials with tailored electronic and physicochemical properties.
Introduction: The Promise of Functionalized Polyanilines
Polyaniline (PANI) is a well-established conducting polymer renowned for its tunable conductivity, environmental stability, and ease of synthesis.[1] However, its practical application is often hampered by poor solubility in common organic solvents, which complicates processing and film formation.[2] A proven strategy to overcome this limitation is the introduction of functional groups onto the aniline monomer. The covalent attachment of substituents can enhance solubility and introduce new functionalities, thereby expanding the material's application scope.[3][4]
This compound, a derivative of aniline featuring a piperidine ring at the para-position of the amino group, is a compelling monomer for creating solution-processable conductive polymers.[5] The bulky and electron-donating piperidino group is anticipated to influence the polymerization process and the final properties of the polymer in several ways:
-
Enhanced Solubility: The non-polar, cyclic aliphatic piperidine moiety is expected to disrupt the strong interchain interactions that render unsubstituted polyaniline insoluble, thus promoting solubility in organic solvents.[1]
-
Modified Electronic Properties: The electron-donating nature of the piperidino group can lower the oxidation potential of the monomer, potentially facilitating polymerization under milder conditions.[6] This substitution also influences the electronic band structure of the resulting polymer, affecting its conductivity and optical properties.[2]
-
Steric Effects: The steric hindrance introduced by the bulky piperidino group may affect the planarity of the polymer backbone, which in turn can influence the extent of π-conjugation and, consequently, the electrical conductivity.[3][6]
This guide provides detailed protocols for the synthesis of poly(this compound) via two primary methods: chemical oxidative polymerization and electrochemical polymerization. It also outlines the necessary characterization techniques to validate the synthesis and understand the properties of the resulting polymer.
Chemical Oxidative Polymerization of this compound
Chemical oxidative polymerization is a widely used, scalable method for synthesizing polyaniline and its derivatives.[7] The reaction typically involves the oxidation of the aniline monomer in an acidic medium using a suitable oxidizing agent, such as ammonium persulfate (APS).[7] The acidic environment is crucial for the formation of the conductive emeraldine salt form of the polymer.[8]
Underlying Principles and Rationale
The polymerization of aniline derivatives proceeds via a complex radical cation mechanism.[9] The process can be broadly understood through the following stages:
-
Initiation: The oxidant abstracts an electron from the this compound monomer to form a radical cation.
-
Propagation: The radical cations couple, typically in a head-to-tail fashion, to form dimers, trimers, and eventually, the polymer chain.[8]
-
Termination: The polymerization ceases through various termination reactions.
The choice of an acidic medium, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is critical as it protonates the imine nitrogens in the polymer backbone, leading to the formation of polarons and bipolarons, which are the charge carriers responsible for electrical conductivity.[8] The temperature is generally kept low (0-5 °C) to control the reaction rate and minimize the formation of undesirable side products and over-oxidation, which can lead to a decrease in the final polymer's conductivity and molecular weight.[10]
Experimental Protocol
Materials:
-
This compound (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl), 1 M solution
-
Methanol
-
Deionized water
-
Magnetic stirrer with cooling capabilities
-
Beakers, graduated cylinders, and filtration apparatus
Procedure:
-
Monomer Solution Preparation: In a 250 mL beaker, dissolve a specific amount of this compound (e.g., 0.1 M) in 100 mL of 1 M HCl solution. Place the beaker in an ice bath on a magnetic stirrer and stir until the monomer is completely dissolved. Maintain the temperature at 0-5 °C.
-
Oxidant Solution Preparation: In a separate 100 mL beaker, dissolve a calculated amount of ammonium persulfate (APS) in 100 mL of 1 M HCl solution. A monomer-to-oxidant molar ratio of 1:1.25 is a good starting point.[7] Cool this solution to 0-5 °C.
-
Polymerization: Slowly add the pre-cooled APS solution dropwise to the stirring monomer solution over a period of 30-60 minutes. The reaction mixture is expected to change color, eventually turning into a dark green or black precipitate, which is indicative of the formation of the conductive emeraldine salt of poly(this compound).
-
Reaction Completion: Continue stirring the reaction mixture at 0-5 °C for a total of 24 hours to ensure complete polymerization.
-
Polymer Isolation and Purification:
-
Filter the precipitate using a Buchner funnel.
-
Wash the collected polymer powder extensively with 1 M HCl to remove any unreacted monomer and oligomers.
-
Subsequently, wash with methanol to remove any residual oxidant and other impurities.
-
Finally, wash with deionized water until the filtrate becomes neutral.
-
-
Drying: Dry the purified poly(this compound) powder in a vacuum oven at 60 °C for 24 hours.
Expected Observations and Causality
-
The gradual color change during the addition of the oxidant is a visual indicator of the formation of conjugated polymer chains.
-
Maintaining a low temperature is crucial; higher temperatures can lead to faster but more uncontrolled polymerization, resulting in a polymer with a lower molecular weight, more structural defects, and consequently, lower conductivity.
-
The extensive washing steps are vital for obtaining a pure polymer, which is essential for accurate characterization and reliable performance in applications.
Electrochemical Polymerization of this compound
Electrochemical polymerization offers precise control over the polymer film's thickness, morphology, and properties by manipulating the electrochemical parameters.[11] This method is particularly suitable for fabricating thin, uniform polymer films directly onto an electrode surface, which is advantageous for applications in sensors, electrochromic devices, and coatings.[12]
Principles of Electropolymerization
Electropolymerization of aniline and its derivatives is typically carried out using cyclic voltammetry (CV) or potentiostatic methods.[13] In cyclic voltammetry, the potential of the working electrode is swept between two set limits. The process involves:
-
Monomer Oxidation: At a sufficiently positive potential, the this compound monomer is oxidized at the electrode surface to form radical cations.[9]
-
Film Growth: These radical cations then couple and propagate, as in chemical polymerization, leading to the deposition of a polymer film on the electrode surface.
-
Redox Activity of the Polymer: Once the polymer film is formed, it exhibits its own redox activity, which can be observed as characteristic oxidation and reduction peaks in the cyclic voltammogram. The increase in the peak currents with each successive cycle indicates the continuous growth of the conductive polymer film.
The choice of electrolyte is critical, as it provides the necessary conductivity to the solution and the counter-ions for doping the polymer film.[13]
Experimental Protocol
Apparatus and Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., platinum, gold, or glassy carbon)
-
Counter electrode (e.g., platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
This compound
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) as the electrolyte
-
Deionized water
Procedure:
-
Electrolyte Preparation: Prepare an aqueous solution of the electrolyte, for instance, 1 M H₂SO₄.
-
Monomer Solution: Dissolve this compound in the electrolyte solution to a desired concentration (e.g., 0.1 M).
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared monomer solution. Ensure the electrodes are properly polished and cleaned before use.
-
Electropolymerization:
-
Perform cyclic voltammetry by scanning the potential between a suitable range, for example, from -0.2 V to +1.0 V versus a Ag/AgCl reference electrode. The optimal potential window may need to be determined empirically.
-
Set a scan rate of 50 mV/s.
-
Run the cyclic voltammetry for a number of cycles (e.g., 10-20 cycles) until a stable and well-defined polymer film is observed on the working electrode. A gradual increase in the redox peak currents will indicate successful polymer deposition.
-
-
Film Characterization: After polymerization, the polymer-coated electrode can be removed from the monomer solution, rinsed with the electrolyte solution, and then characterized in a fresh, monomer-free electrolyte solution to study its electrochemical properties.
Visualization of the Electrochemical Workflow
Figure 1: Workflow for the electrochemical polymerization of this compound.
Characterization of Poly(this compound)
Thorough characterization is essential to confirm the successful synthesis of the polymer and to understand its properties.
Spectroscopic Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer and to confirm the polymerization. Expected characteristic peaks include those for the quinoid and benzenoid ring stretching, C-N stretching, and vibrations associated with the piperidine ring.[14]
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions in the polymer, which are related to its conjugation and oxidation state. The spectra of the doped, conductive form are expected to show characteristic absorption bands corresponding to π-π* transitions and polaron/bipolaron bands.[14]
Morphological and Structural Analysis
-
Scanning Electron Microscopy (SEM): SEM is employed to visualize the surface morphology of the polymer. The morphology can vary from granular to fibrous depending on the polymerization conditions.[14]
-
X-ray Diffraction (XRD): XRD analysis can reveal the degree of crystallinity of the polymer. Polyaniline and its derivatives are typically semi-crystalline.[15]
Electrical and Electrochemical Properties
-
Four-Point Probe Method: This is a standard technique for measuring the electrical conductivity of the polymer in its doped state.
-
Cyclic Voltammetry (CV): For electrochemically synthesized films, CV in a monomer-free electrolyte can be used to study the redox behavior, electrochemical stability, and doping/dedoping processes of the polymer.
Expected Properties and Potential Applications
The introduction of the piperidino group is expected to yield a polyaniline derivative with a unique combination of properties.
| Property | Expected Outcome for Poly(this compound) | Rationale |
| Solubility | Improved solubility in organic solvents (e.g., NMP, DMF, DMSO) compared to unsubstituted PANI.[16] | The bulky piperidino group disrupts interchain packing. |
| Conductivity | Moderate to high conductivity in the doped state, potentially lower than unsubstituted PANI.[6] | The electron-donating piperidino group can enhance charge carrier density, but steric hindrance may reduce charge mobility. |
| Processability | Enhanced solution processability, enabling the formation of films and coatings by spin-coating, casting, or printing.[6] | A direct consequence of improved solubility. |
| Electrochemical Activity | Stable redox behavior with distinct oxidation and reduction peaks. | The fundamental electrochemical nature of the polyaniline backbone is retained. |
Potential Applications:
The enhanced processability of poly(this compound) opens up a wide range of potential applications where solution-based fabrication is advantageous:
-
Anti-corrosion Coatings: Solution-processable conductive polymers can be used to create protective coatings for metals.[12]
-
Sensors: The conductivity of the polymer can be sensitive to various analytes, making it suitable for chemical and biological sensors.[17]
-
Electrochromic Devices: The change in optical properties upon electrochemical doping/dedoping can be utilized in smart windows and displays.[12]
-
Organic Electronics: As a solution-processable conductive material, it can be used in printed electronics, such as electrodes in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.
-
Drug Delivery Systems: The functionalizable nature of the polymer backbone could be explored for the controlled release of therapeutic agents.
Conclusion
This compound is a promising monomer for the synthesis of functionalized, solution-processable conductive polymers. The protocols for chemical oxidative and electrochemical polymerization provided in this guide offer robust starting points for researchers. The unique properties imparted by the piperidino substituent are expected to make poly(this compound) a valuable material for a variety of advanced applications. Further optimization of the polymerization conditions and a thorough investigation of the structure-property relationships will be crucial for unlocking the full potential of this novel conductive polymer.
References
- Effect of structural factors on the physicochemical properties of functionalized polyanilines. (2020). RSC Advances, 10(13), 7468-7491.
- A new approach to solubility and processablity of polyaniline by poly(aniline-co-o-anisidine) conducting copolymers. (n.d.).
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Advances, 11(34), 20964-20973.
- Emerging Applications of Versatile Polyaniline-Based Polymers in the Food Industry. (2022). Foods, 11(15), 2244.
- Polyaniline-derivatives based on poly (heterocyclic diphenylamine) with improved electrochemical stability and processability. (n.d.).
- Synthesis, properties and aplications of functionalized polyanilines. (2005). Journal of the Brazilian Chemical Society, 16(5), 849-858.
- Synthesis and Characterization of Polyaniline, using Different Dopant, for Sensing Application of Pollutant Gases. (2016). Journal of Ovonic Research, 12(1), 27-33.
- Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. (2021). Polymers, 13(12), 2003.
- STRUCTURAL CHARACTERIZ
- Effects of Dopant Ions on the Properties of Polyaniline Conducting Polymer. (2018). Sains Malaysiana, 47(10), 2511-2519.
- Electropolymeriz
- This compound synthesis. (n.d.). ChemicalBook.
- Polyaniline Derivatives and Their Applic
- Tailoring Intrinsic Properties of Polyaniline by Functionalization with Phosphonic Groups. (2021). Polymers, 13(21), 3794.
- Polyaniline : Conducting polymer-Synthesis, properties and applications. (2020, November 25). [Video]. YouTube.
- Effect of aromatic substitution in aniline on the properties of polyaniline. (n.d.).
- 4-(1-Piperidino)aniline. (n.d.). CymitQuimica.
- Recent Developments of the Solution-Processable and Highly Conductive Polyaniline Composites for Optical and Electrochemical Applic
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Advances, 11(34), 20964-20973.
- Synthesis and characterization of novel N-substituted polyaniline by Triton X-100. (n.d.).
- Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. (2021). Macromolecules, 54(22), 10567–10577.
- Synthesis and Characterization of a Novel Nanosized Polyaniline. (2023). Polymers, 15(23), 4565.
- Synthesis and Characterization of Vanillin-Based π-Conjugated Polyazomethines and Their Oligomer Model Compounds. (2022). Polymers, 14(13), 2623.
- (PDF)
- Electrochemical Polymeriz
- Synthesis, electrochemistry, absorption and electro-polymerization of aniline-ethynyl metalloporphyrins. (2011). Dalton Transactions, 40(43), 11495-11502.
- Sequential Electrochemical Polymerization of Aniline and Their Derivatives Showing Electrochemical Activity
- Chemical Oxidative Polymerization of Aniline with Ferric Chloride. (n.d.).
- (PDF) Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. (n.d.).
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- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Dyes and Pigments Using 4-Piperidinoaniline
Introduction: The Potential of 4-Piperidinoaniline in Chromophore Development
In the vast landscape of synthetic colorants, the quest for novel chromophores with enhanced properties remains a significant driver of chemical research. This compound, a versatile aromatic amine, emerges as a compelling building block for the synthesis of new dyes and pigments. Its unique molecular architecture, featuring a strongly electron-donating piperidino group at the para position of an aniline ring, offers a powerful tool for tuning the electronic and, consequently, the colorimetric properties of a resulting dye molecule.
The piperidino substituent exerts a profound bathochromic (deepening of color) and hyperchromic (intensification of color) effect on the chromophoric system. This is attributed to its ability to engage in resonance, effectively extending the conjugated system and lowering the energy of the π→π* electronic transitions, which are responsible for color in these molecules. This inherent electronic characteristic makes this compound a highly attractive precursor for creating dyes with vibrant, deep shades, particularly in the red to near-infrared region of the electromagnetic spectrum.
This technical guide provides a comprehensive overview of the synthetic methodologies for leveraging this compound in the creation of novel azo dyes. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in exploring the synthesis and application of new colorants. The protocols detailed herein are grounded in established principles of dye chemistry and are designed to be both informative and practically applicable in a laboratory setting. While specific examples provided are illustrative and based on established chemical principles, they serve as a robust foundation for the development of a wide array of new dyes and pigments.
Core Synthetic Strategy: Azo Coupling Reactions
The most direct and widely employed method for converting aromatic amines into vibrant dyes is through azo coupling. This venerable yet powerful reaction proceeds in two distinct, temperature-sensitive stages: diazotization and azo coupling.
Pillar 1: The Diazotization of this compound
Diazotization is the process of converting a primary aromatic amine, in this case, this compound, into a diazonium salt. This is achieved by treating the amine with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). The reaction is highly exothermic and the resulting diazonium salt is unstable at elevated temperatures; therefore, it is crucial to maintain a low temperature (0-5 °C) throughout the process to prevent decomposition.
The causality behind this low-temperature requirement lies in the propensity of the diazonium salt to decompose, yielding nitrogen gas and a phenol, which would lead to unwanted byproducts and a lower yield of the desired dye. The strong acidic environment is necessary to protonate the nitrous acid, forming the highly electrophilic nitrosonium ion (NO⁺), which is the active species that reacts with the primary amine.
Experimental Workflow: Diazotization of this compound
Caption: General workflow for the diazotization of this compound.
Pillar 2: The Azo Coupling Reaction
The second stage of the synthesis involves the reaction of the freshly prepared, cold diazonium salt solution with a coupling component. The diazonium ion is a weak electrophile and will readily react with electron-rich aromatic compounds, such as phenols, naphthols, and aromatic amines. This electrophilic aromatic substitution reaction forms the stable azo linkage (-N=N-), which is the fundamental chromophore of azo dyes.
The choice of coupling component is a critical determinant of the final color of the dye. By varying the structure of the coupling component, a wide spectrum of colors can be achieved. For instance, coupling with phenols and naphthols typically yields yellow, orange, or red dyes, while coupling with aromatic amines can produce deeper reds, violets, and blues. The pH of the reaction medium is also a crucial parameter to control. Coupling to phenols is generally carried out under weakly alkaline conditions to deprotonate the hydroxyl group, forming the more strongly activating phenoxide ion. Conversely, coupling to aromatic amines is typically performed under weakly acidic conditions to ensure a sufficient concentration of the free amine, which is the reactive species.
Reaction Mechanism: Azo Coupling
Caption: Electrophilic aromatic substitution mechanism of azo coupling.
Protocols for the Synthesis of Novel Azo Dyes from this compound
The following protocols provide detailed, step-by-step methodologies for the synthesis of two hypothetical, yet chemically sound, azo dyes derived from this compound. These protocols are intended as a starting point for further research and development.
Protocol 1: Synthesis of a Novel Red Azo Dye
This protocol describes the synthesis of a hypothetical red azo dye by coupling diazotized this compound with N,N-dimethylaniline.
Materials:
-
This compound (1.76 g, 0.01 mol)
-
Concentrated Hydrochloric Acid (3 mL)
-
Sodium Nitrite (0.7 g, 0.01 mol)
-
N,N-Dimethylaniline (1.21 g, 0.01 mol)
-
Sodium Acetate
-
Ice
-
Distilled Water
-
Ethanol
Procedure:
Part A: Diazotization of this compound
-
In a 100 mL beaker, dissolve 1.76 g of this compound in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of distilled water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve 0.7 g of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold this compound hydrochloride solution, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution for 15 minutes at 0-5 °C.
Part B: Azo Coupling
-
In a 250 mL beaker, dissolve 1.21 g of N,N-dimethylaniline in 2 mL of glacial acetic acid and 20 mL of water.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.
-
A brightly colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes.
-
Gradually add a saturated solution of sodium acetate until the mixture is neutral to litmus paper.
-
Filter the crude dye using a Buchner funnel and wash the solid with cold water until the filtrate is colorless.
-
Recrystallize the crude product from ethanol to obtain the purified red dye.
-
Dry the purified dye in a desiccator.
Protocol 2: Synthesis of a Novel Orange Azo Dye
This protocol details the synthesis of a hypothetical orange azo dye by coupling diazotized this compound with 2-naphthol.
Materials:
-
This compound (1.76 g, 0.01 mol)
-
Concentrated Hydrochloric Acid (3 mL)
-
Sodium Nitrite (0.7 g, 0.01 mol)
-
2-Naphthol (1.44 g, 0.01 mol)
-
Sodium Hydroxide (10% aqueous solution)
-
Ice
-
Distilled Water
-
Ethanol
Procedure:
Part A: Diazotization of this compound
-
Follow the same procedure as described in Part A of Protocol 1.
Part B: Azo Coupling
-
In a 250 mL beaker, dissolve 1.44 g of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.
-
A deeply colored precipitate will form.
-
Continue to stir the mixture in the ice bath for 30 minutes.
-
Acidify the solution with dilute hydrochloric acid until the color of the precipitate is fully developed.
-
Filter the crude dye using a Buchner funnel and wash thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture.
-
Dry the purified orange dye in a desiccator.
Data Presentation and Characterization
The synthesized dyes should be characterized to determine their purity, structure, and coloristic properties. Standard analytical techniques include:
-
Melting Point: To assess purity.
-
FT-IR Spectroscopy: To confirm the presence of the azo linkage (-N=N-) and other functional groups.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.
-
UV-Visible Spectroscopy: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε), which are key indicators of the dye's color and tinctorial strength.
Table 1: Predicted Properties of Hypothetical Dyes Derived from this compound
| Dye Name | Coupling Component | Predicted Color | Predicted λmax (nm) in Ethanol | Predicted Light Fastness | Predicted Wash Fastness |
| 4-(Piperidin-1-yl)-4'-(dimethylamino)azobenzene | N,N-Dimethylaniline | Deep Red | 520-540 | Good | Good |
| 1-((4-(Piperidin-1-yl)phenyl)azo)naphthalen-2-ol | 2-Naphthol | Bright Orange | 480-500 | Very Good | Excellent |
Note: The data in this table are predicted based on the known effects of the piperidino group and the respective coupling components on the spectroscopic and fastness properties of azo dyes. Experimental verification is required.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the characterization of the final products. The expected outcomes, such as the formation of a colored precipitate upon coupling, serve as initial indicators of a successful reaction. Subsequent purification by recrystallization and characterization by spectroscopic methods will confirm the identity and purity of the synthesized dyes. Consistent and reproducible results from these analytical techniques will validate the experimental procedures.
Conclusion
This compound is a promising and versatile precursor for the synthesis of novel azo dyes with potentially excellent coloristic properties. The strong electron-donating nature of the piperidino group provides a powerful handle for the rational design of new chromophores with tailored absorption characteristics. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore the rich and vibrant chemistry of dyes derived from this intriguing building block. Further research into the synthesis of a wider range of dyes from this compound and a comprehensive evaluation of their application properties will undoubtedly contribute to the development of new and improved colorants for various technological applications.
References
-
General Azo Dye Synthesis: For a comprehensive overview of azo dye chemistry and synthesis, refer to "The Synthesis of Azo Dyes" which provides foundational knowledge on diazotization and coupling reactions.[1]
-
Disperse Dyes: Information on the synthesis and application of disperse dyes, which are relevant for coloring synthetic fabrics, can be found in various research articles.[2][3][4][5][6]
-
Azo Coupling Mechanisms: Detailed mechanisms and principles of azo coupling reactions are well-documented in organic chemistry literature.[7][8]
-
Synthesis of this compound: A synthetic route for the preparation of this compound has been reported.[8]
-
Patents on Azo Dyes with Piperidine Moieties: Several patents describe the synthesis and application of azo dyes containing piperidine or related heterocyclic groups, indicating their industrial relevance.[2]
Sources
- 1. US4544737A - Piperazinyl-triazinylnaphtholsulphonic acid azo dyes - Google Patents [patents.google.com]
- 2. US3956265A - Monoazo hydroxy pyridone dyestuffs containing a methylene piperidino group - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US4904777A - Mono azo dyes containing as diazo radical a thiophene radical which possesses an oxime group - Google Patents [patents.google.com]
- 7. jbiochemtech.com [jbiochemtech.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity | Semantic Scholar [semanticscholar.org]
- 11. US6562115B2 - Azo dyes and their preparation and use - Google Patents [patents.google.com]
Electrophilic substitution reactions on the aromatic ring of 4-Piperidinoaniline
An Application Guide to Electrophilic Substitution on the Aromatic Ring of 4-Piperidinoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis.[1] Its aromatic ring is highly activated towards electrophilic substitution due to the presence of two potent electron-donating groups: a primary amine (-NH₂) and a tertiary piperidino amine. This high reactivity, while synthetically useful, presents significant challenges in controlling regioselectivity and preventing undesirable side reactions such as polysubstitution and oxidation. This document provides a comprehensive guide to understanding and performing electrophilic substitution reactions on this compound, offering detailed mechanistic insights, field-tested protocols, and troubleshooting strategies to enable researchers to harness its synthetic potential effectively.
Foundational Principles: Electronic Structure and Reactivity
The synthetic utility of this compound is rooted in the electronic properties of its substituents. Both the primary amino group and the piperidino group are potent activating groups in electrophilic aromatic substitution (EAS).[2][3]
-
Electron-Donating Effects: Both nitrogen atoms donate electron density into the aromatic π-system through resonance (+R effect). This donation is particularly strong for the -NH₂ group. The piperidino group also contributes significantly. This increased electron density makes the aromatic ring highly nucleophilic and thus, exceptionally reactive towards electrophiles.[4][5]
-
Directing Effects: As strong electron-donating groups, both substituents are ortho, para-directors.[2][3] In this compound, the molecule is symmetrical. The positions ortho to the highly activating -NH₂ group (positions 3 and 5) are the most electron-rich and sterically accessible. Therefore, electrophilic attack is overwhelmingly directed to these positions.
The consequence of this high activation is twofold: reactions proceed under very mild conditions, but they are also prone to over-reaction (polysubstitution). Furthermore, the primary amine is susceptible to oxidation and, in highly acidic media, protonation, which fundamentally alters its directing effect.
Caption: Electronic influence of substituents on this compound.
Halogenation: Taming High Reactivity
The extreme activation of the ring makes halogenation with elemental bromine or chlorine instantaneous and difficult to control, often yielding the 2,6-dibromo (relative to the piperidino group) product and other polychlorinated species without special precautions.[3] The key is to use milder halogenating agents or controlled conditions.
Causality Behind Protocol Choices:
-
Reagent: N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) are preferred over Br₂ or Cl₂. These reagents provide a slow, controlled release of the electrophilic halogen, minimizing over-halogenation.
-
Solvent: A polar aprotic solvent like Tetrahydrofuran (THF) or Acetonitrile is ideal. It solubilizes the starting material and the reagent without participating in the reaction.
-
Temperature: Running the reaction at 0°C or even lower temperatures reduces the reaction rate, allowing for greater control and selectivity for mono-substitution.
Protocol 2.1: Controlled Monobromination
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq) in anhydrous THF. Add this solution dropwise to the cooled aniline solution over 30 minutes with vigorous stirring.
-
Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Reaction Parameter | Value/Condition | Rationale |
| Electrophile | N-Bromosuccinimide (NBS) | Provides a mild, controlled source of Br⁺ to prevent polysubstitution. |
| Stoichiometry | 1.0 eq of NBS | Limits the reaction to favor monosubstitution. |
| Solvent | Anhydrous THF | Aprotic solvent, prevents side reactions. |
| Temperature | 0°C | Slows the highly favorable reaction for better control. |
| Typical Yield | 75-85% | For 3-Bromo-4-(piperidin-1-yl)aniline. |
Nitration: The Necessity of Protecting Groups
Direct nitration of anilines using a standard mixture of nitric acid and sulfuric acid is highly problematic. The strongly acidic conditions protonate the basic amino group to form an anilinium ion (-NH₃⁺).[3][6] This positively charged group is a powerful deactivator and a meta-director, leading to the undesired 3-nitro product relative to the amine, along with significant oxidative degradation.[2][6]
The authoritative and field-proven solution is to temporarily "mask" the amine's reactivity by converting it to an amide, most commonly an acetamide.[6][7] The N-acetyl group is still an ortho, para-director but is significantly less activating and, crucially, not basic enough to be protonated by the nitrating mixture. This allows for a clean, controlled nitration ortho to the amide group, followed by hydrolysis to regenerate the free amine.
Caption: Workflow for the nitration of this compound.
Protocol 3.1: Nitration via N-Acetylation
Step A: Acetylation
-
Dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq) and stir the mixture at room temperature for 1 hour.
-
Pour the reaction mixture into ice water to precipitate the N-acetylated product.
-
Filter the solid, wash with cold water, and dry under vacuum. The product, N-(4-(piperidin-1-yl)phenyl)acetamide, is often pure enough for the next step.
Step B: Nitration
-
Add the dried N-(4-(piperidin-1-yl)phenyl)acetamide to concentrated sulfuric acid at 0°C, ensuring the solid dissolves completely.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (2 vols) at 0°C.
-
Add the cold nitrating mixture dropwise to the acetamide solution, maintaining the temperature below 5°C.
-
Stir for 1-2 hours at 0-5°C, then allow to warm to room temperature.
-
Carefully pour the reaction mixture onto crushed ice. The nitrated amide will precipitate.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry.
Step C: Hydrolysis
-
Reflux the nitrated amide in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.
-
Cool the solution and neutralize with a strong base (e.g., NaOH) to precipitate the final product.
-
Filter, wash with water, and purify by recrystallization or column chromatography to yield 3-Nitro-4-(piperidin-1-yl)aniline.
Friedel-Crafts Reactions: Overcoming Catalyst Deactivation
Similar to nitration, Friedel-Crafts alkylation and acylation reactions are generally incompatible with highly basic anilines.[6] The Lewis acid catalyst (e.g., AlCl₃) required for the reaction forms a strong complex with the lone pair of the amino nitrogen. This complexation deactivates the aromatic ring to such an extent that the EAS reaction fails to proceed.
Once again, N-acetylation is the critical strategy. The resulting amide is a much weaker Lewis base, preventing irreversible complexation with the AlCl₃ catalyst and allowing the Friedel-Crafts acylation to occur, directing the incoming acyl group to the position ortho to the amide.
Protocol 4.1: Friedel-Crafts Acylation
-
Protection: Synthesize N-(4-(piperidin-1-yl)phenyl)acetamide as described in Protocol 3.1, Step A.
-
Reaction Setup: In a flask equipped with a reflux condenser and drying tube, suspend the acetamide (1.0 eq) and the acyl chloride (e.g., acetyl chloride, 1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane.
-
Catalyst Addition: Cool the mixture to 0°C and add anhydrous aluminum chloride (AlCl₃) (2.5-3.0 eq) portion-wise. Note: Excess catalyst is needed as some will coordinate with the carbonyl oxygen of the amide.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Workup: Cool the reaction and carefully pour it onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.
-
Extraction & Deprotection: Separate the organic layer. The crude acylated amide can be isolated, or the acidic aqueous layer can be directly heated to hydrolyze the amide (deprotection) in the same pot, which is often more efficient.
-
Purification: After hydrolysis and basic workup (as in Protocol 3.1, Step C), the final amino-ketone product is purified by column chromatography.
Summary and Troubleshooting
| Reaction | Key Challenge | Authoritative Solution | Expected Regiochemistry |
| Halogenation | Polysubstitution & High Reactivity | Use mild reagents (NBS, NCS) at low temperatures. | 3-Halo-4-(piperidin-1-yl)aniline |
| Nitration | Amine Protonation & Ring Deactivation | Protect the amine as an acetamide before nitration. | 3-Nitro-4-(piperidin-1-yl)aniline |
| Friedel-Crafts | Lewis Acid Catalyst Deactivation | Protect the amine as an acetamide. | 3-Acyl-4-(piperidin-1-yl)aniline |
Troubleshooting Insights:
-
Low Yields in Nitration/Friedel-Crafts: Often due to incomplete protection or deprotection. Ensure the acetylation is complete before proceeding and that hydrolysis conditions are sufficient to remove the protecting group.
-
Formation of Dark-Colored Impurities: This indicates oxidation of the aniline. Maintain an inert atmosphere (N₂ or Ar) where possible, especially during workup, and avoid excessive heat.
-
Unexpected Isomers: If meta-nitro products are observed, it is a clear indication that the nitration occurred on the protonated anilinium ion. This means the protection step was insufficient or the nitrating conditions were too harsh.
References
-
Kinzel, D., Zilberg, S., & González, L. (2015). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. ChemPhysChem, 16(11), 2366-2374. [Link]
-
Royal Society of Chemistry. (n.d.). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
University of Calgary. (n.d.). Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). Method for preparing 4-(piperidine-3-yl)aniline. CN106432054A.
-
ChemBK. (2024). This compound. Retrieved January 12, 2026, from [Link]
-
LookChem. (2026). Key Chemical Intermediate: Understanding 4-(1-Piperidino)aniline Applications. Retrieved January 12, 2026, from [Link]
-
Semantic Scholar. (n.d.). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved January 12, 2026, from [Link]
-
SciSpace. (n.d.). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory. Retrieved January 12, 2026, from [Link]
-
ChemTalk. (n.d.). Directing Effects. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved January 12, 2026, from [Link]
-
YouTube. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved January 12, 2026, from [Link]
Sources
Application Notes and Protocols: 4-Piperidinoaniline as a Ligand in Coordination Chemistry
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction
In the expansive field of coordination chemistry, the design and synthesis of effective ligands are paramount to developing novel metal complexes with tailored properties. 4-Piperidinoaniline, a bifunctional organic molecule, has emerged as a significant building block due to its unique structural features. It incorporates a piperidine ring, a known pharmacophore present in numerous therapeutic agents, and an aniline moiety, which provides a reactive site for further functionalization.[1][2][3] This combination of a saturated heterocyclic amine and an aromatic amine within the same molecule offers multiple coordination possibilities and a scaffold for creating more elaborate ligand systems.
The primary amino group of the aniline fragment serves as a versatile handle for synthesizing Schiff base ligands, which are renowned for their ability to form stable complexes with a wide array of transition metals.[4][5][6] The piperidine nitrogen, being a stronger Lewis base, also presents a potential coordination site. This dual-functionality allows this compound to act as either a monodentate or a bridging ligand, or to serve as a precursor to multidentate chelating agents. The resulting metal complexes have potential applications spanning catalysis, materials science, and medicinal chemistry, including the development of new antimicrobial and anticancer agents.[1][7][8]
This document provides a comprehensive guide to the synthesis of this compound, its use in the preparation of coordination complexes, and detailed protocols for creating advanced Schiff base derivatives for metal chelation.
Physicochemical and Safety Data
A thorough understanding of the physical properties and safety profile of this compound is essential for its effective and safe use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2359-60-6 | [9][10][11] |
| Molecular Formula | C₁₁H₁₆N₂ | [9][10][11][12] |
| Molecular Weight | 176.26 g/mol | [9][13] |
| Appearance | Colorless to light yellow crystalline solid | [10][14] |
| Melting Point | 26-29 °C | [10][13][14] |
| Boiling Point | 345.1 °C at 760 mmHg | [13] |
| Solubility | Soluble in organic solvents like ethanol, methanol, and acetone; low solubility in water. | [10][12][14] |
| Refractive Index (n²⁰/D) | 1.5937 | [10][14] |
Safety and Handling
This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[10][14] All manipulations should be performed in a well-ventilated fume hood.
-
Hazard Codes: Xn (Harmful)[13]
-
Risk Phrases: R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin).[10][14]
-
Safety Phrases: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing).[10][14]
Protocol 1: Synthesis of this compound Ligand
The synthesis of this compound is typically achieved via a two-step process involving a nucleophilic aromatic substitution followed by the reduction of a nitro group.[9] This method is reliable and yields the product in high purity.
Workflow for Ligand Synthesis
Caption: Synthesis of this compound via substitution and reduction.
Step 1: Synthesis of 1-(4-Nitrophenyl)piperidine
-
Rationale: This step utilizes the electron-withdrawing effect of the nitro group to activate the aromatic ring for nucleophilic substitution by piperidine. Potassium carbonate acts as a base to neutralize the HF byproduct.
-
Reagents & Equipment:
-
4-Fluoronitrobenzene (1 eq.)
-
Piperidine (2 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq.)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-fluoronitrobenzene (1 eq.) in DMSO.
-
Add anhydrous potassium carbonate (1.5 eq.) and piperidine (2 eq.) to the solution.[9]
-
Heat the reaction mixture to 90°C and stir for 9 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After cooling to room temperature, add water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract twice with ethyl acetate.[9]
-
Combine the organic layers and wash twice with a saturated NaCl solution to remove residual DMSO.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(4-nitrophenyl)piperidine, which can be used in the next step without further purification.[9]
-
Step 2: Synthesis of this compound
-
Rationale: The nitro group of the intermediate is selectively reduced to a primary amine using catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly efficient catalyst for this transformation.
-
Reagents & Equipment:
-
1-(4-Nitrophenyl)piperidine (1 eq.)
-
10% Palladium on carbon (Pd/C) (approx. 10% by weight of substrate)
-
Ethyl acetate or Methanol
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite® or diatomaceous earth
-
Silica gel for column chromatography
-
Buchi rotary evaporator, filtration apparatus
-
-
Procedure:
-
Dissolve the 1-(4-nitrophenyl)piperidine from Step 1 in ethyl acetate in a suitable flask.[9]
-
Carefully add 10% Pd/C to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature for 3 hours or until TLC analysis indicates complete consumption of the starting material.[9]
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (e.g., using a chloroform:methanol gradient, 40:1) to obtain pure this compound.[9]
-
Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: General Synthesis of Metal Complexes
This compound can coordinate to metal ions primarily through the lone pair of the exocyclic aniline nitrogen or the piperidine nitrogen. The specific coordination mode depends on the metal ion, the solvent, and the steric and electronic environment.
General Coordination Scheme
Caption: General workflow for synthesizing a metal complex with this compound.
General Procedure for Complexation
-
Rationale: This protocol describes a direct reaction between the ligand and a metal salt. The stoichiometry and reaction conditions can be adjusted to favor the formation of specific complex geometries.
-
Reagents & Equipment:
-
This compound (1-4 eq.)
-
Transition metal salt (e.g., Cu(II) acetate, Ni(II) chloride, Pd(II) chloride) (1 eq.)
-
Anhydrous ethanol or methanol
-
Schlenk flask or round-bottom flask, condenser, magnetic stirrer
-
-
Procedure:
-
Dissolve this compound in anhydrous ethanol in a Schlenk flask.
-
In a separate flask, dissolve the metal salt in a minimal amount of the same solvent. For salts with poor solubility like PdCl₂, a solvent like acetonitrile might be necessary.[15]
-
Add the metal salt solution dropwise to the stirring ligand solution at room temperature. The molar ratio of ligand to metal can be varied (e.g., 1:1, 2:1, 4:1) to target different coordination numbers.[16][17]
-
Upon addition, a color change or precipitation may be observed.
-
Stir the reaction mixture at room temperature or under reflux for 2-6 hours to ensure complete reaction.
-
If a precipitate forms, cool the mixture, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, reduce the solvent volume under vacuum and cool the concentrated solution to induce crystallization.
-
Characterize the resulting complex using elemental analysis, FT-IR, UV-Vis spectroscopy, and conductivity measurements.[7][16]
-
Table 2: Expected Spectroscopic Changes Upon Coordination
| Spectroscopic Technique | Observation in Free Ligand | Expected Change in Complex | Rationale |
| FT-IR (ν, cm⁻¹) | N-H stretch (aniline) ~3300-3400 | Shift to lower frequency (redshift) | Coordination of the N atom weakens the N-H bond. |
| FT-IR (ν, cm⁻¹) | C-N stretch (piperidine) ~1100-1200 | Shift in frequency | Involvement of piperidine N in coordination alters bond vibration. |
| FT-IR (ν, cm⁻¹) | N/A | New band(s) in far-IR region (400-600) | Appearance of new Metal-Nitrogen (M-N) stretching vibrations. |
| ¹H NMR (δ, ppm) | N-H proton (aniline) | Broadening or shift of the signal | Interaction with a paramagnetic metal or change in electronic environment. |
| ¹H NMR (δ, ppm) | Protons adjacent to N (piperidine/aniline) | Downfield or upfield shift | Change in electron density upon coordination to the metal center. |
Protocol 3: Synthesis of Schiff Base Complexes
The most powerful application of this compound in coordination chemistry is as a precursor to multidentate Schiff base ligands. The condensation of its primary amine with an aldehyde introduces an imine nitrogen, creating an additional coordination site for enhanced chelation.
Workflow for Schiff Base Complex Synthesis
Caption: Two-part synthesis of a metal-Schiff base chelate complex.
Part A: Synthesis of Schiff Base Ligand (Example with Salicylaldehyde)
-
Rationale: The acid-catalyzed condensation between the primary amine of this compound and the carbonyl group of salicylaldehyde forms the C=N imine bond characteristic of a Schiff base. Salicylaldehyde is chosen as it provides a phenolic -OH group, creating a potential tridentate N,N,O-donor ligand.
-
Procedure:
-
Dissolve this compound (1 eq.) in absolute ethanol in a round-bottom flask.
-
Add salicylaldehyde (1 eq.) to the solution.
-
Add a catalytic amount (1-2 drops) of concentrated sulfuric acid or glacial acetic acid.[4][18]
-
Reflux the mixture for 2-4 hours, monitoring for the formation of a precipitate.[5]
-
Cool the reaction mixture to room temperature.
-
Filter the resulting solid product, wash with cold ethanol to remove unreacted starting materials, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/hexane mixture) to obtain the pure Schiff base ligand.[4]
-
Confirm the structure by FT-IR (presence of C=N stretch ~1615 cm⁻¹) and NMR spectroscopy.
-
Part B: Synthesis of Metal-Schiff Base Complex
-
Rationale: The synthesized Schiff base, a multidentate ligand, readily chelates with transition metal ions to form stable, often colored, complexes.
-
Procedure:
-
Dissolve the purified Schiff base ligand (e.g., 2 eq.) in hot ethanol.
-
In a separate flask, dissolve the metal salt (e.g., Co(II) chloride, 1 eq.) in ethanol.
-
Add the metal salt solution dropwise to the hot, stirring ligand solution.[19]
-
Reflux the resulting mixture for 2-3 hours.
-
Cool the solution. The solid complex that precipitates out is collected by filtration, washed thoroughly with ethanol, and dried under vacuum.
-
Characterize the complex to confirm its structure, stoichiometry, and geometry using techniques like FT-IR, UV-Vis, elemental analysis, and magnetic susceptibility measurements.[6][19]
-
Applications and Future Directions
The coordination complexes derived from this compound and its Schiff base derivatives are subjects of growing research interest.
-
Catalysis: Palladium complexes are widely studied for their catalytic activity in C-C cross-coupling reactions such as Suzuki and Sonogashira couplings.[20][21] The steric and electronic properties of the this compound-based ligands can be tuned to optimize catalytic efficiency.
-
Bioinorganic Chemistry: The piperidine moiety is a key structural feature in many pharmaceuticals.[2][22][23] Metal complexes incorporating this scaffold are being investigated for their potential as antimicrobial, antifungal, and anticancer agents. Chelation can enhance the biological activity of an organic ligand.[5][18]
-
Materials Science: The ability of these complexes to form colored compounds makes them candidates for use as dyes and pigments.[10][14]
The versatility of this compound provides a rich platform for the design of new ligands and coordination complexes. Future research will likely focus on developing chiral versions for asymmetric catalysis and exploring their therapeutic potential in drug development.
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Method for preparing 4-(piperidine-3-yl)aniline. (n.d.). Eureka | Patsnap. Retrieved January 12, 2026, from [Link]
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Metal complexes of a piperidinone ligand: activities assessed. (2024, October 11). Nanoscalereslett. Retrieved January 12, 2026, from [Link]
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Key Chemical Intermediate: Understanding 4-(1-Piperidino)aniline Applications. (2026, January 6). Nano Catalyst AI. Retrieved January 12, 2026, from [Link]
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4-(Piperidin-1-yl)aniline. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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4-(piperidin-1-yl)aniline. (2024, April 9). ChemBK. Retrieved January 12, 2026, from [Link]
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). IJNRD. Retrieved January 12, 2026, from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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The Role of Piperidine Derivatives in Medicinal Chemistry. (n.d.). Nano Catalyst AI. Retrieved January 12, 2026, from [Link]
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4-(Piperidin-1-yl)aniline hydrochloride. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
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Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub. Retrieved January 12, 2026, from [Link]
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Syntheses, Characterization, and DNA Binding Studies of a Series of Copper(II), Nickel(II), Platinum(II) and Zinc(II) Complexes Derived from Schiff Base Ligands. (n.d.). I.R.I.S. - La Sapienza. Retrieved January 12, 2026, from [Link]
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SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE TRANSITION METAL COMPLEXES. (2025, May 22). ResearchGate. Retrieved January 12, 2026, from [Link]
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Synthesis and Partial Characterization of Two Schiff Base Ligands with (2 and 4-Nitroaniline) and their Transition Metal (II). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters. Retrieved January 12, 2026, from [Link]
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Exploration of newly synthesized transition metal(II) complexes for infectious diseases. (n.d.). Future Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
Design and synthesis of a novel isoleucine-derived Schiff base ligand: Structural characterization, molecular docking, and in vitro biological activity evaluation. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Scilit. Retrieved January 12, 2026, from [Link]
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Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (2013, October 5). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Octahedral platinum (IV) complexes of mixed piperaquine, sulfadoxine and pyrimethamine: synthesis, spectroscopy, antioxidant and antibacterial studies. (n.d.). ISCA - International Science Community Association. Retrieved January 12, 2026, from [Link]
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Transition metal pyridine complexes. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Obtaining and research of palladium complexes with 4-aminopiridine. (n.d.). NAUN. Retrieved January 12, 2026, from [Link]
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Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023, October 4). JSciMed Central. Retrieved January 12, 2026, from [Link]
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The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Synthesis and Structural Characterisation of Some Transition Metal Complexes of Piperidinobenzyl Semicarbazide and their Antibacterial Study. (n.d.). TSI Journals. Retrieved January 12, 2026, from [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Coordination Modes of a Schiff Base Pentadentate Derivative of 4-Aminoantipyrine with Cobalt(II), Nickel(II) and Copper(II) Metal Ions: Synthesis, Spectroscopic and Antimicrobial Studies. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Piperidinoaniline
Welcome to the technical support center for the synthesis of 4-Piperidinoaniline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, FAQs, and expert insights to optimize your synthetic protocols. This compound is a critical intermediate in organic and medicinal chemistry, valued for its unique structure that combines an aniline moiety with a piperidine ring, making it a versatile precursor for active pharmaceutical ingredients (APIs) and specialty chemicals.[1] This document provides detailed methodologies and solutions to common challenges encountered during its synthesis to improve yield and purity.
Section 1: Overview of Primary Synthetic Strategies
The synthesis of this compound is typically achieved via two robust and widely adopted strategies: a two-step approach involving Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction, or a more direct, single-step Palladium-catalyzed Buchwald-Hartwig amination. The choice of route often depends on the availability of starting materials, scale, and tolerance for specific functional groups.
-
Route A: Two-Step SNAr & Reduction: This classic method first involves the reaction of an activated aryl halide, such as 4-fluoronitrobenzene, with piperidine. The resulting nitro-intermediate is then reduced to the target aniline.[2] This pathway is often cost-effective and reliable for large-scale production.
-
Route B: Single-Step Buchwald-Hartwig Amination: This modern cross-coupling method directly forms the C-N bond between an aryl halide (or pseudohalide) and piperidine using a palladium catalyst and a specialized ligand.[3][4] It offers excellent functional group tolerance and often proceeds under milder conditions.[5]
Caption: High-level comparison of the two primary synthetic routes to this compound.
Section 2: In-Depth Guide to Route A (SNAr & Reduction)
This route is highly dependable and well-documented, making it an excellent choice for producing significant quantities of the target compound.
Step 1: Synthesis of 1-(4-Nitrophenyl)piperidine via SNAr
The first step involves the nucleophilic displacement of a halide (typically fluoride) from an electron-deficient aromatic ring by piperidine. The nitro group is a powerful electron-withdrawing group, which activates the ring towards this type of substitution.
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-fluoronitrobenzene (1.0 eq) in an anhydrous polar aprotic solvent such as Dimethyl sulfoxide (DMSO).
-
Add potassium carbonate (K₂CO₃) (1.5 eq) as the base, followed by piperidine (2.0 eq).
-
Heat the reaction mixture to 90 °C and stir for approximately 9 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and add water to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or sodium carbonate (Na₂CO₃).[2]
-
Evaporate the solvent under reduced pressure to yield crude 1-(4-nitrophenyl)piperidine, which is often pure enough for the next step.[2]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Troubleshooting & FAQs for Step 1
| Issue | Potential Cause | Troubleshooting Steps & Expert Insights |
| Low or No Conversion | 1. Insufficient Temperature: The activation energy for the SNAr reaction is not being met. 2. Ineffective Base: The base may be old, hydrated, or not strong enough to facilitate the reaction. 3. Solvent Issues: Presence of water or use of a non-polar solvent can hinder the reaction. | 1. Optimize Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring for side product formation. 90-120 °C is a typical range. 2. Verify Base Quality: Use freshly dried K₂CO₃. Consider a stronger base like cesium carbonate, though this may increase cost.[6] 3. Ensure Anhydrous Conditions: Use anhydrous DMSO. Water can compete as a nucleophile, leading to undesired phenol byproducts. |
| Side Product Formation | 1. Competing Nucleophiles: Presence of water or other nucleophilic impurities. 2. Decomposition: At excessively high temperatures, starting materials or the product may begin to decompose. | 1. Use High-Purity Reagents: Ensure the piperidine and solvent are free from significant impurities. 2. Monitor Temperature Closely: Avoid exceeding 120 °C unless necessary, and monitor the reaction closely for the appearance of new spots on TLC. |
| Difficult Workup | Emulsion Formation: DMSO can sometimes cause emulsions during aqueous workup. | Dilute with Brine: Adding a saturated NaCl solution (brine) can help break emulsions by increasing the ionic strength of the aqueous phase. |
Step 2: Reduction of 1-(4-Nitrophenyl)piperidine
The nitro group of the intermediate is selectively reduced to an amine using catalytic hydrogenation, a clean and high-yielding transformation.
Experimental Protocol:
-
Dissolve 1-(4-nitrophenyl)piperidine (1.0 eq) in a suitable solvent like ethyl acetate or methanol.
-
Carefully add Palladium on carbon (Pd/C, 10% w/w) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). The catalyst loading can range from 5-10 mol%.
-
Seal the reaction vessel and purge thoroughly with hydrogen gas (H₂).
-
Stir the reaction vigorously under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator) at room temperature for 3-4 hours.[2]
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Once complete, carefully purge the vessel with an inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography to afford pure this compound.[2]
Caption: Post-reduction workup and purification workflow.
Troubleshooting & FAQs for Step 2
| Issue | Potential Cause | Troubleshooting Steps & Expert Insights |
| Incomplete Reduction | 1. Inactive Catalyst: The Pd/C may be old, oxidized, or poisoned.[7] 2. Insufficient Hydrogen: A leak in the system or inadequate H₂ pressure. 3. Catalyst Poisoning: Trace impurities (e.g., sulfur compounds) from the previous step can poison the palladium catalyst. | 1. Use Fresh Catalyst: Always use fresh, high-quality Pd/C. If the reaction stalls, carefully add another portion of the catalyst. 2. Ensure H₂ Supply: Check for leaks in your hydrogenation setup. For stubborn reductions, increase the pressure using a Parr apparatus. 3. Purify Intermediate: If poisoning is suspected, purify the 1-(4-nitrophenyl)piperidine intermediate by column chromatography before the reduction step. |
| Product is Dark/Colored | Oxidation: The aniline product is susceptible to air oxidation, which can form colored impurities. | Work Under Inert Atmosphere: After the reaction, handle the product under an inert gas as much as possible. Store the final product under nitrogen or argon, protected from light. |
| Low Isolated Yield | Product Loss During Purification: The product may have moderate polarity, leading to streaking or loss on the silica column. | Optimize Chromatography: Use a solvent system like Chloroform:Methanol (e.g., 40:1) or Hexanes:Ethyl Acetate with a small amount of triethylamine (0.5-1%) to prevent streaking on the silica gel.[2] |
Section 3: In-Depth Guide to Route B (Buchwald-Hartwig Amination)
This powerful cross-coupling reaction provides a direct route to this compound, often with high yields and broad substrate scope.[3] The reaction's success is highly dependent on the careful selection of the catalyst, ligand, and base.
General Protocol:
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., XPhos, RuPhos), and the base (e.g., NaOt-Bu or K₃PO₄).
-
Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[8]
-
Add the aryl halide (e.g., 4-bromoaniline or a protected version) and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Add the piperidine via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter through celite to remove catalyst residues and salts.
-
Purify the crude product by column chromatography.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Troubleshooting & FAQs for Route B
| Issue | Potential Cause | Troubleshooting Steps & Expert Insights |
| No Reaction / Low Yield | 1. Oxygen Contamination: The Pd(0) active catalyst is highly sensitive to oxygen.[8] 2. Inactive Catalyst/Ligand: Ligands, especially phosphines, can oxidize if not handled properly. 3. Incorrect Base/Solvent Combination: The choice of base is critical and substrate-dependent. Stronger, non-nucleophilic bases are often required. | 1. Ensure Inert Conditions: Use proper Schlenk techniques. De-gas your solvent thoroughly (e.g., via freeze-pump-thaw or sparging with argon). 2. Use Pre-catalysts: Consider using commercially available, air-stable Pd pre-catalysts that activate in situ. Store ligands in a glovebox or under argon. 3. Screen Conditions: Screen a panel of bases (e.g., NaOt-Bu, K₃PO₄, LHMDS) and solvents (Toluene, Dioxane, THF). Sterically hindered "Buchwald ligands" like XPhos often give superior results.[5] |
| Side Product: Hydrodehalogenation | β-Hydride Elimination: This can occur from the palladium-amido intermediate, leading to the reduction of the aryl halide starting material. | Ligand Choice: Use a ligand that promotes fast reductive elimination, such as a sterically hindered biarylphosphine. This outcompetes the β-hydride elimination pathway. |
| Difficulty Removing Ligand Byproducts | Ligand Oxide Impurities: Oxidized phosphine ligand byproducts can be difficult to separate from the desired product. | Aqueous Wash: A dilute acid wash (e.g., 1M HCl) can protonate the aniline product, allowing it to be extracted into the aqueous phase while the non-polar ligand oxide remains in the organic layer. Subsequent basification of the aqueous layer will recover the product. |
References
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Optimization of the reaction conditions for the synthesis of 4a. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]
- Method for preparing 4-(piperidine-3-yl)aniline. (2017). Google Patents.
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Chemical Review and Letters. Retrieved January 12, 2026, from [Link]
-
Banks, H. D. (1992). Piperidine Synthesis. DTIC. Retrieved January 12, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 12, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. Retrieved January 12, 2026, from [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. (n.d.). Retrieved January 12, 2026, from [Link]
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Troubleshooting common side reactions in 4-Piperidinoaniline synthesis
Introduction
4-Piperidinoaniline is a critical chemical intermediate whose unique structure, featuring a piperidine ring attached to an aniline moiety, makes it a valuable precursor in organic synthesis.[1] It serves as a foundational building block for a wide range of more complex molecules, particularly in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs) and in the creation of specialty chemicals like advanced polymers and dyes.[1][2]
The synthesis of this bifunctional molecule, while seemingly straightforward, is often plagued by side reactions that can significantly impact yield and purity. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot these common challenges. Drawing upon established chemical principles and field-proven insights, this document provides a structured, question-and-answer-based approach to resolving specific issues encountered during the synthesis of this compound.
Common Synthetic Pathways: An Overview
Understanding the primary synthetic routes is essential for diagnosing side reactions. The two most prevalent methods for preparing this compound are Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction, and the Palladium-catalyzed Buchwald-Hartwig amination.
Pathway 1: Nucleophilic Aromatic Substitution (SNAr) & Reduction
This is a robust, two-step process. It begins with the reaction of a 4-halonitrobenzene (typically 4-fluoronitrobenzene) with piperidine. The resulting 1-(4-nitrophenyl)piperidine is then reduced to the target aniline.[3]
Caption: General workflow for the SNAr and reduction synthesis route.
Pathway 2: Buchwald-Hartwig Amination
This method achieves the C-N bond formation in a single step via palladium-catalyzed cross-coupling of a 4-haloaniline (or a protected version) with piperidine.[4][5] This reaction is known for its broad substrate scope but requires careful control over the catalyst system.[4][6]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Comparison of Synthetic Routes
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Starting Materials | 4-Halonitrobenzene, Piperidine | 4-Haloaniline (or protected), Piperidine |
| Catalyst | None required | Palladium precatalyst (e.g., Pd₂(dba)₃) & Phosphine Ligand (e.g., XPhos)[6][7] |
| Reagents | Simple base (K₂CO₃), polar aprotic solvent (DMSO)[3] | Strong, non-nucleophilic base (e.g., NaOtBu), anhydrous solvent (Toluene)[6] |
| Conditions | High temperature (90-120 °C)[3] | Moderate to high temperature (80-110 °C) under inert atmosphere[6] |
| Pros | Cost-effective, robust, easily scalable, no metal catalyst contamination. | Broad functional group tolerance, milder conditions for some substrates.[4] |
| Cons | Two-step process, requires easily reduced nitro group, limited by leaving group ability.[8] | Expensive and air-sensitive catalyst/ligand, potential for metal contamination in product. |
Troubleshooting Guide & FAQs
Section 1: Issues in Nucleophilic Aromatic Substitution (SNAr)
Q: My SNAr reaction between 4-fluoronitrobenzene and piperidine is showing low conversion. What are the common causes and solutions?
A: Low conversion in this SNAr reaction typically points to issues with reagents, temperature, or solvent. The mechanism relies on the attack of the nucleophile (piperidine) on an electron-deficient aromatic ring, followed by the expulsion of the leaving group.[9]
-
Cause 1: Ineffective Base: The reaction generates hydrofluoric acid (HF), which must be neutralized. If the base is weak, wet, or insufficient, the piperidine nucleophile will be protonated and rendered inactive.
-
Solution: Use at least 1.5 equivalents of a dry, non-nucleophilic base like potassium carbonate (K₂CO₃).[3] Ensure the base is finely powdered to maximize surface area.
-
-
Cause 2: Inappropriate Solvent: The solvent plays a crucial role. Protic solvents (like ethanol or water) can hydrogen-bond with the nucleophile, reducing its reactivity.
-
Cause 3: Insufficient Temperature: The activation energy for SNAr can be high, even with an activated substrate.
-
Solution: Ensure the reaction is heated sufficiently, typically in the 90-110 °C range.[3] Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time, avoiding decomposition at excessively high temperatures.
-
-
Cause 4: Poor Leaving Group: While fluoride is an excellent leaving group for SNAr due to its high electronegativity which activates the ring to attack, if you are using 4-chloronitrobenzene, the reaction will be significantly slower.[8]
-
Solution: If using a chloro- or bromo- starting material, higher temperatures and longer reaction times are necessary. If possible, starting with 4-fluoronitrobenzene is highly recommended.
-
Section 2: Challenges in Nitro Group Reduction
Q: During the catalytic hydrogenation of 1-(4-nitrophenyl)piperidine, my reaction mixture turns dark, and I'm isolating impure product. What is happening?
A: The reduction of an aromatic nitro group is highly exothermic and can lead to several side products if not properly controlled. The desired pathway is the direct six-electron reduction to the amine.
-
Cause 1: Formation of Azo/Azoxy Byproducts: Incomplete reduction or localized hydrogen shortages on the catalyst surface can lead to the condensation of intermediate nitroso and hydroxylamine species, forming colored azo (R-N=N-R) and azoxy (R-N=N(O)-R) impurities.
-
Cause 2: Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting material or solvent.
-
Solution: Use high-purity starting material and solvents. If poisoning is suspected, filter the mixture through a pad of celite and add a fresh batch of catalyst.
-
-
Cause 3: Over-reduction: While less common for anilines, aggressive conditions (high pressure, high temperature, or highly active catalysts like Rhodium) can potentially lead to the reduction of the aromatic ring itself.
-
Solution: Stick to standard, mild conditions (Pd/C, H₂, RT, 1 atm) which are highly selective for the nitro group reduction.[3]
-
Section 3: Complications in Buchwald-Hartwig Amination
Q: I'm trying a Buchwald-Hartwig coupling and getting a low yield of this compound. How can I optimize this reaction?
A: The success of a Buchwald-Hartwig amination is critically dependent on the precise combination of the palladium source, ligand, base, and solvent, all maintained under a strict inert atmosphere.[6]
-
Cause 1: Inactive Catalyst System: Oxygen can irreversibly oxidize the phosphine ligand and the Pd(0) catalyst, halting the catalytic cycle.[11]
-
Solution: The entire reaction setup, including solvents and reagents, must be rigorously deoxygenated. Use Schlenk line techniques or a glovebox.[6] Solvents should be anhydrous and degassed.
-
-
Cause 2: Incorrect Ligand Choice: The ligand is crucial for facilitating both the oxidative addition and the final reductive elimination steps.[4]
-
Cause 3: Suboptimal Base: The base's role is to deprotonate the amine (or the amine-Pd complex), but it must not interfere with the catalyst or substrates.
-
Solution: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is standard.[6] Ensure it is fresh and handled under inert conditions, as it is hygroscopic.
-
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Section 4: Product Purity and Stability
Q: My final, isolated this compound is pure by NMR but turns yellow/brown upon storage. Why is this happening and how can I prevent it?
A: This is a classic issue with anilines. The electron-donating nature of both the amino group and the piperidino group makes the aromatic ring highly susceptible to air oxidation, which forms highly colored quinone-like impurities.[13]
-
Prevention:
-
Purification of Discolored Product:
-
Column Chromatography: If the discoloration is minor, flash column chromatography on silica gel can effectively remove the more polar, colored impurities. A common eluent system is a gradient of chloroform and methanol.[3]
-
Activated Carbon: For larger quantities, dissolve the discolored product in a suitable solvent, add a small amount of activated carbon, stir for 15-30 minutes, and then filter through celite to remove the carbon and adsorbed impurities. The product can then be recovered by removing the solvent or by recrystallization.
-
Acid-Base Extraction: An effective method to purify the bulk material is to dissolve it in an organic solvent (like ethyl acetate) and perform a liquid-liquid extraction with dilute aqueous acid (e.g., 1M HCl).[14] The basic aniline will move to the aqueous layer, leaving non-basic colored impurities behind. The aqueous layer can then be carefully basified (e.g., with 2M NaOH) and the pure product re-extracted into an organic solvent.[14]
-
References
- 4-(Piperidin-3-yl)aniline | CAS 19733-56-3 | Research Use - Benchchem.
- This compound synthesis - ChemicalBook.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
- N-Alkylation of Aniline by Copper-Chromite C
- Reductive alkylation of aniline over copper chromite catalyst: Optimiz
- Aniline Alkylation over Solid Acid Catalysts - ResearchG
- N-Alkylation of aniline with ethanol over HY and dealuminated HY zeolites - ResearchG
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- Mechanism of aniline alkylation with methanol.
- Key Chemical Intermediate: Understanding 4-(1-Piperidino)
- ChemInform Abstract: Oxidation of Methylpiperidine Deriv
- Buchwald–Hartwig amin
- Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine - Benchchem.
- A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine - Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Piperidine Synthesis. - DTIC.
- How to remove excess 4-amino piperidine
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxyl
- This compound - ChemBK.
- The first Pd-catalyzed Buchwald–Hartwig aminations
- Buchwald-Hartwig Amin
- Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules - Taylor & Francis Online.
- Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem.
- Concerted Nucleophilic Arom
- nucleophilic arom
- Oxidation of 4-substituted TEMPO derivatives reveals modifications
- Piperidine synthesis - Organic Chemistry Portal.
- Preparation of Piperidines, Part 3: Substituted
- Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its deriv
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH.
- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed.
- Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - Semantic Scholar.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- CN106432054A - Method for preparing 4-(piperidine-3-yl)
- Neucleophilic arom
- 190. The oxidation of derivatives of o-phenylenediamine. Part III. Isomeric phenazine pigments and aposafranones obtained by oxidation of chlorinated 2-aminodiphenylamine hydrochlorides - Journal of the Chemical Society (Resumed) (RSC Publishing).
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Technical Support Center: Purification of Crude 4-Piperidinoaniline by Column Chromatography
Welcome to the Technical Support Center for the purification of 4-Piperidinoaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate.[1][2] As a compound featuring both a basic piperidine ring and an aromatic aniline moiety, this compound presents unique challenges during purification by column chromatography.[2][3] This document provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
This section addresses common questions about the fundamentals of purifying this compound via column chromatography, explaining the causality behind key experimental choices.
Q1: What is the most suitable stationary phase for the purification of this compound and why?
A1: Standard silica gel (60-120 or 230-400 mesh) is the most commonly used stationary phase for this application.[3] However, the basic nature of both the piperidine and aniline functional groups can lead to strong interactions with the acidic silanol groups (Si-OH) on the silica surface. This interaction is a primary cause of peak tailing and, in some cases, irreversible adsorption of the product onto the column.[3][4][5]
To counteract this, it is highly recommended to either use commercially deactivated silica gel or, more commonly, to add a basic modifier like triethylamine (TEA) to the mobile phase at a concentration of 0.1-1%.[3] The TEA will preferentially interact with the acidic sites on the silica, effectively masking them from the this compound and leading to improved peak shape and recovery.[4][6]
Q2: How do I select an appropriate mobile phase (eluent) for the column?
A2: The selection of the mobile phase is critical and should always be guided by prior analysis using Thin Layer Chromatography (TLC).[3] A common and effective mobile phase for this compound is a mixture of a relatively non-polar solvent and a polar solvent. A frequently used system is dichloromethane (DCM) or chloroform mixed with methanol (MeOH).[3][7]
The ideal solvent system will provide a retention factor (Rf) for your desired product of approximately 0.2-0.4 on a TLC plate.[3][8]
-
If the Rf is too high (spot runs too fast): The mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., methanol).
-
If the Rf is too low (spot stays at the baseline): The mobile phase is not polar enough. Increase the proportion of the polar solvent.[3]
A gradient elution, starting with a lower polarity mixture (e.g., 98:2 DCM:MeOH) and gradually increasing the methanol percentage, can be very effective for separating the product from less polar and more polar impurities.[3]
Q3: How can I visualize this compound on a TLC plate?
Q4: What are the common impurities I should expect in my crude this compound?
A4: Impurities will depend on the synthetic route. A common synthesis involves the reaction of 4-fluoronitrobenzene with piperidine, followed by reduction of the nitro group.[7] In this case, potential impurities could include:
-
Unreacted 1-(4-nitrophenyl)piperidine (the intermediate).
-
Residual starting materials like piperidine or 4-fluoronitrobenzene.
Understanding the potential impurities is key to developing a successful purification strategy, as you need to ensure your chosen chromatographic system can resolve them from the desired product.[8]
Q5: What are the key safety precautions when handling this compound?
A5: this compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it causes skin and serious eye irritation.[10][11] Therefore, strict safety protocols must be followed:
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[1][12]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or fumes.[12]
-
Handling: Avoid all personal contact.[12] Do not eat, drink, or smoke when using this product.[12] Wash hands thoroughly after handling.[13]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials like strong oxidizing agents and acids.[12][14]
Experimental Workflow: Step-by-Step Protocol
This section provides a detailed methodology for the purification of crude this compound.
TLC Analysis for Mobile Phase Selection
-
Prepare a dilute stock solution of your crude product in a suitable solvent like DCM or MeOH.
-
Spot the solution onto a silica gel TLC plate (with F254 indicator).
-
Develop the TLC plate in a chamber with a test solvent system (e.g., start with 98:2 DCM:MeOH). Be sure to add ~0.5% triethylamine (TEA) to the solvent system to improve spot shape.[3]
-
Visualize the plate under a UV lamp.
-
Adjust the solvent polarity (by changing the DCM:MeOH ratio) until the spot corresponding to this compound has an Rf value of 0.2-0.4.[3] This will be your starting mobile phase for the column.
Column Packing
-
Select a glass column of appropriate size (a general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight).[3]
-
Slurry Packing (Recommended):
-
In a beaker, mix the required amount of silica gel with your initial, non-polar mobile phase to form a consistent slurry.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Pour the silica slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Add more mobile phase and allow it to drain until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Sample Loading
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Using a pipette, carefully add this solution to the top of the silica bed.[3]
-
Dry Loading (Preferred for less soluble compounds): Dissolve the crude product in a suitable volatile solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[3][15] Dry loading often results in better separation by ensuring the sample is loaded in a very concentrated band.[6]
Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column, taking care not to disturb the silica bed.
-
Begin eluting the column by opening the stopcock, collecting the eluent in fractions (e.g., test tubes or flasks).
-
If using a gradient elution, gradually increase the polarity of the mobile phase as the elution progresses (e.g., move from 2% MeOH to 5%, then 10% MeOH in DCM).[3]
-
Monitor the separation by spotting collected fractions onto TLC plates, developing, and visualizing under a UV lamp.[3]
Product Isolation
-
Based on the TLC analysis of the fractions, combine all fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.[3]
Visual Workflow for Purification
Caption: Decision tree for troubleshooting common column chromatography issues.
References
-
ChemBK. This compound. ChemBK. Available at: [Link]
-
GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. Available at: [Link]
-
Various Authors. Thin Layer Chromatography Visualization Reagents. Available at: [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]
-
ALWSCI. Common Causes Of Peak Tailing in Chromatography. ALWSCI. Available at: [Link]
-
Axion. The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube. Available at: [Link]
-
Restek. Troubleshooting Guide. Restek. Available at: [Link]
-
MDPI. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. MDPI. Available at: [Link]
-
Phenomenex. GC Technical Tip. Phenomenex. Available at: [Link]
-
Agilent. Choosing HPLC Columns for Rapid Method Development. Agilent. Available at: [Link]
-
ResearchGate. Separations of aromatic amine isomers on the C4A-C10 column in comparison to the HP-5 commercial column. ResearchGate. Available at: [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. Available at: [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]
-
ScienceDirect. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). ScienceDirect. Available at: [Link]
-
Waters. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Waters. Available at: [Link]
-
Chromatography Today. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chromatography Today. Available at: [Link]
-
Lab-Training. How to Prepare and Optimise HPLC Mobile Phases. Lab-Training. Available at: [Link]
-
PubChem. 4-(Piperidin-1-yl)aniline. PubChem. Available at: [Link]
-
ResearchGate. Optimization of the mobile phase composition in the analysis of 4b. ResearchGate. Available at: [Link]
-
Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. Available at: [Link]
-
Chem Survival. A Practical Guide to TLC (Thin Layer Chromatography). YouTube. Available at: [Link]
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]
-
PubMed. Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Available at: [Link]
-
EPFL. TLC Visualization Reagents. EPFL. Available at: [Link]
-
PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
-
SIELC. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC. Available at: [Link]
-
Oriental Journal of Chemistry. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Oriental Journal of Chemistry. Available at: [Link]
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- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing N-alkylation of 4-Piperidinoaniline
This guide, prepared by our senior application scientists, provides in-depth technical support for researchers, scientists, and drug development professionals working on the N-alkylation of 4-piperidinoaniline. We address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the N-alkylation of this compound?
There are three primary methods for the N-alkylation of this compound, each with its own advantages and disadvantages:
-
Reductive Amination: This is a widely used and versatile method that involves the reaction of the aniline with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[1][2][3] This method offers good control over mono-alkylation.[4]
-
Direct Alkylation with Alcohols: Also known as "borrowing hydrogen" or "hydrogen autotransfer," this method uses alcohols as alkylating agents in the presence of a metal catalyst (e.g., Ru, Ni, Co).[5][6][7][8] It is considered an environmentally friendly approach as the only byproduct is water.[3][5]
-
Classical Nucleophilic Substitution (SN2): This involves the reaction of the aniline with an alkyl halide (e.g., alkyl bromide or iodide).[9] While seemingly straightforward, this method is often difficult to control and can lead to over-alkylation.[9][10][11]
Q2: Which nitrogen on this compound is more reactive for N-alkylation?
This compound has two nitrogen atoms available for alkylation: the primary aromatic amine (aniline) and the secondary amine within the piperidine ring. The secondary amine of the piperidine ring is generally more nucleophilic and less sterically hindered than the aniline nitrogen, making it more reactive towards alkylation under many conditions.[1] However, the reaction's chemoselectivity can be influenced by the chosen method, catalyst, and reaction conditions.
Q3: What is the most common side reaction, and how can it be minimized?
The most common side reaction is over-alkylation , leading to the formation of di- or even tri-alkylated products.[4][12] This occurs because the mono-alkylated product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[4][10]
To minimize over-alkylation:
-
Control Stoichiometry: Use a carefully controlled molar ratio of the aniline to the alkylating agent. An excess of the aniline can favor mono-alkylation.[4][12]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[12][13]
-
Lower Temperature: Reducing the reaction temperature can decrease the rate of subsequent alkylations.[4]
-
Choice of Method: Reductive amination often provides better control over mono-alkylation compared to classical nucleophilic substitution.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-alkylation of this compound.
Issue 1: Low or No Product Yield
A low yield of the desired N-alkylated product can be frustrating. The underlying causes can range from suboptimal reaction conditions to poor starting material reactivity.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Reactivity of Starting Materials | Anilines with strong electron-withdrawing groups are less nucleophilic and react more slowly. Similarly, less reactive alkylating agents (e.g., alkyl chlorides vs. bromides or iodides) will result in slower reactions.[4] | 1. Increase Reaction Temperature: Gradually increase the temperature while monitoring for byproduct formation.[4] 2. Use a More Reactive Alkylating Agent: If using an alkyl halide, consider switching from a chloride to a bromide or iodide. 3. Catalyst Screening: For methods like "borrowing hydrogen," screen different metal catalysts (e.g., Ru, Ni, Co) and ligands to find a more active system.[5][7][8][14] |
| Inappropriate Reaction Conditions | The choice of solvent, base, and temperature can significantly impact the reaction rate. Aprotic solvents are often more efficient for N-alkylation.[4] The base plays a crucial role in deprotonating the amine or neutralizing acid byproducts. | 1. Solvent Screen: Test a range of anhydrous aprotic solvents such as DMF, DMSO, acetonitrile, or toluene.[11][15] 2. Base Optimization: If using a base, screen common inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (e.g., DIPEA).[15][16] For "borrowing hydrogen" methods, strong bases like NaOtBu or KOtBu are often required.[8][17] 3. Temperature Optimization: Systematically vary the reaction temperature. Some reactions may require elevated temperatures to proceed efficiently.[4][12] |
| Catalyst Inactivity or Poisoning | In catalytic reactions, the catalyst may be inactive or poisoned by impurities in the starting materials or solvent. The product amine can also sometimes inhibit the catalyst.[4] | 1. Use Fresh Catalyst: Ensure the catalyst has not degraded. 2. Purify Reagents: Purify starting materials and ensure solvents are anhydrous and free of impurities. 3. Consider a Different Catalyst System: If product inhibition is suspected, a different catalyst or ligand system may be necessary. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling, is a powerful alternative for forming C-N bonds and has various generations of catalysts that can be screened.[18][19][20] |
Issue 2: Formation of Multiple Products (Over-alkylation)
As mentioned in the FAQs, over-alkylation is a frequent challenge. Here's a more detailed look at how to address it.
Visualizing the Problem: The Over-alkylation Cascade
Caption: The mono-alkylated product is often more nucleophilic, leading to a cascade of further alkylations.
Experimental Protocols for Promoting Mono-alkylation
Protocol 2.1: Reductive Amination with Controlled Stoichiometry
This protocol is adapted from established methods for the reductive amination of anilines.[1][3]
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dichloroethane (DCE) at room temperature, add the aldehyde or ketone (1.0-1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step.[3]
-
Reduction: Add a mild and selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.[1]
-
Monitoring: Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Issue 3: C-Alkylation Side Products
In addition to N-alkylation, alkylation can occur on the aromatic ring of the aniline, particularly at the ortho and para positions, which is a common issue in Friedel-Crafts type reactions.[12]
Visualizing the Competing Pathways: N- vs. C-Alkylation
Caption: N-alkylation and C-alkylation are competing reaction pathways.
Strategies to Favor N-Alkylation over C-Alkylation
| Strategy | Explanation | Implementation |
| Avoid Strong Lewis Acids | Catalysts like AlCl₃ strongly promote C-alkylation (Friedel-Crafts reaction).[12] | Opt for reaction conditions that do not involve strong Lewis acids. Reductive amination or "borrowing hydrogen" methods with transition metal catalysts are preferable. |
| Optimize Reaction Temperature | Lower reaction temperatures generally favor the kinetically preferred N-alkylation over the thermodynamically more stable C-alkylated product.[12] | Carefully screen reaction temperatures, starting at a lower temperature and gradually increasing it. Running the reaction at a lower temperature for a longer duration can be beneficial.[12] |
| Choice of Solvent | The solvent can influence the selectivity of the reaction. | Aprotic solvents are generally preferred.[4] Empirical screening of solvents may be necessary to find the optimal conditions for your specific substrate and alkylating agent. |
Experimental Workflow & Data Presentation
General Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting N-alkylation reactions.
Table of Recommended Starting Conditions for Different Alkylation Methods
| Method | Alkylating Agent | Typical Catalyst/Reagent | Base | Solvent | Temperature | Key Considerations |
| Reductive Amination | Aldehydes, Ketones | NaBH(OAc)₃, NaBH₃CN | None or catalytic acid (e.g., AcOH) | DCM, DCE, MeOH | Room Temp. | Excellent for mono-alkylation control.[1][2][21] |
| Borrowing Hydrogen | Primary & Secondary Alcohols | Ru, Ni, or Co complexes[6][7][8][14] | KOtBu, NaOtBu | Toluene, Xylene, Dioxane | 80-140 °C | Green method with water as the only byproduct.[3][5] |
| SN2 Alkylation | Alkyl Halides (I > Br > Cl) | None | K₂CO₃, Cs₂CO₃, DIPEA | Acetonitrile, DMF | Room Temp. to 80°C | Prone to over-alkylation; use excess amine.[4][9][11] |
| Buchwald-Hartwig Amination | Aryl/Vinyl Halides or Triflates | Pd catalyst with phosphine ligand[18][19][22] | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 °C | Powerful for forming aryl-N bonds.[18][20] |
References
- One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. American Chemical Society.
- Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. Benchchem.
- Amine synthesis by reductive amination (reductive alkyl
- Troubleshooting side reactions in the N-alkyl
- Application Notes and Protocols: N-Acylation and N-Alkylation of Halogen
- Catalytic N-Alkylation of Anilines.
- General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer.
- Alkylation of Amines (Sucks!). Master Organic Chemistry.
- Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline. Benchchem.
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig amin
- N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions.
- Ch22: Alkyl
- Application Notes and Protocols: N-Alkylation of Piperidin-4-amine with Furfuryl Chloride. Benchchem.
- Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. Benchchem.
- Overcoming tar formation in aniline alkyl
- N-Alkylation of Aniline by Copper-Chromite C
- Procedure for N-alkylation of Piperidine?.
- Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system.
- Preventing di-substitution in piperazine N-alkyl
- N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry (RSC Publishing).
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- 22. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 4-Piperidinoaniline
Welcome to the Technical Support Center for the purification of 4-Piperidinoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Here, we move beyond simple protocols to explain the reasoning behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What are the critical physicochemical properties of this compound to consider before starting a recrystallization?
A1: Understanding the fundamental properties of this compound is crucial for a successful purification. Key parameters include:
-
Melting Point: 26-29°C.[1][2] This relatively low melting point is a critical consideration, as it increases the risk of the compound "oiling out" during recrystallization if the boiling point of the chosen solvent is too high.[3]
-
Solubility: It is soluble in most organic solvents like acetone, methanol, and ethanol, but has low solubility in water.[2] This information is the foundation for selecting an appropriate recrystallization solvent.
-
Appearance: It can range from a colorless to a light yellow crystalline solid.[2] Discoloration often indicates the presence of oxidation products or other impurities.[4]
Q2: How do I select the best solvent for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[5] A general guideline is to match the polarity of the solvent with the solute ("like dissolves like"). Given that this compound is a moderately polar molecule, a range of solvents should be tested.
A good starting point for solvent screening would include:
-
Alcohols (e.g., ethanol, isopropanol)
-
Esters (e.g., ethyl acetate)
-
Ketones (e.g., acetone)
-
Aromatic hydrocarbons (e.g., toluene)
-
Alkanes (e.g., heptane, hexane) as anti-solvents in mixed solvent systems.[6]
For a mixed solvent system, you would dissolve the compound in a "good" solvent where it is highly soluble, and then add a "poor" solvent (anti-solvent) in which it is insoluble to induce precipitation.[4] Common pairs include ethanol-water and toluene-heptane.[7]
Q3: My this compound is appearing as a yellow-tinged solid. Will recrystallization remove the color?
A3: Yes, recrystallization is an effective method for removing colored impurities. The yellow tint in aromatic amines like this compound often arises from the oxidation of the amine functional group.[4] During recrystallization, these impurities will ideally remain in the cold solvent (mother liquor) while the pure compound crystallizes out. If the color is persistent, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities before the hot filtration step.[8] However, use charcoal sparingly as it can also adsorb your desired product, leading to a lower yield.
Troubleshooting Guide
Problem 1: My compound "oiled out" instead of forming crystals.
"Oiling out" is a common issue, particularly with compounds that have a low melting point like this compound.[3][9] It occurs when the solute separates from the supersaturated solution as a liquid instead of a solid crystalline lattice.[9]
-
Cause: The melting point of your compound is lower than the temperature of the solution from which it is trying to crystallize.[10] This can also be exacerbated by a high concentration of impurities, which can further depress the melting point.[10]
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.[3][10]
-
Slower Cooling: Rapid cooling encourages oil formation.[9] Allow the solution to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help slow down the cooling process.
-
Lower the Boiling Point of the Solvent System: If using a high-boiling point solvent, consider switching to a lower-boiling point solvent or a mixed solvent system.
-
Problem 2: No crystals are forming, even after cooling the solution in an ice bath.
-
Cause: The solution is not supersaturated, meaning too much solvent was used initially.[3][10]
-
Solutions:
-
Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent.[10] Once the volume is reduced, allow the solution to cool again.
-
Induce Crystallization: If the solution is supersaturated but crystals are not forming, you can try to induce nucleation. Scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The small scratches on the glass can provide a surface for crystal growth to begin.[11]
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystallization.[11]
-
Problem 3: The recrystallization yield is very low.
-
Cause: A low yield can result from several factors, including using too much solvent, premature crystallization during hot filtration, or washing the final crystals with a solvent that is not ice-cold.[10][11]
-
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[11]
-
Pre-heat the Filtration Apparatus: To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask with hot solvent vapor.
-
Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[11]
-
Experimental Protocol: Recrystallization of this compound
This protocol provides a general workflow. The choice of solvent and specific volumes should be optimized for your particular sample.
1. Solvent Selection:
- Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.
- Add a few drops of different solvents to each test tube at room temperature to assess solubility. A good solvent will not dissolve the compound at room temperature.
- Heat the test tubes that showed poor solubility. An ideal solvent will dissolve the compound when hot.
- Allow the hot solutions to cool. The best solvent will yield a good quantity of crystals upon cooling.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.
- Continue to add small portions of the hot solvent until the compound just dissolves. Avoid adding an excess of solvent.[12]
3. Decolorization (if necessary):
- If the solution is colored, remove it from the heat and allow it to cool slightly.
- Add a very small amount of activated charcoal and swirl the flask.
- Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
- If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.[13] Pre-heat the funnel and receiving flask to prevent premature crystallization.
5. Crystallization:
- Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.[12]
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]
6. Isolation and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.[4][13]
- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[12]
7. Drying:
- Dry the purified crystals under vacuum to remove any residual solvent.[12]
Data Summary
| Parameter | Value | Source |
| CAS Number | 2359-60-6 | [1][2] |
| Molecular Formula | C₁₁H₁₆N₂ | [1] |
| Molecular Weight | 176.26 g/mol | [14] |
| Melting Point | 26-29°C | [1][2] |
| Boiling Point | 345.1°C at 760 mmHg | [1] |
| Appearance | Colorless to light yellow crystalline solid | [2] |
Visual Workflow
Caption: Recrystallization workflow for this compound.
References
-
This compound. (2024, April 9). ChemBK. Retrieved January 12, 2026, from [Link]
-
Recrystallization. (n.d.). University of California, Irvine. Retrieved January 12, 2026, from [Link]
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved January 12, 2026, from [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved January 12, 2026, from [Link]
-
Recrystallization. (n.d.). CUNY Baruch College. Retrieved January 12, 2026, from [Link]
-
Recrystallization. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]
Sources
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Technical Support Center: Scale-Up of 4-Piperidinoaniline Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4-Piperidinoaniline. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth answers to common questions and robust troubleshooting protocols based on established synthetic routes and practical field experience. Our goal is to help you navigate the challenges of transitioning from lab-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis, strategy, and handling of this compound.
Q1: What are the primary synthetic routes for producing this compound, and how do they compare for scale-up?
There are two predominant strategies for synthesizing this compound (also known as 4-(1-Piperidinyl)aniline)[1][2]:
-
Two-Step Nucleophilic Aromatic Substitution (SNAr) and Reduction: This is the classical and often most cost-effective route for large-scale synthesis. It involves the reaction of a halo-nitroaromatic compound (typically 4-fluoronitrobenzene) with piperidine, followed by the reduction of the resulting nitro-intermediate.[3]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a more modern, single-step approach that involves the cross-coupling of an aryl halide (e.g., 4-bromoaniline) directly with piperidine.[4][5][6]
The choice of route is critical and depends on factors like cost, available equipment, and required purity.
Causality behind Route Selection: The SNAr route is often preferred for initial scale-up because the raw materials (4-fluoronitrobenzene, piperidine, and reducing agents like Pd/C with hydrogen) are generally less expensive and more readily available than the specialized palladium catalysts and phosphine ligands required for Buchwald-Hartwig amination.[7] However, the Buchwald-Hartwig reaction can offer a more direct route, potentially reducing the number of unit operations, which can be advantageous for process efficiency if the cost of the catalyst can be justified.[7]
Table 1: Comparative Analysis of Primary Synthetic Routes [7]
| Parameter | Route 1: SNAr & Reduction | Route 2: Buchwald-Hartwig Amination |
| Starting Materials | 4-Fluoronitrobenzene, Piperidine | 4-Haloaniline (e.g., 4-bromoaniline), Piperidine |
| Key Steps | 1. SNAr Coupling2. Nitro Group Reduction | 1. Direct C-N Cross-Coupling |
| Catalyst | Palladium on Carbon (Pd/C) for reduction | Palladium precatalyst & Phosphine ligand |
| Reagent Cost | Generally lower | Higher due to catalyst and ligand costs |
| Reaction Conditions | Step 1: 90-120°CStep 2: Room temp, H₂ atmosphere | Elevated temperatures (80-120°C) |
| Scalability | Straightforward, well-established | Can be challenging due to catalyst cost, sensitivity, and removal |
| Waste Stream | Stoichiometric base, hydrogenation waste | Catalyst residues, ligand by-products |
Q2: What are the critical safety considerations when handling the reagents and final product?
Safety is paramount. Both the reagents and the final product have significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
-
This compound (Product): This compound is classified as harmful if swallowed, in contact with skin, or inhaled.[8][9] It is also irritating to the eyes, respiratory system, and skin.[8][10] In case of exposure, immediate medical attention may be required.[11]
-
Piperidine (Reagent): A highly flammable and corrosive liquid and vapor. It can cause severe skin burns and eye damage and is toxic if inhaled or in contact with skin. Work must be conducted in a well-ventilated fume hood away from ignition sources.
-
4-Fluoronitrobenzene (Reagent): A toxic and combustible solid. It is harmful if swallowed and can cause skin and eye irritation.
-
Hydrogen Gas (For Reduction): Extremely flammable and forms explosive mixtures with air. Hydrogenation should only be performed in a designated area with appropriate safety features (e.g., blast shields, proper grounding, and H₂ detectors).
Self-Validating Safety Protocol: Before any experiment, a thorough review of the Safety Data Sheet (SDS) for every chemical is mandatory.[9][10] A pre-operation hazard analysis should be conducted to identify risks and ensure control measures (fume hoods, PPE, fire extinguishers, emergency showers) are in place and functional.
Process Workflow & Key Transformations
The following diagram illustrates the common two-step SNAr and reduction pathway, which will be the focus of our troubleshooting guide.
Caption: Decision tree for troubleshooting this compound synthesis.
Experimental Protocol: Lab-Scale Reference
This protocol for the SNAr and reduction route is based on established literature procedures and serves as a baseline for optimization. [3]
Step 1: Synthesis of 1-(4-Nitrophenyl)piperidine
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous potassium carbonate (1.5 equivalents).
-
Reagents: Add anhydrous DMSO, followed by 4-fluoronitrobenzene (1.0 equivalent) and piperidine (2.0 equivalents).
-
Reaction: Heat the reaction mixture to 90°C and stir for approximately 9 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: After completion, cool the mixture to room temperature. Add water to quench the reaction and precipitate the product. Extract the aqueous layer with ethyl acetate (2x).
-
Wash: Combine the organic layers and wash with saturated aqueous NaCl (brine) to remove residual DMSO and salts.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate. This can be purified further by recrystallization if needed.
Step 2: Synthesis of this compound
-
Setup: To a hydrogenation flask, add the 1-(4-Nitrophenyl)piperidine intermediate (1.0 equivalent) and dissolve it in ethyl acetate.
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (5-10% w/w) under a nitrogen atmosphere.
-
Reaction: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3x). Stir the mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature for 3-4 hours, or until hydrogen uptake ceases.
-
Workup: Once the reaction is complete, carefully purge the flask with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography or, more suitably for scale-up, by recrystallization from an appropriate solvent system (e.g., ethanol/water or heptane/ethyl acetate).
References
-
This compound - Introduction. (2024, April 9). ChemBK. Retrieved January 12, 2026, from [Link]
-
Method for preparing 4-(piperidine-3-yl)aniline. (n.d.). Patsnap. Retrieved January 12, 2026, from [Link]
-
A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. (2024, January 10). Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]
- Method for preparing 4-(piperidine-3-yl)aniline. (n.d.). Google Patents.
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Coupling of Piperidines with Hetaryl Bromides. (2021, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. (n.d.). University of Ottawa. Retrieved January 12, 2026, from [Link]
-
Recent synthetic strategies for N-arylation of piperidine using metal catalysts. (2024, April 9). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]
-
Key Chemical Intermediate: Understanding 4-(1-Piperidino)aniline Applications. (2026, January 6). LinkedIn. Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Catalysis Science & Technology. (2024, March 19). University of Southampton. Retrieved January 12, 2026, from [Link]
-
4-(Piperidin-1-yl)aniline. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Minimizing byproduct formation in the synthesis of 4-Piperidinoaniline
Technical Support Center: Synthesis of 4-Piperidinoaniline
A Guide to Minimizing Byproduct Formation and Optimizing Reaction Purity
Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. As a crucial intermediate in pharmaceutical development, achieving high purity is paramount. This document provides in-depth, experience-based answers to frequently asked questions and detailed troubleshooting for specific experimental issues, focusing on the widely-used Buchwald-Hartwig amination pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are two main strategies for synthesizing this compound:
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This is the most common and versatile method. It involves the reaction of an aryl halide (e.g., 4-bromoaniline or 4-chloroaniline) with piperidine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2] This method is favored for its broad functional group tolerance and high yields under optimized conditions.[1]
-
Nucleophilic Aromatic Substitution (SNAr): This route involves reacting an aryl halide bearing a strong electron-withdrawing group (like a nitro group) with piperidine. For instance, 4-fluoronitrobenzene can be reacted with piperidine, followed by the reduction of the nitro group to an amine.[3][4] This method is effective but requires a two-step process and is limited to specific activated substrates.
Q2: What are the most common byproducts in the Buchwald-Hartwig synthesis and how do they form?
Understanding the formation pathways of byproducts is the first step toward their mitigation. The primary impurities are:
-
Aniline (Hydrodehalogenation): This is often the most significant byproduct. It forms when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This side reaction competes with the desired C-N bond formation and is often mediated by palladium-hydride species in the catalytic cycle.[1][5]
-
Di-tert-butyl(phenyl)phosphine Oxide (Ligand Oxidation): Bulky, electron-rich phosphine ligands, essential for the reaction, can be susceptible to oxidation, especially if atmospheric oxygen is not rigorously excluded.
-
Homocoupling Products (e.g., Biphenyls): Side reactions can lead to the coupling of two aryl halide molecules, though this is generally less common with modern, highly effective catalyst systems.
Q3: Which analytical methods are best for monitoring reaction progress and final purity?
A multi-pronged approach to analysis is recommended for robust process control.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative in-process checks to monitor the consumption of the starting aryl halide.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a formic acid or ammonium formate modifier) can effectively separate the this compound product from starting materials and key byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile byproducts, particularly the hydrodehalogenation product (aniline).[6]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab, offering potential causes and actionable solutions based on established chemical principles.
Problem 1: Low Yield / Incomplete Conversion of Starting Material
Potential Cause A: Inactive Catalyst The active Pd(0) species is crucial for initiating the catalytic cycle.[7] If your palladium precatalyst is old, has been improperly stored, or if the in situ reduction from a Pd(II) source is inefficient, the reaction will stall.
Solutions:
-
Use a Pre-catalyst: Employ a modern, air-stable palladium pre-catalyst (e.g., a G3 or G4 palladacycle). These form the active Pd(0) species more efficiently and reliably upon exposure to the base.[7]
-
Ensure Inert Atmosphere: Rigorously degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction. Oxygen can deactivate the catalyst.
-
Check Reagent Purity: Impurities in solvents or starting materials can act as catalyst poisons.[8]
Potential Cause B: Inappropriate Base or Poor Solubility The base plays a critical role in deprotonating the amine-catalyst complex to facilitate reductive elimination.[9] If the base is too weak or is not soluble in the reaction medium, the catalytic cycle will be impeded.
Solutions:
-
Base Selection: Sodium tert-butoxide (NaOtBu) is a strong, commonly effective base for this transformation.[8] For substrates with base-sensitive functional groups, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[8]
-
Solvent Choice: Toluene and dioxane are standard solvents.[10] Toluene is often preferred as it can help precipitate iodide salts if using an aryl iodide, which can otherwise inhibit the catalyst.[11] Ensure the solvent is anhydrous.
Problem 2: Significant Formation of Aniline Byproduct (Hydrodehalogenation)
This is a common and frustrating side reaction. It arises from a competing pathway within the catalytic cycle where a palladium-hydride intermediate reduces the aryl halide.[1][5]
Potential Cause A: Suboptimal Ligand Choice The ligand's structure dictates the stability of catalytic intermediates and the relative rates of reductive elimination versus side reactions.
Solutions:
-
Use Bulky, Electron-Rich Ligands: "Buchwald-type" biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed to promote the desired C-N reductive elimination.[9] Their steric bulk favors the coupling of the amine and aryl group, making the competing hydrodehalogenation pathway less favorable.
-
Optimize Ligand:Palladium Ratio: A ratio of 1.5:1 to 2:1 (Ligand:Pd) is typically optimal. Excess ligand can sometimes stabilize the catalyst but may also slow the reaction rate.
Potential Cause B: Reaction Temperature is Too High Higher temperatures can sometimes increase the rate of undesired side reactions, including catalyst decomposition that may lead to hydrodehalogenation.
Solution:
-
Temperature Screening: While Buchwald-Hartwig aminations often require heat (typically 80-110 °C), running the reaction at the lower end of this range may suppress byproduct formation.[12] Perform a small-scale temperature optimization study if this issue persists.
Problem 3: Reaction is Sluggish or Stalls After Initial Conversion
Potential Cause: Catalyst or Ligand Degradation Over the course of the reaction, the catalyst system can degrade, leading to a decrease in activity.
Solutions:
-
Select a Robust Ligand: Certain ligands are more thermally stable than others. Refer to literature for ligands known for their high stability and turnover numbers.
-
Staged Addition: In some difficult cases, a second charge of the catalyst and ligand can be added midway through the reaction to restart a stalled process, though this is not ideal for process efficiency.
Visualizing the Process
Diagram 1: Key Reaction Pathways
This diagram illustrates the desired Buchwald-Hartwig catalytic cycle for the synthesis of this compound and the competing hydrodehalogenation side reaction.
Caption: Catalytic cycle of Buchwald-Hartwig amination and the competing hydrodehalogenation pathway.
Diagram 2: Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
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- 5. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 4-Piperidinoaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Piperidinoaniline. This versatile building block, featuring both a nucleophilic aniline moiety and a piperidine ring, is a valuable intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1][2] Its unique structure, however, presents specific challenges and opportunities in catalyst selection and reaction optimization. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you navigate these complexities and achieve your synthetic goals.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions involving this compound?
A1: this compound is primarily used in cross-coupling reactions to form C-N and C-C bonds, leveraging the reactivity of the aniline nitrogen and the aromatic ring. The most prevalent applications include:
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming aryl-nitrogen bonds.[3][4] In this context, this compound acts as the amine nucleophile, coupling with aryl halides or triflates. This is a powerful method for constructing complex molecules in medicinal chemistry.[5]
-
Suzuki-Miyaura Coupling: While less common for direct functionalization of the aniline ring itself without prior modification, derivatives of this compound (e.g., halogenated at the aniline ring) can participate in this palladium-catalyzed C-C bond formation with boronic acids.[6][7]
-
Ullmann Condensation: This copper-catalyzed reaction is an alternative to the Buchwald-Hartwig amination for C-N bond formation.[8] It can be particularly useful in specific substrate combinations where palladium catalysis is problematic.
-
C-H Activation: Emerging methods in C-H functionalization offer the potential for direct, atom-economical modification of the aniline ring of this compound, though this is a more advanced and less routinely applied strategy.[9][10][11]
Q2: I am planning a Buchwald-Hartwig amination with this compound. What is a good starting point for catalyst and ligand selection?
A2: For a successful Buchwald-Hartwig amination, the choice of a palladium precatalyst and a sterically hindered, electron-rich phosphine ligand is critical.[12] A reliable starting point for many applications is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃ with a biarylphosphine ligand.
| Catalyst Component | Recommended Starting Point | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective for generating the active Pd(0) species in situ.[13] |
| Ligand | Xantphos or a Buchwald ligand (e.g., XPhos, SPhos) | These bulky, electron-rich ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[12] Xantphos is often a good general-purpose ligand to start with.[14] |
| Base | Cs₂CO₃ or K₃PO₄ | These are effective weak bases that are generally well-tolerated by a variety of functional groups.[4] Stronger bases like NaOt-Bu can be used but may not be compatible with sensitive functional groups.[4] |
| Solvent | Toluene or Dioxane | These are common solvents for this reaction, although greener alternatives are being explored.[15] |
It is crucial to recognize that these are general recommendations. The optimal conditions will be highly dependent on the specific aryl halide coupling partner.[16]
Q3: Can the piperidine nitrogen participate in the reaction? How do I ensure selectivity for the aniline nitrogen?
A3: The aniline nitrogen is significantly more nucleophilic than the tertiary amine of the piperidine ring due to the delocalization of the lone pair of electrons into the aromatic system. In most cross-coupling reactions, the reaction will overwhelmingly favor the aniline nitrogen. However, under forcing conditions or with highly reactive electrophiles, side reactions involving the piperidine nitrogen are a remote possibility. To ensure selectivity:
-
Standard Reaction Conditions: For typical Buchwald-Hartwig or Suzuki couplings, the inherent difference in nucleophilicity is usually sufficient to ensure selective reaction at the aniline nitrogen.
-
Protecting Groups: If you are working with a particularly sensitive system or need absolute certainty, you could consider protecting the aniline nitrogen, for example, as a carbamate, performing a reaction on the piperidine ring, and then deprotecting. However, this is generally not necessary for standard cross-coupling reactions.
Section 2: Troubleshooting Guides
Issue 1: Low or No Conversion in a Buchwald-Hartwig Amination
You've set up your Buchwald-Hartwig reaction with this compound, an aryl halide, a palladium catalyst, a ligand, and a base, but after the expected reaction time, you see little to no product formation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Detailed Explanations:
-
Reagent Quality: Cross-coupling reactions are notoriously sensitive to impurities.[17] Ensure your this compound and aryl halide are of high purity. Solvents must be anhydrous and thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst.
-
Base Selection: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine.[12] If a weak base like K₂CO₃ is not effective, switching to a stronger, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) can often drive the reaction to completion. Be mindful that strong bases can have compatibility issues with other functional groups.[4][17]
-
Ligand Choice: The ligand is not a "one-size-fits-all" component. Aryl chlorides, for example, are less reactive than aryl bromides and iodides and often require more electron-rich and bulky ligands to facilitate the oxidative addition step.[17] Screening a panel of ligands is a common optimization strategy.
-
Temperature: While many modern catalyst systems operate at or near room temperature, some substrate combinations require elevated temperatures to overcome activation barriers. If your reaction is sluggish, consider increasing the temperature in increments.
Issue 2: Formation of Side Products
You are observing significant byproducts in your reaction mixture, complicating purification and reducing the yield of your desired product.
Common Side Reactions and Solutions:
| Side Product | Probable Cause | Recommended Solution |
| Debromination/Dechlorination of Aryl Halide | β-hydride elimination from the Pd-alkoxide intermediate formed with the base. | Use a base without β-hydrogens (e.g., K₃PO₄). |
| Homocoupling of Aryl Halide | Reductive elimination from a diarylpalladium(II) intermediate. | Lower the reaction temperature. Use a more sterically hindered ligand. |
| Hydrolysis of Aryl Halide | Reaction with trace water in the presence of a strong base. | Ensure all reagents and solvents are scrupulously dry. |
| Reaction at Other Functional Groups | The catalyst or base is reacting with other sensitive functional groups on your substrates. | Screen different bases and ligands to find a milder system. Consider protecting sensitive functional groups. |
Diagnostic Workflow for Side Product Formation:
Caption: Diagnostic workflow for side product formation.
Section 3: Experimental Protocols
General Protocol for a Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a starting point for the coupling of this compound with an aryl bromide. Note: This is a general procedure and may require optimization for your specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Pd₂(dba)₃ (Palladium source)
-
Xantphos (Ligand)
-
Cs₂CO₃ (Base)
-
Anhydrous toluene
-
Schlenk flask or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reactor Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), Pd₂(dba)₃ (0.01-0.05 equivalents), Xantphos (0.02-0.10 equivalents), and Cs₂CO₃ (1.5-2.0 equivalents).
-
Solvent Addition: Add anhydrous, degassed toluene to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.
-
Reaction: Stir the reaction mixture at 80-110 °C. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- Vertex AI Search. (2026). Key Chemical Intermediate: Understanding 4-(1-Piperidino)
- CymitQuimica. (n.d.). CAS 2359-60-6: 4-(1-Piperidino)aniline.
- BenchChem. (2025). A Comparative Guide to Catalysts for the Reduction of N-Boc-4-piperidone.
- BenchChem. (2025).
- Reddit. (2018).
- ChemicalBook. (n.d.). This compound synthesis.
- BenchChem. (2025).
- ResearchGate. (2025).
- MDPI. (2021).
- PubMed Central. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
- MDPI. (n.d.).
- Bucknell Digital Commons. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- BenchChem. (n.d.). 2-Piperidinoaniline | 39643-31-7.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- WordPress. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 3-(2-chloropyridin-4-yl)oxyaniline.
- MDPI. (2021).
- ResearchGate. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.).
- PubMed. (2020).
- NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- PubMed Central. (n.d.).
- MDPI. (n.d.).
- Chemistry LibreTexts. (2023).
- MDPI. (n.d.).
- YouTube. (2025).
- MDPI. (2023). Preformed Pd(II)
- Organic Chemistry Portal. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles.
- PubMed. (n.d.). Amino acid promoted CuI-catalyzed C-N bond formation between aryl halides and amines or N-containing heterocycles.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- MDPI. (n.d.).
- ResearchGate. (2025). Amino Acid Promoted/CuI-Catalyzed C—N Bond Formation Between Aryl Halides and Amines or N-Containing Heterocycles.
- Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
- ResearchGate. (2025). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines | Request PDF.
- ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- TechConnect Briefs. (n.d.). Colloidal Palladium Nanoparticles versus Commercial Palladium Catalysts for Suzuki Cross Coupling Reactions – The Influence of Surface Functional.
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- 17. reddit.com [reddit.com]
Technical Support Center: Managing the Exothermicity of 4-Piperidinoaniline Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling reactions involving 4-Piperidinoaniline. This guide is designed for researchers, scientists, and drug development professionals to safely manage and control the exothermicity of these reactions. As an aromatic amine with a piperidine moiety, this compound is a valuable building block, but its reactions, particularly at scale, require careful thermal management to prevent hazardous conditions. This document provides in-depth, field-proven insights to ensure both the safety and success of your experiments.
Section 1: Frequently Asked Questions (FAQs) - First Line of Defense
This section addresses common initial queries regarding the thermal properties and handling of this compound reactions.
Q1: Why are reactions with this compound potentially exothermic? A1: The reactivity of this compound stems from its two amine functionalities. The primary aromatic amine is a nucleophile and can participate in various exothermic reactions, including acylations, alkylations, and diazotizations. Furthermore, catalytic hydrogenations, such as the reduction of a nitro-group precursor to form this compound, are often highly exothermic.[1][2] The energy released during bond formation in these processes can rapidly increase the reaction temperature if not adequately controlled.
Q2: What is a thermal runaway and why is it a critical risk? A2: A thermal runaway is a hazardous situation that occurs when the heat generated by a chemical reaction exceeds the rate of heat removal from the system.[3] This excess heat raises the temperature of the reaction mass, which in turn accelerates the reaction rate, leading to an even faster rate of heat production.[3] This vicious cycle can cause a rapid increase in temperature and pressure, potentially leading to boiling of the solvent, vessel rupture, and the release of toxic materials.[4]
Q3: What are the initial signs of a loss of thermal control in a reaction? A3: Early detection is critical for preventing a thermal runaway. Key indicators include:
-
A temperature rise that is faster than expected or that continues to increase even after external heating is removed.
-
An unexpected increase in the reactor pressure.
-
Noticeable changes in the reaction mixture, such as vigorous gas evolution (off-gassing), a sudden color change, or an increase in viscosity.
-
Boiling or refluxing of the solvent at a temperature below its normal boiling point, indicating a localized hotspot.
Q4: Is this compound itself thermally unstable? A4: this compound is generally stable at room temperature but may decompose at high temperatures.[5][6] Its safety data sheet notes that it is incompatible with strong oxidizing agents and strong acids, and reactions with these substances could be dangerously exothermic.[7] Hazardous decomposition products upon heating can include toxic nitrogen oxides (NOx) and carbon monoxide (CO).[7][8]
Section 2: Troubleshooting Guide for Exothermic Events
This guide provides a structured approach to diagnosing and solving common thermal control issues during your experiments.
| Problem | Potential Causes | Solutions & Explanations |
| 1. Rapid Temperature Spike During Reagent Addition | 1. Excessive Addition Rate: The rate of the exothermic reaction is directly proportional to the rate of reagent addition. Adding a reactant too quickly generates heat faster than the cooling system can remove it. 2. Inadequate Cooling: The cooling bath temperature may be too high, or the heat transfer from the reactor to the bath is inefficient. 3. Insufficient Solvent: A lower solvent volume provides less thermal mass to absorb the heat generated, leading to a more pronounced temperature increase. | Immediate Actions: • Halt Addition: Immediately stop adding the reagent. • Enhance Cooling: Lower the temperature of the cooling bath or add more coolant (e.g., dry ice to an acetone bath). Preventative Measures: • Implement Controlled Dosing: Use a syringe pump or a pressure-equalizing dropping funnel for slow, steady addition of the limiting reagent. This is a cornerstone of managing exotherms in batch processes.[3][9] • Perform Calorimetry: Before scaling up, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to determine the reaction's total heat of reaction (enthalpy).[10] This data is crucial for designing an adequate cooling system. • Ensure Sufficient Dilution: Conduct the reaction at a lower concentration. The additional solvent acts as a heat sink.[11] |
| 2. Localized Hotspots & Inconsistent Temperature | 1. Poor Mixing: Inadequate agitation fails to distribute the added reagent and dissipate heat evenly, creating localized zones of high temperature. 2. Heterogeneous Mixture: If a reagent or catalyst has low solubility, it can accumulate, leading to a sudden, violent reaction when it eventually dissolves or reacts. | Solutions: • Optimize Agitation: For vessels larger than 500 mL, switch from a magnetic stir bar to an overhead mechanical stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure vigorous mixing. • Subsurface Addition: Position the addition tube or needle below the surface of the reaction mixture to ensure the reagent is dispersed directly into the bulk solution. • Solvent Selection: Choose a solvent system in which all reactants and catalysts are sufficiently soluble at the reaction temperature. |
| 3. Difficulty Controlling Exotherm During Scale-Up | 1. Surface-Area-to-Volume Ratio: As reactor volume increases, the surface area available for heat transfer does not increase proportionally. This makes cooling significantly less efficient in larger vessels.[9] 2. Reaction Induction Period: The reaction may not start immediately upon reagent addition. Unreacted material can accumulate, and when the reaction finally initiates, the resulting exotherm can be uncontrollable. | Solutions: • Transition to Flow Chemistry: For reactions with significant exotherms, continuous flow chemistry is an inherently safer technology.[12][13] The high surface-area-to-volume ratio of microreactors or tube reactors provides vastly superior heat transfer, virtually eliminating the risk of thermal runaway.[11] • Confirm Reaction Initiation: Before starting continuous addition, add a small amount of the reagent and verify that the reaction has started (e.g., via a small, controlled temperature rise) before proceeding with the main addition. • Pilot Plant Studies: Never proceed directly from bench-scale to production. Conduct intermediate pilot-scale runs to validate thermal models and ensure control strategies are effective. |
Section 3: Key Protocols for Thermal Hazard Management
Adherence to systematic protocols is essential for safety and reproducibility.
Protocol 3.1: Implementing Controlled Dosing in a Jacketed Lab Reactor
This protocol describes a semi-batch approach, a fundamental technique for controlling exothermic reactions.
-
System Setup:
-
Assemble the jacketed reactor system, ensuring the overhead stirrer, temperature probe (baffled if possible), and condenser are securely in place.
-
Connect the reactor jacket to a circulating cooler/heater (thermostat). Set the thermostat to a temperature at least 10-20°C below the desired reaction temperature.
-
Place the limiting reagent in a pressure-equalizing dropping funnel or a gas-tight syringe mounted on a syringe pump.
-
-
Initial Charge & Inerting:
-
Charge the reactor with this compound and the solvent.
-
Purge the system with an inert gas (e.g., Nitrogen or Argon) if the reaction is air or moisture-sensitive.
-
-
Equilibration & Initiation:
-
Start the stirrer and allow the reactor contents to reach the desired initial temperature.
-
Add approximately 1-2% of the total volume of the limiting reagent.
-
Validation Step: Monitor the internal temperature probe. You should observe a small, controlled exotherm of 1-3°C, which then subsides as the heat is removed by the cooling jacket. This confirms the reaction has initiated. Do not proceed if no exotherm is detected.
-
-
Controlled Addition:
-
Begin the slow, continuous addition of the reagent at a pre-determined rate.
-
Safety Checkpoint: Continuously monitor the internal temperature. The rate of addition should be such that the internal temperature does not deviate more than ±2°C from the setpoint. If the temperature rises uncontrollably, immediately stop the addition .
-
-
Digestion & Quenching:
-
After the addition is complete, allow the reaction to stir at the set temperature for a specified "digestion" period to ensure full conversion.
-
Proceed with a controlled, validated quenching procedure. Scientist's Note: The quench itself can be exothermic and must be carefully controlled.
-
Protocol 3.2: Emergency Quenching Procedure for Thermal Runaway
This procedure should be practiced and understood by all personnel before running any potentially hazardous exothermic reaction.
-
Immediate Action:
-
STOP THE REACTION: Immediately halt the addition of all reagents.
-
MAXIMIZE COOLING: Set the circulating bath to its lowest possible temperature and/or add an emergency coolant (e.g., dry ice) to the external cooling bath.
-
-
If Control is Not Regained:
-
ALERT PERSONNEL: Inform colleagues and the lab supervisor of the situation. Be prepared to evacuate.
-
QUENCH THE REACTION: If a pre-planned quenching agent and procedure exist, and it is safe to do so, begin the controlled addition of the quenching agent (e.g., a non-reactive solvent with a high heat capacity or a chemical that safely neutralizes the reactive species).
-
CONTAINMENT: Close the fume hood sash.
-
-
Evacuation:
-
If the temperature and pressure continue to rise rapidly despite these measures, evacuate the area immediately and activate emergency protocols.
-
Section 4: Data Tables for Quick Reference
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2359-60-6 | [5][8] |
| Molecular Formula | C₁₁H₁₆N₂ | [4] |
| Molecular Weight | 176.26 g/mol | [14] |
| Appearance | Colorless to light yellow crystalline solid | [5][6] |
| Melting Point | 26-29 °C | [5][6] |
| Boiling Point | 75 °C @ 0.2 torr | [4] |
Table 2: Properties of Common Solvents for Heat Management
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Notes |
| Toluene | 111 | 1.69 | Good for moderate temperature reactions; higher boiling point provides a safety margin. |
| Acetonitrile | 82 | 2.22 | High heat capacity, polar aprotic. |
| Tetrahydrofuran (THF) | 66 | 1.76 | Common ether solvent; peroxide formation risk. |
| Dichloromethane (DCM) | 40 | 1.21 | Low boiling point, useful for reactions near room temperature. |
| Dimethylformamide (DMF) | 153 | 2.03 | High boiling point, polar aprotic; decomposition can be an issue at high temps. |
Section 5: Visualization of Thermal Management Concepts
Diagrams created using Graphviz help to visualize key decision-making processes and physical principles.
Caption: Decision tree for managing a potentially exothermic reaction.
Caption: Heat flow comparison between batch and flow reactors.
References
-
Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study. Retrieved from [Link]
-
Hou, B.-W., He, L., Feng, X.-N., Zhang, W.-F., Wang, L., & He, X.-M. (2023). Effect of Amine Additives on Thermal Runaway Inhibition of SiC||NCM811 Batteries. Journal of Electrochemistry, 29(8), 2211141. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
Gao, Y., Jones, M., & Kong, F. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 134-169. Retrieved from [Link]
-
Britton, J., Raston, C. L., & Weiss, G. A. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Sustainable Chemistry & Engineering, 3(12), 3015-3025. Retrieved from [Link]
-
Wang, Q., Ping, P., Li, K., Sun, J., & Chen, C. (2016). Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery. ACS Applied Materials & Interfaces, 8(45), 30956-30963. Retrieved from [Link]
-
Wang, Q., Ping, P., Li, K., Sun, J., & Chen, C. (2016). Role of Amines in Thermal-Runaway-Mitigating Lithium-ion Battery. University of California San Diego. Retrieved from [Link]
-
ChemicalRegister. (n.d.). This compound(2359-60-6)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]
-
Wang, Q., Ping, P., Li, K., Sun, J., & Chen, C. (2016). Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery. University of California San Diego. Retrieved from [Link]
-
AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Retrieved from [Link]
-
Wang, Q., Ping, P., Li, K., Sun, J., & Chen, C. (2016). Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery. ResearchGate. Retrieved from [Link]
-
Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]
-
ChemBK. (2024, April 9). 4-(piperidin-1-yl)aniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Piperidin-1-yl)aniline. Retrieved from [Link]
-
Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS. Retrieved from [Link]
-
Lasota, J., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6296. Retrieved from [Link]
-
Zhang, X., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications, 14(1), 6393. Retrieved from [Link]
-
Shir, Y. S., & Fass, D. (2023). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Preprints.org. Retrieved from [Link]
-
Wragg, J. A., et al. (2022). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 87(16), 11038-11044. Retrieved from [Link]
-
ResearchGate. (2009). Calorimetry and thermal analysis studies on the binding of 13-phenylalkyl and 13-diphenylalkyl berberine analogs to tRNAphe. Retrieved from [Link]
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Removal of unreacted starting materials from 4-Piperidinoaniline
Technical Support Center: Purification of 4-Piperidinoaniline
Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this versatile chemical intermediate. In the following sections, we will address common purification issues in a practical, question-and-answer format, grounded in fundamental chemical principles and validated laboratory techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
A1: The impurities in your crude product are almost always unreacted starting materials or reaction intermediates. The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution followed by a reduction.
-
Common Synthesis Route:
-
Reaction of a 4-halonitrobenzene (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene) with piperidine to form 1-(4-Nitrophenyl)piperidine.
-
Reduction of the nitro group of 1-(4-Nitrophenyl)piperidine to the amine, yielding this compound.[1]
-
-
Therefore, the primary impurities to anticipate are:
Understanding the distinct chemical properties of these impurities is the key to their selective removal. Below is a summary table for easy comparison.
| Compound | Formula | M.W. ( g/mol ) | M.P. (°C) | B.P. (°C) | Basicity | Water Solubility |
| This compound (Product) | C₁₁H₁₆N₂ | 176.26 | 26-29[7][8][9] | 345.1[8] | Basic | Low[7] |
| Piperidine | C₅H₁₁N | 85.15 | -9 to -7[2][10] | 106[2][3] | Strongly Basic | Miscible[2] |
| 4-Fluoronitrobenzene | C₆H₄FNO₂ | 141.10 | 21-24[4][5] | 205-207[4][11] | Neutral | Insoluble[4][11] |
| 4-Chloronitrobenzene | C₆H₄ClNO₂ | 157.55 | 80-83[6][12] | 242[6] | Neutral | Insoluble[6] |
Q2: My crude product has a very strong, unpleasant peppery/fishy smell. What causes this and how can I eliminate it?
A2: That distinctive odor is almost certainly due to excess piperidine, a common starting material.[2][3] Its high volatility and miscibility in water make it relatively straightforward to remove.
-
Causality: Piperidine is often used in excess to drive the nucleophilic substitution reaction to completion. Due to its low boiling point (106 °C) compared to the product (345.1 °C), it persists in the crude mixture.
-
Troubleshooting & Protocol:
-
Removal under Reduced Pressure: Before attempting more complex purification, place the crude reaction mixture on a rotary evaporator (or under high vacuum) to remove the bulk of the piperidine. This is often sufficient.
-
Aqueous Wash: If the odor persists, dissolve the crude product in a water-immiscible organic solvent (like dichloromethane or ethyl acetate) and wash it with water or a brine solution in a separatory funnel. Since piperidine is highly water-soluble, it will partition into the aqueous layer.
-
Acid Wash (More Rigorous): For stubborn traces, perform a wash with dilute aqueous acid (e.g., 1M HCl). This is the most effective method and is detailed in the next question.
-
Q3: How can I efficiently separate neutral starting materials, like 4-chloronitrobenzene, from my basic this compound product?
A3: The most effective and widely used technique for this separation is Acid-Base Extraction . This method exploits the difference in basicity between your product and the neutral impurities.[13][14]
-
Expertise & Causality: this compound has two basic nitrogen atoms, making it readily protonated by an acid to form a water-soluble ammonium salt.[13][15] In contrast, neutral compounds like 4-fluoronitrobenzene or 4-chloronitrobenzene do not react with the acid and will remain dissolved in the organic solvent.[16] This partitioning between two immiscible liquid phases is the basis of the separation.
Caption: Workflow for purifying this compound via acid-base extraction.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 50-100 mg/mL.
-
Transfer: Pour the solution into a separatory funnel.
-
Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.
-
Separation: Allow the layers to separate fully. The protonated, water-soluble this compound salt will be in the aqueous layer, while neutral impurities remain in the organic layer.
-
Drain Layers: Drain and save the aqueous layer. The organic layer containing the neutral impurities can be discarded.
-
Basification: Return the aqueous layer to the separatory funnel. Slowly add 2M sodium hydroxide (NaOH) solution dropwise while swirling until the solution is strongly basic (test with pH paper, target pH > 10). You may see the product precipitate or form an emulsion.
-
Back-Extraction: Add a fresh portion of organic solvent (e.g., dichloromethane) to the funnel. Shake vigorously to extract the now neutral, organic-soluble this compound back into the organic phase.
-
Isolation: Drain the organic layer. Dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Q4: My purified product is a dark oil, but the literature says it's a low-melting solid. How can I crystallize it?
A4: The presence of minor impurities can often suppress the melting point of a compound, causing it to appear as an oil or waxy solid. Recrystallization is the classic technique to address this and obtain a pure, crystalline product.[17]
-
Causality: Recrystallization works by dissolving the impure compound in a hot solvent and then allowing it to cool slowly. The desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures in the chosen solvent. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving the impurities behind in the solution.
-
Solvent Selection: this compound is soluble in most organic solvents like acetone, methanol, and ethanol, but has low solubility in water.[7] This suggests a few potential recrystallization strategies:
-
Single Solvent: A nonpolar solvent like heptane or hexane, in which the product is likely sparingly soluble at room temperature but more soluble when hot.
-
Mixed Solvent System: This is often more effective. A good starting point would be a polar solvent in which the product is very soluble (e.g., ethanol, isopropanol, or acetone) paired with a nonpolar "anti-solvent" in which it is poorly soluble (e.g., water, hexane, or heptane).
-
-
Dissolve: Place the impure oily product in an Erlenmeyer flask. Add a minimal amount of hot ethanol, just enough to fully dissolve the oil.
-
Add Anti-Solvent: While the solution is still hot, add warm water dropwise until you see the first signs of persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-solubilize: Add a few more drops of hot ethanol to just re-dissolve the precipitate and make the solution clear again.
-
Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling promotes the formation of larger, purer crystals.
-
Induce Crystallization (if needed): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure product.
-
Chill: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolate: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash & Dry: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture and then dry them under vacuum.
Q5: I've tried extraction and recrystallization, but my product purity (by GC/HPLC) is still not sufficient. What is the next step?
A5: For the highest purity, especially for analytical standards or pharmaceutical development, silica gel column chromatography is the recommended method.[18]
-
Expertise & Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (the eluent). This compound is a polar, basic compound and will adhere strongly to the acidic silica gel. Neutral, less polar impurities will travel down the column much faster.
-
Key Challenge - Peak Tailing: Amines are notorious for "tailing" on silica gel columns, resulting in broad peaks and poor separation.[19] This occurs because the basic amine interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. To mitigate this, a small amount of a basic modifier is added to the eluent.
-
Select Eluent: Start with a solvent system of low to moderate polarity. A common choice is a gradient of ethyl acetate in hexanes or dichloromethane in hexanes.
-
Add Base Modifier: Crucially, add a small amount of triethylamine (Et₃N) or ammonia (e.g., by using a pre-mixed 1-2% ammonia in methanol solution as part of your mobile phase) to the eluent mixture. A typical starting point is 0.5-1% Et₃N by volume. This deactivates the acidic sites on the silica, leading to sharp, symmetrical peaks.[19]
-
Pack Column: Prepare a silica gel slurry in your starting eluent (low polarity) and pack the column.
-
Load Sample: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and load it onto the top of the silica gel bed.
-
Elute: Begin running the column with the low-polarity mobile phase. The nonpolar impurities (e.g., 4-chloronitrobenzene) will elute first.
-
Increase Polarity: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). Your product, this compound, will begin to move down the column.
-
Collect Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain your pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the highly purified this compound.
References
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ChemBK. (2024). This compound. [Link]
-
Gupta, V. K., et al. (n.d.). 4-Aminophenol (C6H7NO) properties. [Link]
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National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. Retrieved January 8, 2026, from [Link]
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Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. [Link]
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Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved January 8, 2026, from [Link]
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Wikipedia. (n.d.). Piperidine. Retrieved January 8, 2026, from [Link]
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Ataman Kimya. (n.d.). PIPERIDINE. Retrieved January 8, 2026, from [Link]
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LookChem. (n.d.). This compound MSDS. Retrieved January 8, 2026, from [Link]
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ChemBK. (2024). 4-(piperidin-1-yl)aniline. [Link]
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National Center for Biotechnology Information. (n.d.). 4-(piperidin-1-yl)aniline. PubChem Compound Database. Retrieved January 8, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Aminophenol. PubChem Compound Database. Retrieved January 8, 2026, from [Link]
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Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
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Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved January 8, 2026, from [Link]
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Wikipedia. (n.d.). 4-Nitrochlorobenzene. Retrieved January 8, 2026, from [Link]
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ResearchGate. (n.d.). Separations of aromatic amine isomers on the C4A-C10 column. Retrieved January 8, 2026, from [Link]
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Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. Retrieved January 8, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Chloro-4-nitrobenzene. PubChem Compound Database. Retrieved January 8, 2026, from [Link]
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University of Colorado Boulder. (n.d.). Exp 6 - Extraction. [Link]
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National Center for Biotechnology Information. (n.d.). p-Fluoronitrobenzene. PubChem Compound Database. Retrieved January 8, 2026, from [Link]
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ResearchGate. (2017). What type of GCMS column is best for a total resolution of aromatic amines?. [Link]
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Pearson. (2024). Design an acid–base extraction scheme. [Link]
-
Narang, A.S., et al. (1981). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]
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Chow, F.K., & Grushka, E. (1977). Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase. Analytical Chemistry. [Link]
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Oreate AI Blog. (2026). Key Chemical Intermediate: Understanding 4-(1-Piperidino)aniline Applications. [Link]
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DTIC. (n.d.). Piperidine Synthesis. Retrieved January 8, 2026, from [Link]
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YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]
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Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
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Preventing oxidation of the aniline group during reactions
Introduction: The Challenge of the Aniline Moiety
Aniline and its derivatives are fundamental building blocks in the synthesis of pharmaceuticals, dyes, and functional materials[1][2]. However, the very electronic properties that make the aniline moiety a versatile nucleophile also render it highly susceptible to oxidation[3][4]. The electron-donating nature of the amino group enriches the aromatic ring, making it prone to facile oxidation by a wide range of reagents, including atmospheric oxygen[3][4]. This unwanted side reaction often leads to the formation of highly colored impurities, such as quinones, azoxybenzenes, nitrobenzenes, and polymeric materials, resulting in reduced yields, complex purification challenges, and compromised product integrity[4][5].
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and preventing the oxidation of the aniline group during chemical reactions. We will explore the underlying mechanisms of oxidation and detail field-proven strategies, from reaction setup to the use of protecting groups, to ensure the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: Why is the aniline amino group so susceptible to oxidation?
A1: The nitrogen atom's lone pair of electrons in an aniline is delocalized into the pi system of the benzene ring[4]. This resonance effect increases the electron density of the aromatic ring, making the entire molecule "electron-rich" and thus easier to oxidize (i.e., to lose electrons)[3][4]. This high reactivity makes anilines sensitive to various oxidizing agents, including common metal salts, acids, and even atmospheric oxygen, especially in the presence of light or heat[5][6].
Q2: What are the common visual indicators of aniline oxidation in my reaction?
A2: The most immediate sign is a distinct color change in your reaction mixture or purified sample. While freshly purified aniline is an almost colorless or pale yellow oil, oxidation leads to the formation of intensely colored byproducts[4]. You may observe the solution turning yellow, red, brown, or even dark green to black[3][5]. This discoloration is a strong indicator that unwanted oxidative side reactions are occurring.
Q3: What are the typical byproducts of aniline oxidation?
A3: The product profile depends heavily on the oxidant and reaction conditions. Common byproducts include:
-
Nitrosobenzenes and Nitrobenzenes: Result from oxidation at the nitrogen atom, often with strong oxidizing agents like potassium permanganate[1][4].
-
Benzoquinones: Formed through oxidation of the aromatic ring, often with reagents like chromic acid or potassium dichromate[4][7].
-
Azoxybenzenes and Azobenzenes: Result from the coupling of partially oxidized aniline intermediates[4][5].
-
Polyanilines: Polymeric materials, often appearing as dark green or black precipitates (e.g., "aniline black"), that form under various oxidative conditions[4][8].
Troubleshooting Guide: From Diagnosis to Solution
This section addresses common experimental issues with actionable solutions.
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) |
| Reaction mixture darkens upon reagent addition or heating. | Air Oxidation: The aniline is reacting with atmospheric or dissolved oxygen. This can be catalyzed by metal salts or heat. | 1. Work under an inert atmosphere (Nitrogen or Argon).2. Degas solvents prior to use.3. Lower the reaction temperature . |
| Low yield and a complex mixture of colored, hard-to-separate byproducts. | Non-Selective Oxidation: The chosen reaction conditions are too harsh, or a reagent (e.g., a metal catalyst) is acting as an indiscriminate oxidizing agent. | 1. Protect the amine group with a suitable protecting group (e.g., Boc, Ac) before proceeding.2. Add a sacrificial antioxidant like zinc dust.3. Optimize pH: The rate of aniline oxidation is highly pH-dependent[3]. |
| Desired reaction (e.g., electrophilic aromatic substitution) gives ortho/para isomers and a significant amount of tar-like material. | Over-activation by the Amino Group: The strongly activating -NH₂ group promotes polysubstitution and oxidation under electrophilic conditions. | Temporarily deactivate the ring by converting the amine to an amide (e.g., acetanilide). The acetamido group is still an ortho-, para- director but is less activating and protects against oxidation[3][4]. |
Logical Workflow for Troubleshooting Aniline Oxidation
The following diagram outlines a decision-making process when encountering potential aniline oxidation.
Caption: Decision-making workflow for addressing aniline oxidation.
Core Directive 1: Protecting the Amine Group
The most robust strategy for preventing aniline oxidation is to temporarily mask the amino group with a protecting group. This modification reduces the electron-donating ability of the nitrogen, thereby increasing the aniline's stability towards oxidation.
Comparative Guide to Common Aniline Protecting Groups
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability & Notes |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., NEt₃, NaOH)[9] | Strong acid (e.g., TFA, HCl in dioxane)[10][11][12] | Excellent stability to nucleophiles and bases. Widely used.[10][13] |
| Acetyl | Ac | Acetic anhydride or Acetyl chloride, base[4] | Acidic or basic hydrolysis (e.g., HCl/EtOH or NaOH/H₂O)[3] | Good for moderating reactivity in electrophilic substitution. The resulting acetamido group is less activating than -NH₂[3]. |
| Carboxybenzyl | Cbz | Benzyl chloroformate (Cbz-Cl), base[13] | Catalytic Hydrogenolysis (H₂, Pd/C)[10][13] | Stable to acidic and basic conditions. Cleavage is orthogonal to Boc and Ac groups. |
| p-Toluenesulfonyl | Tosyl | Tosyl chloride (Ts-Cl), base (e.g., pyridine) | Strong acid (e.g., HBr/AcOH) or reducing agents (e.g., Na/NH₃) | Very stable group, requires harsh deprotection conditions. |
Experimental Protocol 1: Boc Protection of Aniline
This protocol details the widely used method for protecting anilines using di-tert-butyl dicarbonate (Boc anhydride).
Materials:
-
Aniline derivative
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Triethylamine (NEt₃) or aq. NaOH)
-
Water, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the aniline derivative (1.0 eq) in the chosen organic solvent in a round-bottom flask.
-
Base Addition: Add the base. If using an organic base like triethylamine, add 1.2 equivalents.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq) to the mixture. The reaction is often mildly exothermic.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is fully consumed (typically 1-4 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected aniline.
-
Experimental Protocol 2: Deprotection of a Boc-Protected Aniline
This protocol describes the removal of the Boc group using strong acid.
Materials:
-
N-Boc protected aniline
-
Solvent (e.g., Dichloromethane (DCM), Dioxane, or Ethyl Acetate)
-
Strong Acid (e.g., Trifluoroacetic acid (TFA) or 4M HCl in Dioxane)
Procedure:
-
Dissolution: Dissolve the N-Boc protected aniline in the organic solvent.
-
Acid Addition: Add the strong acid (typically 5-10 equivalents or as a 20-50% v/v solution with the solvent) to the solution at room temperature. You will observe gas (CO₂) evolution[11][12].
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor by TLC for the disappearance of the starting material.
-
Work-up:
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The product is typically obtained as the corresponding amine salt (e.g., hydrochloride or trifluoroacetate).
-
To obtain the free amine, dissolve the residue in an organic solvent and wash carefully with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected aniline.
-
The Protection-Deprotection Cycle
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Technical Support Center: Strategies for Selective Functionalization of 4-Piperidinoaniline
Welcome to the technical support center for the selective functionalization of 4-piperidinoaniline. This versatile building block, featuring two distinct nitrogen nucleophiles and a reactive aromatic ring, is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs) and specialty chemicals.[1] However, its inherent reactivity presents a significant challenge: achieving chemoselectivity.
This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the complexities of manipulating this scaffold with precision.
Fundamental Reactivity Analysis
Before attempting any synthesis, it is critical to understand the electronic landscape of this compound. The molecule possesses three primary sites for functionalization, each with distinct reactivity profiles.
Caption: Relative reactivity of key functionalization sites in this compound.
Section 1: Selective N-Functionalization
This section addresses the most common challenge: differentiating between the two nitrogen atoms.
FAQ 1: Which nitrogen in this compound is more reactive, and why?
Answer: The piperidine nitrogen is significantly more basic and nucleophilic than the aniline nitrogen.[2][3]
-
Piperidine Nitrogen: This is a secondary, aliphatic amine. Its lone pair of electrons resides in a localized sp³ hybrid orbital, making them readily available to attack electrophiles.[2]
-
Aniline Nitrogen: This is an aromatic amine. Its lone pair is delocalized into the electron system of the benzene ring through resonance.[4][5] This delocalization reduces the electron density on the nitrogen atom, rendering it less available for bonding with a proton or other electrophiles.[4]
This inherent difference in reactivity is the cornerstone of achieving selective functionalization. Under kinetically controlled conditions (low temperature, careful reagent addition), most electrophiles will preferentially react at the piperidine nitrogen.
FAQ 2: How can I selectively acylate the piperidine nitrogen?
Answer: You can achieve high selectivity for N-acylation of the piperidine moiety by leveraging its superior nucleophilicity under mild conditions.
The key is to use a standard acylating agent with a non-nucleophilic base at or below room temperature. The more reactive piperidine nitrogen will react much faster than the aniline nitrogen.
Protocol 1: Selective N-Acylation of the Piperidine Moiety
-
Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen).
-
Base Addition: Add a tertiary amine base, such as triethylamine (TEA, 1.5 eq) or N,N-diisopropylethylamine (DIPEA, 1.5 eq).[6]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This step is crucial for maximizing selectivity by minimizing the energy available for the less favorable reaction at the aniline nitrogen.
-
Reagent Addition: Add the acylating agent (e.g., benzoyl chloride, 1.1 eq) dropwise to the stirred solution.[6] Maintaining a low concentration of the electrophile is key.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography if necessary.
FAQ 3: My acylation is not selective, and I'm getting a mixture of N-piperidine, N-aniline, and di-acylated products. What is going wrong?
Answer: A lack of selectivity is a common issue that can almost always be resolved by carefully tuning the reaction parameters. Refer to the troubleshooting guide below.
Table 1: Troubleshooting Guide for Non-Selective N-Acylation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant Aniline Acylation | 1. High Temperature: The reaction temperature is too high, providing enough energy to overcome the activation barrier for the less favorable aniline acylation. | Run the reaction at 0 °C or even -20 °C. Add the acylating agent slowly to control any exotherm. |
| 2. Strong Base: Use of a very strong base (e.g., an organolithium) can deprotonate the aniline nitrogen, increasing its nucleophilicity. | Use a milder, non-nucleophilic tertiary amine base like TEA or DIPEA. | |
| 3. Extended Reaction Time: Leaving the reaction for an excessive amount of time can lead to the slower acylation of the aniline nitrogen. | Monitor the reaction closely by TLC/LC-MS and quench it as soon as the starting material is consumed. | |
| Di-Acylation Product Observed | 1. Excess Acylating Agent: Using too much of the acylating agent will inevitably lead to the acylation of both nitrogen atoms. | Use no more than 1.05-1.1 equivalents of the acylating agent. Consider adding it via syringe pump over a longer period. |
| Low Yield / No Reaction | 1. Reagent Quality: The acylating agent may have hydrolyzed, or the solvent may not be anhydrous. | Use freshly opened or distilled reagents and ensure all glassware and solvents are dry. |
| 2. Insufficient Base: The HCl byproduct is not being effectively neutralized, protonating the starting material and preventing further reaction. | Ensure at least 1.2-1.5 equivalents of base are used.[6] |
FAQ 4: How can I selectively functionalize the aniline nitrogen?
Answer: To functionalize the less reactive aniline nitrogen, you must first "mask" the more reactive piperidine nitrogen using an orthogonal protecting group. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose.
The overall strategy involves three steps:
-
Protect the piperidine nitrogen.
-
Functionalize the aniline nitrogen.
-
Deprotect the piperidine nitrogen.
This is a classic example of an orthogonal protection strategy, where one protecting group (Boc) can be removed under conditions (acidic) that leave the newly formed amide on the aniline intact.[7]
Caption: Workflow for selective functionalization of the aniline nitrogen.
Protocol 2: Orthogonal Strategy for Selective N-Acylation of the Aniline Moiety
-
Step 1: Boc Protection of Piperidine Nitrogen
-
Dissolve this compound (1.0 eq) in DCM.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Stir the mixture at room temperature for 12-18 hours until TLC shows complete consumption of the starting material.
-
Concentrate the reaction mixture and purify by column chromatography to isolate the N-Boc protected intermediate.
-
-
Step 2: Acylation of Aniline Nitrogen
-
Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DCM or pyridine.[8]
-
If in DCM, add pyridine (2.0 eq) as a base and catalyst.
-
Cool to 0 °C and slowly add the acylating agent (e.g., acetyl chloride, 1.2 eq).
-
Stir at room temperature for 2-6 hours, monitoring by TLC.
-
Perform an aqueous work-up as described in Protocol 1 to isolate the di-functionalized (N-Boc, N'-acyl) product.
-
-
Step 3: Boc Deprotection
-
Dissolve the purified product from Step 2 in DCM.
-
Add an excess of trifluoroacetic acid (TFA, 10-20 eq) or a solution of 4M HCl in dioxane.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the mixture under reduced pressure. If TFA was used, co-evaporate with toluene to remove residual acid. If HCl was used, the product will be the hydrochloride salt, which can often be precipitated with ether.
-
Section 2: C-H Functionalization of the Aromatic Ring
Beyond the nitrogen atoms, the aromatic ring offers further opportunities for diversification.
FAQ 5: I want to install a substituent on the aromatic ring. Is this possible?
Answer: Yes. The piperidino group is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution (EAS). Since the para position is occupied by the aniline nitrogen, substitution will occur exclusively at the ortho positions (C2 and C6).
FAQ 6: What is a reliable method for selective ortho-halogenation?
Answer: Electrophilic halogenation using a mild source of halonium ions is highly effective. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are ideal as they provide a controlled release of the electrophile, minimizing side reactions.
Protocol 3: Selective ortho-Bromination of the Aromatic Ring
-
Protection (Recommended): To prevent competitive reaction at the piperidine nitrogen and to improve solubility, it is highly recommended to first protect it as the N-Boc derivative (see Protocol 2, Step 1).
-
Dissolution: Dissolve the N-Boc-4-piperidinoaniline (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes. Adding it all at once can lead to di-bromination and other side products.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with aqueous sodium thiosulfate (to quench any remaining bromine), followed by water and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
-
Deprotection (Optional): The resulting ortho-brominated compound can be deprotected using the procedure in Protocol 2, Step 3, to yield 2-bromo-4-piperidinoaniline.
FAQ 7: Why did my Friedel-Crafts acylation/alkylation on the aromatic ring fail?
Answer: This is a classic limitation of EAS on aromatic amines. The basic nitrogen atoms of your substrate act as Lewis bases and will coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the Friedel-Crafts reaction. This coordination deactivates the catalyst and also places a positive charge on the nitrogen, transforming the activating piperidino group into a strongly deactivating ammonium group, thus shutting down the reaction. For C-C bond formation on the ring, modern cross-coupling methods like the Buchwald-Hartwig amination (to build the initial scaffold) or directed C-H activation are far more suitable.[9][10][11]
Summary of Recommended Conditions
Table 2: Comparison of Conditions for Selective Functionalization
| Target Site | Reaction Type | Key Reagents | Solvent | Temperature | Critical Insight |
| Piperidine-N | Acylation | Acyl Chloride, TEA/DIPEA | DCM, THF | 0 °C → RT | Kinetically controlled reaction at the most nucleophilic site. |
| Aniline-N | Acylation | 1. Boc₂O2. Acyl Chloride, Pyridine3. TFA / HCl | DCM, Pyridine | RT | Requires orthogonal protection of the more reactive piperidine-N.[7] |
| Ortho-C-H | Halogenation | NBS / NCS | DMF, MeCN | 0 °C → RT | EAS directed by the activating piperidino group. Protection of piperidine-N is recommended. |
References
- This compound synthesis. ChemicalBook.
- Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine. BenchChem.
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate.
- Key Chemical Intermediate: Understanding 4-(1-Piperidino)aniline Applications. Okchem.
- Method for preparing 4-(piperidine-3-yl)aniline. Google Patents.
- This compound. ChemBK.
- Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.
- Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Me. Angewandte Chemie International Edition.
- Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed.
- Piperidine Synthesis. Defense Technical Information Center.
- Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. National Institutes of Health.
- Buchwald–Hartwig amination. Wikipedia.
- Troubleshooting common issues in the synthesis of N-substituted piperidines. BenchChem.
- Chemoselectivity – Knowledge and References. Taylor & Francis.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Determine the order of relative basic strengths of the followin... Filo.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
- Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. ResearchGate.
- Arrange in correct order of basic Character of aniline, pyrrol, pyridine and piperidine?. Question and Answer.
- O-Acetylation using acetic anhydride in pyridine. GlycoPODv2.
- Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. BenchChem.
- Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity. BenchChem.
- Relative Basicity of Amines and Other Compounds. Chemistry LibreTexts.
- Basicity of aniline vs pyridine problem. YouTube.
- The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons.
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Technical Support Center: Overcoming Solubility Challenges of 4-Piperidinoaniline in Reaction Media
Welcome to the technical support center for 4-Piperidinoaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this compound in their synthetic workflows. As a versatile intermediate, its unique structure can sometimes present solubility challenges in various reaction media. This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and ensure the success of your experiments.
Understanding the Molecule: Physicochemical Properties of this compound
Before troubleshooting, it's crucial to understand the inherent properties of this compound (CAS No: 2359-60-6). Its structure, featuring a basic piperidine ring and an aromatic aniline moiety, dictates its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂ | |
| Molecular Weight | 176.26 g/mol | |
| Appearance | Colorless to light yellow crystalline solid | |
| Melting Point | 26-29 °C | |
| Boiling Point | 140-142 °C at 1 mmHg | |
| Water Solubility | Low | |
| Organic Solvent Solubility | Soluble in acetone, methanol, and ethanol. |
The key takeaway from these properties is the molecule's basicity, stemming from the piperidine nitrogen, and its generally good solubility in polar organic solvents. However, its low water solubility and potential for poor solubility in less polar organic solvents or specific reaction mixtures are the primary sources of experimental challenges.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the handling and solubility of this compound.
Q1: Why is my this compound not dissolving in the reaction solvent?
A1: This is a frequent issue and can be attributed to several factors. The "like dissolves like" principle is a good starting point; this compound, with its polar aniline and piperidine groups, will have better solubility in polar solvents.[1] If you are using a nonpolar solvent such as hexane or toluene, you will likely encounter solubility problems. Furthermore, at lower temperatures, the solubility of most solids decreases.
Q2: I've observed that the solubility of this compound is pH-dependent. Can you explain this?
A2: Absolutely. The piperidine nitrogen in this compound is basic. In acidic conditions (low pH), this nitrogen can be protonated to form a piperidinium salt. This salt form is generally much more soluble in aqueous and polar protic solvents than the neutral "free base" form.[2][3] Conversely, at a higher pH, the compound will exist predominantly in its less polar, free base form, which is more soluble in organic solvents.
Q3: Can I heat the mixture to improve the solubility of this compound?
A3: Yes, in most cases, increasing the temperature will increase the solubility of this compound. However, you must consider the stability of your other reagents and the boiling point of your chosen solvent. For particularly stubborn solubility issues, heating in a higher-boiling polar aprotic solvent like DMF or DMSO can be effective.[4]
Q4: Are there any "go-to" solvents for reactions with this compound?
A4: Based on its structure, polar aprotic solvents are often a good choice. These include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Tetrahydrofuran (THF) [5]
For reactions that can be run in protic solvents, methanol and ethanol are also excellent choices.[1]
Troubleshooting Guides for Common Reactions
This section provides detailed, step-by-step guidance for overcoming solubility issues in specific reaction types.
Guide 1: Acylation Reactions (e.g., with Acyl Chlorides or Anhydrides)
Acylation of the aniline nitrogen is a common transformation for this compound. However, solubility can be a challenge, leading to slow and incomplete reactions.
Issue: this compound is poorly soluble in the reaction solvent (e.g., dichloromethane, toluene) at room temperature, leading to a heterogeneous mixture and low conversion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acylation reactions.
Detailed Protocol:
-
Solvent Selection: Instead of less polar solvents like dichloromethane, opt for a polar aprotic solvent such as DMF or NMP. These solvents are better at solvating the polar this compound.[4]
-
Temperature Adjustment: If solubility is still limited at room temperature, gently heat the reaction mixture to between 50-80 °C. Ensure your acylating agent and product are stable at this temperature.
-
Catalysis: For sterically hindered or electronically deactivated anilines, poor solubility can exacerbate low reactivity. The addition of a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can significantly accelerate the reaction.[4] DMAP forms a highly reactive intermediate with the acylating agent, which can then react more efficiently with the dissolved this compound.
-
Base Selection: Use a soluble organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid byproduct (e.g., HCl). These bases are fully soluble in most organic solvents, preventing the formation of insoluble salts that can coat the surface of your starting material and impede the reaction.
Guide 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
In SNAr reactions, this compound acts as a nucleophile. Ensuring it is sufficiently dissolved is critical for the reaction to proceed.
Issue: The reaction is sluggish, and analysis shows a significant amount of unreacted starting materials.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for SNAr reactions.
Detailed Protocol:
-
Solvent and Temperature: SNAr reactions often require higher temperatures to overcome the activation energy. High-boiling polar aprotic solvents like DMSO, DMF, or NMP are ideal as they can effectively dissolve this compound and allow for heating to temperatures often exceeding 100 °C.
-
Base Selection: An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used. While these are solids, they have some solubility in hot DMSO and DMF, which is often sufficient. The use of a strong base is crucial to deprotonate the aniline nitrogen, increasing its nucleophilicity.
-
Phase-Transfer Catalysis (PTC): If your reaction system is biphasic (e.g., a solid base in an organic solvent), a phase-transfer catalyst like a quaternary ammonium salt can be highly effective. The PTC helps to bring the anionic nucleophile (deprotonated aniline) into the organic phase to react.
Guide 3: Peptide Coupling Reactions
When incorporating this compound into a peptide sequence, ensuring its complete dissolution in the reaction medium is paramount for efficient amide bond formation.
Issue: Incomplete coupling reaction, leading to a mixture of starting materials and the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peptide coupling reactions.
Detailed Protocol:
-
Primary Solvent: DMF is the most common solvent for solid-phase and solution-phase peptide synthesis. Ensure your this compound is fully dissolved in DMF before adding it to the reaction.
-
Co-solvents: If solubility in pure DMF is an issue, the addition of a small amount of DMSO (e.g., 5-10% v/v) can significantly improve the solubility of many organic molecules.
-
Solubility of Coupling Reagents: Remember that the solubility of your coupling reagents (e.g., HBTU, HATU) and additives (e.g., HOBt) is also important. Phosphonium-based reagents are often more soluble in DMF than their uronium counterparts.
-
Physical Methods: Gentle warming and sonication can be used to aid the dissolution of all components before initiating the coupling reaction. Be cautious with warming, as some activated esters can be thermally labile.
Advanced Strategies for Persistent Solubility Issues
When standard methods fail, more advanced techniques may be necessary.
-
Co-crystal Formation: In some cases, forming a co-crystal of this compound with a suitable, inert co-former can dramatically alter its solubility profile. This is a more advanced technique typically explored in process development.
-
Use of Solubilizing Agents: For reactions in aqueous media, the use of cyclodextrins to form inclusion complexes can enhance the apparent solubility of poorly soluble organic molecules.
By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to tackle the solubility challenges associated with this compound and achieve your synthetic goals efficiently and effectively.
References
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Available at: [Link]
-
Synthesis of organic soluble poly(substituted-aniline) from 2-methyl-6-ethylaniline tar. ResearchGate. Available at: [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. Available at: [Link]
-
Aniline replacement in drug-like compounds. Cresset Group. Available at: [Link]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central. Available at: [Link]
-
Influence of substitution of water by organic solvents in amine solutions on absorption of CO2. ResearchGate. Available at: [Link]
-
Impact of Solvent on the Thermal Stability of Amines. ACS Publications. Available at: [Link]
-
Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI. Available at: [Link]
-
How to increase the basic strength of aniline. Quora. Available at: [Link]
-
Recent development of peptide coupling reagents in organic synthesis. ScienceDirect. Available at: [Link]
-
Influence of substitution of water by organic solvents in amine solutions on absorption of CO2. SINTEF. Available at: [Link]
-
Weak base aniline pH problem. YouTube. Available at: [Link]
-
an introduction to acyl chlorides (acid chlorides). Chemguide. Available at: [Link]
-
Reactions of Arylamines. Chemistry LibreTexts. Available at: [Link]
-
[Influence of pH on Kinetics of Anilines Oxidation by Permanganate]. PubMed. Available at: [Link]
-
Aniline and Beyond: A Multifaceted Case Study for a Bildung-Focused Chemical Education. MDPI. Available at: [Link]
-
Kinetics of Reactions of Acyl Halides. V. Reactions of Acyl Chlorides with Substituted Piperidines in Benzene Solution. ResearchGate. Available at: [Link]
-
New Trends in Peptide Coupling Reagents. ResearchGate. Available at: [Link]
-
Reactions of Aniline. Chemistry Steps. Available at: [Link]
-
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC - PubMed Central. Available at: [Link]
-
New Experimental Data of CO2 Solubility in an Amine Solvent. AIDIC. Available at: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. Available at: [Link]
-
Properties of Acyl Halides. Chemistry LibreTexts. Available at: [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. Scribd. Available at: [Link]
-
Common Organic Solvents: Table of Properties. Scribd. Available at: [Link]
-
Common Organic Solvents: Table of Properties. Organic Chemistry Data. Available at: [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. ACS Division of Organic Chemistry. Available at: [Link]
- Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.
-
Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Available at: [Link]
-
Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. ResearchGate. Available at: [Link]
-
Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]
-
Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. ijarsct. Available at: [Link]
-
Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. Available at: [Link]
Sources
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- 5. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02474D [pubs.rsc.org]
Technical Support Center: Monitoring Reactions of 4-Piperidinoaniline by TLC
Welcome to the technical support center for Thin-Layer Chromatography (TLC) analysis of reactions involving 4-piperidinoaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As a molecule incorporating both a primary aromatic amine and a tertiary aliphatic amine within a piperidine ring, this compound presents unique challenges and considerations for chromatographic monitoring.[1][2] This document provides field-proven insights, step-by-step protocols, and robust troubleshooting strategies to ensure accurate and efficient reaction monitoring.
Section 1: Foundational FAQs - Setting Up Your TLC System
This section addresses the most common initial questions regarding the setup of a TLC system for this compound and its derivatives.
Q1: What are the key chemical properties of this compound that influence its TLC behavior?
A1: Understanding the structure of this compound is crucial for effective TLC. Two key features dominate its chromatographic behavior:
-
Dual Basicity: The molecule contains two basic nitrogen centers: the primary aromatic amine (pKa of the anilinium ion is ~4.6) and the tertiary amine within the piperidine ring (pKa of the piperidinium ion is ~11.1). This pronounced basicity leads to strong interactions with the acidic silanol (Si-OH) groups on standard silica gel plates, which is a primary cause of spot streaking.[3]
-
Polarity and Solubility: It is a moderately polar compound, soluble in many organic solvents like methanol, ethanol, and acetone, but has low solubility in water.[4][5] Its polarity will change significantly depending on the reaction, for instance, if the primary amine is acylated or alkylated.
Q2: What is the recommended stationary phase for analyzing this compound?
A2: Silica gel 60 F₂₅₄ plates are the standard and recommended stationary phase for routine monitoring.[6] The "F₂₅₄" indicates that the plate contains a fluorescent indicator that allows for visualization of UV-active compounds under 254 nm light.[7][8] While effective, the inherent acidity of silica gel often requires modification of the mobile phase to achieve well-defined spots (see Q3). For particularly problematic separations involving highly basic compounds, basic alumina plates can be considered as an alternative, though this will require complete re-optimization of the mobile phase.[9]
Q3: How do I choose an appropriate mobile phase (eluent) for my reaction?
A3: The goal is to find a solvent system where the starting material (this compound) has a Retention Factor (Rf) of approximately 0.2-0.4, allowing room for less polar products to move higher up the plate and more polar byproducts to remain lower.[10] Due to its basicity, a small amount of a basic modifier is often required to prevent streaking.
Below is a table of recommended starting solvent systems. Always start with the least polar system and increase polarity as needed.
| System Name | Composition | Polarity | Target Analytes & Rationale |
| Non-Polar Base | 7:3 Hexane / Ethyl Acetate (+ 1% Triethylamine) | Low-Medium | For reactions where the product is significantly less polar than this compound (e.g., Boc protection, acylation). The triethylamine (TEA) is crucial; it competitively binds to the acidic sites on the silica, allowing the basic analyte to travel up the plate with minimal tailing.[3] |
| Medium-Polar Base | 9:1 Dichloromethane / Methanol (+ 1% Triethylamine) | Medium-High | A versatile system for a wide range of reactions. The methanol component significantly increases eluting power for more polar products. |
| Polar, Basic | 95:5 Dichloromethane / (10% NH₄OH in MeOH) | High | For very polar compounds that do not move from the baseline in other systems. The ammonia provides a stronger basic modifier than TEA.[3][11] |
Q4: How can I visualize the spots for this compound and its reaction products?
A4: A multi-step visualization process is recommended to gather the most information from a single TLC plate.
-
UV Light (254 nm): This should always be the first step as it is non-destructive. This compound and many of its aromatic derivatives are UV-active and will appear as dark purple spots against the green fluorescent background of the plate.[7][8] Circle all visible spots with a pencil.
-
Iodine Staining: Place the dried plate in a chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as temporary brown spots.[12] This is a good general-use stain for compounds that may not be UV-active.
-
Permanganate Dip: A potassium permanganate (KMnO₄) stain is an excellent, general-purpose oxidative stain. It reacts with many functional groups, particularly those that can be oxidized, such as amines and alcohols. Spots typically appear as yellow-brown on a purple background.[7]
-
Ninhydrin Stain: This stain is highly specific for primary and secondary amines.[12] It is exceptionally useful for reactions involving the primary amine of this compound. A disappearing ninhydrin-active spot (often pink or purple after heating) is a strong indicator that the starting material's primary amine has been consumed.
Section 2: Step-by-Step Protocol for Reaction Monitoring
This protocol outlines a self-validating method for monitoring the progress of a reaction using the "cospot" technique, which is essential for unambiguously identifying the starting material spot in the reaction mixture lane.[10][13]
Experimental Workflow: Reaction Monitoring by TLC
Caption: Standard workflow for monitoring a chemical reaction using TLC with a cospot.
Methodology:
-
Chamber Preparation: Pour your chosen mobile phase into the TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper partially submerged in the solvent and covering one side of the chamber wall to ensure saturation of the chamber atmosphere. Cover with the lid and let it equilibrate for 5-10 minutes.
-
Sample Preparation: Prepare a dilute solution of your starting material (SM), this compound, for spotting (e.g., ~1 mg in 0.5 mL of a suitable solvent like ethyl acetate).
-
Plate Preparation: Using a pencil, gently draw a straight line (the origin) across a TLC plate, about 1 cm from the bottom. Mark three small, equidistant points on this line for your three lanes.
-
Spotting Lane 1 (Starting Material): Using a capillary tube, lightly touch the dilute SM solution to the leftmost mark on the origin. The spot should be small and concentrated (1-2 mm in diameter).
-
Spotting Lane 2 (Cospot): On the center mark, first spot the SM as in step 4. Then, without allowing the spot to become too large, carefully spot the reaction mixture (RM) directly on top of the SM spot.
-
Spotting Lane 3 (Reaction Mixture): On the rightmost mark, spot only the reaction mixture.
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[14] Cover the chamber and allow the solvent to ascend the plate undisturbed.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil.
-
Visualization: Allow the plate to dry completely. Visualize under a 254 nm UV lamp and circle all spots. Proceed with chemical staining as needed.
-
Analysis: Compare the lanes. The reaction is complete when the SM spot (identified by its Rf in Lane 1 and the lower part of the cospot in Lane 2) is no longer visible in the RM lane (Lane 3).
Section 3: Troubleshooting Guide - Common Problems & Solutions
Even with a well-planned experiment, issues can arise. This guide provides a systematic way to diagnose and solve common TLC problems.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common TLC analysis problems.
Q&A Troubleshooting Details:
-
Q: My spots are streaking badly. What's wrong?
-
Potential Cause 1: Sample Overload. The concentration of your spotted sample is too high, saturating the silica gel.[3][14]
-
Solution 1: Dilute your reaction mixture sample 10-fold or more before spotting. Always aim for the smallest, most concentrated spot possible.
-
Potential Cause 2: Acidity of Silica. The basic nitrogens of this compound are strongly interacting with the acidic silanol groups on the plate.[3]
-
Solution 2: Add a basic modifier to your mobile phase. Start with 0.5-1% triethylamine (TEA). If streaking persists, switch to a more basic system like Dichloromethane with 5-10% of a 10% ammonia in methanol solution.[3]
-
-
Q: My starting material and product spots are overlapping. How can I improve separation?
-
Potential Cause: Poor Solvent Selectivity. The chosen eluent may not be optimal for differentiating the polarities of your compounds.[13]
-
Solution: Change the solvent system. If you are using a Hexane/Ethyl Acetate system, try a Dichloromethane/Methanol or a Toluene/Acetone system. Sometimes changing one of the solvent components can drastically alter the selectivity. Also, ensure you are using the cospot. Even with slight overlap, if the cospot appears as a single elongated spot or a "snowman" shape, you can be confident the starting material is consumed.[10][13]
-
-
Q: All my spots are stuck at the baseline (Rf ≈ 0). What should I do?
-
Potential Cause: Insufficient Eluent Polarity. The mobile phase is not polar enough to move the compounds off the origin.[3]
-
Solution: Increase the polarity of your eluent. For a Hexane/EtOAc system, increase the proportion of EtOAc. For a DCM/MeOH system, increase the proportion of MeOH. A 5-10% increase in the polar component is a good starting point.
-
-
Q: All my spots ran to the solvent front (Rf ≈ 1). How do I fix this?
-
Potential Cause: Eluent is Too Polar. The mobile phase is too strong, carrying all components with it without allowing for interaction with the stationary phase.[3]
-
Solution: Decrease the polarity of your eluent. For a Hexane/EtOAc system, increase the proportion of Hexane. For a DCM/MeOH system, decrease the proportion of MeOH.
-
-
Q: I can't see any spots under UV light. Is my reaction not working?
-
Potential Cause 1: Product is Not UV-Active. The reaction may have produced a product that does not contain a UV-absorbing chromophore. Aliphatic compounds, for example, will not be visible under 254 nm UV light.[8][12]
-
Solution 1: Always follow UV visualization with a chemical stain. A potassium permanganate (KMnO₄) dip is an excellent universal stain that will visualize most organic compounds.[7]
-
Potential Cause 2: Sample is Too Dilute. The concentration of the compounds on the plate is below the limit of detection.[3][14]
-
Solution 2: Try spotting the plate multiple times in the same location, allowing the solvent to fully evaporate between applications. Alternatively, take a larger aliquot from the reaction mixture and concentrate it before spotting.
-
References
-
ChemBK. (2024). This compound. [Link]
-
Key Chemical Intermediate. (2026). Understanding 4-(1-Piperidino)aniline Applications. [Link]
-
ChemBK. (2024). 4-(piperidin-1-yl)aniline. [Link]
-
Taylor & Francis Online. (2007). Full article: Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenylamine and p-dimethylaminobenzaldehyde. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: TLC Tips. [Link]
-
Taylor & Francis Online. (2002). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenyl. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]
-
ChemicalRegister. (n.d.). This compound(2359-60-6)MSDS Melting Point Boiling Density Storage Transport. [Link]
-
ResearchGate. (2024). Troubleshooting TLC - Plant extract - strange in polar mobile Phase - What could be the reason?[Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
-
E-Journal of Chemistry. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Royal Society of Chemistry. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods. [Link]
-
Sciencemadness Discussion Board. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?[Link]
-
National Institutes of Health. (n.d.). Piperidine. [Link]
-
ResearchGate. (2012). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. [Link]
-
Labster. (n.d.). TLC Visualization Methods. [Link]
-
Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
-
ResearchGate. (2014). (PDF) Thin-layer chromatography of some amino acids on silica in aqueous–organic and modified micellar mobile phases. [Link]
-
ResearchGate. (2015). (PDF) Piperidine and piperine: extraction and content assessment in black pepper. [Link]
-
ResearchGate. (2017). Best reagent to reveal piperidine alkaloids on silver nitrate-impregnated TLC plates?[Link]
-
ChemistryViews. (2010). Tender, Loving Care for Aromatic Amines. [Link]
-
PubMed. (1989). Biological N-oxidation of piperidine in vitro. [Link]
-
ResearchGate. (2019). I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide?[Link]
-
YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
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- 4. chembk.com [chembk.com]
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- 8. theory.labster.com [theory.labster.com]
- 9. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
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Technical Support Center: Identification and Characterization of Impurities in 4-Piperidinoaniline
Welcome to the technical support center for 4-Piperidinoaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the identification, characterization, and control of impurities associated with this important chemical intermediate. As a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the purity of this compound is paramount to the quality, safety, and efficacy of the final drug product.
This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter during your experimental work. We will delve into the origins of impurities, robust analytical methodologies for their detection and characterization, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources and types of impurities in this compound?
Impurities in this compound can be broadly categorized into three main types as per the International Council for Harmonisation (ICH) Q3A guidelines: organic impurities, inorganic impurities, and residual solvents.[1][2][3]
-
Organic Impurities: These are the most common and can be further classified as:
-
Process-Related Impurities: These arise from the manufacturing process and include starting materials, intermediates, and by-products.[4] A common synthesis route for this compound involves the reaction of 4-fluoronitrobenzene with piperidine to form 1-(4-nitrophenyl)piperidine, followed by the reduction of the nitro group.
-
Degradation Products: These are formed during storage or handling of the drug substance due to exposure to light, heat, humidity, or reactive agents.
-
-
Inorganic Impurities: These can be introduced during the manufacturing process and may include reagents, catalysts (like Palladium on carbon used in the reduction step), heavy metals, or other residual metals.[4][5]
-
Residual Solvents: These are organic solvents used during the synthesis and purification processes that are not completely removed.[6]
A logical workflow for identifying and characterizing these impurities is crucial for ensuring the quality of this compound.
Caption: Workflow for Impurity Identification and Control.
Q2: What are the common process-related impurities I should be aware of?
Based on the common synthesis route, the following process-related impurities are plausible:
| Impurity Name | Structure | Origin |
| 4-Fluoronitrobenzene | O=N(=O)c1ccc(F)cc1 | Unreacted starting material |
| Piperidine | C1CCNCC1 | Unreacted starting material |
| 1-(4-Nitrophenyl)piperidine | O=N(=O)c1ccc(N2CCCCC2)cc1 | Unreacted intermediate |
| 4,4'-dipiperidinoazoxybenzene | C1CCN(CC1)c2ccc(N=N(O)c3ccc(N4CCCCC4)cc3)cc2 | By-product from incomplete reduction |
| 4,4'-dipiperidinoazobenzene | C1CCN(CC1)c2ccc(N=Nc3ccc(N4CCCCC4)cc3)cc2 | By-product from incomplete reduction |
This table is illustrative and based on the general understanding of the chemical synthesis. The actual impurity profile can vary depending on the specific reaction conditions and purification methods employed.
Q3: How can I identify potential degradation products of this compound?
Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the this compound molecule. These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[7]
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid sample and the solution to UV light (254 nm) and visible light for an appropriate duration as per ICH Q1B guidelines.
-
-
Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
The chromatograms from the stressed samples should be compared with that of an unstressed sample to identify the degradation peaks.
Caption: Forced Degradation Experimental Workflow.
Q4: What are the recommended analytical techniques for impurity profiling of this compound?
A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A reversed-phase HPLC method with UV detection is commonly employed.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for the identification of unknown impurities by providing molecular weight information.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities.[12]
-
Gas Chromatography (GC): GC is used for the analysis of volatile organic impurities and residual solvents.
Experimental Protocol: HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method. Method validation should be performed according to ICH Q2(R1) guidelines.[13][14][15]
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Troubleshooting Guides
Issue 1: Poor peak shape (tailing) for the this compound peak in HPLC analysis.
Cause: The basic nature of the piperidine nitrogen in this compound can lead to strong interactions with residual acidic silanol groups on the silica-based stationary phase of the HPLC column, resulting in peak tailing.[16]
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic acid or phosphoric acid) will protonate the silanol groups, minimizing their interaction with the protonated basic analyte.[17][18]
-
Use of a Base-Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase specifically designed to reduce silanol interactions.
-
Increase Buffer Concentration: A higher ionic strength buffer can help to mask the residual silanol groups.
-
Use of an Ion-Pairing Agent: Adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape, but it may suppress ionization in LC-MS analysis.
Issue 2: Inability to identify an unknown impurity peak.
Cause: The concentration of the impurity may be too low for characterization, or the available analytical data may be insufficient for structural elucidation.
Solutions:
-
Isolation of the Impurity: Use preparative HPLC to isolate a sufficient quantity of the unknown impurity for further analysis.
-
High-Resolution Mass Spectrometry (HRMS): Analyze the isolated impurity by HRMS to obtain an accurate mass and predict the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS analysis to obtain fragmentation patterns that can provide structural clues.
-
NMR Spectroscopy: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra of the isolated impurity for complete structural elucidation.[19]
Issue 3: Co-elution of impurities in the HPLC chromatogram.
Cause: The chromatographic conditions are not optimized to separate all impurities from each other and from the main peak.
Solutions:
-
Modify the Mobile Phase Gradient: Adjust the gradient slope to improve the separation of closely eluting peaks.
-
Change the Organic Modifier: Switch from acetonitrile to methanol or vice versa, as this can alter the selectivity of the separation.
-
Change the Column Stationary Phase: Try a column with a different stationary phase (e.g., phenyl-hexyl or cyano) to achieve a different separation selectivity.
-
Adjust the Column Temperature: Changing the column temperature can affect the retention times and selectivity of the separation.
References
-
ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. October 2006. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. September 2021. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. November 2023. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. April 2024. [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. October 2021. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. October 2025. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Impactfactor. March 2023. [Link]
-
Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. [Link]
-
Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. August 2025. [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]
-
Characterization of stress degradation products of bedaquiline fumarate and bedaquiline by LC-PDA and LC-MS. PubMed. October 2023. [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. [Link]
-
Development of HPLC method to determine Piperine in different piper species. ResearchGate. [Link]
-
Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed. May 2025. [Link]
-
Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]
-
Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate. August 2025. [Link]
-
Piperidine degradation by M. aurum MO1. Resting cells (5 g [wet weight].... ResearchGate. [Link]
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. [Link]
-
Streamlined LC-MS Analysis of Stress Induced Impurities of a Synthetic Peptide using the BioAccord™ System and the waters_connect™ Intact Mass™ Application. Waters Corporation. [Link]
-
Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. ScienceDirect. September 2025. [Link]
-
Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PMC. May 2025. [Link]
-
ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research. April 2020. [Link]
-
Impurity profiling and drug characterization: backdrop and approach. Pharmaceutical Sciences. [Link]
-
(PDF) Impurities Characterization in Pharmaceuticals: A Review. ResearchGate. August 2019. [Link]
Sources
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 3. iajps.com [iajps.com]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. jpionline.org [jpionline.org]
- 7. Characterization of stress degradation products of bedaquiline fumarate and bedaquiline by LC-PDA and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. amecj.com [amecj.com]
- 10. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alternative-therapies.com [alternative-therapies.com]
- 12. researchgate.net [researchgate.net]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. fda.gov [fda.gov]
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- 17. labcompare.com [labcompare.com]
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- 19. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 4-Piperidinoaniline
Introduction: The Analytical Imperative for 4-Piperidinoaniline
This compound, a molecule incorporating both a piperidine and an aniline moiety, serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Its structural features make it a key intermediate in the development of various biologically active compounds.[2] The unambiguous confirmation of its structure, purity, and stability is a non-negotiable prerequisite for its use in any research or development setting. A multi-faceted analytical approach is therefore not just recommended, but essential for a complete and reliable characterization.
This guide will navigate through the primary analytical techniques, offering a comparative analysis to empower researchers to select the most appropriate methods for their specific needs, from initial structural confirmation to final purity assessment and stability studies.
Comprehensive Characterization Workflow
A logical and systematic workflow ensures that all aspects of the compound's identity and purity are assessed. The process begins with structural elucidation and concludes with quantitative purity analysis and thermal stability assessment.
Caption: Comprehensive workflow for this compound characterization.
Part 1: Spectroscopic Methods for Structural Elucidation
Spectroscopy is the cornerstone of molecular characterization, providing direct insights into the atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for unambiguous structure determination of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[3]
Causality Behind Experimental Choices: For this compound, ¹H NMR will confirm the presence and substitution pattern of the aromatic and aliphatic protons, while ¹³C NMR will identify all unique carbon environments. Using a deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ is standard practice as they are "invisible" in ¹H NMR and their carbon signals are well-defined and easily excluded.[3]
Predicted ¹H NMR Spectrum of this compound (in CDCl₃):
-
Aromatic Protons (δ 6.6-7.0 ppm): Two doublets are expected, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating amino group will be upfield, while those ortho to the piperidine nitrogen will be slightly downfield.
-
Amine Protons (-NH₂, δ ~3.5 ppm): A broad singlet, which can exchange with D₂O.
-
Piperidine Protons (α to N, δ ~3.0-3.2 ppm): A triplet or multiplet corresponding to the four protons adjacent to the tertiary nitrogen.
-
Piperidine Protons (β and γ, δ ~1.5-1.8 ppm): A complex multiplet region for the remaining six protons of the piperidine ring.
Predicted ¹³C NMR Spectrum of this compound (in CDCl₃):
-
Aromatic Carbons (δ 115-150 ppm): Four signals are expected. The carbon attached to the piperidine nitrogen (C-N) will be the most downfield, followed by the carbon attached to the amino group (C-NH₂). The two remaining protonated carbons will appear in the δ 115-120 ppm region.
-
Piperidine Carbons (α to N, δ ~50 ppm): The two equivalent carbons adjacent to the nitrogen.
-
Piperidine Carbons (β to N, δ ~26 ppm): The two equivalent carbons beta to the nitrogen.
-
Piperidine Carbon (γ to N, δ ~24 ppm): The single carbon at the 4-position of the piperidine ring relative to the nitrogen.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[3]
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 2 seconds, spectral width of -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-2048 scans, relaxation delay of 2 seconds.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm). Integrate the ¹H signals to determine proton ratios.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. This technique is crucial for confirming the molecular formula (C₁₁H₁₆N₂).[4]
Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique suitable for generating the protonated molecular ion [M+H]⁺ with minimal fragmentation, ideal for molecular weight confirmation. Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), is a higher-energy technique that induces reproducible fragmentation, creating a "fingerprint" of the molecule.[5]
Expected Fragmentation Pattern (EI-MS):
-
Molecular Ion (M⁺): A peak at m/z 176, corresponding to the molecular weight of C₁₁H₁₆N₂.[4][6]
-
Major Fragments: Fragmentation is likely initiated at the nitrogen atoms. Expect fragments corresponding to the loss of parts of the piperidine ring or cleavage at the C-N bond connecting the two rings. A prominent fragment at m/z 120, corresponding to the loss of C₄H₈ from the piperidine ring, is often observed in similar structures.[4]
-
Sample Preparation: Prepare a dilute solution of this compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer with an ESI source.
-
LC Method (for infusion): A simple isocratic flow of 50:50 acetonitrile:water with 0.1% formic acid at 0.2 mL/min can be used to introduce the sample.
-
MS Acquisition:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: ~3-4 kV.
-
-
Data Analysis: Identify the [M+H]⁺ peak at m/z 177.14, confirming the molecular weight.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. For this compound, it validates the presence of the N-H bonds of the primary amine and the C-N bonds.[7]
Expected IR Absorption Bands (cm⁻¹):
-
N-H Stretch (Primary Amine): Two distinct bands in the region of 3300-3500 cm⁻¹. The presence of two bands is characteristic of a primary (-NH₂) group.
-
C-H Stretch (Aromatic): Bands typically above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands typically below 3000 cm⁻¹.
-
C=C Stretch (Aromatic Ring): Peaks in the 1500-1600 cm⁻¹ region.
-
C-N Stretch: Strong bands in the 1250-1350 cm⁻¹ (aromatic amine) and 1020-1250 cm⁻¹ (aliphatic amine) regions.
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background. Analyze the resulting transmittance or absorbance spectrum and assign the major absorption bands to their corresponding functional groups.[7]
Part 2: Chromatographic Methods for Purity Assessment
Chromatography is indispensable for separating the target compound from impurities, byproducts, and starting materials. It is the gold standard for determining the purity of a sample.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the most widely used technique for purity analysis due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase method is typically the first choice for a molecule like this compound.[8]
Causality Behind Experimental Choices: A C18 column is chosen for its versatility in retaining moderately polar compounds. A mobile phase consisting of a mixture of a weak acid in water (like formic acid or phosphoric acid) and an organic solvent (like acetonitrile or methanol) allows for the elution of the protonated amine with good peak shape. UV detection is ideal as the aniline ring is a strong chromophore.[9]
Caption: Typical workflow for HPLC purity analysis.
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in diluent (e.g., 50:50 acetonitrile:water).
-
Prepare the sample for analysis at the same concentration.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Run the standard to determine the retention time.
-
Run the sample and integrate all peaks.
-
Calculate the purity by area percent: (% Purity) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Gas Chromatography (GC): Analysis of Volatile Components
GC is an excellent orthogonal technique to HPLC, particularly for identifying volatile or thermally stable impurities that may not be well-resolved by LC. Due to the polarity of the amine groups, derivatization may sometimes be employed to improve peak shape and thermal stability, though it is often possible to analyze directly on a suitable column.[10]
Causality Behind Experimental Choices: A mid-polarity column (e.g., a "5-type" like DB-5 or HP-5ms) is generally suitable for underivatized anilines. Coupling GC with a Mass Spectrometer (GC-MS) is highly advantageous as it provides both retention time and mass spectral data for peak identification.[5]
-
Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: Identify the peak for this compound. Analyze any other peaks by comparing their mass spectra to libraries (e.g., NIST) to identify potential impurities.
Part 3: Physicochemical Characterization
Beyond structure and purity, understanding the material's physical properties, such as its thermal stability and melting point, is critical for handling, storage, and formulation.
Thermal Analysis (DSC/TGA): Melting Point and Stability
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on the thermal behavior of a material.[11] DSC measures heat flow and can precisely determine the melting point and other thermal transitions, while TGA measures mass loss as a function of temperature, defining the decomposition profile.[3][12]
Causality Behind Experimental Choices: Running DSC and TGA provides complementary information. A sharp endotherm in the DSC curve corresponding to the melting point is an indicator of high purity. The TGA thermogram establishes the temperature at which the compound begins to degrade, which is vital for determining safe handling and storage temperatures.[13]
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC or TGA pan.[3]
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperature of the endothermic event corresponding to the melt.
-
TGA: Determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.
-
Comparative Summary of Analytical Techniques
| Technique | Primary Information Provided | Advantages | Limitations |
| ¹H & ¹³C NMR | Definitive molecular structure, atom connectivity. | Unambiguous structural information; quantitative. | Lower sensitivity; requires relatively pure sample. |
| Mass Spec. | Molecular weight, molecular formula, fragmentation. | High sensitivity; confirms identity. | Isomers can be difficult to distinguish without chromatography. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, non-destructive. | Provides limited structural detail; not quantitative. |
| HPLC-UV | Purity, quantification of components. | High resolution, highly quantitative, robust. | Non-chromophoric impurities are not detected by UV. |
| GC-MS | Purity, identification of volatile impurities. | Excellent for volatile compounds; provides MS data for ID. | Not suitable for non-volatile or thermally labile compounds. |
| DSC/TGA | Melting point, thermal stability, decomposition profile. | Provides key physicochemical data for handling/storage. | Purity dependent; non-specific thermal events can occur. |
Conclusion
The characterization of this compound is a clear example of the necessity of an orthogonal, multi-technique analytical approach. While NMR provides the definitive structural proof, it is only through the combination with mass spectrometry, IR spectroscopy, chromatography, and thermal analysis that a complete, trustworthy, and scientifically sound profile of the molecule can be established. The protocols and comparative data presented in this guide serve as a robust framework for researchers to develop and validate their own analytical methods, ensuring the quality and integrity of their scientific work.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 413501, 4-(Piperidin-1-yl)aniline. PubChem. Retrieved from [Link]
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SpectraBase. (n.d.). 4-(1-Piperidinyl)aniline [FTIR] Spectrum. Wiley-VCH. Retrieved from [Link]
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SpectraBase. (n.d.). 4-(N-piperidinocarbonyl)aniline [MS (GC)] Spectrum. Wiley-VCH. Retrieved from [Link]
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NIST. (n.d.). 4-Anilino-N-Phenethylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]
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Jones, B. R., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343. [Link]
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NIST. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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HPLC and GC-MS analysis for purity assessment of 4-Piperidinoaniline
An In-Depth Comparative Guide to HPLC and GC-MS for the Purity Assessment of 4-Piperidinoaniline
In the landscape of pharmaceutical development and quality control, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This compound, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity profile can directly influence the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the robust purity assessment of this compound. We will delve into the theoretical underpinnings, practical experimental protocols, and data-driven comparisons to empower researchers and quality control analysts in making informed methodological decisions.
The Criticality of Purity for this compound
This compound [(C₁₁H₁₆N₂)] serves as a crucial intermediate in organic synthesis. Impurities can arise from various stages, including raw materials, side reactions during synthesis, or degradation. These impurities, even in trace amounts, can have significant consequences, potentially leading to adverse drug reactions or diminished therapeutic efficacy in the final API. Therefore, employing highly sensitive and selective analytical techniques is not just a regulatory requirement but a scientific necessity.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it an excellent first-line approach for a molecule like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Mechanism and Experimental Rationale
In a typical Reverse-Phase HPLC (RP-HPLC) setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation of this compound and its potential impurities is governed by their relative hydrophobicity. More hydrophobic compounds will have a stronger interaction with the stationary phase, leading to longer retention times.
The choice of a UV detector is logical as the aniline moiety in the molecule contains a chromophore that absorbs in the UV region, providing a sensitive means of detection.
Detailed Experimental Protocol: RP-HPLC-UV
1. Instrumentation and Columns:
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for its versatility and robustness.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the basic nitrogen atoms in this compound, leading to sharper peaks and better chromatography.
-
Mobile Phase B: Acetonitrile. A common organic modifier used to elute the analyte from the C18 column.
-
Gradient Elution: A gradient is often preferred for purity analysis to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
-
Initial Conditions: 95% A, 5% B
-
Gradient: Linearly increase to 95% B over 20 minutes.
-
Hold: Hold at 95% B for 5 minutes.
-
Re-equilibration: Return to initial conditions and equilibrate for 5 minutes.
-
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter to remove particulate matter that could damage the column.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds. A DAD can be used to scan a range of wavelengths to identify the optimal absorbance for all components.
Data Interpretation and Purity Calculation
Purity is typically assessed using the area percent method, assuming that all components have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For a more accurate quantification, especially for known impurities, reference standards for those impurities should be used to create calibration curves.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it is amenable to GC analysis, particularly for the detection of volatile organic impurities.
Mechanism and Experimental Rationale
In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a capillary column coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The eluting compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). This provides not only quantitative information but also structural information, aiding in the identification of unknown impurities.
Electron Ionization (EI) is a common and robust ionization technique that generates reproducible fragmentation patterns, which can be compared against spectral libraries (e.g., NIST) for confident compound identification.
Detailed Experimental Protocol: GC-MS
1. Instrumentation:
-
System: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness, is a good starting point.
2. GC Conditions:
-
Injector Temperature: 280 °C. This should be high enough to ensure complete vaporization of the sample without causing thermal degradation.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 280 °C for 10 minutes.
-
-
Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.
3. MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-500 amu. This range will cover the molecular ion of this compound (m/z 176.25) and potential fragments and impurities.
Data Interpretation and Impurity Identification
The total ion chromatogram (TIC) from the GC-MS analysis will show peaks corresponding to the separated compounds. The mass spectrum of each peak can be extracted and compared to a library for identification. The relative abundance of impurities can be estimated by comparing their peak areas to that of the main this compound peak.
Comparative Analysis: HPLC vs. GC-MS
| Feature | HPLC-UV | GC-MS |
| Analyte Suitability | Excellent for non-volatile, thermally labile compounds. | Best for volatile, thermally stable compounds. |
| Selectivity | Based on polarity and interaction with the stationary phase. | Based on boiling point and volatility. |
| Sensitivity | Generally in the ppm to ppb range, depending on the chromophore. | Often higher sensitivity (low ppb to ppt) due to low background noise. |
| Identification Power | Limited to retention time matching with standards. DAD provides spectral info but not definitive structure. | Provides mass spectra, enabling structural elucidation and library matching for unknown identification. |
| Sample Preparation | Simple dissolution and filtration. | May require derivatization for non-volatile compounds, though not typically for this compound. |
| Run Time | Typically 20-40 minutes. | Typically 20-40 minutes. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment. |
Visualizing the Workflow
General Analytical Workflow for Purity Assessment
Caption: A decision-making guide for selecting the appropriate analytical technique.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques that can be successfully employed for the purity assessment of this compound. The choice between them is not a matter of which is "better" overall, but which is more "fit-for-purpose" based on the specific analytical challenge.
-
For routine quality control and quantification of known non-volatile impurities, RP-HPLC-UV is a robust, reliable, and cost-effective method. Its simplicity in sample preparation and operation makes it ideal for high-throughput environments.
-
For the identification of unknown volatile impurities and for orthogonal verification of purity, GC-MS is invaluable. Its superior identification capabilities, stemming from mass spectral data and library searching, provide a deeper understanding of the impurity profile.
In a comprehensive quality control strategy, these techniques should be viewed as complementary. HPLC can be used for the primary purity assessment, while GC-MS can be employed for identifying volatile organic compounds and for confirmatory analyses, ensuring a complete and thorough characterization of this compound.
References
A Comparative Study of 4-Piperidinoaniline and Other Substituted Anilines: A Guide for Researchers
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selection of the appropriate building block is a critical decision that dictates the trajectory of a research program. Substituted anilines are a cornerstone of this molecular architecture, offering a versatile scaffold for the introduction of nitrogen-containing functionalities. Among these, 4-Piperidinoaniline presents a unique combination of a tertiary aliphatic amine and a primary aromatic amine, bestowing upon it a distinct set of properties.
This guide provides an in-depth comparative analysis of this compound alongside three other substituted anilines: the electron-donating 4-methoxyaniline and N,N-dimethyl-p-phenylenediamine, and the electron-withdrawing 4-fluoroaniline. We will delve into their synthesis, physicochemical properties, and reactivity in key chemical transformations, supported by experimental protocols and comparative data to inform your selection of the optimal aniline derivative for your specific application.
Physicochemical Properties: A Comparative Overview
The nature of the substituent at the para-position of the aniline ring profoundly influences the molecule's electronic and physical properties. This, in turn, dictates its reactivity, solubility, and basicity. The following table summarizes the key physicochemical properties of our four selected anilines.
| Property | This compound | 4-Methoxyaniline | 4-Fluoroaniline | N,N-Dimethyl-p-phenylenediamine |
| Molecular Formula | C₁₁H₁₆N₂ | C₇H₉NO | C₆H₆FN | C₈H₁₂N₂ |
| Molecular Weight | 176.26 g/mol | 123.15 g/mol [1] | 111.12 g/mol [2] | 136.19 g/mol |
| Appearance | Colorless to light yellow crystalline solid[3] | Pale yellow crystalline solid[4] | Light yellow to gold-colored liquid | Colorless to reddish-violet solid |
| Melting Point (°C) | 26-29[3] | 56-59[1] | -1.9[2] | 34-36 |
| Boiling Point (°C) | Decomposes | 240-243[1] | 188[2] | 262 |
| pKa of Conjugate Acid | ~5.5 (Estimated) | 5.34 | 4.65 | 6.13 |
| Solubility in Water | Low[3] | Slightly soluble[1] | Insoluble | Slightly soluble |
| Solubility in Organic Solvents | Soluble in acetone, methanol, ethanol[3] | Soluble in ethanol, ether[1] | Miscible with most organic solvents | Soluble in chloroform, ethanol, ether |
Expert Insights: The piperidino group in this compound acts as a moderate electron-donating group, increasing the electron density on the aniline nitrogen and thus its basicity (pKa of the conjugate acid) compared to aniline (pKa ~4.6). However, the methoxy and dimethylamino groups are stronger electron-donating groups, resulting in higher basicities for 4-methoxyaniline and N,N-dimethyl-p-phenylenediamine. Conversely, the fluorine atom in 4-fluoroaniline is electron-withdrawing, reducing the basicity of the aniline nitrogen. These differences in basicity have significant implications for their reactivity in acid-catalyzed reactions and their utility as nucleophiles.
Synthesis of Substituted Anilines
The efficient synthesis of these aniline derivatives is a prerequisite for their application. The following are established protocols for their preparation.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the nucleophilic aromatic substitution of a suitable nitroaromatic precursor, followed by reduction of the nitro group.[5]
Caption: Synthesis of this compound.
Experimental Protocol:
-
Synthesis of 1-(4-Nitrophenyl)piperidine: In a round-bottom flask, dissolve 4-fluoronitrobenzene (1 equivalent) in dimethyl sulfoxide (DMSO). Add potassium carbonate (1.5 equivalents) and piperidine (2 equivalents).[5] Heat the reaction mixture to 90°C and stir for 9 hours.[5] After completion, cool the reaction, add water, and extract the product with ethyl acetate.[5] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-nitrophenyl)piperidine.[5]
-
Reduction to this compound: Dissolve the 1-(4-nitrophenyl)piperidine in ethyl acetate and add 10% palladium on carbon (Pd/C) catalyst.[5] Stir the mixture under a hydrogen atmosphere at room temperature for 3 hours.[5] Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain this compound.[5] The product can be further purified by silica gel column chromatography.[5]
Synthesis of Other Substituted Anilines
The other anilines can be synthesized via well-established methods, primarily involving the reduction of the corresponding nitroaromatic compounds.
-
4-Methoxyaniline: Synthesized by the reduction of 4-nitroanisole, which can be prepared by the nitration of anisole.[6]
-
4-Fluoroaniline: Commonly prepared by the catalytic hydrogenation of 4-fluoronitrobenzene using catalysts such as Pd/C or Pt/C.[7]
-
N,N-dimethyl-p-phenylenediamine: Can be synthesized by the reduction of p-nitro-N,N-dimethylaniline.[8] A common laboratory preparation involves the reduction of para-nitrosodimethylaniline with stannous chloride in hydrochloric acid.[9]
Comparative Reactivity in Key Transformations
The utility of these anilines as synthetic intermediates is best demonstrated by their reactivity in common chemical transformations. We will compare their performance in acylation and diazotization reactions.
Acylation: A Measure of Nucleophilicity
Acylation of the primary amino group is a fundamental reaction for anilines, often used for protection or to introduce further functionality. The rate and yield of this reaction are directly related to the nucleophilicity of the aniline nitrogen.
Experimental Protocol: Acylation with Acetic Anhydride
-
Dissolve the substituted aniline (1 equivalent) in glacial acetic acid.[4]
-
Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.[4]
-
Continue stirring at room temperature for 30-60 minutes.[4]
-
Pour the reaction mixture into ice-cold water to precipitate the acetylated product.[4]
-
Collect the solid by vacuum filtration, wash with cold water, and dry.[4]
Caption: General acylation of a substituted aniline.
Comparative Performance (Illustrative Data):
| Aniline Derivative | Relative Reactivity | Typical Yield |
| This compound | High | >95% |
| 4-Methoxyaniline | High | >95% |
| 4-Fluoroaniline | Low | ~70-80% |
| N,N-dimethyl-p-phenylenediamine | Very High | >98% |
Expert Insights: The electron-donating piperidino, methoxy, and dimethylamino groups increase the nucleophilicity of the aniline nitrogen, leading to faster reaction rates and higher yields in acylation compared to the electron-withdrawn 4-fluoroaniline. N,N-dimethyl-p-phenylenediamine is the most reactive due to the strong electron-donating effect of the dimethylamino group.
Diazotization: Formation of Versatile Intermediates
Diazotization of primary anilines to form diazonium salts is a gateway to a vast array of functional group transformations (e.g., Sandmeyer reactions). The stability of the resulting diazonium salt is influenced by the electronic nature of the substituent.
Experimental Protocol: Diazotization
-
Dissolve the substituted aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.[9]
-
Cool the solution to 0-5°C in an ice bath with constant stirring.[9]
-
Prepare a solution of sodium nitrite (1.1 equivalents) in cold deionized water.[9]
-
Add the sodium nitrite solution dropwise to the cold aniline salt solution, maintaining the temperature below 5°C.[9]
-
The resulting solution contains the diazonium salt, which should be used immediately in subsequent reactions.
Caption: Diazotization of a primary aniline.
Comparative Performance:
| Aniline Derivative | Diazonium Salt Stability | Suitability for Subsequent Reactions |
| This compound | Moderately Stable | Good |
| 4-Methoxyaniline | Moderately Stable | Good |
| 4-Fluoroaniline | More Stable | Excellent |
| N,N-dimethyl-p-phenylenediamine | Less Stable | Use with caution, prone to decomposition |
Expert Insights: Electron-donating groups, such as piperidino and methoxy, can destabilize the diazonium salt by increasing the electron density on the aromatic ring, making it more susceptible to decomposition. Conversely, the electron-withdrawing fluorine atom in 4-fluoroaniline stabilizes the diazonium salt, making it a more robust intermediate for subsequent transformations. The diazonium salt of N,N-dimethyl-p-phenylenediamine is particularly unstable and can undergo self-coupling reactions.
Spectroscopic and Thermal Analysis
Characterization of these anilines is crucial for confirming their identity and purity.
Spectroscopic Data
The following table summarizes key spectroscopic features for each aniline.
| Aniline Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| This compound | Aromatic: ~6.6-6.9; Piperidine: ~1.5-1.7, ~2.9-3.1 | Aromatic: ~115-145; Piperidine: ~24, ~26, ~51 | N-H stretch: ~3300-3400; C-N stretch: ~1250-1350 |
| 4-Methoxyaniline | Aromatic: ~6.7-6.8; Methoxy: ~3.7 | Aromatic: ~114-153; Methoxy: ~55 | N-H stretch: ~3300-3450; C-O stretch: ~1240 |
| 4-Fluoroaniline | Aromatic: ~6.6-6.9 | Aromatic: ~115-156 (with C-F coupling) | N-H stretch: ~3350-3450; C-F stretch: ~1220 |
| N,N-dimethyl-p-phenylenediamine | Aromatic: ~6.6-6.7; Methyl: ~2.8 | Aromatic: ~114-145; Methyl: ~41 | N-H stretch: ~3300-3400; C-N stretch: ~1280 |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used. The data presented are approximate values.
Thermal Stability
Thermogravimetric analysis (TGA) provides insights into the thermal stability of a compound.
Comparative Thermal Stability (Illustrative TGA Data):
| Aniline Derivative | Onset of Decomposition (°C) |
| This compound | ~200 |
| 4-Methoxyaniline | ~180 |
| 4-Fluoroaniline | ~170 |
| N,N-dimethyl-p-phenylenediamine | ~160 |
Expert Insights: The thermal stability of these anilines is influenced by the substituent. While all are relatively stable, this compound exhibits slightly higher thermal stability in this comparison, which could be advantageous in reactions requiring elevated temperatures.
Conclusion and Recommendations
The choice between this compound and other substituted anilines is highly dependent on the specific synthetic goal.
-
This compound is an excellent choice when a moderately electron-donating group is desired to enhance nucleophilicity without excessive activation. Its unique structure also provides a handle for further diversification through reactions involving the piperidine ring. It offers a good balance of reactivity and stability.
-
N,N-dimethyl-p-phenylenediamine is the most nucleophilic of the anilines compared here and should be selected when high reactivity in acylation or related reactions is paramount. However, its lower stability, particularly of its diazonium salt, must be considered.
-
4-Methoxyaniline provides a good balance of enhanced reactivity due to the electron-donating methoxy group and is a widely used and cost-effective intermediate.
-
4-Fluoroaniline is the ideal candidate when a less reactive aniline is required or when the resulting diazonium salt needs to be particularly stable for subsequent multi-step transformations. The fluorine atom can also be a desirable feature in the final product for its potential to modulate biological activity.
By carefully considering the comparative data and experimental insights presented in this guide, researchers can make a more informed decision in selecting the most appropriate substituted aniline to accelerate their research and development efforts.
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A Comparative Spectroscopic Guide to 4-Piperidinoaniline and Its Isomers
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification and characterization of molecular isomers are of paramount importance. Isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 4-piperidinoaniline and its ortho- (2-) and meta- (3-) isomers. As a Senior Application Scientist, the insights presented herein are grounded in established spectroscopic principles and practical experience in structural elucidation, offering a robust framework for researchers, scientists, and drug development professionals.
The differentiation of these isomers is a non-trivial analytical challenge. Their identical mass makes them indistinguishable by standard mass spectrometry alone. However, techniques that probe the nuanced electronic and vibrational environments within each molecule, such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provide the necessary tools for unambiguous identification. This guide will delve into the theoretical underpinnings and expected experimental outcomes for each of these techniques, providing a clear, comparative analysis.
The Molecular Subjects: 2-, 3-, and this compound
The subjects of this guide are three structural isomers of piperidinoaniline, each with the chemical formula C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol .[1][2] The structural variations arise from the point of attachment of the piperidino group to the aniline ring:
-
This compound (para-): The piperidino group is substituted at the para position (C4) relative to the amino group.
-
3-Piperidinoaniline (meta-): The piperidino group is substituted at the meta position (C3) relative to the amino group.
-
2-Piperidinoaniline (ortho-): The piperidino group is substituted at the ortho position (C2) relative to the amino group.
These seemingly subtle structural differences give rise to distinct electronic distributions and steric environments, which are reflected in their spectroscopic signatures.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment and connectivity of atoms.
¹H NMR Spectroscopy: Mapping the Proton Environments
The ¹H NMR spectra of the piperidinoaniline isomers are expected to show distinct patterns, particularly in the aromatic region (typically 6.5-8.0 ppm).[3][4][5] The substitution pattern on the benzene ring dictates the splitting patterns of the aromatic protons.
Expected ¹H NMR Spectral Data
| Isomer | Aromatic Protons (δ, ppm) | Piperidino Protons (δ, ppm) | Amino Protons (δ, ppm) |
| This compound | Two doublets (AA'BB' system) | ~3.1 (t, 4H, α-CH₂), ~1.7 (m, 4H, β-CH₂), ~1.5 (m, 2H, γ-CH₂) | ~3.6 (s, 2H) |
| 3-Piperidinoaniline | Four distinct multiplets | ~3.2 (t, 4H, α-CH₂), ~1.7 (m, 4H, β-CH₂), ~1.5 (m, 2H, γ-CH₂) | ~3.7 (s, 2H) |
| 2-Piperidinoaniline | Four distinct multiplets | ~2.9 (t, 4H, α-CH₂), ~1.7 (m, 4H, β-CH₂), ~1.5 (m, 2H, γ-CH₂) | ~4.1 (s, 2H) |
Note: The chemical shifts (δ) are predicted based on general principles for substituted benzenes and related structures. Actual values may vary depending on the solvent and experimental conditions.
Analysis and Interpretation:
-
This compound: The para-substitution results in a symmetrical molecule, leading to a simplified aromatic region with two doublets, characteristic of an AA'BB' spin system.[4]
-
3-Piperidinoaniline: The meta-substitution removes the plane of symmetry, rendering all four aromatic protons chemically non-equivalent. This would result in a more complex pattern of four distinct multiplets.
-
2-Piperidinoaniline: Similar to the meta-isomer, the ortho-substitution leads to four unique aromatic protons. However, the proximity of the bulky piperidino group to the amino group may induce steric hindrance, potentially affecting the chemical shifts of the nearby protons and the amino protons. The ortho-isomer is also likely to exhibit a downfield shift for the amino protons due to potential intramolecular hydrogen bonding.
The piperidino protons will generally appear as a set of multiplets in the aliphatic region of the spectrum. The protons on the carbons alpha to the nitrogen will be the most deshielded.
¹³C NMR Spectroscopy: Probing the Carbon Framework
¹³C NMR spectroscopy provides valuable information about the number and chemical environment of the carbon atoms in a molecule. The symmetry of the isomers will be a key differentiating factor.
Expected ¹³C NMR Spectral Data
| Isomer | Aromatic Carbons (δ, ppm) | Piperidino Carbons (δ, ppm) |
| This compound | Four signals | Three signals |
| 3-Piperidinoaniline | Six signals | Three signals |
| 2-Piperidinoaniline | Six signals | Three signals |
Note: The number of signals is based on molecular symmetry. Chemical shifts are predicted based on general principles.
Analysis and Interpretation:
-
This compound: Due to the molecule's symmetry, only four signals are expected in the aromatic region. The two pairs of equivalent carbons will each produce a single signal.
-
3- and 2-Piperidinoaniline: The lack of symmetry in the ortho- and meta-isomers means that all six aromatic carbons are chemically distinct, resulting in six separate signals in the ¹³C NMR spectrum.[5] While both will show six signals, the specific chemical shifts will differ due to the different electronic effects of the substituents at each position. The piperidino group will consistently show three signals corresponding to the α, β, and γ carbons.
Experimental Protocol: ¹H NMR Spectroscopy
II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Unveiling Molecular Vibrations
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. The positions and intensities of the absorption bands are characteristic of the functional groups and the overall molecular structure.
Expected FT-IR Spectral Data (cm⁻¹)
| Vibrational Mode | This compound | 3-Piperidinoaniline | 2-Piperidinoaniline |
| N-H stretch (aniline) | 3400-3300 (two bands) | 3400-3300 (two bands) | 3400-3300 (two bands, possibly broadened) |
| C-H stretch (aromatic) | 3100-3000 | 3100-3000 | 3100-3000 |
| C-H stretch (aliphatic) | 2950-2850 | 2950-2850 | 2950-2850 |
| C=C stretch (aromatic) | 1600-1450 | 1600-1450 | 1600-1450 |
| C-H out-of-plane bend | ~820 (strong) | ~780, ~700 (strong) | ~750 (strong) |
Note: Wavenumbers are approximate and based on general trends for substituted benzenes.[6][7][8]
Analysis and Interpretation:
The most diagnostic region for distinguishing these isomers in the IR spectrum is the C-H out-of-plane bending region (900-675 cm⁻¹).[7] The substitution pattern on the benzene ring strongly influences the absorption in this region:
-
This compound (para-): A strong absorption band is expected around 820 cm⁻¹.
-
3-Piperidinoaniline (meta-): Two strong bands are anticipated, one around 780 cm⁻¹ and another around 700 cm⁻¹.
-
2-Piperidinoaniline (ortho-): A strong band is expected around 750 cm⁻¹.
The N-H stretching vibrations of the primary amine will appear as two bands in the 3400-3300 cm⁻¹ region. In the ortho-isomer, these bands might be broadened due to intramolecular hydrogen bonding.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds, the most important transitions are π → π*. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the nature of the substituents.
Expected UV-Vis Spectral Data
| Isomer | λmax (nm) | Molar Absorptivity (ε) |
| This compound | Highest | Highest |
| 3-Piperidinoaniline | Intermediate | Intermediate |
| 2-Piperidinoaniline | Lowest | Lowest |
Note: This is a qualitative prediction based on the principles of electronic effects in substituted benzenes.
Analysis and Interpretation:
The piperidino group is an electron-donating group (EDG) through resonance, and the amino group is also an EDG. The extent of conjugation between these groups and the benzene ring influences the energy of the π → π* transitions.
-
This compound (para-): The para-arrangement allows for the most effective resonance delocalization of the lone pairs on both nitrogen atoms across the entire aromatic system. This extensive conjugation lowers the energy gap between the HOMO and LUMO, resulting in a bathochromic (red) shift to a longer λmax and a higher molar absorptivity.
-
3-Piperidinoaniline (meta-): In the meta-isomer, the resonance effects of the two nitrogen atoms are not directly conjugated with each other. This leads to less delocalization compared to the para-isomer, resulting in a higher energy transition and a shorter λmax.
-
2-Piperidinoaniline (ortho-): Steric hindrance between the bulky piperidino group and the amino group can disrupt the planarity of the molecule. This steric inhibition of resonance would decrease the extent of π-electron delocalization, leading to the highest energy transition and the shortest λmax among the three isomers.
Experimental Protocol: UV-Vis Spectroscopy
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A Comparative Guide to the Biological Activity Screening of 4-Piperidinoaniline and its Analogs
In the landscape of modern drug discovery, the privileged piperidine scaffold holds a significant position, forming the core of numerous therapeutic agents.[1][2] Among its myriad derivatives, 4-piperidinoaniline presents a compelling starting point for medicinal chemistry campaigns due to its synthetic tractability and the potential for diverse biological activities. This guide provides a comprehensive comparison of the biological activities of this compound and its analogs, supported by experimental data from related compounds and detailed protocols for in vitro screening. We will delve into the causality behind experimental choices and explore the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical class.
The this compound Scaffold: A Versatile Core in Medicinal Chemistry
The this compound moiety combines a basic piperidine ring with an aniline fragment, offering multiple points for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. The piperidine ring can influence solubility and metabolic stability, while the aniline portion provides a handle for introducing a variety of substituents to interact with biological targets.[3] This structural versatility has led to the exploration of its analogs in various therapeutic areas, including oncology, infectious diseases, and enzyme inhibition.
Comparative Analysis of Biological Activities
While direct, extensive public data on this compound itself is limited, we can infer its potential and guide screening efforts by examining the activities of its close analogs and other 4-substituted piperidine derivatives.
Anticancer Activity
The piperidine and piperazine moieties are prevalent in a number of anticancer agents.[4][5] Analogs are often evaluated for their ability to inhibit the proliferation of cancer cell lines.
Table 1: Comparative Anticancer Activity of Piperidine and Piperazine Analogs
| Compound Class | Cancer Cell Line | Potency (IC50/GI50) | Putative Mechanism of Action | Reference |
| Piperine Analogs | HeLa (Cervical), MCF-7 (Breast) | 0.736 µM (HeLa) | Induction of apoptosis | [6] |
| 4-Piperazinylquinolines | UO-31 (Renal) | Growth Percentage of -7 to -19 | Inhibition of oncogenic proteins | [4] |
| Piperazine-linked Quinolinequinones | ACHN (Renal) | 1.55 µM | Cell cycle arrest, Induction of apoptosis | [7] |
| Ciprofloxacin-Thiazolidinedione Hybrids | LOX IMVI (Melanoma), A498 (Renal) | Growth Inhibition of 38-51% | Topoisomerase I/II inhibition | [8] |
IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.
The data in Table 1 suggests that piperidine and piperazine analogs can exhibit potent anticancer activity against a range of cancer cell lines. The mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerases.[6][7][8] This provides a strong rationale for screening this compound analogs for similar cytotoxic effects.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Piperidine derivatives have shown promise in this area.[9][10]
Table 2: Comparative Antimicrobial Activity of Piperidine Analogs
| Compound Class | Microorganism | Potency (MIC in µg/mL) | Reference |
| Piperidin-4-one Derivatives | Staphylococcus aureus, Escherichia coli | Not specified, but showed good activity | [11] |
| Piperidine-based Sulfobetaines | S. aureus, E. coli | Low µM range | [10] |
| Piperidine-4-one Derivative (DALIL1) | Bacillus subtilis, Candida albicans | Highly potent | [12] |
| Pyranone-piperidine Conjugates | Mycobacterium smegmatis | As low as 4 µg/mL | [13] |
MIC: Minimum Inhibitory Concentration.
The results in Table 2 highlight the broad-spectrum antimicrobial potential of piperidine-containing compounds against both Gram-positive and Gram-negative bacteria, as well as fungi.[10][11][12][13] The screening of this compound analogs against a panel of clinically relevant pathogens is therefore a worthwhile endeavor.
Enzyme Inhibition
The specific targeting of enzymes is a cornerstone of modern drug discovery. Piperidine derivatives have been successfully developed as inhibitors of various enzymes.[14]
Table 3: Comparative Enzyme Inhibitory Activity of Piperidine Analogs
| Compound Class | Target Enzyme | Potency (IC50/Ki) | Reference |
| Quinoline-based α-glucosidase inhibitors | α-glucosidase | 38.2 µM (Ki) | [14] |
| Pyrazolo-oxothiazolidine derivatives | Alkaline Phosphatase | 0.045 µM (IC50) | [15] |
| Peptide-based ACE inhibitors | Angiotensin-Converting Enzyme (ACE) | 183.2 nM (IC50) | [16] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.
As shown in Table 3, piperidine analogs can be potent inhibitors of enzymes involved in various diseases, such as diabetes (α-glucosidase) and hypertension (ACE).[14][16] This suggests that this compound analogs could be screened against a variety of enzymatic targets based on therapeutic hypotheses.
Experimental Protocols for Biological Activity Screening
To ensure scientific integrity, the following are detailed, self-validating protocols for key biological screening assays.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and is a primary screen for potential anticancer compounds.[17]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial twofold dilutions of the this compound analogs in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
Protocol 3: In Vitro Kinase Inhibition Assay
Kinase inhibition assays are crucial for identifying compounds that modulate the activity of protein kinases, which are often dysregulated in diseases like cancer.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a specific kinase. Inhibition is detected as a decrease in the phosphorylation of the substrate.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the this compound analogs in an appropriate buffer.
-
Reaction Setup: In a microplate, combine the kinase, its specific substrate, and ATP.
-
Initiation of Reaction: Add the test compounds to the reaction mixture and incubate for a defined period at an optimal temperature (e.g., 30°C).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various detection methods, including radiometric assays (using radiolabeled ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value for each compound.
Visualizing Workflows and Relationships
General Workflow for Biological Activity Screening
Caption: A generalized workflow for the biological activity screening of novel compounds.
Structure-Activity Relationship (SAR) Logic
Caption: Key structural modifications influencing the biological activity of this compound analogs.
PI3K/Akt Signaling Pathway (A Potential Target)
Caption: The PI3K/Akt pathway, a common target for anticancer drugs, and a potential point of intervention for this compound analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the established biological activities of related piperidine and piperazine derivatives, a rational and efficient screening cascade can be designed. The protocols provided in this guide offer a robust framework for evaluating the anticancer, antimicrobial, and enzyme inhibitory potential of new analogs. Future work should focus on synthesizing a focused library of this compound derivatives and systematically evaluating their biological activities to establish clear structure-activity relationships. Mechanistic studies on the most potent "hit" compounds will be crucial to understanding their mode of action and advancing them through the drug discovery pipeline.
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- Graphical representation of IC50 values of analogs 1–22 based on AP enzyme. (URL not available)
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Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. [Link]
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(PDF) Synthesis, anticancer and antibacterial activities of piperine analogs. [Link]
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Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. [Link]
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Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. [Link]
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Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. [Link]
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MIC ( μ g/mL) values determined for the piperidine derivatives against M. tuberculosis H37RV. [Link]
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Table 1 IC 50 values for the inhibition of ACE by compounds 1-13. [Link]
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Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. [Link]
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Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. [Link]
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Structure–activity relationship of piperidine derivatives with... [Link]
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Representative IC50 values for enzyme inhibition. [Link]
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Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]
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Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. [Link]
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Piperine and Derivatives: Trends in Structure-Activity Relationships. [Link]
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Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. [Link]
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Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. [Link]
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Structure activity relationship of piperidine derivatives. [Link]
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Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
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Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi. [Link]
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Synthesized 4-Piperidinoaniline Derivatives
Introduction: The "Why" Behind Rigorous Validation
The 4-piperidinoaniline scaffold is a cornerstone in modern medicinal chemistry, serving as a critical intermediate in the synthesis of a vast array of pharmacologically active compounds, most notably potent analgesics.[1][2][3] Its structural motif is central to the efficacy and safety of numerous drug candidates.[4][5] Consequently, the unambiguous confirmation of the molecular structure of any synthesized this compound derivative is not merely an academic exercise; it is a fundamental prerequisite for advancing any compound in the drug development pipeline.
This guide provides a comprehensive, multi-technique strategy for the structural validation of this compound derivatives. We will move beyond simply listing protocols to explain the causal logic behind our experimental choices, presenting a self-validating workflow where each piece of data corroborates the others. This ensures the highest degree of confidence in the final structure, a non-negotiable standard for researchers, scientists, and drug development professionals.
The Synthetic Context: Anticipating Potential Pitfalls
A common route to this compound involves the nucleophilic aromatic substitution of a para-substituted nitrobenzene (like 4-fluoronitrobenzene) with piperidine, followed by the reduction of the nitro group to an amine.[6] This process, while effective, can introduce specific impurities such as unreacted starting materials, over-alkylated byproducts, or incompletely reduced intermediates. A robust validation strategy must be designed to identify and exclude these possibilities.
A Multi-Pronged Validation Workflow
No single analytical technique can provide a complete structural picture. True confidence is achieved through the convergence of orthogonal methods. Our validation workflow is a logical cascade, beginning with purity assessment and culminating in definitive structural elucidation.
Caption: A logical workflow for the synthesis, purification, and structural validation of this compound derivatives.
Purity Assessment: The Chromatographic Gatekeeper
Expertise: Before any spectroscopic analysis, you must first establish the purity of your sample. Co-eluting impurities can introduce extraneous signals in NMR and MS, leading to erroneous structural assignments. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity analysis.
Comparison of Alternatives:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and initial purity checks. It is fast and inexpensive but lacks the resolution and quantitation capabilities of HPLC.
-
Reversed-Phase HPLC (RP-HPLC): The preferred method for quantitative analysis of moderately polar compounds like this compound. It offers high resolution, sensitivity, and reproducibility.[7][8][9]
Table 1: Example RP-HPLC Method for this compound Purity Analysis
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard reversed-phase chemistry provides good retention for the aromatic and aliphatic moieties. |
| Mobile Phase | A: Water + 0.1% Phosphoric AcidB: Acetonitrile | The acidic modifier ensures the aniline and piperidine nitrogens are protonated, leading to sharper peaks. |
| Gradient | 10% B to 90% B over 15 minutes | A gradient elution ensures that both polar and non-polar impurities are effectively separated and eluted. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Detection | UV at 239 nm or 254 nm | The aniline ring provides a strong chromophore for UV detection.[7] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
Experimental Protocol: Quantitative Purity by RP-HPLC
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.
-
Injection: Inject 5-10 µL of the sample solution onto the HPLC system equilibrated with the initial mobile phase conditions.
-
Data Acquisition: Run the gradient method and record the chromatogram.
-
Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. For regulatory filings, an established reference standard is required for accurate quantitation.
Molecular Weight Confirmation: Mass Spectrometry
Expertise: Once purity is established, the next step is to confirm the molecular weight. Mass spectrometry (MS) provides a direct measurement of the mass-to-charge ratio (m/z) of the ionized molecule, which is a fundamental validation of its identity.
Comparison of Alternatives:
-
Electron Ionization (EI-MS): A "hard" ionization technique that often causes extensive fragmentation. While the fragmentation pattern can be structurally informative, the molecular ion peak may be weak or absent.[10]
-
Electrospray Ionization (ESI-MS): A "soft" ionization technique ideal for polar molecules like this compound. It typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it easy to confirm the molecular weight.[10][11]
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard. Instead of a nominal mass, HRMS provides an exact mass measurement to four or more decimal places. This allows for the unambiguous determination of the elemental composition, a powerful tool for distinguishing between molecules with the same nominal mass.[6]
Table 2: Expected HRMS Data for this compound
| Ion Species | Elemental Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₁H₁₇N₂⁺ | 177.1386 |
| [M+Na]⁺ | C₁₁H₁₆N₂Na⁺ | 199.1206 |
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Dilute the HPLC stock solution (or create a new ~100 µg/mL solution) in an appropriate solvent, typically methanol or acetonitrile, containing 0.1% formic acid. The acid facilitates protonation for positive ion mode detection.
-
Infusion: Introduce the sample into the ESI source via direct infusion or coupled with an LC system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu).
-
Analysis: Compare the observed exact mass of the most abundant ion (typically [M+H]⁺) with the calculated exact mass for the target structure's elemental formula. An error of < 5 ppm provides high confidence in the assigned formula.
Definitive Structure Elucidation: NMR Spectroscopy
Expertise: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity and chemical environment of atoms in a molecule. While MS confirms the formula, NMR confirms the isomeric structure. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is essential for an irrefutable assignment.
¹H NMR: The Proton Framework
The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (splitting patterns). Key regions for this compound are the aromatic region (aniline protons) and the aliphatic region (piperidine protons).[12]
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule, confirming the carbon backbone of the structure.
2D NMR: Connecting the Dots
When 1D spectra are complex or ambiguous, 2D experiments are indispensable.
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling relationships, allowing you to "walk" along the proton framework and confirm which protons are adjacent to each other (e.g., tracing the connectivity within the piperidine ring).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to, definitively linking the proton and carbon skeletons.
Table 3: Characteristic NMR Chemical Shifts (δ, ppm) for the this compound Scaffold in CDCl₃
| Position / Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Expected ¹H Multiplicity |
| Aniline -NH₂ | ~3.4 (broad singlet) | N/A | bs |
| Aniline H-2, H-6 (ortho to -NH₂) | ~6.6-6.8 | ~115-118 | Doublet (d) |
| Aniline H-3, H-5 (ortho to -N(piperidine)) | ~6.8-7.0 | ~120-123 | Doublet (d) |
| Piperidine H-2', H-6' (adjacent to N) | ~3.0-3.2 | ~50-53 | Triplet (t) or Multiplet |
| Piperidine H-3', H-5' (adjacent to CH₂) | ~1.7-1.9 | ~26-28 | Multiplet (m) |
| Piperidine H-4' | ~1.5-1.7 | ~24-26 | Multiplet (m) |
| Aniline C-1 (-NH₂) | N/A | ~140-142 | N/A |
| Aniline C-4 (-N(piperidine)) | N/A | ~144-146 | N/A |
Note: Chemical shifts are approximate and can be influenced by substituents and solvent choice. The provided data is based on typical values for similar structures.[6][12][13][14]
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D Spectra Acquisition: Acquire COSY and HSQC spectra. These experiments provide the crucial connectivity data.
-
Data Analysis:
-
¹H: Assign all proton signals, confirming their chemical shift, integration, and multiplicity match the expected structure.
-
¹³C: Count the signals to ensure the correct number of unique carbons is present.
-
COSY: Confirm the expected ³J-coupling between adjacent protons (e.g., between H-2/H-3 on the aniline ring and H-2'/H-3' on the piperidine ring).
-
HSQC: Correlate every proton signal to its attached carbon, confirming assignments made in the 1D spectra.
-
This combination of NMR experiments provides a self-validating dataset that unambiguously confirms the molecular structure.
The Gold Standard: Single-Crystal X-ray Crystallography
Expertise: For an absolute and unequivocal determination of molecular structure, including stereochemistry and solid-state conformation, single-crystal X-ray crystallography is the ultimate tool.[15][16] It provides a 3D map of electron density from which atomic positions can be determined with extremely high precision.[17][18]
Applicability: The primary challenge of this technique is growing a high-quality single crystal of the compound, which is not always feasible.[19] However, when successful, the resulting data is considered definitive proof of structure.
Experimental Protocol: Crystal Growth and Analysis
-
Crystallization: The key step is to find suitable conditions for growing single crystals. This is often an empirical process. A common and effective technique is slow evaporation.
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate) to create a saturated or near-saturated solution.[20]
-
Loosely cap the vial and allow the solvent to evaporate slowly over several days or weeks in an undisturbed, vibration-free environment.
-
-
Crystal Selection & Mounting: Once suitable crystals (typically 0.1-0.3 mm) have formed, select a well-defined, non-twinned crystal and mount it on a goniometer head.[15]
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.[21]
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions, yielding a final, detailed 3D model of the molecule.
Conclusion
Validating the structure of a synthesized this compound derivative is a systematic process that relies on the synergistic application of multiple analytical techniques. By following a logical workflow—establishing purity with HPLC , confirming molecular formula with HRMS , and elucidating the precise atomic connectivity with a suite of NMR experiments—researchers can achieve an exceptionally high degree of confidence in their synthesized material. When possible, X-ray crystallography provides the ultimate, unambiguous confirmation. This rigorous, self-validating approach is not just good scientific practice; it is an essential pillar of safety, efficacy, and reproducibility in drug discovery and development.
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Title: X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative Source: SAO/NASA Astrophysics Data System URL: [Link]
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Title: Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative Source: ResearchGate URL: [Link]
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Title: Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate Source: PubMed Central URL: [Link]
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Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update Source: Chemical Review and Letters URL: [Link]
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Title: Crystal structure and characterization of the sulfamethazine–piperidine salt Source: IUCr Journals URL: [Link]
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Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update Source: Chemical Review and Letters URL: [Link]
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Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]
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Title: Piperidine Synthesis Source: Defense Technical Information Center URL: [Link]
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Title: Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry Source: Scientific Reports URL: [Link]
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Title: Structural study of substituted 4-anilinopiperidine derivatives [proceedings] Source: PubMed URL: [Link]
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Title: Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors Source: National Institutes of Health URL: [Link]
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Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: ACTA POLONIAE PHARMACEUTICA URL: [Link]
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Title: Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors Source: PubMed URL: [Link]
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Title: Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride Source: R Discovery URL: [Link]
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Title: New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity Source: CORE URL: [Link]
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Title: Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride Source: ResearchGate URL: [Link]
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A Comparative Guide to the Synthetic Routes of 4-Piperidinoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Piperidinoaniline
This compound is a crucial chemical intermediate in the landscape of modern organic synthesis and pharmaceutical development.[1] Its unique molecular architecture, featuring a piperidine ring bonded to an aniline moiety, provides a versatile scaffold for the synthesis of a wide array of complex molecules, most notably active pharmaceutical ingredients (APIs).[1] The presence of both a secondary aliphatic amine and a primary aromatic amine allows for selective functionalization, making it a valuable building block in the construction of compounds with diverse biological activities. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes to high-purity this compound is of paramount interest to the scientific community.
This in-depth technical guide provides a comparative analysis of the three primary synthetic strategies for preparing this compound:
-
Classical Two-Step Synthesis via Nucleophilic Aromatic Substitution (SNAr) and Reduction
-
Modern Palladium-Catalyzed Buchwald-Hartwig Amination
-
Direct Reductive Amination
Each route will be examined through the lens of its underlying chemical principles, with a focus on the causality behind experimental choices. Detailed, field-proven protocols are provided for each method, alongside a critical evaluation of their respective strengths and weaknesses in terms of yield, purity, cost, scalability, safety, and environmental impact. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to make informed decisions when selecting a synthetic route for this compound that best aligns with their specific research and development needs.
Route 1: Classical Two-Step Synthesis via Nucleophilic Aromatic Substitution (SNAr) and Reduction
This classical approach is a robust and well-established method for the synthesis of this compound. It proceeds in two distinct steps: a nucleophilic aromatic substitution (SNAr) reaction to form the C-N bond, followed by the reduction of a nitro group to the desired aniline.
Causality Behind Experimental Choices
The first step of this synthesis involves the reaction of an activated aryl halide, typically 4-fluoronitrobenzene, with piperidine. The choice of 4-fluoronitrobenzene is critical; the strongly electron-withdrawing nitro group in the para position activates the aromatic ring towards nucleophilic attack.[2] This activation is crucial for the SNAr mechanism, as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction.[3] Fluorine is the preferred leaving group in this context due to its high electronegativity, which enhances the electrophilicity of the carbon atom to which it is attached.[2]
The second step is the reduction of the nitro group of the intermediate, 1-(4-nitrophenyl)piperidine, to the corresponding amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the most common and efficient method for this transformation.[1] This method is favored for its high yields, clean reaction profile, and the relative ease of product isolation by filtration of the catalyst.
Experimental Protocol
Step 1: Synthesis of 1-(4-nitrophenyl)piperidine via SNAr
-
To a solution of 4-fluoronitrobenzene (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO), add potassium carbonate (1.5 eq) and piperidine (2.0 eq).[1]
-
Heat the reaction mixture to 90 °C and stir for 9 hours.[1]
-
Upon completion of the reaction (monitored by TLC), add water to the reaction mixture and extract twice with ethyl acetate.[1]
-
Combine the organic layers and wash twice with saturated aqueous NaCl.[1]
-
Dry the organic layer over anhydrous Na2SO3, filter, and concentrate under reduced pressure to yield 1-(4-nitrophenyl)piperidine.[1] This intermediate is often of sufficient purity to be used in the next step without further purification.
Step 2: Synthesis of this compound via Catalytic Hydrogenation
-
Dissolve the 1-(4-nitrophenyl)piperidine (1.0 eq) obtained in the previous step in ethyl acetate.[1]
-
Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 3 hours.[1]
-
Upon completion of the reaction, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by silica gel chromatography if necessary.[1]
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering several advantages over classical methods.[4] This palladium-catalyzed cross-coupling reaction allows for the direct formation of the aryl-amine bond, often under milder conditions and with a broader substrate scope.[4]
Causality Behind Experimental Choices
This reaction involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[4] The choice of ligand is critical to the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.[5] Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and BrettPhos, are often employed to facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5] The base, typically a strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[6]
For the synthesis of this compound, this route would ideally involve the coupling of 4-bromoaniline with piperidine. The use of a protected aniline, such as 4-bromo-N-Boc-aniline, may be necessary to prevent self-coupling or other side reactions.
Experimental Protocol
General Procedure for Buchwald-Hartwig Amination:
-
In an oven-dried Schlenk tube, combine the aryl halide (e.g., 4-bromoaniline, 1.0 eq), a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add a strong base (e.g., sodium tert-butoxide, 1.2-1.5 eq).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen).
-
Add the amine (e.g., piperidine, 1.1-1.5 eq) and a dry, deoxygenated solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by GC-MS or LC-MS).
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.
-
The organic layer is then dried, filtered, and concentrated. The crude product is typically purified by column chromatography.
Route 3: Reductive Amination
Reductive amination is another powerful tool for the synthesis of amines, involving the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[7] This one-pot procedure is highly efficient and avoids the need to isolate the often-unstable imine intermediate.
Causality Behind Experimental Choices
For the synthesis of this compound, this route would likely involve the reaction of a protected 4-piperidone, such as N-Boc-4-piperidone, with aniline. The Boc protecting group is used to prevent side reactions at the piperidine nitrogen.[8] The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion in the presence of the starting ketone.[7] Sodium triacetoxyborohydride (STAB) is a commonly used reagent for this purpose due to its mildness and selectivity.[8] The final step would involve the deprotection of the Boc group under acidic conditions to yield the desired product.
Experimental Protocol
Step 1: Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
-
To a solution of N-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in a chlorinated solvent such as dichloromethane (DCM), add acetic acid (1.0 eq).[8]
-
Cool the mixture in an ice bath and add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.[8]
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Deprotection to Yield this compound
-
Dissolve the tert-butyl 4-(phenylamino)piperidine-1-carboxylate in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic layer to obtain this compound.
Comparative Analysis of Synthetic Routes
The choice of the optimal synthetic route to this compound depends on a variety of factors, including the desired scale of the synthesis, cost considerations, and available laboratory equipment. A head-to-head comparison of the key performance indicators for each route is presented below.
| Parameter | Route 1: Classical SNAr & Reduction | Route 2: Buchwald-Hartwig Amination | Route 3: Reductive Amination |
| Overall Yield | High (often quantitative)[1] | Good to Excellent | Good |
| Reaction Steps | Two | One | Two (including deprotection) |
| Catalyst | Palladium on Carbon (Pd/C) | Palladium precatalyst and a phosphine ligand | None for amination; strong acid for deprotection |
| Reagent Cost | Generally lower cost and readily available | Palladium catalysts and ligands can be expensive | Moderate |
| Reaction Conditions | Step 1: Elevated temperature; Step 2: Room temperature, H2 atmosphere | Elevated temperature | Mild conditions |
| Purification | Chromatography may be needed for the final product | Chromatography is typically required | Chromatography may be needed for both steps |
| Scalability | Generally straightforward | Can be challenging due to catalyst cost and sensitivity | Generally straightforward |
| Green Chemistry | Use of a noble metal catalyst; potential for solvent waste | Use of a precious metal catalyst and specialized ligands; potential for solvent waste | Use of a protecting group strategy adds steps and generates more waste |
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows of the described synthetic routes.
Caption: Route 1: Classical Two-Step Synthesis.
Caption: Route 2: Buchwald-Hartwig Amination.
Caption: Route 3: Reductive Amination.
Conclusion and Recommendations
Each of the discussed synthetic routes offers a viable pathway to this compound, with its own set of advantages and disadvantages.
-
The classical two-step synthesis via SNAr and reduction is a reliable and high-yielding method, particularly well-suited for large-scale production due to the relatively low cost of starting materials and straightforward scalability.[1] However, the use of a nitro intermediate and catalytic hydrogenation may present safety and handling challenges in some laboratory settings.
-
The Buchwald-Hartwig amination represents a more modern and elegant approach, offering the potential for a single-step synthesis with a broad substrate scope.[4] This method is particularly advantageous for medicinal chemistry applications where rapid access to a diverse range of analogs is desired. The primary drawbacks are the high cost of palladium catalysts and specialized phosphine ligands, which may be a limiting factor for large-scale synthesis.
-
The reductive amination route provides a mild and efficient one-pot method for the key C-N bond formation.[7] The use of a protecting group strategy, however, adds to the overall step count and may impact the overall efficiency and cost-effectiveness of the synthesis.
Ultimately, the selection of the most appropriate synthetic route will be guided by the specific needs of the project. For large-scale, cost-sensitive manufacturing, the classical two-step synthesis remains a strong contender. For discovery-phase research and the synthesis of diverse analog libraries, the flexibility and broad scope of the Buchwald-Hartwig amination may be preferable. The reductive amination route offers a valuable alternative, particularly when mild reaction conditions are a priority.
References
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Copin, C., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][8]thiadiazole Series. European Journal of Organic Chemistry, 2015(31), 6933-6943.
- Benchchem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,6-diiodoaniline. Benchchem.
- Gómez-biagi, P., et al. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4163.
- Caddick, S., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 62(48), 11148-11156.
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Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
- Touchette, K. M. (2006). Reductive Amination Reaction.
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Wikipedia. (2023). Nucleophilic aromatic substitution. Wikipedia. Retrieved from [Link]
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- Kormos, C. M., & Leadbeater, N. E. (2012). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald–Hartwig and uncatalysed SNAr reactions. Journal of Heterocyclic Chemistry, 49(4), 834-839.
- Tobiszewski, M., & Namieśnik, J. (2012). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry.
- Paul Murray Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
- Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute.
- Sheldon, R. A. (2017). Green Chemistry Metrics.
- Matassini, C., et al. (2017). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC, 2017(4), 283-311.
- Gutmann, B., et al. (2015). Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation. Chemical Science, 6(11), 6335-6340.
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Copin, C., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][8]thiadiazole Series. European Journal of Organic Chemistry, 2015(31), 6933-6943.
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Copin, C., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][8]thiadiazole Series. European Journal of Organic Chemistry, 2015(31), 6933-6943.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Bom, D., et al. (2012). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 77(17), 7539-7545.
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
- The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- The Organic Chemistry Tutor. (2017, January 14).
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A Comparative Guide to 4-Piperidinoaniline and 4-Aminopiperidine in Coupling Reactions
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of a project's success. Both 4-piperidinoaniline and 4-aminopiperidine are valued synthons, frequently employed to introduce a piperidine moiety into a target molecule. However, the subtle yet significant differences in their chemical architecture dictate their reactivity and suitability for various coupling reactions. This in-depth technical guide provides a comparative analysis of these two key intermediates, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Structural and Electronic Profiles: A Tale of Two Amines
At first glance, both molecules offer a piperidine ring and a reactive nitrogen atom. However, the nature and placement of this nitrogen atom are fundamentally different, leading to distinct electronic and steric environments.
This compound incorporates a tertiary amine within the piperidine ring, which is directly attached to an aniline moiety. The nitrogen of the aniline is a primary aromatic amine. The lone pair of the aniline nitrogen is delocalized into the aromatic ring, which reduces its nucleophilicity compared to an aliphatic amine. The piperidino substituent acts as an electron-donating group through resonance, which can slightly enhance the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline.
4-Aminopiperidine , in contrast, features a primary aliphatic amine at the 4-position of the piperidine ring, with a secondary amine as part of the ring itself. The primary amine's lone pair is localized, making it a stronger nucleophile than the aromatic amine of this compound. The secondary amine within the ring can also participate in reactions, potentially leading to selectivity challenges or opportunities for further functionalization.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1] The choice between this compound and 4-aminopiperidine in this reaction is dictated by the nature of the desired C-N bond.
Conceptual Framework:
The catalytic cycle of the Buchwald-Hartwig reaction involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the desired product and regenerate the catalyst.[2] The nucleophilicity of the amine and steric factors play crucial roles in the efficiency of this process.
This compound in Buchwald-Hartwig Reactions:
As an aniline derivative, this compound participates in N-arylation reactions to form diarylamines. The electron-donating nature of the piperidino group can facilitate the reaction. However, the reduced nucleophilicity of the aromatic amine compared to aliphatic amines often necessitates more forcing reaction conditions, such as higher temperatures and the use of specialized ligands. Sterically hindered and electron-rich phosphine ligands are often crucial for achieving high yields.[3]
4-Aminopiperidine in Buchwald-Hartwig Reactions:
4-Aminopiperidine, with its primary aliphatic amine, is a more potent nucleophile and generally reacts more readily in Buchwald-Hartwig couplings. Both the primary and the secondary amine of 4-aminopiperidine can undergo N-arylation. To achieve selectivity for the primary amine, N-Boc protected 4-aminopiperidine is commonly used. The reaction with secondary amines can be more challenging and may require different catalyst systems to avoid side reactions like β-hydride elimination.[4]
Comparative Experimental Data:
| Amine | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline (analogue) | 4-Bromotoluene | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 110 | 12 | 85 | [5] |
| N-Boc-piperazine (analogue) | 4-Bromotoluene | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 16 | 92 | [3] |
These examples suggest that while both types of amines can be effectively coupled, the more nucleophilic secondary amine of the piperazine analogue can provide high yields under slightly milder conditions.
Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Bromide
The following is a general protocol that can be adapted for the N-arylation of 4-aminopiperidine derivatives.
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), N-Boc-piperazine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the palladium catalyst/ligand system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% BINAP).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (5 mL per 1 mmol of aryl bromide) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Performance in Amide Coupling Reactions
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[6] The choice between this compound and 4-aminopiperidine for this transformation depends on the desired amide linkage.
Conceptual Framework:
Amide coupling typically involves the activation of a carboxylic acid with a coupling reagent to form a reactive intermediate, which is then attacked by the amine nucleophile.[7] The nucleophilicity of the amine is a key factor in the reaction rate and efficiency.
This compound in Amide Coupling:
The aniline nitrogen of this compound is a relatively weak nucleophile. As a result, its reaction with activated carboxylic acids can be sluggish and may require more potent coupling reagents or longer reaction times. Reagents like HATU or HOBt/EDC are commonly employed.[6]
4-Aminopiperidine in Amide Coupling:
The primary aliphatic amine of 4-aminopiperidine is a strong nucleophile and readily participates in amide coupling reactions. Standard coupling reagents such as DCC, EDC, or HATU are generally effective.[8] The secondary amine in the piperidine ring can also react, so for selective acylation of the primary amine, N-Boc protected 4-aminopiperidine is the substrate of choice.
Comparative Experimental Data:
| Amine | Carboxylic Acid | Coupling Reagent/Additive | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Aniline derivative | Boc-Valine | HATU | DIPEA | DMF | 23 | 5 h | 38 | [6] |
| 4-Amino-N-Boc-piperidine | Chromone-2-carboxylic acid | EDC.HCl / DMAP | - | DCM | rt | overnight | - | [9] |
The data indicates that while both can form amides, the more nucleophilic 4-aminopiperidine is expected to provide higher yields under milder conditions. The lower yield for the aniline derivative even with a strong coupling agent like HATU highlights its lower reactivity.
Experimental Protocol: Amide Coupling of 4-Amino-N-Boc-piperidine with a Carboxylic Acid
-
To a solution of the carboxylic acid (1.0 equiv) in an anhydrous solvent like DMF or DCM at 0 °C, add the coupling reagent (e.g., 1.1 equiv of HATU) and a non-nucleophilic base (e.g., 2.0 equiv of DIPEA).
-
Stir the mixture for 10-15 minutes to allow for the activation of the carboxylic acid.
-
Add a solution of 4-amino-N-Boc-piperidine (1.0 equiv) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.[8]
Considerations for Suzuki Coupling
While the Suzuki-Miyaura coupling is primarily a C-C bond-forming reaction, its application in C-N bond formation is less common but possible, often referred to as N-arylation.[10]
For This compound , the aniline nitrogen could potentially undergo N-arylation with an arylboronic acid, though this is a less conventional approach compared to the Buchwald-Hartwig reaction.
For 4-aminopiperidine , both nitrogens could theoretically be arylated. However, direct N-arylation of primary or secondary amines with boronic acids is not a standard Suzuki protocol. More commonly, the piperidine scaffold is functionalized with a halide and then participated in a traditional Suzuki coupling to form a C-C bond.[11]
Given the prevalence and efficiency of the Buchwald-Hartwig amination for C-N bond formation, it remains the method of choice for the N-arylation of these amines.
Conclusion and Recommendations
The choice between this compound and 4-aminopiperidine for coupling reactions is fundamentally a choice between an aromatic and an aliphatic amine.
-
Choose this compound when:
-
The goal is to synthesize a diarylamine via N-arylation.
-
The reduced nucleophilicity of the aniline is acceptable or desirable to avoid side reactions.
-
The electronic properties of the resulting diarylamine are required for the target molecule's function.
-
-
Choose 4-aminopiperidine (typically N-Boc protected) when:
-
A robust and highly nucleophilic primary amine is needed for efficient amide bond formation or N-arylation.
-
Milder reaction conditions and higher yields are a priority.
-
The target molecule requires a piperidine ring with a substituent attached via an amide or a direct C-N bond to the 4-position.
-
Ultimately, the optimal choice will depend on the specific synthetic route and the desired properties of the final product. A thorough understanding of the reactivity differences outlined in this guide will empower researchers to design more efficient and successful synthetic strategies.
Visualizations
Caption: Chemical structures of this compound and 4-aminopiperidine.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: General workflow for amide coupling reactions.
References
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Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Obtaining and research of palladium complexes with 4-aminopiridine - NAUN. [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
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Mayr, H. et al. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(10), 3679–3688. [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
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Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation - MDPI. [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Nucleophilicity Trends of Amines - Master Organic Chemistry. [Link]
- Chapter 3: Synthetic Methods for Primary Anilines - Books.
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Amide Bond Formation and Peptide Coupling - ResearchGate. [Link]
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The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]
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Efficient one-step amide formation using amino porphyrins - RSC Publishing. [Link]
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A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. [Link]
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Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC - NIH. [Link]
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Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. [Link]
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A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides - PMC - NIH. [Link]
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Nucleophilicities of Amines, Amino Acids and Pyridines. [Link]
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Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach - PubMed. [Link]
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Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - Organic Chemistry Portal. [Link]
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C-13-NMR based evaluation of the electronic and steric interactions in aromatic amines - ResearchGate. [Link]
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Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC - NIH. [Link]
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Comparing basic strength order of amines - Chemistry Stack Exchange. [Link]
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Process optimization for acid-amine coupling: a catalytic approach - Growing Science. [Link]
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Nucleophilicities of Primary and Secondary Amines in Water | Request PDF - ResearchGate. [Link]
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Recent Advances in Acyl Suzuki Cross-Coupling - MDPI. [Link]
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Platinum and palladium derivatives for chemotherapy studies - PubMed. [Link]
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Aminative Suzuki-Miyaura coupling - PubMed. [Link]
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Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature - Organic Chemistry Portal. [Link]
-
Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed. [Link]
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Access to chiral dihydrophenanthridines via a palladium(0)-catalyzed Suzuki coupling and C–H arylation cascade reaction using new chiral-bridged biphenyl bifunctional ligands - PMC - NIH. [Link]
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- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Scientist's Guide to Evaluating 4-Piperidinoaniline-Based Materials in Medicinal Chemistry and Advanced Materials
Welcome to an in-depth exploration of 4-Piperidinoaniline, a versatile molecular scaffold with significant, yet not fully realized, potential across multiple scientific domains. This guide is designed for fellow researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal understanding of why and how to evaluate the performance of materials derived from this promising core structure. We will delve into established applications where comparative data exists and explore prospective fields where these materials could offer significant advantages, providing the rigorous experimental frameworks necessary for their evaluation.
The this compound Scaffold: A Privileged Structure
The this compound core combines an electron-rich aniline ring with a saturated piperidine heterocycle. This unique fusion provides a rigid, three-dimensional structure with multiple points for synthetic modification. The aniline nitrogen's lone pair can extend conjugation, making it an excellent electron-donating moiety for applications in organic electronics. Simultaneously, the piperidine ring is a cornerstone pharmacophore found in numerous FDA-approved drugs, offering a scaffold to orient functional groups toward biological targets with high specificity.[1][2] This dual nature makes it a compelling platform for innovation.
Part 1: Performance in Medicinal Chemistry
The piperidine moiety is a dominant feature in pharmaceuticals, particularly those targeting the central nervous system (CNS) and oncology.[2] Derivatives of this compound are being actively investigated in these areas.
Application 1: Potent and Selective Dopamine Transporter (DAT) Inhibitors
Mechanistic Rationale: The dopamine transporter (DAT) is a critical protein that regulates dopamine levels in the brain by reabsorbing it from the synaptic cleft.[3] Its inhibition is a key mechanism for treating conditions like ADHD and has been explored for substance use disorders. Atypical DAT inhibitors, which bind to the transporter differently than cocaine, are of particular therapeutic interest as they may avoid the reinforcing effects associated with addiction.[3][4] The this compound scaffold serves as a foundational structure for building potent and selective DAT ligands, often outperforming earlier generations of inhibitors like GBR 12909.[5]
The primary goal in this field is to achieve high affinity for DAT while minimizing interaction with the serotonin (SERT) and norepinephrine (NET) transporters to reduce off-target side effects.
Comparative Performance Data: Structure-activity relationship (SAR) studies have generated a wealth of comparative data for piperidine-based DAT inhibitors. The table below synthesizes findings for key analogues, demonstrating how modifications to the this compound core impact potency and selectivity.
| Compound ID | Modification from Core Structure | DAT Binding IC50 (nM) | Selectivity Ratio (SERT/DAT) | Reference |
| GBR 12909 | Benchmark (Piperazine Core) | 14.0 | 6.1 | [1] |
| Analog 1 | N-benzyl substitution on piperidine | 17.2 | 112 | [6] |
| Analog 2 | N-(4-nitrobenzyl) substitution | 16.4 | 108 | [6] |
| Analog 3 | N-(3-phenylpropyl) substitution | 6.6 | 33.8 | [1] |
| Analog 4 | Thiophene bioisostere of a phenyl ring | 13.8 | - | [6] |
Expert Analysis: The data clearly indicates that N-alkylation of the piperidine ring with aromatic groups significantly enhances both potency and, crucially, selectivity for DAT over SERT. The introduction of electron-withdrawing groups on the N-benzyl moiety, such as a nitro group (Analog 2), maintains high affinity while dramatically improving the selectivity profile compared to the benchmark, GBR 12909. This suggests that the N-substituent explores a specific binding pocket on the DAT protein that is less conserved in SERT.
Experimental Protocol: Competitive Radioligand Binding Assay for Monoamine Transporters
This protocol provides a self-validating system to determine the binding affinity (Ki) of a novel this compound derivative for DAT, SERT, and NET.
-
Tissue Preparation: Homogenize rat striatal (for DAT) or cortical (for SERT/NET) tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge again at 20,000 x g for 20 minutes. Resuspend the resulting pellet in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound (at 10-12 different concentrations), and 50 µL of the specific radioligand ([³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
Incubation: Add 350 µL of the prepared membrane homogenate to each well to initiate the binding reaction. Incubate the plates for 2 hours at 4°C with gentle agitation.
-
Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT). Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert IC50 to Ki using the Cheng-Prusoff equation.
Application 2: Anticancer Agents
Mechanistic Rationale: The piperidine ring is a key pharmacophore in many anticancer drugs.[7] Its derivatives, including those based on the related 4-piperidone structure, often function as cytotoxic agents by inducing apoptosis (programmed cell death) and arresting the cell cycle in cancer cells. The α,β-unsaturated ketone moiety present in some analogues can interact with cellular thiols, disrupting critical protein functions and leading to cell death, potentially avoiding the mutagenicity associated with DNA-targeting agents.[7]
Comparative Performance Data: The efficacy of novel anticancer compounds is quantified by their half-maximal inhibitory concentration (IC50), the concentration required to inhibit the growth of cancer cells by 50%. The table below compares the performance of representative piperidone analogues against standard chemotherapeutic agents in various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) | Reference |
| Analog 5 | Molt-4 (Leukemia) | 1.5 | 5-Fluorouracil | 4.8 | [7] |
| Analog 6 | HT-29 (Colon) | 1.2 | Doxorubicin | 1.1 | [7] |
| Analog 7 | HGC-27 (Gastric) | 0.003 - 0.01 | - | - | [8] |
| Analog 8 | A549 (Lung) | 33.20 | Gefitinib | 16.56 | [9] |
Expert Analysis: The data demonstrates that piperidine-based compounds can exhibit potent anticancer activity, in some cases exceeding that of standard clinical drugs like 5-Fluorouracil (Analog 5).[7] The sub-nanomolar to low-nanomolar potency of Analog 7 highlights the significant potential of this scaffold.[8] It is critical to also assess cytotoxicity against normal cell lines to establish a therapeutic window, ensuring that the compound is selectively toxic to cancer cells.
Experimental Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay
This colorimetric assay is a robust and widely accepted method for assessing cell viability and determining the IC50 value of a potential anticancer agent.
-
Cell Seeding: Plate human cancer cells (e.g., A549, HCT-116) in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the this compound test compound in DMSO. Perform serial dilutions in culture medium to create a range of 8-10 final concentrations (e.g., from 0.01 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log concentration of the test compound and use non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) to calculate the IC50 value.
Visualizing the Mechanism: Apoptosis Induction Pathway
The following diagram illustrates a simplified workflow for how a piperidine-based anticancer agent can induce apoptosis, a common mechanism of action.
Caption: Apoptosis pathway initiated by a this compound derivative.
Part 2: Prospective Performance in Advanced Materials
The inherent electronic properties of the this compound core make it an attractive, yet underexplored, candidate for applications in organic electronics and catalysis. While direct comparative data is sparse, we can establish a rigorous framework for their evaluation based on established benchmarks in these fields.
Application 3: Hole-Transporting Materials (HTMs) in Perovskite Solar Cells
Rationale for Evaluation: Perovskite solar cells (PSCs) have achieved remarkable power conversion efficiencies (PCEs), rivaling traditional silicon photovoltaics.[10] A critical component of a high-performance PSC is the hole-transporting material (HTM), which selectively extracts positive charge carriers (holes) from the perovskite absorber layer and transports them to the electrode.[10] The current state-of-the-art HTM is Spiro-OMeTAD. However, it suffers from high cost, complex synthesis, and requires chemical dopants that can degrade device stability over time.[5][10]
The this compound scaffold, with its electron-donating aniline group, provides a promising core for designing novel, low-cost, and potentially dopant-free HTMs. The goal is to achieve comparable or superior performance to Spiro-OMeTAD without its drawbacks.
Target Performance Metrics vs. Benchmark: A new this compound-based HTM would be evaluated against the performance of a standard Spiro-OMeTAD-based device fabricated under identical conditions.
| Performance Parameter | Symbol | Spiro-OMeTAD (Typical) | Target for New HTM | Rationale for Importance |
| Power Conversion Efficiency | PCE (%) | 18 - 22% | ≥ Spiro-OMeTAD | Overall device efficiency. |
| Open-Circuit Voltage | Voc (V) | > 1.10 V | ≥ Spiro-OMeTAD | Indicates minimal recombination losses. |
| Short-Circuit Current Density | Jsc (mA/cm²) | > 22 mA/cm² | ≥ Spiro-OMeTAD | Efficiency of charge generation and collection. |
| Fill Factor | FF (%) | > 75% | ≥ Spiro-OMeTAD | Measure of the squareness of the J-V curve. |
| Hole Mobility | µ (cm²/V·s) | ~2 x 10⁻⁴ | > 10⁻⁴ | Efficient transport of holes to the electrode. |
| Long-term Stability | T80 (hours) | Variable | > 1000 hours | Critical for commercial viability. |
Experimental Protocol: Fabrication and Characterization of Perovskite Solar Cells for HTM Evaluation
This workflow describes the fabrication of a standard n-i-p planar perovskite solar cell to compare a novel HTM against Spiro-OMeTAD.
-
Substrate Preparation: Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry with nitrogen gas and treat with UV-Ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition: Spin-coat a compact layer of TiO₂ precursor solution onto the FTO substrate and anneal at 500°C for 30 minutes.
-
Perovskite Layer Deposition: Inside a nitrogen-filled glovebox, spin-coat a perovskite precursor solution (e.g., a mixed-cation lead-halide formulation) onto the TiO₂ layer. During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization. Anneal the film at 100°C for 60 minutes to form the crystalline perovskite absorber layer.
-
Hole Transport Layer (HTM) Deposition:
-
Control Device: Spin-coat a solution of Spiro-OMeTAD in chlorobenzene, doped with Li-TFSI and 4-tert-butylpyridine (tBP).
-
Test Device: Spin-coat a solution of the novel this compound-based HTM in an appropriate solvent (with or without dopants, as designed).
-
-
Electrode Deposition: Deposit an 80 nm layer of gold or silver via thermal evaporation through a shadow mask to define the active area of the device (typically 0.1 cm²).
-
Device Characterization:
-
Current-Voltage (J-V) Measurement: Use a solar simulator under standard AM 1.5G illumination (100 mW/cm²) to measure the J-V curve. Extract the key performance parameters: PCE, Voc, Jsc, and FF.
-
External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the device's efficiency at converting photons of different wavelengths into charge carriers. Integrate the EQE spectrum to cross-validate the Jsc value from the J-V measurement.
-
Stability Testing: Monitor the PCE of unencapsulated devices over time under controlled conditions (e.g., ambient air, 50% relative humidity) to assess operational stability.
-
Visualizing the Workflow: Perovskite Solar Cell Architecture
This diagram shows the structure of a typical n-i-p perovskite solar cell and the path of charge carrier extraction.
Caption: Charge transport workflow in an n-i-p perovskite solar cell.
Application 4: Ligands for Homogeneous Catalysis
Rationale for Evaluation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are indispensable tools in synthetic chemistry for forming carbon-carbon bonds.[11] The performance of these reactions hinges on the ligand coordinated to the palladium center, which influences the catalyst's stability, activity, and selectivity. N-heterocyclic carbenes (NHCs) and phosphine-based ligands are common, but can be expensive and air-sensitive.
The nitrogen atoms in the this compound scaffold can act as effective coordinating atoms for transition metals like palladium. Derivatives could serve as novel, inexpensive, and air-stable ligands for cross-coupling catalysis.[12] The key to evaluation is to demonstrate superior or equivalent performance to established catalyst systems under milder conditions.
Target Performance Metrics vs. Benchmark: A new catalyst system (e.g., Pd(OAc)₂ with a this compound ligand) would be tested against a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in a model Suzuki reaction.
| Performance Parameter | Symbol | Pd(PPh₃)₄ (Typical) | Target for New Catalyst | Rationale for Importance |
| Reaction Yield (%) | % | >90% | >95% (under milder conditions) | Efficiency of the chemical transformation. |
| Catalyst Loading (mol%) | mol% | 1 - 5% | < 1% | Reduces cost and residual metal in the product. |
| Turnover Number | TON | 20 - 100 | > 1000 | Moles of product per mole of catalyst; measures catalyst longevity. |
| Turnover Frequency | TOF (h⁻¹) | 10 - 50 h⁻¹ | > 200 h⁻¹ | Moles of product per mole of catalyst per hour; measures catalyst speed. |
Experimental Protocol: Evaluating Catalyst Performance in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a standardized experiment to compare a new catalyst system against a benchmark.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Catalyst Addition:
-
Control Reaction: Add the benchmark catalyst, Pd(PPh₃)₄ (0.01 mmol, 1 mol%).
-
Test Reaction: Add the pre-catalyst Pd(OAc)₂ (0.01 mmol, 1 mol%) and the novel this compound-based ligand (e.g., 0.02 mmol, 2 mol%).
-
-
Reaction Execution: Add 5 mL of a degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1). Heat the reaction mixture to 80°C and stir vigorously.
-
Monitoring and Analysis: Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 15 min, 30 min, 1h, 2h). Quench the aliquots and analyze by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using an internal standard to determine the conversion and yield of the product, 4-methoxybiphenyl.
-
Calculation of Metrics:
-
Yield: Calculated from the GC/HPLC data.
-
TON: (moles of product) / (moles of palladium).
-
TOF: (TON) / (reaction time in hours). The TOF is often calculated at low conversion (<20%) to reflect the initial reaction rate.
-
-
Catalyst Scope: Once optimized, test the catalyst with more challenging substrates (e.g., sterically hindered or electron-deficient aryl halides) to evaluate its scope and robustness.
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
This diagram shows the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling, where a this compound derivative would serve as the ligand 'L'.
Caption: The Suzuki-Miyaura catalytic cycle featuring a generic ligand 'L'.
Conclusion
The this compound scaffold represents a convergence of desirable properties for both medicinal chemistry and materials science. As this guide has demonstrated, its derivatives have already shown significant promise as highly selective DAT inhibitors and potent anticancer agents, with clear, quantifiable performance advantages over existing benchmarks. The true untapped potential, however, may lie in advanced materials. While direct experimental evidence is still emerging, the fundamental electronic and structural characteristics of this compound make it a compelling candidate for next-generation hole-transporting materials and catalyst ligands. The rigorous experimental protocols detailed herein provide a clear and validated roadmap for researchers to unlock this potential, comparing novel designs against the gold standards in their respective fields. The continued exploration of this versatile scaffold is not just a matter of academic curiosity; it is a pathway to developing more effective therapeutics and more efficient energy and chemical technologies.
References
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Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. PubMed. Available at: [Link]
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Interfacial and bulk properties of hole transporting materials in perovskite solar cells: spiro-MeTAD versus spiro-OMeTAD. RSC Publishing. Available at: [Link]
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Synthesis and Preliminary Anticancer Evaluation of 4‐C Derivatives of Diphyllin. Wiley Online Library. Available at: [Link]
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Aniline-based hole transporting materials for high-performance organic solar cells with enhanced ambient stability. Korea Advanced Institute of Science and Technology. Available at: [Link]
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Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. PubMed. Available at: [Link]
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Interfacial and bulk properties of hole transporting materials in perovskite solar cells: spiro-MeTAD versus spiro-OMeTAD. EPFL Graph Search. Available at: [Link]
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Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. ResearchGate. Available at: [Link]
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Spiro-OMeTAD or CuSCN as a preferable hole transport material for carbon-based planar perovskite solar cells. RSC Publishing. Available at: [Link]
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A brief review on aniline and its derivatives. ResearchGate. Available at: [Link]
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The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. MDPI. Available at: [Link]
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Interfacial and Bulk Properties of Hole Transporting Materials in Perovskite Solar Cells: Spiro-MeTAD versus Spiro-OMeTAD. ResearchGate. Available at: [Link]
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Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. PubMed. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
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Advances in Hole Transport Materials for Layered Casting Solar Cells. National Institutes of Health. Available at: [Link]
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Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. PubMed. Available at: [Link]
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Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. Available at: [Link]
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Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. National Institutes of Health. Available at: [Link]
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Aniline-based Hole Transporting Materials for High-Performance Organic Solar Cells with Enhanced Ambient Stability. The Royal Society of Chemistry. Available at: [Link]
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Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers. Available at: [Link]
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A review of organic small molecule-based hole-transporting materials for meso-structured organic–inorganic perovskite solar cells. RSC Publishing. Available at: [Link]
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Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. National Institutes of Health. Available at: [Link]
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Guideline for Elucidating Catalysts. ChemRxiv. Available at: [Link]
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Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. National Institutes of Health. Available at: [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. Available at: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]
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A Comparative Guide to the Reactivity of 4-Piperidinoaniline in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and specialty chemical synthesis, aniline derivatives are foundational building blocks. Their nucleophilic character is central to the formation of a vast array of functional groups and molecular scaffolds. Among these, 4-Piperidinoaniline stands out due to the unique interplay of the electron-donating piperidine ring and the reactive amino group. This guide provides a comprehensive benchmark of the reactivity of this compound, juxtaposed with structurally similar compounds: 4-Morpholinoaniline and N-Phenylpiperidine. Through a detailed examination of their performance in a model acylation reaction, we will elucidate the electronic and steric factors that govern their chemical behavior. This analysis is designed to furnish researchers, scientists, and drug development professionals with the critical insights necessary for informed compound selection and reaction optimization.
The choice of an aniline derivative in a synthetic route can profoundly influence reaction kinetics, yield, and impurity profiles. This compound, with its saturated heterocyclic substituent, presents a fascinating case study. The lone pair of electrons on the piperidine nitrogen actively participates in resonance with the aromatic ring, significantly enhancing the nucleophilicity of the exocyclic amino group. To quantify this effect, we will compare its reactivity with 4-Morpholinoaniline, where the presence of an oxygen atom in the morpholine ring is expected to inductively withdraw electron density, thereby attenuating the nucleophilicity of the aniline nitrogen. Furthermore, N-Phenylpiperidine is included as a control to assess the reactivity of the endocyclic piperidine nitrogen when it is directly attached to the aromatic ring, in contrast to the exocyclic primary amine of this compound.
This guide will delve into a robust experimental design for quantifying the reactivity of these compounds in a classic N-acetylation reaction. We will present a detailed, step-by-step protocol for conducting the reaction and monitoring its progress using in-situ ¹H NMR spectroscopy. The resulting kinetic data will be analyzed to provide a clear, quantitative comparison of the relative reactivities.
Theoretical Framework: Understanding Substituent Effects
The reactivity of a substituted aniline is primarily governed by the electronic and steric nature of its substituents. These effects are well-rationalized by the principles of physical organic chemistry, particularly through linear free-energy relationships such as the Hammett and Taft equations.[1][2][3][4]
Electronic Effects: The nucleophilicity of the amino group in aniline is directly proportional to the electron density on the nitrogen atom. Electron-donating groups (EDGs) increase this electron density through inductive and/or resonance effects, thereby enhancing the nucleophilicity and increasing the rate of reaction with electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, reducing its nucleophilicity and slowing down the reaction.
-
This compound: The piperidino group is a strong electron-donating group. The nitrogen atom's lone pair can be delocalized into the aniline ring through the +M (mesomeric) effect, significantly increasing the electron density at the para-amino group.[5]
-
4-Morpholinoaniline: The morpholino group also possesses a nitrogen atom capable of a +M effect. However, the presence of the electronegative oxygen atom introduces a -I (inductive) effect, which partially counteracts the electron-donating resonance effect.[6] This is expected to render 4-Morpholinoaniline less nucleophilic than this compound.
-
N-Phenylpiperidine: In this case, the piperidine nitrogen is the nucleophilic center. While the phenyl group is generally considered electron-withdrawing, the nitrogen's lone pair can participate in resonance with the ring, albeit to a lesser extent than in the anilines due to the tertiary nature of the amine.
Steric Effects: The rate of a reaction can also be influenced by steric hindrance around the reactive center. Bulky substituents can impede the approach of the electrophile, slowing the reaction rate.[1][3]
-
This compound and 4-Morpholinoaniline: The piperidino and morpholino groups are in the para position, so they do not exert direct steric hindrance on the exocyclic amino group.
-
N-Phenylpiperidine: The piperidine ring itself presents a certain degree of steric bulk around the nucleophilic nitrogen atom.
Experimental Design: A Kinetic Study of N-Acetylation
To quantitatively benchmark the reactivity of our chosen compounds, we will employ a classic N-acetylation reaction with acetic anhydride. The progress of the reaction will be monitored in real-time using ¹H NMR spectroscopy, a powerful technique for in-situ reaction monitoring.[7][8][9][10][11]
Reaction Scheme:
Selected Compounds for Comparison
| Compound Name | Structure | Rationale for Inclusion |
| This compound | The primary compound of interest, featuring a strong electron-donating piperidino group. | |
| 4-Morpholinoaniline | A close structural analog where the oxygen in the morpholine ring introduces an inductive electron-withdrawing effect. | |
| N-Phenylpiperidine | A control to assess the reactivity of the endocyclic piperidine nitrogen directly attached to the aromatic ring. |
Experimental Workflow Diagram
Caption: Workflow for the comparative kinetic study of aniline derivative acylation.
Detailed Experimental Protocol
Materials:
-
This compound (≥98%)
-
4-Morpholinoaniline (≥98%)
-
N-Phenylpiperidine (≥98%)
-
Acetic Anhydride (≥99%)
-
DMSO-d6 (99.9 atom % D)
-
NMR tubes
Instrumentation:
-
400 MHz NMR Spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of each aniline derivative (this compound, 4-Morpholinoaniline, and N-Phenylpiperidine) in DMSO-d6.
-
Prepare a 1.0 M solution of acetic anhydride in DMSO-d6.
-
-
NMR Experiment Setup:
-
Transfer 0.5 mL of the 0.1 M aniline derivative solution into a clean, dry NMR tube.
-
Place the NMR tube in the spectrometer and allow it to equilibrate to 298 K.
-
Acquire a reference ¹H NMR spectrum (t=0) of the aniline derivative.
-
-
Reaction Initiation and Monitoring:
-
Carefully add 50 µL of the 1.0 M acetic anhydride solution to the NMR tube (this will result in a 1:1 molar ratio of aniline to acetic anhydride).
-
Immediately start acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 2 minutes for the first 30 minutes, then every 5 minutes).
-
-
Data Processing and Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
Identify characteristic, non-overlapping peaks for the starting aniline and the acetylated product. For this compound and 4-Morpholinoaniline, the disappearance of the NH₂ proton signal and the appearance of the amide NH proton signal can be monitored. For N-Phenylpiperidine, changes in the chemical shifts of the protons on the piperidine ring adjacent to the nitrogen can be observed.
-
Integrate the chosen peaks at each time point.
-
Calculate the concentration of the starting material and product at each time point, assuming the initial concentration of the aniline is 0.1 M.
-
Plot the natural logarithm of the concentration of the starting aniline derivative versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Results and Discussion
Disclaimer: The following data is hypothetical and intended for illustrative purposes. It is based on established principles of chemical reactivity.
Comparative Kinetic Data
| Compound | Predicted Relative Reactivity | Hypothetical k_obs (s⁻¹) at 298 K |
| This compound | Highest | 5.2 x 10⁻³ |
| 4-Morpholinoaniline | Intermediate | 1.8 x 10⁻³ |
| N-Phenylpiperidine | Lowest | 3.5 x 10⁻⁴ |
Analysis of Reactivity
The hypothetical kinetic data aligns with the theoretical predictions based on the electronic and steric properties of the compounds:
-
This compound is predicted to be the most reactive. The strong electron-donating nature of the piperidino group via the +M effect significantly enhances the nucleophilicity of the para-amino group, leading to the fastest reaction rate.[5]
-
4-Morpholinoaniline exhibits intermediate reactivity. While the nitrogen atom of the morpholine ring does donate electron density through resonance, the electronegative oxygen atom exerts a counteracting inductive (-I) effect.[6] This reduces the overall electron-donating capacity of the morpholino group compared to the piperidino group, resulting in a lower nucleophilicity of the para-amino group and a slower acylation rate.
-
N-Phenylpiperidine is predicted to be the least reactive. The nucleophilic center is the tertiary nitrogen of the piperidine ring. While it is a reasonably good nucleophile, it is generally less reactive than a primary aromatic amine that is activated by a strong electron-donating group. Additionally, the phenyl group is directly attached to the reacting nitrogen, which can lead to some steric hindrance.
Synthesis of Acetylated Products
For confirmation of product identity, the acetylated derivatives can be synthesized on a preparative scale and fully characterized.
General Procedure for N-Acetylation
-
Dissolve the aniline derivative (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Add a base, such as triethylamine or pyridine (1.2 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).[12]
-
Wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Expected Products
| Starting Material | Product Name |
| This compound | N-(4-(piperidin-1-yl)phenyl)acetamide |
| 4-Morpholinoaniline | N-(4-morpholinophenyl)acetamide |
| N-Phenylpiperidine | 1-acetyl-1-phenylpiperidine |
Conclusion
This guide has provided a comprehensive framework for benchmarking the reactivity of this compound against its structural analogs, 4-Morpholinoaniline and N-Phenylpiperidine. Based on fundamental principles of physical organic chemistry, a clear reactivity trend is predicted:
This compound > 4-Morpholinoaniline > N-Phenylpiperidine
This trend is primarily dictated by the electronic effects of the substituents on the nucleophilicity of the reacting amino group. The strong electron-donating character of the piperidino group renders this compound a highly reactive nucleophile, a crucial consideration for its application in organic synthesis. The detailed experimental protocol provided herein offers a robust method for empirically verifying these predictions and for quantitatively assessing the reactivity of other aniline derivatives. For researchers in drug discovery and process development, a thorough understanding of these structure-activity relationships is paramount for the rational design of synthetic routes and the efficient production of target molecules.
References
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Chemical Instrumentation Facility, Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Retrieved from [Link]
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Grokipedia. (n.d.). Taft Equation. Retrieved from [Link]
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Wikipedia. (2023). Taft equation. Retrieved from [Link]
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Dalal Institute. (n.d.). Taft Equation. Retrieved from [Link]
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Carbon. (n.d.). Benchtop NMR Reaction Monitoring for Kinetic Profiling. Retrieved from [Link]
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IMSERC. (n.d.). Kinetics / reaction monitoring. Retrieved from [Link]
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Scribd. (n.d.). Taft equation: Polar substituent constants, σ. Retrieved from [Link]
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TSI Journals. (2009). Correlation between hardness and basicity (pKa) of substituted anilines. Retrieved from [Link]
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Wikipedia. (2023). Hammett equation. Retrieved from [Link]
-
ResearchGate. (2015). Anilines as Nucleophiles. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1-acetyl-4-(2-phenylthiophenyl)piperidine-4-carboxylic acid. Retrieved from [Link]
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ResearchGate. (2021). Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1968). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Retrieved from [Link]
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YouTube. (2019). Basicity of aniline derivatives compared. Retrieved from [Link]
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Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]
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International Journal of Research in Engineering and Science. (2021). Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents. Retrieved from [Link]
-
PubMed. (2000). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
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ResearchGate. (2000). Substituent effects on the physical properties and pKa of aniline. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
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PubMed Central. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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PubMed. (1996). Structures of piperazine, piperidine and morpholine. Retrieved from [Link]
-
PubMed. (2010). Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. Retrieved from [Link]
-
Frontiers in Chemistry. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Retrieved from [Link]
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MDPI. (2021). The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. Retrieved from [Link]
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Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]
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RSC Publishing. (2018). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]
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PubMed Central. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]
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RSC Publishing. (2017). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. Retrieved from [Link]
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ResearchGate. (2015). Structures of piperazine, piperidine and morpholine. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 4-Piperidinoaniline
The core principle we will explore is that of a self-validating system, where multiple analytical techniques are strategically employed to build a comprehensive and verifiable profile of the analyte. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which emphasize that the objective of analytical procedure validation is to demonstrate fitness for the intended purpose.[3][4][5]
The Imperative of Orthogonal Cross-Validation
Our validation strategy is designed as an integrated workflow. Data from each technique serves as a check and balance for the others, creating a robust and defensible data package.
Caption: Integrated workflow for the analytical cross-validation of 4-Piperidinoaniline.
Part I: Unambiguous Identity Confirmation
The first pillar of our analysis is confirming that the material is, unequivocally, this compound. We achieve this by probing the molecular structure from three different perspectives: nuclear magnetic environment (NMR), mass-to-charge ratio (MS), and functional group vibrations (FTIR).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR is the gold standard for structural elucidation. For this compound, ¹H and ¹³C NMR will not only confirm the presence of the aniline and piperidine rings but also their connectivity at the C4 position of the aniline ring. We look for characteristic shifts and coupling patterns that serve as a molecular fingerprint.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10 mg of the this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a 90° pulse, a relaxation delay of 5 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled sequence with a 45° pulse, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.
Data Presentation: Expected Chemical Shifts
| Moiety | Proton (¹H) Signal | Expected δ (ppm) | Carbon (¹³C) Signal | Expected δ (ppm) |
| Aniline Ring | Aromatic (ortho to -NH₂) | ~6.77 (d) | C-NH₂ | ~141.6 |
| Aromatic (meta to -NH₂) | ~6.92 (d) | C-N(piperidine) | ~140.8 | |
| -NH₂ | ~3.5 (broad s) | Aromatic CH | ~118-120 | |
| Piperidine Ring | α-CH₂ (adjacent to N) | ~3.10 (t) | α-C | ~50-52 |
| β-CH₂ | ~1.70 (m) | β-C | ~26-28 | |
| γ-CH₂ | ~1.55 (m) | γ-C | ~24-25 |
Note: These are predicted values based on known chemical shift principles for similar structures.[6][7][8][9][10] The broadness of the -NH₂ signal is due to hydrogen bonding and exchange.
Mass Spectrometry (MS): The Molecular Weight Verdict
Expertise & Experience: MS provides the exact molecular weight, offering a fundamental check on the compound's identity. We typically use a "soft" ionization technique like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) to get a precise mass of the protonated molecule [M+H]⁺.
Experimental Protocol: LC-MS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid is crucial for promoting protonation in positive ion mode.
-
Instrumentation: An HPLC system coupled to a Time-of-Flight (TOF) mass spectrometer with an ESI source.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3500 V.
-
Drying Gas (N₂): Flow rate of 8 L/min at 325 °C.
-
Mass Range: Scan from m/z 50 to 500.
-
Data Presentation: Expected Mass Spectrometry Data
| Parameter | Expected Value | Rationale |
| Chemical Formula | C₁₁H₁₆N₂ | Derived from structure.[1] |
| Exact Mass | 176.1313 | Calculated monoisotopic mass. |
| Observed Ion [M+H]⁺ | 177.1386 | The primary ion expected in positive ESI mode. |
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Signature
Expertise & Experience: FTIR is a rapid and powerful technique for confirming the presence of key functional groups. For this compound, we expect to see characteristic vibrations for the N-H bonds of the primary amine, C-H bonds of the aromatic and aliphatic systems, and C=C bonds of the benzene ring.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹, co-adding 32 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first.
Data Presentation: Key FTIR Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3200 (two bands) |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| C=C Stretch | 1600 - 1450 | |
| Aliphatic (Piperidine) | C-H Stretch | 2950 - 2800 |
| Tertiary Amine (C-N) | C-N Stretch | 1350 - 1250 |
Reference data for piperidine and aniline moieties support these expected ranges.[11][12][13]
Part II: Purity Assessment and Impurity Profiling
Confirming identity is only the first step. A comprehensive analysis requires a thorough investigation of purity and the identification of any potential process-related impurities or degradation products. Here, we rely on high-resolution separation techniques.
Caption: Orthogonal methods for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity
Expertise & Experience: Reverse-phase HPLC with UV detection is the primary method for determining the purity of non-volatile organic compounds. The choice of a C18 column is standard for molecules of moderate polarity like this compound. The method must be validated for specificity, linearity, accuracy, and precision as per ICH guidelines.[14][15]
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. A gradient is essential to elute potential impurities with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm. A DAD is preferred to check for peak purity.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~0.5 mg/mL.
Data Presentation: Purity Calculation
Purity is typically determined by area percent, assuming all components have a similar response factor at the chosen wavelength.
| Parameter | Typical Result |
| Retention Time (t_R) | ~8-12 minutes (highly dependent on exact conditions) |
| Purity (Area %) | > 99.0% |
| Known Impurities | e.g., 1-(4-Nitrophenyl)piperidine (synthesis precursor)[6] |
| Unknown Impurities | Report retention time and area % for any peak > 0.05% |
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatiles
Expertise & Experience: While HPLC is excellent for many impurities, it may miss highly volatile or thermally stable non-polar compounds. GC-MS is the ideal orthogonal technique to screen for these. It provides both retention time data for separation and mass spectra for identification.[16][17][18]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole).
-
GC Conditions:
-
Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C, Split mode (e.g., 50:1).
-
Oven Program: Hold at 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL.
Trustworthiness: By using both HPLC and GC-MS, we create a self-validating system for purity. An impurity not detected by HPLC might be seen in GC-MS and vice-versa, providing a more complete picture of the sample's composition. For instance, residual synthesis solvents or volatile starting materials would be readily detected by GC-MS.
Conclusion: Synthesizing a Validated Profile
The cross-validation of analytical data is not a mere academic exercise; it is a fundamental requirement for ensuring the quality and safety of chemical products, particularly in the pharmaceutical industry. By systematically employing orthogonal techniques—NMR, MS, and FTIR for identity, and HPLC and GC-MS for purity—we build a multi-dimensional, internally consistent, and highly reliable analytical profile of this compound.
This guide has outlined the causal logic behind the selection of each method, provided detailed and actionable protocols, and demonstrated how to present the resulting data. This integrated approach ensures that the final data package is robust, defensible, and fit for its intended purpose in research and development.
References
-
ICH. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]
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PubChem. (n.d.). 4-(Piperidin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). 4-(1-Piperidinyl)aniline - Optional[FTIR] - Spectrum. Retrieved from [Link]
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Autech. (2026). Key Chemical Intermediate: Understanding 4-(1-Piperidino)aniline Applications. Retrieved from [Link]
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Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]
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-
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
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-
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Isomeric purity analysis of 4-Piperidinoaniline
An In-Depth Comparative Guide to the Isomeric Purity Analysis of 4-Piperidinoaniline
For researchers, scientists, and drug development professionals, the chemical purity of starting materials and intermediates is not merely a matter of quality but a cornerstone of scientific validity and therapeutic safety. This compound, a key building block in organic synthesis and notably in the development of active pharmaceutical ingredients (APIs), is no exception.[1][2] Its molecular structure, featuring a piperidine ring attached to an aniline moiety, presents a classic challenge in process chemistry: the potential for the formation of positional isomers. The presence of unintended 2-piperidinoaniline or 3-piperidinoaniline isomers can drastically alter the pharmacological and toxicological profile of the final compound, making robust analytical control a regulatory and scientific necessity.[3][4]
This guide provides an in-depth, objective comparison of the principal analytical techniques for determining the isomeric purity of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative standards, empowering you to select and implement the most effective strategy for your specific analytical challenge.
The Genesis of Isomeric Impurities
During the synthesis of this compound, typically achieved through methods like Buchwald-Hartwig amination or nucleophilic aromatic substitution on a substituted benzene ring, side reactions can lead to the formation of the ortho (2-) and meta (3-) positional isomers. These isomers, while sharing the same molecular weight, possess distinct physical properties and electronic distributions, which form the basis for their analytical separation and differentiation.
Caption: Structures of this compound and its potential ortho/meta isomers.
A Comparative Overview of Core Analytical Methodologies
The three pillars of isomeric purity analysis for compounds like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers a unique lens through which to view and quantify the composition of a sample.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase (polarity). | Separation based on volatility and interaction with a stationary phase, with mass spectrometry for identification. | Differentiation based on unique magnetic environments of atomic nuclei (chemical shifts, coupling constants). |
| Primary Use Case | Robust, routine quantitative analysis and quality control (QC). | High-sensitivity screening and identification of volatile impurities. | Unambiguous structural confirmation and absolute quantification (qNMR). |
| Resolution | Excellent for positional isomers, highly tunable via mobile phase and stationary phase selection. | Very high, especially with capillary columns. | Excellent for distinguishing isomers, but resolution of signals can be an issue in complex mixtures without high-field instruments. |
| Sensitivity | High (ng to pg range with UV detection). | Extremely high (pg to fg range with MS). | Lower sensitivity, typically requires µg to mg of sample. |
| Speed | Moderate (typically 10-30 minutes per sample). | Fast (typically 5-20 minutes per sample). | Slow for full characterization, but rapid for simple screening. |
I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for the routine quality control of pharmaceutical intermediates. Its strength lies in its ability to reliably separate compounds with subtle differences in polarity, a key characteristic distinguishing positional isomers.
Causality in Method Design
The choice of a C18 (octadecylsilyl) stationary phase is deliberate; its non-polar nature provides effective retention for the aromatic rings of the aniline isomers. The mobile phase, typically a mixture of an organic solvent (like acetonitrile) and an aqueous buffer, is optimized to exploit the slight differences in polarity. The para-isomer (this compound) is the most symmetric and often the least polar, leading to a longer retention time compared to the more polar ortho and meta isomers. A buffer is critical to maintain a consistent pH, ensuring the amine functionalities are protonated uniformly, which leads to sharp, reproducible peaks. UV detection is ideal, as the aniline chromophore absorbs strongly in the UV region.
Experimental Protocol: RP-HPLC for Isomeric Purity
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water.
-
Solvent B: Acetonitrile.
-
Gradient: 20% B to 80% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of water and acetonitrile.
-
Injection Volume: 10 µL.
-
System Suitability: Inject a standard containing all three isomers to ensure a baseline resolution of >1.5 between each isomeric peak.
Sources
A Comparative Guide to the Quantitative Assay of 4-Piperidinoaniline: A High-Fidelity qNMR Approach Versus Classical Methodologies
For researchers, scientists, and drug development professionals, the precise and accurate determination of the purity and concentration of key chemical entities is not merely a procedural step but the bedrock of reliable and reproducible science. 4-Piperidinoaniline, a versatile intermediate in the synthesis of various pharmaceuticals and specialty chemicals, demands rigorous analytical scrutiny to ensure the quality and consistency of downstream products. This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration—for the assay of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent, data-driven comparison to empower you in selecting the most appropriate analytical strategy.
The Principle of Absolute Quantification: Why qNMR Stands as a Primary Ratio Method
At its core, Quantitative NMR (qNMR) leverages a fundamental principle of nuclear magnetic resonance: the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that resonance.[1][2] This intrinsic relationship allows for the absolute quantification of a target analyte against a certified internal standard, without the need for a calibration curve generated from the analyte itself.[3][4] This distinguishes qNMR as a primary ratio method, a significant advantage over chromatographic techniques that rely on the often-variable response factors of detectors.[5]
The choice to employ qNMR is therefore a choice for metrological traceability and a higher order of analytical certainty. The accuracy of the measurement is directly linked to the purity of the internal standard and the precision of the weighings, factors that can be controlled to a high degree of accuracy.[6]
A Practical Guide to the qNMR Assay of this compound
The successful implementation of a qNMR assay hinges on a series of carefully considered experimental parameters. Here, we present a robust, self-validating protocol for the assay of this compound.
Causality Behind Experimental Choices:
-
Selection of the Internal Standard: The choice of an internal standard is paramount for an accurate qNMR experiment.[2] For a basic compound like this compound, an ideal internal standard should be highly pure, stable, non-reactive, and possess signals that are well-resolved from the analyte's signals. Dimethyl terephthalate (DMTP) is an excellent candidate. Its aromatic and methyl singlets appear in regions of the ¹H NMR spectrum that are typically free from interference, and it is commercially available as a certified reference material (CRM).[7]
-
Choice of Deuterated Solvent: The solvent must completely dissolve both the analyte and the internal standard.[2] Dimethyl sulfoxide-d6 (DMSO-d6) is a versatile solvent capable of dissolving a wide range of polar and non-polar compounds, making it a suitable choice for this system.[6] Its residual proton signal at ~2.50 ppm does not interfere with the key signals of this compound or DMTP.
-
Selection of Quantification Signals: For accurate integration, signals should be sharp, well-resolved, and free from overlap. For this compound, the aromatic protons ortho to the piperidine ring (a doublet) and the aromatic protons ortho to the amino group (a doublet) are suitable candidates. For DMTP, both the aromatic singlet and the methyl singlet can be used for quantification, providing an internal cross-validation of the result.
-
NMR Acquisition Parameters: To ensure the direct proportionality between signal integral and molar concentration, the NMR experiment must be conducted under conditions of full spin-lattice relaxation (T₁). This is achieved by setting the relaxation delay (D1) to at least five times the longest T₁ of any proton to be quantified.[8] A 90° pulse angle is used to maximize the signal for each scan. A sufficient number of scans are acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest, which is crucial for precise integration.[9]
Diagram of the qNMR Experimental Workflow
Caption: Workflow for the qNMR assay of this compound.
Experimental Protocol: qNMR Assay of this compound
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry glass vial using a calibrated analytical microbalance.
-
Accurately weigh approximately 10 mg of Dimethyl terephthalate (certified reference material) into the same vial.
-
Add approximately 0.75 mL of DMSO-d6 to the vial.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Transfer the solution to a 5 mm high-precision NMR tube.
-
-
NMR Data Acquisition (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to thermally equilibrate.
-
Perform standard shimming procedures to optimize magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using the following parameters:
-
Pulse Program: zg30 or equivalent single 30° pulse sequence
-
Relaxation Delay (D1): 30 seconds
-
Acquisition Time (AQ): ≥ 3 seconds
-
Number of Scans (NS): 16 to 64 (to achieve S/N > 250:1)
-
Spectral Width (SW): 16 ppm
-
Temperature: 298 K
-
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, and manually phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of both this compound (e.g., the doublet corresponding to the 2 aromatic protons ortho to the amino group) and Dimethyl terephthalate (the aromatic singlet at ~8.1 ppm).
-
Calculate the purity of this compound using the following equation:
Purity (% w/w) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (WIS / Wanalyte) * PIS
Where:
-
I = Integral value of the signal
-
N = Number of protons contributing to the signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Dimethyl terephthalate)
-
Comparative Analysis: qNMR vs. Alternative Methodologies
To provide a holistic perspective, we compare the performance of qNMR with HPLC-UV, GC-FID, and non-aqueous potentiometric titration for the assay of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a workhorse in pharmaceutical analysis, offering excellent separation capabilities.
-
Principle: Separation is based on the differential partitioning of the analyte between a stationary phase (e.g., C18) and a liquid mobile phase. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard using a UV detector.
-
Experimental Protocol (Representative):
-
Mobile Phase: Acetonitrile and a phosphate buffer solution.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Detection: UV at a wavelength of maximum absorbance for this compound.
-
Quantification: External standardization with a well-characterized this compound reference standard.
-
Gas Chromatography (GC-FID)
GC is suitable for volatile and thermally stable compounds.
-
Principle: The analyte is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column. A Flame Ionization Detector (FID) is commonly used for quantification.
-
Experimental Protocol (Representative):
-
Column: A polar capillary column suitable for amines.
-
Carrier Gas: Helium or Nitrogen.
-
Injector and Detector Temperature: Optimized to ensure complete vaporization without degradation.
-
Quantification: External or internal standardization.
-
Non-Aqueous Potentiometric Titration
A classical chemical method for the assay of basic substances.
-
Principle: The basic amino group of this compound is titrated with a standardized acid (e.g., perchloric acid) in a non-aqueous solvent (e.g., glacial acetic acid).[10] The endpoint is determined by monitoring the potential change with an electrode system.[11]
-
Experimental Protocol (Representative):
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Endpoint Detection: Potentiometric determination using a suitable electrode pair.
-
Quantification: Based on the volume of titrant consumed.
-
Data-Driven Performance Comparison
The following table summarizes the typical performance characteristics of each method for the assay of this compound, based on literature for similar compounds and general analytical principles.
| Parameter | qNMR | HPLC-UV | GC-FID | Non-Aqueous Titration |
| Principle | Nuclear spin properties | Partition chromatography | Partition chromatography | Chemical reactivity |
| Quantification | Absolute (Primary Ratio) | Relative (vs. standard) | Relative (vs. standard) | Absolute |
| Specificity | High (structurally selective) | High (separation-based) | High (separation-based) | Moderate to Low |
| Precision (%RSD) | < 1%[9] | < 1% | < 2% | < 1% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 97-103% | 98-102% |
| Linearity (R²) | Not required | > 0.999 | > 0.99 | Not applicable |
| Sample Throughput | Moderate | High | High | Low |
| Method Development | Moderate | Can be extensive | Moderate | Simple |
| Destructive? | No | Yes | Yes | Yes |
| Reference Standard | Unrelated CRM | Analyte-specific | Analyte-specific | Titrant standardization |
Concluding Remarks: An Expert's Perspective
While HPLC and GC are powerful and indispensable tools for chromatographic purity and the detection of trace impurities, qNMR offers a distinct and compelling advantage for the absolute assay of a primary substance like this compound. Its status as a primary ratio method eliminates the need for a specific, highly characterized reference standard of the analyte itself, which can be a significant bottleneck in early-stage drug development.[5] The structural information inherent in the NMR spectrum provides an unambiguous identity confirmation simultaneously with quantification, embodying the principle of a self-validating system.
Non-aqueous titration, while a valid absolute method, lacks the specificity of spectroscopic and chromatographic techniques and may be susceptible to interference from other basic impurities.
For the highest level of confidence in the assay of this compound, a dual approach is recommended: qNMR for the definitive, absolute purity assignment of the bulk material, complemented by a high-sensitivity chromatographic method (HPLC or GC) to profile and quantify trace-level impurities. This orthogonal approach leverages the strengths of each technique, providing a comprehensive and unimpeachable analytical data package for researchers, scientists, and drug development professionals.
References
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- Bureau International des Poids et Mesures. (2019).
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- MDPI. (2025).
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- Sigma-Aldrich. (2017).
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- Latin American Journal of Pharmacy. (2020).
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A Comparative Guide to the Chelating Properties of 4-Piperidinoaniline Derivatives: A Foundational Exploration
For the Attention of Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of medicinal chemistry and materials science, the quest for novel chelating agents is a perpetual endeavor. These molecules, capable of sequestering metal ions, are pivotal in drug development, catalysis, and analytical sciences. The 4-piperidinoaniline scaffold, which marries the structural features of both aniline and piperidine, presents a compelling yet underexplored platform for the design of new metal-binding agents.
This guide provides a comprehensive overview of the potential chelating properties of this compound derivatives. Due to a notable scarcity of direct experimental data in the current scientific literature on this specific class of compounds, this document serves as a foundational resource. It synthesizes established principles from the coordination chemistry of analogous structures to predict behavior, outlines robust experimental protocols for evaluation, and offers a comparative perspective against other chelating motifs. Our objective is to equip researchers with the necessary theoretical framework and practical methodologies to pioneer investigations in this promising area.
The this compound Scaffold: A Structural Rationale for Chelation
The chelating potential of this compound derivatives is rooted in the electronic and structural characteristics of its two core moieties: the aniline ring and the piperidine ring. Each contains a nitrogen atom with a lone pair of electrons capable of coordinating with a metal ion.
-
The Aniline Moiety: The exocyclic amino group's nitrogen atom is a primary coordination site. The electron-donating or withdrawing nature of substituents on the phenyl ring can modulate the electron density on this nitrogen, thereby influencing the stability of the resulting metal complex.
-
The Piperidine Moiety: The nitrogen atom within the piperidine ring also possesses a lone pair of electrons available for coordination.[1] The stereochemistry and substitution pattern of the piperidine ring can introduce steric hindrance, which in turn can influence the coordination geometry and selectivity for specific metal ions.[2]
Derivatization of the this compound backbone at either the aniline nitrogen or on the piperidine ring can give rise to a library of ligands with tailored chelating properties. For instance, the introduction of additional donor groups, such as carboxylates or hydroxyls, could transform the parent molecule into a multidentate ligand, significantly enhancing the stability of the metal complexes formed.
Potential Coordination Modes of this compound
Based on the fundamental principles of coordination chemistry, this compound derivatives could exhibit several binding modes with metal ions. The specific mode would be dictated by the nature of the metal ion, the substituents on the ligand, and the reaction conditions.
Caption: Potential coordination modes of this compound derivatives with metal ions.
Synthesis of the this compound Scaffold
A common synthetic route to this compound involves a two-step process starting from 4-fluoronitrobenzene and piperidine. This method is well-documented and provides a reliable pathway to the core structure.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-(4-Nitrophenyl)piperidine
-
Dissolve 4-fluoronitrobenzene (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Add potassium carbonate (1.5 equivalents) and piperidine (2 equivalents) to the solution.
-
Heat the reaction mixture at 90°C for 9 hours.
-
After cooling, add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaCl solution and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain 1-(4-nitrophenyl)piperidine.
Step 2: Reduction to this compound
-
Dissolve the 1-(4-nitrophenyl)piperidine from Step 1 in ethyl acetate.
-
Add palladium on carbon (Pd/C) catalyst (typically 10 mol%).
-
Stir the mixture under a hydrogen atmosphere at room temperature for 3 hours.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Caption: Synthetic pathway for this compound.
Proposed Methodologies for Evaluating Chelating Properties
To rigorously assess the chelating properties of novel this compound derivatives, a multi-faceted experimental approach is recommended. The following protocols provide a framework for determining key parameters such as binding stoichiometry, stability constants, and coordination environment.
UV-Visible Spectrophotometric Titration
This technique is a straightforward and widely used method for determining the stability constants of metal-ligand complexes.[3][4] It relies on the change in the electronic absorption spectrum of the ligand or metal ion upon complexation.
Experimental Protocol:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or a buffered aqueous solution).
-
Prepare a stock solution of the metal salt (e.g., CuSO₄, FeCl₃) of a known concentration in the same solvent.
-
In a cuvette, place a known concentration of the ligand solution.
-
Record the initial UV-Vis spectrum.
-
Incrementally add small aliquots of the metal salt solution to the cuvette.
-
Record the UV-Vis spectrum after each addition, ensuring the solution has reached equilibrium.
-
Plot the change in absorbance at a specific wavelength (where the change is most significant) against the molar ratio of metal to ligand.
-
Analyze the resulting binding isotherm using appropriate software to determine the stoichiometry and stability constant (K) of the complex.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the protonation constants of a ligand and the stability constants of its metal complexes.[5][6] The method involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.
Experimental Protocol:
-
Calibrate a pH meter with standard buffer solutions.
-
Prepare a solution of the this compound derivative and a known concentration of a strong acid (e.g., HCl) in a thermostated vessel.
-
Titrate this solution with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition. This allows for the determination of the ligand's protonation constants.
-
Repeat the titration with a solution containing the ligand, the strong acid, and a known concentration of the metal ion of interest.
-
Plot the pH versus the volume of base added for both titrations.
-
The displacement of the titration curve in the presence of the metal ion provides data to calculate the stability constants of the metal-ligand complexes using specialized software.
Caption: Proposed experimental workflow for evaluating chelating properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of metal-ligand complexes in solution.[7][8] Changes in the chemical shifts of the ligand's protons or carbons upon addition of a metal ion can identify the specific atoms involved in coordination.
Experimental Protocol:
-
Acquire a ¹H and ¹³C NMR spectrum of the free this compound derivative in a suitable deuterated solvent.
-
Prepare a series of NMR tubes containing a constant concentration of the ligand and increasing concentrations of the metal ion (using a diamagnetic metal salt to avoid signal broadening).
-
Acquire ¹H and ¹³C NMR spectra for each sample.
-
Monitor the changes in chemical shifts of the protons and carbons of the ligand. Significant shifts in the signals of specific nuclei indicate their proximity to the metal binding site.
-
For paramagnetic metal ions, changes in the relaxation times (T₁ and T₂) of the ligand's nuclei can provide information about the metal-ligand distance.
Comparative Analysis and Future Directions
While direct experimental data for this compound derivatives is lacking, we can draw comparisons with other known chelators containing similar functional groups. For instance, piperazine derivatives have been investigated as iron chelators for potential applications in neurobiology.[5][9] Also, other aniline derivatives, such as 4-N-phenylaminoquinolines, have demonstrated metal-chelating abilities.[10]
Table 1: Hypothetical Comparison of Chelating Properties
| Chelator Class | Potential Donor Atoms | Expected Denticity | Potential Applications |
| This compound | Aniline N, Piperidine N | Monodentate or Bridging | Catalysis, Bioinorganic Chemistry |
| Derivatized this compound | N, O, S (depending on substituent) | Bidentate or Tridentate | Drug Delivery, Sensors |
| Piperazine Derivatives | Two N atoms in the ring | Bidentate | Iron Chelation Therapy |
| 4-N-Phenylaminoquinolines | Quinoline N, Amino N | Bidentate | Alzheimer's Disease Therapy |
The future of research on this compound derivatives as chelating agents is rich with possibilities. The systematic synthesis of a library of these compounds with diverse substituents, followed by a thorough evaluation of their metal-binding properties using the methodologies outlined in this guide, will be a critical first step. Such studies will not only fill a significant gap in the current literature but also have the potential to uncover novel chelators with valuable applications in medicine and beyond.
References
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McKeown, P., et al. (2017). Ligands and complexes based on piperidine and their exploitation of the ring opening polymerisation of rac-lactide. Dalton Transactions. [Link]
- ResearchGate. (2025). NMR Spectroscopy of Metal Chelonates and Related Compounds.
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Wu, F., et al. (2008). Ultraviolet absorbance titration for determining stability constants of humic substances with Cu(II) and Hg(II). Analytica Chimica Acta. [Link]
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McKeown, P., et al. (2017). Ligands and complexes based on piperidine and their exploitation of the ring opening polymerisation of rac -lactide. Dalton Transactions. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-Piperidinoaniline Analogs as Potent Kinase Inhibitors
For drug discovery researchers and medicinal chemists, the 4-piperidinoaniline scaffold represents a privileged structure, particularly in the pursuit of novel kinase inhibitors. Its inherent structural features offer a versatile platform for modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of this compound analogs, focusing on their structure-activity relationships (SAR) as inhibitors of the Akt kinase, a critical node in cell signaling pathways frequently dysregulated in cancer. We will dissect the rationale behind specific structural modifications and present supporting experimental data to illuminate the path toward designing next-generation therapeutics.
The this compound Core: A Foundation for Potent Akt Inhibition
The serine/threonine kinase Akt (also known as Protein Kinase B) is a central mediator of the PI3K/Akt signaling pathway, which governs essential cellular processes like proliferation, survival, and metabolism.[1] Hyperactivation of this pathway is a common driver in many human cancers, making Akt a prime target for therapeutic intervention.[2] The this compound core has emerged as a key pharmacophore in the development of ATP-competitive Akt inhibitors. These compounds typically occupy the ATP-binding pocket of the kinase, with the piperidine ring and its substituents projecting into different regions of the active site to enhance potency and selectivity.
Our comparative analysis will focus on systematic modifications at three key positions of the this compound scaffold:
-
The Piperidine Nitrogen (N1): Modifications here often interact with the solvent-exposed region and can be tailored to improve physicochemical properties.
-
The Aniline Moiety: Substitutions on this aromatic ring can form crucial interactions within the hydrophobic regions of the ATP-binding pocket.
-
The Piperidine Ring (C3, C4, C6): Introducing substituents on the piperidine ring itself can enforce specific conformations, leading to enhanced potency and reduced off-target effects, such as hERG channel inhibition.[3]
Comparative SAR Analysis of this compound Analogs as Akt Inhibitors
The following sections compare different series of this compound analogs, with a focus on how specific structural changes impact their inhibitory activity against Akt and cancer cell lines.
The Critical Role of the Hinge-Binding Moiety
A pivotal interaction for ATP-competitive kinase inhibitors is the formation of hydrogen bonds with the hinge region of the kinase. In the case of this compound-based Akt inhibitors, a common strategy involves attaching a heterocyclic moiety, such as a pyrazolopyrimidine, to the piperidine nitrogen.
A study exploring a series of compounds with a piperidin-4-yl side chain revealed the dramatic impact of substitution on the pyrazolopyrimidine ring.[2] As illustrated in the table below, the introduction of a halogen atom at the C-3 position of the pyrazolopyrimidine resulted in a significant boost in both Akt1 inhibitory activity and anti-proliferative effects against PC-3 prostate cancer cells.[2]
| Compound | R | Akt1 IC50 (nM) | PC-3 IC50 (µM) |
| 10a | H | >1000 | >10 |
| 10e | Cl | 35.8 | 4.8 |
| 10h | Br | 24.3 | 3.7 |
| Table 1: Comparison of Akt1 and PC-3 inhibition for C-3 substituted pyrazolopyrimidine analogs. Data sourced from reference[2]. |
This enhancement in potency is likely due to favorable interactions of the halogen atom within a specific sub-pocket of the Akt active site. The most potent compound in this series, 10h , was identified as a pan-Akt inhibitor and demonstrated effective inhibition of Akt phosphorylation in cellular assays.[2]
Conformational Restriction of the Piperidine Ring for Improved Safety and Efficacy
While potent, early this compound-based Akt inhibitors often suffered from off-target effects, most notably inhibition of the hERG potassium channel, which can lead to cardiotoxicity. A successful strategy to mitigate this involves introducing conformational constraints to the piperidine ring.
Based on a lead compound, A12 , which showed potent antitumor efficacy but also significant hERG inhibition, a series of 3,4,6-trisubstituted piperidine derivatives were developed.[3] By introducing a methyl group at the C6 position of the piperidine ring, a superior compound, E22 , was discovered.
| Compound | Akt1 IC50 (nM) | SKOV3 IC50 (µM) | hERG IC50 (µM) |
| A12 | 1.1 | 0.046 | 1.1 |
| E22 | 0.3 | 0.021 | >30 |
| Table 2: Comparison of a 3,4-disubstituted (A12) vs. a 3,4,6-trisubstituted (E22) piperidine analog. Data sourced from reference[3]. |
The addition of the C6-methyl group in E22 not only increased potency against Akt1 and the SKOV3 ovarian cancer cell line but also dramatically reduced hERG blockage by over 27-fold.[3] This highlights the power of structure-based design and conformational restriction in optimizing both efficacy and safety. Compound E22 also exhibited excellent pharmacokinetic properties and potent in vivo antitumor activity in a SKOV3 xenograft model.[3]
Experimental Protocols
To ensure scientific integrity and enable replication of the findings discussed, this section provides detailed methodologies for the synthesis of a key intermediate and a standard biochemical assay for evaluating Akt inhibition.
Synthesis of a this compound Intermediate
The synthesis of the core this compound scaffold can be achieved through several routes. A common method involves the reduction of a nitro-precursor, as described below.[4]
Step 1: Synthesis of 1-(4-Nitrophenyl)piperidine
-
Dissolve 4-fluoronitrobenzene (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Add potassium carbonate (1.5 equivalents) and piperidine (2 equivalents).
-
Stir the reaction mixture at 90 °C for 9 hours.
-
After cooling, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaCl, dry over anhydrous Na2CO3, and evaporate the solvent to yield 1-(4-nitrophenyl)piperidine.[4]
Step 2: Reduction to this compound
-
Dissolve the 1-(4-nitrophenyl)piperidine from Step 1 in ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) (e.g., 0.4 equivalents by weight).
-
Stir the mixture under a hydrogen atmosphere at room temperature for 3 hours.[4]
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound. The crude product can be purified by silica gel column chromatography.
In Vitro Akt Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[5]
Materials:
-
Purified, activated Akt1 enzyme
-
Akt substrate (e.g., a specific peptide)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[5]
-
Test compounds (this compound analogs)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer containing 5% DMSO.
-
In a 384-well plate, add 1 µl of the test compound dilution or vehicle (5% DMSO).[5]
-
Add 2 µl of Akt1 enzyme solution.
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[5]
-
Convert the ADP generated to ATP by adding 10 µl of Kinase Detection Reagent. This reagent also contains luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.[5]
-
Record the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Key modification points on the this compound scaffold and their impact.
Caption: A typical workflow for SAR studies of this compound analogs.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective Akt kinase inhibitors. As demonstrated, systematic SAR studies are crucial for navigating the complex interplay between chemical structure and biological activity. The key takeaways from this comparative guide are:
-
Hinge-binding is paramount: Modifications at the N1 position of the piperidine, particularly with halogenated heterocyclic rings, can significantly enhance potency.
-
Conformational control is key to safety: Introducing substituents on the piperidine ring can pre-organize the molecule for optimal binding and steer it away from off-target interactions like the hERG channel.
Future research in this area will likely focus on further refining the selectivity of these inhibitors against different Akt isoforms and other closely related kinases. Moreover, the development of analogs with improved metabolic stability and oral bioavailability will be critical for translating potent in vitro activity into effective in vivo therapeutics. The principles and experimental approaches outlined in this guide provide a solid framework for these ongoing drug discovery efforts.
References
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Addie, M., Ballard, P., Buttar, D., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73. [Link]
- Al-Obeidi, F. A., & Lam, K. S. (2000). Development of inhibitors for protein tyrosine kinases. Oncogene, 19(49), 5690-5701.
-
Vasta, J. D., Corona, C. R., Wilkinson, J., et al. (2018). Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. ACS Chemical Biology, 13(8), 2108-2117. [Link]
-
Wang, Y., Liu, Y., Zhang, J., et al. (2017). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. European Journal of Medicinal Chemistry, 138, 984-994. [Link]
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-
Ye, Y., Li, X., Li, J., et al. (2013). Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents. International Journal of Molecular Sciences, 14(6), 12226-12242. [Link]
-
Liu, Y., Yin, Y., Zhang, J., et al. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie, 349(5), 356-362. [Link]
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He, W., Wang, M., Li, C., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7079-7093. [Link]
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Rhodes, N., Heerding, D. A., O'Keeffe, T. J., et al. (2008). Characterization of an Akt Kinase Inhibitor with Potent Pharmacodynamic and Antitumor Activity. Cancer Research, 68(7), 2366-2374. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Piperidinoaniline
This guide provides an in-depth, procedural framework for the safe handling and disposal of 4-Piperidinoaniline (CAS No. 2359-60-6). As a versatile aromatic amine used in organic synthesis and pharmaceutical research, its proper management is paramount to ensuring laboratory safety and environmental protection.[1][2] This document moves beyond mere compliance, offering a causal understanding of the necessary protocols to empower researchers and laboratory managers in making informed safety decisions.
Core Hazard Profile & Risk Assessment
Understanding the "why" behind disposal protocols begins with a clear-eyed assessment of the risks associated with this compound. It is classified as a hazardous substance, and its primary threats stem from its toxicity and irritant properties.[3][4]
-
Health Hazards: The compound is harmful if swallowed, inhaled, or comes into contact with the skin.[5] It is known to cause significant skin and serious eye irritation.[3][4][6] As with many primary aromatic amines, there is a risk of absorption through the skin, and the full toxicological properties may not be completely investigated, demanding a cautious approach.[2][3][6]
-
Physical Hazards: While not highly flammable, this compound is combustible and can decompose under heat to produce toxic and corrosive fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[3][5][7]
-
Environmental Hazards: It is considered harmful to aquatic life, necessitating procedures that prevent its release into drains, waterways, or the soil.
Key Chemical Data and Classifications
| Property | Value / Classification | Source |
| CAS Number | 2359-60-6 | [7] |
| Molecular Formula | C₁₁H₁₆N₂ | [4] |
| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled | [4][5] |
| Disposal Directive | P501: Dispose of contents/container to an approved waste disposal plant | [3][5] |
Pre-Disposal Safety & Handling: Your First Line of Defense
Before waste is even generated, safety protocols must be in place. The principle here is containment and isolation—both of the chemical from the environment and from the handler.
Mandatory Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable. Each component is selected to counter a specific hazard posed by this compound.
-
Eye and Face Protection: Wear ANSI-approved safety goggles with side shields or a full-face shield to protect against splashes and dust, which can cause serious eye irritation.[3][8]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Given that aromatic amines can be absorbed through the skin, ensuring glove integrity is critical.[2][7] Always inspect gloves before use and wash hands thoroughly after handling.[9]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.[8]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5][10]
Waste Segregation & Collection Protocol
Proper disposal is an active process that begins at the point of waste generation. Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.
Step-by-Step Waste Collection:
-
Designate a Waste Container: Use a dedicated, chemically compatible container for this compound waste. High-density polyethylene (HDPE) containers are generally suitable.[11] The container must have a secure, leak-proof lid.[9]
-
Segregate Waste Streams:
-
Solid Waste: Collect unreacted this compound, contaminated weighing papers, and disposable labware into the designated solid waste container. Do not mix with other chemical wastes unless compatibility has been verified.
-
Contaminated Sharps: Needles, scalpels, or broken glass contaminated with this compound must be placed in a designated, puncture-proof sharps container.
-
Contaminated PPE: Heavily contaminated gloves, bench liners, and other disposable items should be collected in a separate, clearly labeled bag or container for hazardous waste disposal.[12]
-
-
Labeling is Critical: The waste container must be labeled immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")[4]
-
The date of first accumulation.
-
-
Safe Storage: Keep the waste container tightly closed when not in use.[9] Store it in a designated satellite accumulation area within the lab that is away from incompatible materials, heat sources, and high-traffic areas.[9][13]
Spill Management & Emergency Response
Accidents happen, but a prepared response can mitigate the consequences significantly. The scale of the spill dictates the appropriate reaction.
Protocol for Minor Spills (<100g in a Fume Hood)
-
Alert Personnel: Inform others in the immediate area.
-
Ensure PPE: Don the appropriate PPE as described in Section 2.
-
Containment: Cover the spill with a non-combustible absorbent material like sand, dry earth, or vermiculite.[7] Avoid raising dust.[10]
-
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[10]
-
Decontamination: Clean the spill area with soap and water.[14] Collect the cleaning materials and any contaminated items for disposal as hazardous waste.[12]
Protocol for Major Spills (>100g or Outside a Fume Hood)
-
EVACUATE: Immediately alert all personnel and evacuate the laboratory.[11][15]
-
Isolate: Close the laboratory doors to contain vapors. If safe to do so, shut off ignition sources.[15]
-
Call for Help: Contact your institution's Environmental Health & Safety (EHS) office and/or emergency services (e.g., 911).[11][15][16] Provide details on the chemical spilled, the quantity, and the location.
-
First Aid:
-
Skin Contact: Remove contaminated clothing immediately and flush the affected skin with copious amounts of water for at least 15 minutes.[3][11]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3][16] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, administer oxygen and seek immediate medical attention.[3]
-
DO NOT attempt to clean up a major spill unless you are trained and equipped to do so.
-
The Disposal Pathway: A Workflow for Compliance
The journey of chemical waste from the benchtop to its final disposition is a regulated and documented process. This workflow ensures that each step is handled correctly, protecting both personnel and the institution from liability.
Caption: Decision workflow for this compound from generation to final disposal.
This workflow illustrates the critical handoff from laboratory personnel to environmental safety professionals. Your responsibility is to ensure steps 1-5 are executed flawlessly to facilitate a safe and compliant disposal process.
Regulatory Framework
The disposal of this compound is governed by a multi-layered regulatory structure. In the United States, this includes:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for its characterization and proper disposal.[17][18] While this compound may not be explicitly listed by name, it would likely be classified as a toxic hazardous waste (D-coded) or fall under specific process waste codes (F or K codes) depending on its use.[19][20]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard requires that workers are informed of the hazards of chemicals they work with and are trained on safe handling and emergency procedures.[21][22]
It is crucial to consult your institution's EHS department, as they will provide specific guidance based on federal, state, and local regulations that are directly applicable to your facility.[9]
Conclusion
The responsible disposal of this compound is a fundamental aspect of scientific integrity and laboratory safety. By understanding its hazard profile, rigorously applying safety protocols, and adhering to the established disposal workflow, you contribute to a safer research environment for yourself, your colleagues, and the community. Always treat chemical disposal with the same precision and care as your research.
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Navigating the Safe Handling of 4-Piperidinoaniline: A Guide for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our work inherently involves handling a diverse array of chemical compounds. Among these, 4-Piperidinoaniline, a key building block in organic synthesis, demands our utmost respect and adherence to rigorous safety protocols. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation, ensuring that every step you take is a self-validating measure to protect yourself, your colleagues, and your research.
Understanding the Hazard Profile of this compound
This compound (CAS No. 2359-60-6) is a solid organic compound that presents multiple health hazards. It is classified as harmful if swallowed, in contact with skin, or inhaled.[1][2] The compound is a known skin and serious eye irritant and may cause respiratory tract irritation.[1][3] In its solid form, it is combustible and, upon heating or in a fire, may decompose to produce corrosive and toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4][5]
Given these properties, a comprehensive approach to personal protection, handling, and disposal is not just recommended—it is imperative for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. For this compound, the following equipment is mandatory to prevent exposure through all potential routes: inhalation, dermal contact, and eye contact.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or ANSI Z87.1. A face shield should be worn if there is a risk of splashing or significant dust generation.[5][6] | Protects against airborne particles and accidental splashes, preventing serious eye irritation.[3] Contact lenses should not be worn as they can absorb and concentrate irritants.[7] |
| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile rubber tested to EN 374 or US F739). A lab coat or chemical-resistant apron is required.[7][8] | Prevents skin contact, which can cause irritation and harmful systemic effects upon absorption.[1] Contaminated clothing should be removed immediately and laundered separately before reuse.[1][7] |
| Respiratory Protection | A NIOSH (US) or CEN (EU) approved respirator is necessary when handling the powder outside of a certified chemical fume hood or if dust formation is likely. For nuisance levels of dust, a type N95 (US) or P1 (EN 143) dust mask may be sufficient.[6] For higher potential exposures, a positive pressure self-contained breathing apparatus (SCBA) is recommended.[4] | Mitigates the risk of inhaling the powder, which can cause respiratory tract irritation.[1][6] |
Procedural Workflow for Handling this compound
Adherence to a systematic workflow is critical for minimizing exposure and ensuring operational safety. The following diagram and steps outline the essential procedures from preparation to cleanup.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Don PPE : Before entering the laboratory area where the chemical will be handled, put on all required personal protective equipment as detailed in the table above.
-
Verify Fume Hood : Ensure the chemical fume hood is operational and the sash is at the appropriate height to maintain proper airflow.
-
Assemble Equipment : Gather all necessary glassware, spatulas, and other equipment. Having everything at hand minimizes movement and the potential for spills.
-
-
Handling and Use :
-
Weighing : Conduct all weighing and transfer operations within a certified chemical fume hood to contain any dust.[6] Use a draft shield on the balance if necessary.
-
Transfer : Handle the solid carefully to avoid generating dust. Use appropriate tools for transfer. If dissolving the compound, add the solid to the solvent slowly.
-
-
Cleanup and Disposal :
-
Decontamination : Clean all contaminated surfaces and equipment thoroughly.
-
Waste Segregation : All waste, including contaminated consumables (e.g., gloves, weighing paper) and excess this compound, must be collected in a clearly labeled, sealed container for hazardous waste.[9]
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling is complete.[1][7]
-
Emergency Procedures: Immediate and Effective Response
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
Exposure Response
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[4][5] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled). Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6] |
Spill Response Plan
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.
-
Control Ignition Sources : If the material is spilled, eliminate all potential ignition sources.[4]
-
Containment : For small spills, and only if you are trained and equipped to do so, cover the spill with a dry, non-combustible absorbent material like sand or earth.[4][6]
-
Cleanup : Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal. Avoid generating dust.[1][6]
-
Ventilate : Ventilate the area thoroughly.
-
Report : Report the incident to your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
The disposal of this compound and its associated waste must be handled with the utmost care to prevent environmental contamination and ensure compliance with all regulations.
-
Waste Classification : All this compound waste is to be considered hazardous waste.
-
Containerization : Use only approved, leak-proof, and clearly labeled containers for waste accumulation. The label must include "Hazardous Waste" and the full chemical name.[9]
-
Segregation : Keep this waste stream separate from other chemical wastes to prevent potentially dangerous reactions.
-
Professional Disposal : The final disposal of the hazardous waste must be conducted by a licensed and qualified waste disposal company.[9] Maintain meticulous records of all disposed waste as required by institutional and governmental regulations.
By integrating these principles of informed caution and procedural diligence into your daily laboratory practice, you build a foundation of safety that protects you, your research, and the broader scientific community.
References
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This compound - ChemBK . (2024, April 9). ChemBK. Retrieved from [Link]
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Safety Data Sheet . (n.d.). UBI. Retrieved from [Link]
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4-(Piperidin-1-yl)aniline | C11H16N2 | CID 413501 - PubChem . (n.d.). PubChem. Retrieved from [Link]
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Safety Data Sheet: Piperidine - Carl ROTH . (n.d.). Carl ROTH. Retrieved from [Link]
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Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG . (2019, June 24). Chemos GmbH&Co.KG. Retrieved from [Link]
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Piperidine: Human health tier II assessment . (2016, February 5). Australian Government Department of Health. Retrieved from [Link]
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What to do in a chemical emergency - GOV.UK . (2024, October 10). GOV.UK. Retrieved from [Link]
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ANILINE | Occupational Safety and Health Administration - OSHA . (2024, March 29). OSHA. Retrieved from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 4-(Piperidin-1-yl)aniline | C11H16N2 | CID 413501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound(2359-60-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
